molecular formula C9H19ClN2O B1441330 N-propylpiperidine-4-carboxamide hydrochloride CAS No. 1220036-87-2

N-propylpiperidine-4-carboxamide hydrochloride

Cat. No.: B1441330
CAS No.: 1220036-87-2
M. Wt: 206.71 g/mol
InChI Key: GLWZQQSHLWFSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-propylpiperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O and its molecular weight is 206.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-propylpiperidine-4-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-propylpiperidine-4-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-propylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-2-5-11-9(12)8-3-6-10-7-4-8;/h8,10H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWZQQSHLWFSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of N-propylpiperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine-4-Carboxamide Scaffold and the Significance of the N-propyl Moiety

The piperidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. Within this class, the piperidine-4-carboxamide moiety has emerged as a particularly privileged structure, demonstrating a wide range of biological activities. These derivatives are extensively investigated as potential ligands for central nervous system (CNS) targets, such as aminergic G-protein coupled receptors, and in oncology as inhibitors of various kinases.[2]

This technical guide focuses on a specific derivative, N-propylpiperidine-4-carboxamide hydrochloride. The addition of the N-propyl group to the piperidine nitrogen is a critical modification that influences the molecule's lipophilicity, steric profile, and overall pharmacological activity. Understanding the precise molecular structure of this compound is paramount for elucidating its mechanism of action, designing more potent and selective analogues, and developing robust analytical methods for its characterization.

This document will provide a comprehensive overview of the synthesis, structural elucidation, and known biological context of N-propylpiperidine-4-carboxamide hydrochloride, grounded in established chemical principles and supported by spectroscopic data.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-propylpiperidine-4-carboxamide hydrochloride is essential for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular Formula C₉H₁₉ClN₂O(Calculated)
Molecular Weight 206.71 g/mol (Calculated)
Appearance White to off-white solid(Expected)
Solubility Soluble in water and polar organic solvents(Expected for hydrochloride salts)
CAS Number 200267-73-8 (for free base)[2]

Synthesis of N-propylpiperidine-4-carboxamide Hydrochloride

The synthesis of N-propylpiperidine-4-carboxamide hydrochloride is a multi-step process that can be approached through several well-established synthetic routes. The overall strategy involves the formation of the piperidine-4-carboxamide core, followed by N-alkylation and subsequent conversion to the hydrochloride salt. The following represents a logical and experimentally sound approach, synthesized from established methodologies for similar compounds.

G cluster_0 Part 1: Amide Formation cluster_1 Part 2: N-Alkylation cluster_2 Part 3: Hydrochloride Salt Formation A Piperidine-4-carboxylic acid C Piperidine-4-carboxamide A->C Amidation B Amine Source (e.g., NH4OH) B->C D Piperidine-4-carboxamide F N-propylpiperidine-4-carboxamide (Free Base) D->F N-Alkylation E Propyl halide (e.g., 1-bromopropane) E->F G N-propylpiperidine-4-carboxamide (Free Base) I N-propylpiperidine-4-carboxamide hydrochloride G->I Acidification H HCl H->I G cluster_0 Spectroscopic Analysis Workflow A Synthesized N-propylpiperidine-4-carboxamide HCl B Mass Spectrometry (MS) A->B Molecular Weight C Infrared (IR) Spectroscopy A->C Functional Groups D 1H NMR Spectroscopy A->D Proton Environment E 13C NMR Spectroscopy A->E Carbon Skeleton F Structural Confirmation B->F C->F D->F E->F

Sources

N-Propylpiperidine-4-carboxamide Hydrochloride: Mechanism of Action & Scaffold Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the pharmacological profile, mechanism of action (MoA), and experimental utility of N-propylpiperidine-4-carboxamide hydrochloride .

Note to Researchers: This compound (CAS 1220036-87-2) is primarily identified as a privileged scaffold and chemical intermediate in drug discovery. It is not currently a marketed therapeutic agent itself but serves as the core pharmacophore for two distinct classes of bioactive molecules: Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (mAChR PAMs) and Dual sEH/PDE4 Inhibitors . This guide analyzes the mechanisms of these derivative classes.

Executive Summary & Chemical Identity

N-propylpiperidine-4-carboxamide hydrochloride represents a versatile piperidine scaffold used to probe G-Protein Coupled Receptors (GPCRs) and hydrolase enzymes. Its biological activity depends heavily on the specific substitution pattern:

  • Isomer A (Amide-Substituted): N-propylpiperidine-4-carboxamide (Propyl group on the amide nitrogen). This core is central to Muscarinic M1/M4 PAMs .

  • Isomer B (Ring-Substituted): 1-propylpiperidine-4-carboxamide (Propyl group on the piperidine nitrogen).[1] This core is central to Soluble Epoxide Hydrolase (sEH) inhibitors .

FeatureSpecification
CAS Number 1220036-87-2
Molecular Formula C

H

N

O

HCl
Molecular Weight 206.71 g/mol
Core Pharmacophore Piperidine-4-carboxamide
Primary Targets Muscarinic Acetylcholine Receptors (mAChR), Soluble Epoxide Hydrolase (sEH), Sigma-1 Receptors

Mechanism of Action: Muscarinic Allosteric Modulation

The N-propyl amide variant serves as the anchor for "VU-class" Positive Allosteric Modulators (PAMs) targeting the M1 and M4 muscarinic receptors (e.g., VU6007976).

Allosteric Binding Dynamics

Unlike orthosteric agonists (like Acetylcholine) that bind deep within the transmembrane bundle, N-propylpiperidine-4-carboxamide derivatives bind to the extracellular vestibule (allosteric site).

  • Cooperativity: The scaffold induces a conformational change in the receptor that increases the affinity of Acetylcholine (ACh) for the orthosteric site (positive

    
    -factor).
    
  • Bitopic Interaction: In advanced derivatives, the piperidine nitrogen (protonated at physiological pH) forms a salt bridge with conserved Aspartate residues (e.g., Asp3.32), while the N-propyl amide tail extends into the extracellular loop regions, conferring subtype selectivity.

Signal Transduction Amplification

Potentiation of M1/M4 receptors triggers the G


 signaling cascade without causing receptor desensitization typical of full agonists.
  • G-Protein Activation: Ligand binding stabilizes the active state of G

    
    .
    
  • PLC

    
     Activation:  Hydrolysis of PIP
    
    
    
    into IP
    
    
    and DAG.
  • Calcium Mobilization: IP

    
     triggers Ca
    
    
    
    release from the ER, enhancing cognitive function and synaptic plasticity.
Pathway Visualization

MuscarinicPAM ACh Acetylcholine (Orthosteric Ligand) mAChR Muscarinic Receptor (M1/M4) ACh->mAChR  Binds Orthosteric Site Scaffold N-propylpiperidine-4-carboxamide (Allosteric Modulator) Scaffold->ACh  Increases Affinity (Cooperativity) Scaffold->mAChR  Binds Allosteric Vestibule Gq Gq/11 Protein mAChR->Gq  Activation PLC PLC-beta Gq->PLC  Stimulates IP3 IP3 Production PLC->IP3  Hydrolysis of PIP2 Ca Intracellular Ca2+ Release IP3->Ca  ER Release

Figure 1: Mechanism of Positive Allosteric Modulation (PAM) by the piperidine-4-carboxamide scaffold.

Mechanism of Action: Dual sEH/PDE4 Inhibition

The 1-propyl (ring-substituted) variant acts as a pharmacophore for dual inhibitors (e.g., Compound 27) targeting inflammation.

Soluble Epoxide Hydrolase (sEH) Inhibition

The piperidine-4-carboxamide moiety mimics the transition state of epoxide hydrolysis.

  • Catalytic Tunnel Binding: The amide carbonyl interacts with the catalytic Tyrosine residues (Tyr383/Tyr466) in the sEH active site.

  • Effect: Prevents the degradation of Epoxyeicosatrienoic acids (EETs). EETs are potent anti-inflammatory and analgesic lipid mediators.

PDE4 Inhibition Synergy

Advanced derivatives link this scaffold to PDE4-inhibiting moieties (e.g., dialkoxybenzene).

  • cAMP Stabilization: Inhibition of Phosphodiesterase 4 (PDE4) prevents cAMP breakdown.

  • Synergy: Elevated cAMP and preserved EETs work synergistically to downregulate NF-

    
    B and cytokine release (TNF-
    
    
    
    , IL-6).

Experimental Protocol: FLIPR Calcium Mobilization Assay

To validate the PAM activity of N-propylpiperidine-4-carboxamide derivatives, the following self-validating protocol is recommended.

Reagents & Setup[3][4][5]
  • Cell Line: CHO-K1 cells stably expressing human M1 or M4 receptors.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Control: Acetylcholine (EC

    
     concentration).
    
Step-by-Step Workflow
  • Cell Plating: Seed cells at 50,000 cells/well in 96-well black-wall plates. Incubate overnight at 37°C/5% CO

    
    .
    
  • Dye Loading: Aspirate media; add 100 µL Fluo-4 AM loading buffer. Incubate 45 min at 37°C.

  • Baseline Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Measure baseline fluorescence for 10s.

  • Compound Addition (Pre-incubation): Add N-propylpiperidine-4-carboxamide (test compound) or vehicle. Monitor fluorescence for 5 min (to detect agonist activity).

  • Agonist Challenge: Inject Acetylcholine at EC

    
     concentration.
    
  • Data Acquisition: Monitor fluorescence peak for 2 min.

  • Analysis: Calculate the Fold Shift in ACh potency. A valid PAM will shift the ACh dose-response curve to the left.

ParameterValidation Criteria
Z-Factor > 0.5 for robust screening
Vehicle Control < 5% change in baseline fluorescence
Positive Control Known PAM (e.g., BQCA) shows >2-fold potency shift

References

  • Benchchem. (2024). Biological Activity and Molecular Mechanisms of Action of N-Propylpiperidine-4-carboxamide. Link

  • National Institutes of Health (NIH). (2015). Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators. PubMed Central. Link

  • Google Patents. (2011). WO2011023812A1 - Microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors. Link

  • PubChem. (2024). N-propylpiperidine-4-carboxamide hydrochloride (Compound Summary). Link

  • ResearchGate. (2023). Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus. Link

Sources

Technical Synthesis Guide: N-Propylpiperidine-4-Carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthetic Logic

Target Molecule Profile
  • IUPAC Name:

    
    -propylpiperidine-4-carboxamide hydrochloride
    
  • CAS Number: 200267-73-8 (Free base reference)[1]

  • Molecular Formula:

    
    
    
  • Core Scaffold: Piperidine-4-carboxamide[1][2][3][4][5][6]

  • Pharmacological Relevance: This motif serves as a critical fragment in the synthesis of GPCR ligands (e.g., Muscarinic agonists), local anesthetics, and peptidomimetics. The secondary amine on the piperidine ring allows for further diversification (SAR exploration), while the propyl amide moiety often engages in hydrophobic pocket interactions.

Retrosynthetic Strategy

To ensure high purity and scalability, a Protection-Coupling-Deprotection strategy is superior to direct amidation. Direct thermal amidation of isonipecotic acid esters with propylamine often leads to polymerization or incomplete conversion due to the competing nucleophilicity of the secondary piperidine amine.[7]

The Optimized Pathway:

  • Orthogonal Protection: Masking the piperidine nitrogen (

    
    ) with a tert-butoxycarbonyl (Boc) group to prevent self-coupling.
    
  • Amide Activation: Coupling the protected acid with ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -propylamine using carbodiimide chemistry (EDC/HOBt) to ensure mild conditions and high yield.
    
  • Acidolytic Deprotection: Removal of the Boc group using anhydrous HCl, simultaneously generating the desired hydrochloride salt in a crystalline form.[7]

Part 2: Synthesis Pathway Visualization

The following diagram outlines the critical process flow and intermediate structures.

SynthesisPathway Start Isonipecotic Acid (Piperidine-4-carboxylic acid) Step1 Step 1: N-Boc Protection (Boc2O, NaOH) Start->Step1 Protection Inter1 1-Boc-piperidine-4-carboxylic acid Step1->Inter1 95% Yield Step2 Step 2: Amide Coupling (Propylamine, EDC, HOBt) Inter1->Step2 Activation Inter2 tert-butyl 4-(propylcarbamoyl) piperidine-1-carboxylate Step2->Inter2 Amidation Step3 Step 3: Deprotection & Salt Formation (4M HCl in Dioxane) Inter2->Step3 Cleavage Final N-propylpiperidine-4-carboxamide Hydrochloride Step3->Final Precipitation

Figure 1: Three-stage synthetic route ensuring regioselectivity at the exocyclic carbonyl.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Objective: Protect the secondary amine to prevent side reactions.

  • Reagents: Isonipecotic acid (1.0 eq), Di-tert-butyl dicarbonate (

    
    , 1.1 eq), NaOH (2.5 eq), Water/Dioxane (1:1 v/v).
    
  • Rationale: The Schotten-Baumann conditions (aqueous base) are preferred over organic bases here to solubilize the zwitterionic starting material (isonipecotic acid).

Protocol:

  • Dissolve isonipecotic acid (12.9 g, 100 mmol) in 100 mL of 2.5 M NaOH solution.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of

    
     (24.0 g, 110 mmol) in 100 mL 1,4-dioxane dropwise over 30 minutes.
    
  • Allow the mixture to warm to room temperature (RT) and stir overnight (12h).

  • Workup: Wash the aqueous layer with diethyl ether (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     mL) to remove unreacted 
    
    
    
    .
  • Acidify the aqueous phase to pH 2–3 using 1M HCl (careful: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     evolution).
    
  • Extract the white precipitate with Ethyl Acetate (EtOAc, ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     mL).
    
  • Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect ~21-22 g (90-95%) of white solid. Use directly in Step 2.

Step 2: Amide Coupling (The "Propyl" Installation)

Objective: Form the amide bond between the carboxylic acid and propylamine.[7]

  • Reagents: 1-Boc-piperidine-4-carboxylic acid (1.0 eq),

    
    -Propylamine (1.1 eq), EDC
    
    
    
    HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (Solvent).
  • Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used as a water-soluble coupling agent, facilitating the removal of urea byproducts during aqueous workup. HOBt prevents potential racemization (standard practice, though the C4 position is achiral) and enhances reaction rate.[7]

Protocol:

  • Dissolve 1-Boc-piperidine-4-carboxylic acid (11.45 g, 50 mmol) in dry Dichloromethane (DCM, 250 mL) under nitrogen atmosphere.

  • Add HOBt (8.1 g, 60 mmol) and EDC

    
    HCl (11.5 g, 60 mmol). Stir for 15 minutes at 0°C to activate the acid.
    
  • Add

    
    -Diisopropylethylamine (DIPEA, 26 mL, 150 mmol).
    
  • Add

    
    -Propylamine (4.5 mL, 55 mmol) dropwise.
    
  • Stir at RT for 16 hours. Monitor by TLC (50% EtOAc/Hexanes; stain with Ninhydrin).[7]

  • Workup: Wash the organic phase sequentially with:

    • 1M HCl (remove unreacted amine/DIPEA)

    • Sat.

      
       (remove unreacted acid/HOBt)
      
    • Brine[7]

  • Dry over

    
     and concentrate.
    
  • Purification: If necessary, recrystallize from Hexanes/EtOAc or perform flash chromatography.

  • Intermediate: tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate.

Step 3: Deprotection & Salt Formation

Objective: Remove the Boc group and isolate the stable hydrochloride salt.[7]

  • Reagents: 4M HCl in 1,4-Dioxane (excess), Diethyl Ether (

    
    ).
    
  • Rationale: Anhydrous acidic conditions cleave the carbamate.[7] Using HCl/Dioxane allows the product to precipitate directly as the hydrochloride salt, avoiding difficult lyophilization of aqueous solutions.[7]

Protocol:

  • Dissolve the intermediate from Step 2 (10 g, ~37 mmol) in minimal DCM (20 mL).

  • Add 4M HCl in Dioxane (40 mL, ~160 mmol) at 0°C.

  • Stir at RT for 2–4 hours. A white precipitate should form.[7]

  • Isolation: Add anhydrous Diethyl Ether (100 mL) to complete precipitation.

  • Filter the solid under inert atmosphere (hygroscopic warning).

  • Wash the filter cake with cold Ether (

    
     mL).
    
  • Dry under high vacuum at 40°C for 6 hours.

Part 4: Analytical Specifications & Data

Expected Yields & Stoichiometry
ComponentMolecular Weight ( g/mol )EquivalentsRole
Boc-Isonipecotic Acid 229.271.0Starting Material
n-Propylamine 59.111.1Nucleophile
EDC·HCl 191.701.2Coupling Agent
Final Product (HCl Salt) 206.71 ~85% (Overall) Target
Characterization Data (Predicted)[4][8][9]
  • Appearance: White to off-white crystalline solid.[7]

  • Solubility: Highly soluble in water, methanol, DMSO; insoluble in ether, hexanes.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.0-9.2 (br s, 2H, 
      
      
      
      ring),
    • 
       8.0 (t, 1H, Amide NH),
      
    • 
       3.2 (m, 2H, Ring 
      
      
      
      ),
    • 
       3.0 (q, 2H, Propyl 
      
      
      
      ),
    • 
       2.8 (m, 2H, Ring 
      
      
      
      ),
    • 
       2.3 (m, 1H, 
      
      
      
      ),
    • 
       1.7-1.8 (m, 4H, Ring 
      
      
      
      ),
    • 
       1.4 (m, 2H, Propyl 
      
      
      
      ),
    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       0.85 (t, 3H, Propyl 
      
      
      
      ).
  • Mass Spectrometry (ESI+): m/z = 171.15 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (Free base mass).
    

Part 5: Critical Control Points & Troubleshooting

Regioselectivity Warning

Do not confuse with 1-propylpiperidine-4-carboxamide.

  • Target (This Guide): Propyl group on the Amide nitrogen (CAS 200267-73-8).[1]

  • Impurity Risk: If the Boc protection step is skipped, propylamine may alkylate the ring nitrogen or the ring nitrogen may attack the activated acid of another molecule (polymerization). Strict adherence to Step 1 is mandatory.

Handling Hygroscopicity

The final hydrochloride salt is hygroscopic.[7]

  • Storage: Store in a desiccator or under Argon at -20°C.

  • Handling: Weigh quickly in a low-humidity environment. If the product becomes sticky (oil), triturate with acetonitrile or acetone to recover the solid.[7]

Safety Considerations
  • EDC/DIPEA: Potent sensitizers.[7] Use in a fume hood.[7]

  • TFA/HCl: Corrosive.[7] If using TFA for deprotection instead of HCl/Dioxane, ensure complete removal of TFA (azeotrope with toluene) as residual TFA can be cytotoxic in biological assays.[7]

References

  • National Center for Biotechnology Information. (2023).[7] PubChem Compound Summary for CID 50988220, N-propylpiperidine-4-carboxamide hydrochloride. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004).[7] Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. (Grounding for EDC/HOBt coupling efficiency).

  • Wuts, P. G. M., & Greene, T. W. (2006).[7] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Standard protocol for Boc protection/deprotection).

Sources

N-propylpiperidine-4-carboxamide hydrochloride biological activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological activity, pharmacological utility, and experimental applications of N-propylpiperidine-4-carboxamide hydrochloride (CAS: 1220036-87-2).

Executive Summary

N-propylpiperidine-4-carboxamide hydrochloride is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often utilized as a synthetic intermediate, the core structure exhibits intrinsic biological relevance, particularly in modulating G-Protein Coupled Receptors (GPCRs) and microsomal Prostaglandin E Synthase-1 (mPGES-1) .

Its primary value lies in its bifunctional nature: the piperidine nitrogen serves as a versatile attachment point for lipophilic domains (enhancing potency), while the N-propyl carboxamide moiety acts as a hydrogen-bond network anchor, crucial for orienting the molecule within receptor binding pockets (e.g., Muscarinic M5, Proteasome


5).

Part 1: Chemical Identity & Structural Pharmacophore

The biological activity of this compound is dictated by its ability to adopt specific conformations that mimic endogenous ligands.

  • Chemical Name:

    
    -propylpiperidine-4-carboxamide hydrochloride[1][2][3][4]
    
  • CAS Number: 1220036-87-2[2][4]

  • Molecular Formula:

    
    
    
  • Core Pharmacophore:

    • Protonatable Piperidine Nitrogen: At physiological pH, this nitrogen is positively charged, facilitating electrostatic interactions with conserved aspartate residues (e.g., Asp3.32 in aminergic GPCRs).

    • Amide Linker: Provides rigid spacing and hydrogen bond donor/acceptor sites.

    • Propyl Tail: A short lipophilic chain that probes hydrophobic sub-pockets (e.g., the orthosteric site of GPCRs or the S1 pocket of proteases).

Visualizing the Pharmacophore

Pharmacophore Core Piperidine Ring (Scaffold) Linker Carboxamide (H-Bond Donor/Acceptor) Core->Linker Position 4 Amine Secondary Amine (Cationic Center) Amine->Core Position 1 Interaction1 Electrostatic Interaction (Asp3.32) Amine->Interaction1 Tail N-Propyl Group (Hydrophobic Probe) Linker->Tail N-Substituent Interaction2 H-Bonding (Receptor Backbone) Linker->Interaction2

Figure 1: Pharmacophore dissection of N-propylpiperidine-4-carboxamide, highlighting key interaction points for biological targets.

Part 2: Biological Activity & Mechanisms of Action[6][7][8][9][10]

Muscarinic Acetylcholine Receptor Modulation (M5 PAM)

The N-propylpiperidine-4-carboxamide moiety is the critical "right-hand" motif in the VU6007678 series of Positive Allosteric Modulators (PAMs) for the M5 Muscarinic Acetylcholine Receptor (mAChR) .

  • Mechanism: The scaffold binds to an allosteric site distinct from the orthosteric acetylcholine binding site. The N-propyl group is essential for subtype selectivity (M5 vs. M1-M4).

  • Biological Effect: Potentiates acetylcholine signaling via the

    
     pathway, leading to increased intracellular calcium release.
    
  • Therapeutic Relevance: Selective M5 activation is a target for treating drug addiction (dopamine regulation in the VTA) and schizophrenia.

  • Key Insight: The propyl chain length is optimal; shortening to ethyl or lengthening to butyl significantly reduces allosteric cooperativity [1].

mPGES-1 Inhibition (Inflammation & Pain)

Derivatives of this scaffold act as inhibitors of microsomal Prostaglandin E Synthase-1 (mPGES-1) .[5]

  • Mechanism: The piperidine ring occupies the active site of the enzyme, preventing the conversion of PGH2 to the pro-inflammatory PGE2.

  • Causality: The carboxamide group mimics the transition state of the substrate, while the N-propyl group fills a hydrophobic pocket adjacent to the catalytic arginine.

  • Utility: Non-steroidal anti-inflammatory (NSAID) alternative with reduced gastrointestinal side effects [2].

Antimalarial Proteasome Inhibition

Recent studies identify piperidine-4-carboxamides as species-selective inhibitors of the Plasmodium falciparum 20S proteasome .

  • Target: The

    
    5 subunit of the proteasome.[6]
    
  • Selectivity: The N-propylpiperidine motif exploits structural differences between the human and malarial proteasome

    
    5 subunits, specifically targeting the non-catalytic region to induce inhibition without host toxicity [3].
    

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Propylpiperidine-4-carboxamide HCl

Use this protocol to generate the scaffold for SAR (Structure-Activity Relationship) studies.[2]

Reagents: N-Boc-isonipecotic acid, Propylamine, EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DCM (Dichloromethane), HCl in Dioxane.

  • Activation: Dissolve N-Boc-isonipecotic acid (1.0 eq) in DCM. Add EDCI (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 min to form the active ester.

  • Coupling: Add Propylamine (1.1 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The active ester spot should disappear.

  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry organic layer over MgSO4 and concentrate to yield N-Boc-N-propylpiperidine-4-carboxamide.

  • Deprotection: Dissolve the intermediate in 4M HCl/Dioxane. Stir for 2 hours at RT.

  • Isolation: Evaporate solvent. Triturate the residue with diethyl ether to precipitate the N-propylpiperidine-4-carboxamide hydrochloride as a white solid.

Protocol B: Calcium Flux Assay (M5 Receptor Activity)

Use this assay to validate the biological activity of derivatives built on this scaffold.

System: HEK293 cells stably expressing human M5 mAChR and


.
  • Seeding: Plate cells (50,000/well) in black-walled, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate medium. Load cells with Calcium-4 assay kit dye (Molecular Devices) in HBSS/HEPES buffer containing 2.5 mM Probenecid (to prevent dye leakage). Incubate 45 min at 37°C.

  • Compound Addition: Add N-propylpiperidine-4-carboxamide derivative (10-point concentration curve). Incubate 10 min (for PAM mode).

  • Agonist Challenge: Inject

    
     concentration of Acetylcholine.
    
  • Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) on a FLIPR Tetra or FlexStation.

    • Data Analysis: Calculate the Area Under the Curve (AUC). An increase in AUC compared to Acetylcholine alone indicates Positive Allosteric Modulation .

Visualizing the Signaling Pathway

M5_Signaling Ligand N-Propylpiperidine Derivative (PAM) M5 M5 Muscarinic Receptor Ligand->M5 Allosteric Binding ACh Acetylcholine (Orthosteric Agonist) ACh->M5 Orthosteric Binding Gq Gq Protein Activation M5->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activate PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Bind Ca Ca2+ Release (Fluorescence Signal) ER->Ca Release

Figure 2: Signal transduction pathway for M5 receptor modulation. The scaffold enhances the Gq-PLC-IP3 cascade, resulting in measurable Calcium flux.

Part 4: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Nitrogen/Argon).

  • Solubility: Highly soluble in water and DMSO (>20 mg/mL).

  • Incompatibility: Strong oxidizing agents. Avoid contact with acid chlorides without a base (will react at the piperidine nitrogen).

References

  • Bender, A. M., et al. (2018).[7] "Discovery of the First Selective M5 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators." ACS Chemical Neuroscience, 9(7), 1572–1581.

  • Leclerc, P., et al. (2011). "Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors: Patent Review." Expert Opinion on Therapeutic Patents, 21(10).

  • LaBarge, K., et al. (2022). "Structure-Activity Relationships of Piperidine Carboxamides as Antimalarial Proteasome Inhibitors." Journal of Medicinal Chemistry, 65(4).

  • Gentry, P. R., et al. (2019). "Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus." Journal of Medicinal Chemistry.

Sources

Physicochemical properties of N-propylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of N-propylpiperidine-4-carboxamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of N-propylpiperidine-4-carboxamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and chemical characteristics of this compound, offering both theoretical insights and practical methodologies for its analysis. The piperidine scaffold is a cornerstone in medicinal chemistry, and understanding the specific properties of its derivatives is paramount for the rational design of novel therapeutics.[1][2] This guide outlines detailed protocols for the determination of key parameters such as melting point, solubility, and pKa, and discusses the expected outcomes from spectroscopic analysis, including NMR, IR, and mass spectrometry.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its favorable physicochemical and pharmacokinetic properties.[2][3] Its saturated, six-membered heterocyclic structure can adopt a stable chair conformation, allowing for precise three-dimensional orientation of substituents, which is critical for molecular recognition at biological targets. The nitrogen atom within the ring is typically basic, enabling the formation of hydrochloride salts, which often improves aqueous solubility and stability, crucial attributes for drug candidates.

N-propylpiperidine-4-carboxamide hydrochloride belongs to this important class of compounds. The N-propyl group modulates lipophilicity, which can influence membrane permeability and target engagement, while the 4-carboxamide moiety provides a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.[4] Derivatives of piperidine-4-carboxamide have been investigated for a range of therapeutic applications, including as central nervous system agents and anticancer therapies.[4][5] A thorough characterization of the physicochemical properties of this specific hydrochloride salt is therefore essential for its potential development and application in research.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to unequivocally define its structure and fundamental properties.

  • Chemical Name: N-propylpiperidine-4-carboxamide hydrochloride

  • Synonyms: N-propyl-4-piperidinecarboxamide hydrochloride

  • CAS Number: 1220036-87-2[6]

  • Molecular Formula: C₉H₁₉ClN₂O

  • Molecular Weight: 206.71 g/mol

Chemical Structure:

Caption: 2D structure of N-propylpiperidine-4-carboxamide hydrochloride.

Physicochemical Properties: Data and Experimental Determination

Precise physicochemical data is critical for drug development, influencing formulation, pharmacokinetics, and pharmacodynamics. While specific experimental data for N-propylpiperidine-4-carboxamide hydrochloride is not widely published, we can infer expected properties from closely related analogs and outline the rigorous experimental protocols for their determination.

Physical State and Appearance

Based on analogous compounds like piperidine hydrochloride, N-propylpiperidine-4-carboxamide hydrochloride is expected to be a white to off-white crystalline solid at room temperature.[7][8]

Melting Point

The melting point is a crucial indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity. The presence of the hydrochloride salt significantly increases the melting point compared to the free base due to the strong ionic interactions in the crystal lattice.

Table 1: Melting Point Data

Compound Reported Melting Point (°C) Notes
Piperidine Hydrochloride 245 - 248[9] A close structural analog, indicating a high melting point is expected.

| N-propylpiperidine-4-carboxamide hydrochloride | Not Reported (Expected > 200) | The addition of the N-propyl and carboxamide groups will alter crystal packing, but a high melting point is still anticipated. |

Experimental Protocol: Capillary Melting Point Determination

This method provides a reliable and reproducible means of determining the melting range of a crystalline solid.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Prep1 Dry the sample under vacuum. Prep2 Finely powder the crystalline solid. Prep1->Prep2 Prep3 Pack into a capillary tube (2-3 mm height). Prep2->Prep3 Analysis1 Place capillary in melting point apparatus. Prep3->Analysis1 Analysis2 Heat at a slow, constant rate (1-2 °C/min). Analysis1->Analysis2 Analysis3 Record T1: Temperature of first liquid droplet. Analysis2->Analysis3 Analysis4 Record T2: Temperature of complete liquefaction. Analysis3->Analysis4 Result Report melting range (T1 - T2). Analysis4->Result

Caption: Workflow for Melting Point Determination.

  • Causality: A slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, preventing an overestimation of the melting point.[10] A finely powdered, well-packed sample ensures uniform heat distribution.

Solubility

Solubility is a key determinant of a drug's bioavailability. As a hydrochloride salt of an amine, N-propylpiperidine-4-carboxamide hydrochloride is expected to have high aqueous solubility. Its solubility in organic solvents will be lower and will depend on the solvent's polarity.

Table 2: Expected Solubility Profile

Solvent Expected Solubility Rationale
Water High (> 100 mg/mL) The ionic nature of the hydrochloride salt and the hydrogen bonding capacity of the amide and protonated amine favor aqueous solubility. Piperidine HCl is highly soluble (>1500 g/L).[9]
Methanol Soluble A polar protic solvent that can solvate both the ionic and organic portions of the molecule.
Dichloromethane Sparingly Soluble A non-polar aprotic solvent, less effective at solvating the charged species.

| Hexanes | Insoluble | A non-polar solvent, incapable of solvating the ionic hydrochloride salt. |

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This is the gold standard method for determining the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent of interest (e.g., water, pH 7.4 buffer, methanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Validation: The presence of remaining solid in the vials at the end of the experiment confirms that a saturated solution was achieved.

  • Trustworthiness: This protocol is self-validating because the continued presence of solid material ensures that the measured concentration represents the true equilibrium solubility. The use of a stability-indicating HPLC method also ensures that the measured concentration is that of the intact compound.

Acidity (pKa)

The pKa value dictates the ionization state of a molecule at a given pH. For N-propylpiperidine-4-carboxamide hydrochloride, the relevant pKa is that of the protonated piperidine nitrogen. This value is critical as it influences solubility, membrane permeability, and receptor binding.

  • Expected pKa: The pKa of the parent piperidinium ion is approximately 11.22.[11] The electron-withdrawing effect of the 4-carboxamide group and the inductive effect of the N-propyl group will slightly modify this value. A reasonable estimate for the pKa of the protonated N-propylpiperidine-4-carboxamide would be in the range of 9.5 - 10.5 .

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.

pKa_Determination_Workflow start Start step1 Prepare a solution of the compound at a known concentration in water. start->step1 step2 Calibrate pH electrode with standard buffers. step1->step2 step3 Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). step2->step3 step4 Record pH as a function of titrant volume. step3->step4 step5 Plot the titration curve (pH vs. volume). step4->step5 step6 Determine the equivalence point (Veq). step5->step6 step7 pKa = pH at the half-equivalence point (Veq/2). step6->step7 end_node End step7->end_node

Caption: Workflow for pKa Determination via Potentiometric Titration.

  • Expertise & Experience: The choice of a strong base as the titrant is dictated by the acidic nature of the protonated amine (the hydrochloride salt). The half-equivalence point represents the pH at which the concentrations of the protonated species (BH+) and the free base (B) are equal, which, by the Henderson-Hasselbalch equation, is the definition of pKa.[12][13]

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

Nucleus Assignment Expected Chemical Shift (δ, ppm) Rationale
¹H NMR Propyl -CH ~0.9 (triplet) Terminal methyl group adjacent to a methylene.
Propyl -CH ₂-CH₃ ~1.6 (sextet) Methylene group coupled to methyl and another methylene.
N-CH ₂-propyl ~3.1 (triplet) Methylene group adjacent to the positively charged nitrogen.
Piperidine C2, C6 -H (axial/equatorial) ~3.0 - 3.6 (multiplet) Protons adjacent to the nitrogen atom are deshielded.
Piperidine C3, C5 -H (axial/equatorial) ~1.8 - 2.2 (multiplet) Aliphatic protons on the piperidine ring.
Piperidine C4 -H ~2.5 (multiplet) Proton at the point of substitution.
¹³C NMR Propyl -C H₃ ~11 Aliphatic terminal carbon.
Propyl -C H₂-CH₃ ~20 Aliphatic methylene carbon.
N-C H₂-propyl ~58 Methylene carbon attached to nitrogen.
Piperidine C 2, C 6 ~45 Carbons adjacent to the nitrogen.
Piperidine C 3, C 5 ~28 Aliphatic carbons on the piperidine ring.
Piperidine C 4 ~42 Substituted carbon on the piperidine ring.

| | Amide C =O | ~178 | Carbonyl carbon, highly deshielded. |

  • Note: Spectra for the hydrochloride salt are typically run in D₂O to ensure solubility. The N-H and amide N-H protons will exchange with deuterium and may not be visible.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) method is ideal for analyzing solid powder samples directly.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Mode
~3350 (broad) N-H (Amide) N-H Stretch
~3200 (broad) N⁺-H (Piperidinium) N-H Stretch
2950 - 2850 C-H (Alkyl) C-H Stretch
~1650 C=O (Amide I) C=O Stretch

| ~1550 | N-H (Amide II) | N-H Bend |

  • Expertise & Experience: The C=O stretch of the amide (Amide I band) is typically a very strong and sharp absorption, making it a key diagnostic peak. The N⁺-H stretch from the hydrochloride salt will be a broad band, often appearing in the 2400-2800 cm⁻¹ region, sometimes overlapping with the C-H stretching vibrations.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing polar, non-volatile compounds like N-propylpiperidine-4-carboxamide hydrochloride.

  • Expected Observation: In positive ion mode, the primary ion observed will be the molecular ion of the free base, [M+H]⁺.

  • Calculation:

    • Molecular Formula of Free Base: C₉H₁₈N₂O

    • Exact Mass of Free Base: 170.1419 g/mol

    • Expected m/z for [M+H]⁺: 171.1497

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in a suitable solvent, typically methanol or a water/acetonitrile mixture with 0.1% formic acid.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets.

  • Analysis: Analyze the resulting gas-phase ions in the mass analyzer to generate a mass spectrum.

  • Causality: The addition of formic acid to the solvent ensures the analyte is protonated in solution, which facilitates the formation of the [M+H]⁺ ion in the ESI process, enhancing the signal intensity.[14]

Synthesis Outline

A plausible and robust synthesis for N-propylpiperidine-4-carboxamide hydrochloride involves a two-step process starting from a commercially available piperidine derivative.

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Salt Formation Reactant1 Piperidine-4-carboxamide Intermediate N-propylpiperidine-4-carboxamide (Free Base) Reactant1->Intermediate Stir at RT Reactant2 Propionaldehyde Reactant2->Intermediate Stir at RT Reactant3 Sodium triacetoxyborohydride (STAB) Reactant3->Intermediate Stir at RT Solvent1 DCE or THF Solvent1->Intermediate Stir at RT Product N-propylpiperidine-4-carboxamide HCl Intermediate->Product Precipitation Reactant4 HCl in Ether or Dioxane Reactant4->Product Precipitation Solvent2 Methanol/Ether Solvent2->Product Precipitation

Caption: Plausible synthesis route for N-propylpiperidine-4-carboxamide HCl.

  • Step 1: Reductive Amination: The secondary amine of piperidine-4-carboxamide reacts with propionaldehyde to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield the N-propylated product. STAB is preferred as it is selective for iminium ions and tolerant of many functional groups.[15]

  • Step 2: Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., methanol or ether), and a stoichiometric amount of hydrochloric acid (typically as a solution in ether or dioxane) is added. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.

Conclusion

N-propylpiperidine-4-carboxamide hydrochloride is a compound of significant interest within medicinal chemistry, leveraging the privileged piperidine scaffold. This guide has provided a detailed framework for its physicochemical characterization. While specific experimental data remains to be broadly published, the outlined properties, based on sound chemical principles and data from close analogs, offer a robust starting point for any research or development professional. The detailed experimental protocols included herein are designed to be both authoritative and practical, enabling researchers to generate reliable, high-quality data for this and similar molecules, thereby facilitating the advancement of drug discovery programs.

References

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • ResearchGate. Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

  • PubChem. Piperidine-4-carboxamide hydrochloride. [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • Wikipedia. Piperidine. [Link]

  • PubChem. n-Propylcyclopropanecarboxamide. [Link]

  • PubChem. Piperidine. [Link]

  • National Center for Biotechnology Information. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]

  • ResearchGate. Synthesis of N-Substituted piperidines from piperidone. [Link]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

  • National Center for Biotechnology Information. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

  • PubChem. 1-Propylpiperidine. [Link]

  • PubMed. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. [Link]

  • National Center for Biotechnology Information. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]

  • thinkSRS.com. Melting Point Determination. [Link]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

  • National Center for Biotechnology Information. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]

  • The Royal Society of Chemistry. A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information. [Link]

Sources

N-propylpiperidine-4-carboxamide hydrochloride solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profiling, solubility behavior, and stability mechanisms of N-propylpiperidine-4-carboxamide hydrochloride .[1][2][3] It is designed for researchers utilizing this compound as a scaffold in medicinal chemistry (e.g., for GPCR or kinase inhibitor discovery) or as a specific intermediate in drug synthesis.[2][4]

Technical Guide: N-Propylpiperidine-4-Carboxamide Hydrochloride

Executive Summary & Structural Identification

N-propylpiperidine-4-carboxamide hydrochloride is a piperidine-based building block characterized by a secondary amine (in the piperidine ring) and a secondary amide side chain.[1][2][3][4] It serves as a critical intermediate in the synthesis of diverse bioactive molecules, including analgesics and antipsychotics, due to the versatility of the piperidine nitrogen for further functionalization.[4]

  • IUPAC Name: N-propylpiperidine-4-carboxamide hydrochloride[1][2][3][4]

  • Common Synonyms: 4-Piperidinecarboxamide, N-propyl-, hydrochloride; N-propyl-4-piperidinecarboxamide HCl.[1][2][3][4]

  • CAS (Free Base): 200267-73-8[1][2][3][4][5]

  • Molecular Formula:

    
    [2][3][4]
    
  • Molecular Weight: 206.71 g/mol (Salt); 170.25 g/mol (Free Base)[2][3]

Structural Clarification (Critical): Nomenclature in this class can be ambiguous. This guide focuses on the amide-substituted isomer (N-propyl on the carboxamide nitrogen), which retains a reactive secondary amine on the piperidine ring.[1][2][3][4]

  • Target Structure: Piperidine ring (NH free)

    
     C4 position 
    
    
    
    Amide
    
    
    Propyl chain.[2][3][4]
  • SMILES: CCCNC(=O)C1CCNCC1.Cl

Physicochemical Profile

Understanding the fundamental properties is a prerequisite for designing solubility and stability experiments.[2][4]

PropertyValue / CharacteristicTechnical Insight
pKa (Piperidine NH) ~10.8 – 11.2 (Predicted)The piperidine nitrogen is highly basic.[1][2][3][4] In the HCl salt form, it exists as a protonated cation (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

), conferring high water solubility.[2][3][4]
pKa (Amide NH) > 15The amide proton is non-acidic under physiological conditions.[2][3][4]
LogP (Free Base) ~0.5Moderately polar.[2][3][4] The salt form will have a significantly lower LogD (distribution coefficient) in aqueous media.[2][3]
Melting Point > 200°C (Decomposition)Typical for high-melting ionic hydrochloride salts.[1][2][3][4]
Hygroscopicity Moderate to HighHCl salts of secondary amines often absorb atmospheric moisture.[1][2][3][4] Storage in desiccators is mandatory.[2][3][4]
Solubility Profiling

The solubility of N-propylpiperidine-4-carboxamide HCl is dictated by the dissociation of the ionic lattice and the solvation of the piperidinium cation.[1][2]

Aqueous Solubility:

  • pH < 9: Highly soluble (> 50 mg/mL).[2][3][4][6] The compound remains protonated and stable.[2][4]

  • pH > 11: Solubility decreases drastically as the compound converts to its free base form (neutral secondary amine), which may precipitate or oil out depending on concentration.[2][3][4]

Organic Solvent Compatibility:

  • Protophilic Solvents (DMSO, DMF): Highly soluble.[2][3][4] Suitable for stock solutions (> 100 mM).[2][3][4]

  • Alcohols (Methanol, Ethanol): Moderately soluble; solubility increases with temperature.[2][3][4]

  • Non-polar (Hexane, Toluene): Insoluble.[2][3][4] Useful as anti-solvents for recrystallization.[2][3][4]

Experimental Protocol: Thermodynamic Solubility Determination This protocol ensures equilibrium saturation, superior to kinetic estimates.[3]

  • Preparation: Weigh 20 mg of compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of buffer (pH 2.0, 7.4, or 10.0).

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker).

  • Filtration: Filter supernatant using a 0.22 µm PVDF membrane (avoid nylon which may bind amides).[2][3][4]

  • Quantification: Analyze filtrate via HPLC-UV (210 nm) against a standard curve.

Visualization: Solubility & Processing Logic

SolubilityLogic Start Start: N-propylpiperidine-4-carboxamide HCl Solvent Select Solvent System Start->Solvent Aqueous Aqueous Buffer (pH < 9) Solvent->Aqueous For Bioassays Organic Organic Solvent Solvent->Organic For Synthesis/Stock Dissolved Dissolved Aqueous->Dissolved High Solubility (Ionic Form) Polar Polar Organic->Polar DMSO / MeOH NonPolar NonPolar Organic->NonPolar DCM / Hexane pH_Check pH_Check Dissolved->pH_Check Check pH Soluble Soluble Polar->Soluble Soluble (Stock Soln) Insoluble Insoluble NonPolar->Insoluble Insoluble (Precipitate) Stable Stable pH_Check->Stable pH 1-9: Stable Cation Precip Precip pH_Check->Precip pH > 11: Free Base Oils Out Extract Extract Precip->Extract Extraction with DCM possible

Caption: Solubility decision tree highlighting pH-dependent behavior and solvent compatibility for extraction vs. dissolution.

Stability Assessment

The stability profile is governed by two primary vectors: Amide Hydrolysis and Amine Oxidation .[2][4]

A. Hydrolytic Stability (Amide Bond) The N-propyl amide bond is generally robust but susceptible to hydrolysis under extreme conditions.[2][3][4]

  • Acidic Stress (0.1 M HCl): Stable at RT. Hydrolysis to piperidine-4-carboxylic acid and propylamine occurs only at elevated temperatures (> 80°C).[1][2][3]

  • Basic Stress (0.1 M NaOH): Moderate risk.[2][3][4] The amide can hydrolyze to the carboxylate, especially if heated.[2][4]

  • Mechanism: Nucleophilic attack of water/hydroxide on the carbonyl carbon.[2][4]

B. Oxidative Stability (Piperidine Ring)

  • Risk: Secondary amines are prone to oxidation to N-oxides or imines upon prolonged exposure to air/light.[1][2][3][4]

  • Mitigation: The HCl salt form protects the nitrogen lone pair, significantly enhancing oxidative stability compared to the free base.[2][4]

C. Solid-State Stability

  • Thermal: Stable up to melting point (~200°C).[2][3][4]

  • Photostability: Generally stable, but store in amber vials to prevent trace degradation.[2][4]

Experimental Protocol: Forced Degradation (Stress Testing) Standardized per ICH Q1A guidelines.

  • Acid Hydrolysis: Dissolve to 1 mg/mL in 1N HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis: Dissolve to 1 mg/mL in 1N NaOH. Heat at 60°C for 4 hours.

  • Oxidation: Dissolve to 1 mg/mL in 3% H₂O₂. Incubate at RT for 24 hours.

  • Analysis: Neutralize samples and analyze via LC-MS to detect degradation products (e.g., mass shift +16 Da for N-oxide, or cleavage products).

Visualization: Degradation Pathways

DegradationPathways Parent Parent Compound (MW 170.25) Hydrolysis Hydrolysis (Acid/Base + Heat) Parent->Hydrolysis Oxidation Oxidation (H2O2 / Air) Parent->Oxidation Prod1 Piperidine-4-carboxylic acid (MW 129.16) Hydrolysis->Prod1 Amide Cleavage Prod2 Propylamine (MW 59.11) Hydrolysis->Prod2 Leaving Group Prod3 N-Oxide Impurity (MW +16 Da) Oxidation->Prod3 N-oxidation (Rare in Salt)

Caption: Primary degradation pathways. Hydrolysis yields the carboxylic acid; oxidation is suppressed in the salt form.

Handling and Storage Recommendations

Based on the stability profile, the following protocols are recommended to maintain compound integrity (>98% purity) for long-term storage.

  • Storage Conditions: Store at -20°C for long term; 2-8°C is acceptable for active use (weeks). Keep in a desiccator.

  • Handling: Use a glove box or work quickly in ambient air due to potential hygroscopicity.[2][3][4]

  • Reconstitution: Prepare fresh stock solutions in DMSO or water. Do not store aqueous solutions for > 1 month even at 4°C.[2][3]

References

  • PubChem. N-propylpiperidine-4-carboxamide Hydrochloride - Compound Summary.[1][2][3][4] National Library of Medicine.[2][3][4] Available at: [Link][1][2][3][4]

Sources

A Comprehensive Technical Guide to the Safe Handling of N-propylpiperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the essential safety and handling protocols for N-propylpiperidine-4-carboxamide hydrochloride. As a novel compound within the piperidine carboxamide class, specific safety and toxicological data are not extensively documented. Therefore, this guide synthesizes established best practices for handling structurally related piperidine derivatives and hydrochloride salts to establish a robust framework for risk mitigation. The following sections will detail hazard identification, exposure control, personal protective equipment, safe handling and storage procedures, and emergency response protocols. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and the rationale for the prescribed safety measures.

Introduction and Chemical Identity

N-propylpiperidine-4-carboxamide hydrochloride is a chemical compound featuring a piperidine ring, a foundational structure in many pharmaceuticals. The inherent basicity of the piperidine nitrogen is a key feature, often crucial for interactions with biological targets. The N-propyl group influences the molecule's lipophilicity, which can affect its pharmacokinetic and pharmacodynamic properties. The carboxamide group at the 4-position is a critical functional group that can participate in hydrogen bonding. This guide will address the safety considerations arising from this specific combination of structural motifs.

Table 1: Chemical Identification

PropertyValueSource
IUPAC Name N-propylpiperidine-4-carboxamide hydrochloride-
CAS Number 200267-73-8 (for free base)Benchchem[1]
Molecular Formula C₉H₁₉ClN₂O-
Molecular Weight 206.71 g/mol -

Hazard Identification and Classification

Primary Hazards:

  • Corrosive Effects: Based on data for piperidine and its derivatives, this compound is anticipated to be corrosive to the skin and eyes.[3] Direct contact can cause severe burns and irreversible eye damage.[3]

  • Acute Toxicity: Piperidine hydrochloride is classified as toxic if swallowed.[4] By extension, N-propylpiperidine-4-carboxamide hydrochloride should be handled with the assumption of oral toxicity. Inhalation and dermal toxicity are also potential routes of exposure with harmful effects.[3]

  • Irritation: The compound is likely to be a skin and respiratory irritant.[5] Dust or aerosols may cause irritation to the respiratory tract.[5]

Table 2: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[4]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[3]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5]

Safe Handling and Storage Protocols

A proactive and informed approach to handling and storage is paramount to ensuring the safety of laboratory personnel.

Engineering Controls

The primary line of defense is to minimize exposure through effective engineering controls.

  • Ventilation: All handling of N-propylpiperidine-4-carboxamide hydrochloride should be conducted in a well-ventilated area.[4] A certified chemical fume hood is mandatory for any procedures that may generate dust, aerosols, or vapors.[6] The fume hood provides a physical barrier and containment in the event of a spill.

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination. This area should be clearly marked.

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of PPE are critical to prevent direct contact.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing.[4]

  • Skin Protection:

    • Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a common choice, but it is advisable to consult a glove compatibility chart for the specific solvent being used. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[4]

    • Lab Coat: A buttoned lab coat must be worn at all times.

    • Protective Clothing: For larger scale operations, a chemical-resistant apron or a full protective suit may be necessary.[2]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.[4]

PPE_Workflow Start Handling N-propylpiperidine- 4-carboxamide hydrochloride EngineeringControls Work in Chemical Fume Hood Start->EngineeringControls EyeFaceProtection Wear Safety Goggles and Face Shield EngineeringControls->EyeFaceProtection HandProtection Wear Chemical- Resistant Gloves EyeFaceProtection->HandProtection BodyProtection Wear Lab Coat HandProtection->BodyProtection RespiratoryProtection Respirator if Needed BodyProtection->RespiratoryProtection Proceed Proceed with Experiment RespiratoryProtection->Proceed

Caption: Personal Protective Equipment Workflow.

Hygiene Practices
  • Avoid all contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4]

Storage

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4][5]

  • Location: Store in a cool, dry, and designated area away from incompatible materials such as strong oxidizing agents.[2]

  • Labeling: Ensure all containers are clearly and accurately labeled.

Emergency Procedures

A clear and practiced emergency plan is crucial for responding effectively to incidents.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Spill and Leak Response
  • Evacuation: Evacuate the immediate area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: For small spills of solid material, carefully sweep up and place in a suitable, closed container for disposal. Avoid generating dust.[7] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.[2]

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Spill_Response_Plan Spill {Spill Occurs} Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size and Risk Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Cleanup Contain and Clean Up with Appropriate PPE SmallSpill->Cleanup EmergencyServices Contact Emergency Services LargeSpill->EmergencyServices Disposal Dispose of as Hazardous Waste Cleanup->Disposal Decontaminate Decontaminate Area Disposal->Decontaminate EmergencyServices->Decontaminate Report Report Incident Decontaminate->Report

Sources

Technical Monograph: N-Propylpiperidine-4-Carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical monograph on N-propylpiperidine-4-carboxamide hydrochloride , a critical isonipecotamide scaffold used extensively in medicinal chemistry for the synthesis of GPCR ligands, kinase inhibitors, and ion channel modulators.[1][2]

CAS Registry Number: 1220036-87-2 (HCl Salt) | Free Base CAS: 200267-73-8 Molecular Formula: C


H

N

O[1][2] · HCl Molecular Weight: 206.71 g/mol (Salt) | 170.25 g/mol (Free Base)[1][2]

Executive Summary & Structural Disambiguation

In the high-throughput synthesis of pharmaceutical libraries, N-propylpiperidine-4-carboxamide functions as a versatile "amine handle" building block.[1][2] Its structure consists of a piperidine ring substituted at the 4-position with a carboxamide group, where the amide nitrogen bears a propyl chain.[1][2][3]

Critical Structural Distinction: Researchers must distinguish this compound from its regioisomer, 1-propylpiperidine-4-carboxamide (CAS 292080-51-4).[1][2]

  • Target Molecule (Subject of this guide): Propyl group is on the amide nitrogen.[1][2] The piperidine nitrogen is a secondary amine (nucleophilic).[1][2]

  • Regioisomer: Propyl group is on the piperidine nitrogen.[1][2] The amide is primary.[1][2]

This guide focuses on the amide-N-propyl variant (CAS 1220036-87-2), which is valued for its free secondary amine, allowing it to serve as a scaffold for core derivatization in drug discovery.[1][2]

Chemical Identity & Physicochemical Profile[4][5][6][7][8]

PropertySpecificationMechanistic Implication
IUPAC Name N-propylpiperidine-4-carboxamide hydrochlorideDefines the propyl-amide connectivity.[1][2]
SMILES CCCNC(=O)C1CCNCC1.ClConfirms free piperidine nitrogen for derivatization.[1][2]
pKa (Calc.) ~10.8 (Piperidine NH)Highly basic; exists as a cation at physiological pH.[1][2]
LogP (Free Base) ~0.5 - 0.8Low lipophilicity aids in maintaining water solubility of complex ligands.[1][2]
H-Bond Donors 2 (Amide NH, Piperidine NH)Critical for receptor binding pocket interactions.[1][2]
Solubility High in Water, DMSO, MeOHIdeal for aqueous-phase biological assays.[1][2]

Synthesis & Manufacturing Methodology

The synthesis of N-propylpiperidine-4-carboxamide hydrochloride is a self-validating protocol relying on orthogonal protection strategies to ensure regioselectivity.[1][2] The standard industrial route utilizes Boc-isonipecotic acid as the starting material.[1][2]

Retrosynthetic Analysis (Graphviz)[1][2]

SynthesisPath Start Boc-Isonipecotic Acid (CAS 84358-13-4) Intermediate Boc-N-propylpiperidine-4-carboxamide Start->Intermediate Amide Coupling Reagent Propylamine + Coupling Agent (EDC/HOBt) Reagent->Intermediate Product N-propylpiperidine-4-carboxamide HCl (Target) Intermediate->Product Acidolytic Cleavage Deprotection 4M HCl in Dioxane

Figure 1: Orthogonal synthesis pathway ensuring regioselective amide formation.

Detailed Experimental Protocol

Objective: Synthesis of N-propylpiperidine-4-carboxamide HCl on a 10g scale.

Step 1: Amide Coupling

  • Dissolution: Dissolve N-Boc-isonipecotic acid (10.0 g, 43.6 mmol) in anhydrous Dichloromethane (DCM, 100 mL).

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.

  • Addition: Add Propylamine (1.1 eq) and Diisopropylethylamine (DIPEA, 2.0 eq) dropwise.[1]

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Wash with 1M citric acid (removes unreacted amine), saturated NaHCO

    
    , and brine. Dry organic layer over MgSO
    
    
    
    and concentrate.
    • Checkpoint: Verify Intermediate via LC-MS (M+H = ~271 Da).[1]

Step 2: Boc-Deprotection & Salt Formation [1][2]

  • Solubilization: Dissolve the crude intermediate in minimal 1,4-dioxane or MeOH.

  • Acidolysis: Add 4M HCl in dioxane (10 eq) slowly at 0°C.

  • Precipitation: Stir at room temperature for 2-4 hours. The product will precipitate as a white solid.[1][2]

  • Isolation: Filter the solid under inert atmosphere (hygroscopic). Wash with diethyl ether to remove residual HCl.[1][2]

  • Drying: Dry under high vacuum at 40°C for 24 hours.

Applications in Drug Discovery[1][6][9]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting G-Protein Coupled Receptors (GPCRs).[1] The piperidine nitrogen serves as the attachment point for diverse pharmacophores.

Reactivity & Derivatization Logic[1][2]

The free secondary amine allows for three primary synthetic transformations, enabling rapid library generation:

ReactivityMap Center N-propylpiperidine-4-carboxamide (Nucleophilic Core) Path1 Reductive Amination (Aldehydes/Ketones) Center->Path1 Path2 Nucleophilic Aromatic Substitution (SNAr) (Heteroaryl Halides) Center->Path2 Path3 Amide/Sulfonamide Coupling (Acid Chlorides/Sulfonyl Chlorides) Center->Path3 Prod1 Tertiary Amines (e.g., CCR5 Antagonists) Path1->Prod1 Prod2 Biaryl Systems (e.g., Kinase Inhibitors) Path2->Prod2 Prod3 Ureas/Sulfonamides (e.g., Ion Channel Blockers) Path3->Prod3

Figure 2: Divergent synthesis capabilities of the scaffold.

Case Studies in Pharmacology[1][2]
  • Muscarinic Antagonists: The 4-carboxamide piperidine motif mimics the acetylcholine structure.[1][2] Derivatizing the piperidine nitrogen with bulky lipophilic groups (e.g., diphenylmethyl) creates high-affinity M3 receptor antagonists.[1]

  • Kinase Inhibition (CDK/GSK3): As seen in compounds like AT7519 analogs, the piperidine ring acts as a solubilizing group that projects into the solvent-exposed region of the kinase ATP pocket, while the amide forms hydrogen bonds with the hinge region or gatekeeper residues [1].[1][2]

  • Pain Management: Structural analogs are investigated as non-opioid analgesics, where the N-propyl amide mimics the lipophilic tail of local anesthetics, but the piperidine core provides a distinct metabolic profile.[1]

Analytical Profiling & Quality Control

To ensure data integrity in biological assays, the purity of the hydrochloride salt must be verified.[1]

MethodDiagnostic SignalAcceptance Criteria
1H NMR (D2O) ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

0.85 (t, 3H, propyl CH3),

3.0-3.5 (m, piperidine ring protons).[1][2]
Integral ratio of Propyl:Piperidine matches 7:[1][2]9. No Boc peaks (

1.4).[1][2]
LC-MS M+H peak at 171.15 Da (Free base mass).[1][2]Single peak >98% area.[1][2][4][5] Absence of dimer impurities.[1][2]
Chloride Content Titration with AgNO

.
16.5% - 17.5% w/w (Theoretical: 17.1%).[1][2]
Water Content Karl Fischer Titration.[1][2]< 1.0% (Product is hygroscopic; store in desiccator).[1][2]

Handling and Stability

  • Storage: Store at -20°C in a sealed container. The HCl salt is hygroscopic; exposure to ambient moisture will lead to deliquescence, complicating stoichiometry in subsequent reactions.[1]

  • Safety: Irritant to eyes, respiratory system, and skin.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

  • Stability: Stable in solid state for >2 years if kept dry.[1][2] In solution (water/DMSO), use within 24 hours to prevent slow hydrolysis of the amide (though relatively stable compared to esters).[1]

References

  • PubChemLite. (2025).[1][2] N-propylpiperidine-4-carboxamide hydrochloride Compound Summary. University of Luxembourg.[1][2][5] Link[1][2]

  • Sigma-Aldrich. (2025).[1][2] 4-Piperidinecarboxamide derivatives and CDK Inhibitor Scaffolds. Merck KGaA.[1][2] Link

  • BLD Pharm. (2025).[1][2] Product Analysis: N-Propylpiperidine-4-carboxamide. BLD Pharmatech.[1][2] Link

  • ChemicalBook. (2025).[1][2] N-Propyl-4-piperidinecarboxamide hydrochloride Properties and CAS Data. Link

  • Google Patents. (2002).[1][2] WO2002006255A2 - Hydroxy-(piperidin-4-yl-methylamino)-alkyl beta-3 adrenergic receptor antagonists.[1][2] (Demonstrates the use of piperidine-4-carboxamide scaffolds in GPCR ligand synthesis). Link

Sources

N-Propylpiperidine-4-carboxamide Hydrochloride: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Propylpiperidine-4-carboxamide Hydrochloride in Kinase Inhibitor Design Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists

Executive Summary

In the landscape of kinase inhibitor discovery, the 1-propylpiperidine-4-carboxamide moiety (typically supplied as the hydrochloride salt, C9H18N2O·HCl ) represents a high-value pharmacophore rather than a standalone therapeutic agent. It functions as a versatile "tail" or "solvent-front" binding element, frequently incorporated into ATP-competitive inhibitors targeting Anaplastic Lymphoma Kinase (ALK) , Cyclin-Dependent Kinases (CDKs) , and Rho-associated kinases (ROCK) .

This guide details the technical application of N-propylpiperidine-4-carboxamide hydrochloride in Fragment-Based Drug Discovery (FBDD). We explore its physicochemical profile, its structural role in modulating solubility and selectivity, and provide validated protocols for its chemical incorporation and biological evaluation.

Chemical & Pharmacological Profile

Structural Analysis

The molecule consists of a piperidine ring substituted at the nitrogen (N-1) with a propyl group and at the C-4 position with a primary carboxamide.

  • IUPAC Name: 1-propylpiperidine-4-carboxamide hydrochloride

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O · HCl
  • Molecular Weight: 206.71 g/mol (salt), 170.25 g/mol (free base)

  • Solubility: Highly soluble in water and DMSO (>50 mM), making it ideal for high-concentration fragment screening.

Mechanistic Role in Kinase Inhibition

When integrated into a larger inhibitor architecture (e.g., linked to a heteroaryl hinge-binder), this scaffold serves three critical functions:

  • Solvent Front Interaction: The piperidine ring projects into the solvent-exposed region of the kinase ATP pocket, improving the pharmacokinetic (PK) profile by enhancing solubility.

  • Hydrogen Bonding Network: The C-4 carboxamide group (

    
    ) acts as a dual H-bond donor/acceptor. It frequently interacts with conserved aspartate or glutamate residues near the DFG motif or the ribose-binding pocket.
    
  • Hydrophobic Filling: The N-propyl group provides a specific steric bulk that can occupy small hydrophobic sub-pockets (e.g., the "gatekeeper" region or allosteric pockets), improving selectivity against homologous kinases.

Quantitative Physicochemical Data

The following table summarizes the core properties relevant to medicinal chemistry optimization.

PropertyValueImplication for Drug Design
cLogP ~0.8 (Free Base)Optimal lipophilicity for CNS penetration and membrane permeability.
TPSA 55.1 ŲWell within the "Rule of 3" for fragments; allows room for linker attachment.
pKa (Piperidine N) ~9.2Predominantly protonated at physiological pH; forms ionic interactions with acidic residues (e.g., Asp/Glu).
H-Bond Donors 2Critical for anchoring the tail in the solvent interface.
Rotatable Bonds 3Low entropic penalty upon binding.

Experimental Protocols

Chemical Synthesis: Coupling to a Kinase Core

Objective: To synthesize a prototype kinase inhibitor by coupling 1-propylpiperidine-4-carboxamide to a 2-chloropyrimidine core (a common hinge-binding scaffold).

Reaction Type: Nucleophilic Aromatic Substitution (S


Ar) or Buchwald-Hartwig Amination (depending on the core reactivity). Note: Since the piperidine nitrogen is alkylated (propyl), the coupling typically occurs via the carboxamide nitrogen  (if creating an acyl-urea type) or, more commonly, this specific salt is used as a reactant to introduce the propyl-piperidine moiety after the amide has been modified or if the structure implies a reverse-amide linkage.

Correction for this Protocol: In many ALK/CDK inhibitors, the piperidine is attached to the core via the ring nitrogen. However, since our starting material is 1-propyl -piperidine, the ring nitrogen is blocked. Therefore, the primary amide (CONH


)  is the nucleophile. We will describe a Buchwald-Hartwig coupling of the amide to an aryl halide core.
Materials
  • Fragment: 1-propylpiperidine-4-carboxamide HCl (1.0 eq)

  • Core: 4-chloro-2-(pyridin-3-yl)pyrimidine (1.0 eq)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (0.05 eq) / Xantphos (0.1 eq)
  • Base: Cs

    
    CO
    
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Preparation: In a glovebox or under nitrogen, charge a microwave vial with the aryl chloride core (1.0 mmol), 1-propylpiperidine-4-carboxamide HCl (1.0 mmol), and Cs

    
    CO
    
    
    
    (3.0 mmol).
  • Catalyst Addition: Add Pd

    
    (dba)
    
    
    
    (46 mg) and Xantphos (58 mg).
  • Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the vial and purge with N

    
     for 5 minutes.
    
  • Reaction: Heat the reaction mixture to 100°C for 12 hours.

    • Checkpoint: Monitor reaction progress via LC-MS (Target mass = Core + Fragment - HCl).

  • Work-up: Filter the mixture through a Celite pad to remove inorganic salts and palladium residues. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (DCM:MeOH gradient 0-10%).

  • Validation: Verify structure via

    
    H-NMR and HRMS.
    
Biological Validation: ADP-Glo Kinase Assay

Objective: To determine the IC


 of the synthesized inhibitor against ALK (Anaplastic Lymphoma Kinase).
Reagents
  • Kinase: Recombinant Human ALK (active).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Detection: Promega ADP-Glo™ Kinase Assay Kit.

  • Buffer: 40 mM Tris pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 μM DTT.
    
Protocol
  • Compound Preparation: Prepare a 10 mM stock of the synthesized inhibitor in 100% DMSO. Perform 3-fold serial dilutions (10 points) in kinase buffer (final DMSO < 1%).

  • Enzyme Reaction:

    • Add 2 μL of ALK enzyme (0.5 ng/μL) to a 384-well white solid-bottom plate.

    • Add 1 μL of compound dilution. Incubate for 10 min at RT (allows thermodynamic equilibrium).

    • Initiate reaction by adding 2 μL of ATP/Substrate mix (10 μM ATP final).

    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 5 μL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis: Measure luminescence (RLU) on a plate reader. Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit curves using a non-linear regression model (Sigmoidal Dose-Response) to extract IC

    
    .
    

Visualizations

Synthesis Workflow: Fragment-to-Lead

The following diagram illustrates the logical flow of incorporating the N-propylpiperidine-4-carboxamide scaffold into a drug candidate.

SynthesisWorkflow Start Start: Fragment Selection Fragment 1-propylpiperidine- 4-carboxamide HCl Start->Fragment Core Heteroaryl Chloride (Hinge Binder) Start->Core Coupling Pd-Catalyzed Amidation (Buchwald) Fragment->Coupling Amide Nucleophile Core->Coupling Electrophile Purification Flash Chromatography (DCM/MeOH) Coupling->Purification Lead Kinase Inhibitor Candidate Purification->Lead Assay ADP-Glo™ Validation Lead->Assay

Caption: Workflow for coupling the N-propylpiperidine-4-carboxamide fragment to a kinase core.

ALK Signaling Pathway & Inhibition Point

This diagram contextualizes where the inhibitor acts within the cellular signaling cascade, specifically for ALK-driven cancers.

ALKPathway Ligand Growth Factors (Pleiotrophin) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Activation RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 Inhibitor N-propylpiperidine Derivatives Inhibitor->ALK Inhibition (ATP-Competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT/mTOR PI3K->AKT Survival Cell Survival AKT->Survival STAT3->Proliferation

Caption: ALK signaling cascade showing the ATP-competitive inhibition point of piperidine derivatives.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17860666, Piperidine-4-carboxamide hydrochloride. PubChem.[1][2] Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity.[3] Journal of Medicinal Chemistry.[3] Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of N-propylpiperidine-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Discovery & Development Professionals

Abstract

The N-propylpiperidine-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse range of biologically active agents. Its inherent structural rigidity and capacity for multi-point functionalization make it an ideal starting point for developing potent and selective modulators of various biological targets, most notably G-protein coupled receptors (GPCRs) like dopamine and opioid receptors.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing this chemical class. We will dissect the synthetic rationale, explore the impact of targeted structural modifications on biological activity, and detail the self-validating experimental protocols required to profile these analogs effectively. This document is intended to serve as a practical, field-proven resource for researchers engaged in the design and optimization of novel therapeutics based on this versatile scaffold.

The N-propylpiperidine-4-carboxamide Scaffold: A Chemist's Perspective

Core Structure and Strategic Importance

The N-propylpiperidine-4-carboxamide scaffold consists of three key regions amenable to chemical modification, which forms the basis of any SAR campaign:

  • Region 1 (R1): The Piperidine Nitrogen Substituent: The titular N-propyl group is a critical, but variable, anchor. Its size, basicity, and lipophilicity directly influence target engagement and pharmacokinetic properties.

  • Region 2 (R2): The Piperidine Ring: While often unsubstituted, this region can be modified to alter rigidity, introduce chiral centers, or block metabolic hotspots.

  • Region 3 (R3): The Carboxamide Substituent: This is the most common point of diversification. The nature of the R3 group, typically an aromatic or heteroaromatic ring, is a primary determinant of target affinity and selectivity.

The value of this scaffold lies in its ability to present these three regions in a well-defined three-dimensional space, allowing for precise interaction with complex biological targets. The piperidine ring adopts a stable chair conformation, positioning the N-substituent (equatorial) and the 4-carboxamide group (equatorial) in a predictable orientation for rational drug design.

Key Biological Targets and Therapeutic Rationale

Analogs of this scaffold have shown significant activity at several critical CNS targets:

  • Dopamine D2/D3 Receptors: Many analogs function as antagonists or partial agonists at D2-like receptors.[2][3] This activity is foundational for antipsychotic drugs used in treating schizophrenia and other psychotic disorders. D3-selective ligands are pursued for treating substance abuse and L-DOPA-induced dyskinesia in Parkinson's disease.[4]

  • Opioid Receptors (μ, δ, κ): The scaffold is also prevalent in the development of opioid receptor modulators for pain management.[1] SAR studies in this area aim to separate analgesic efficacy from adverse effects like respiratory depression and dependence.[5][6]

  • Other GPCRs and Enzymes: The versatility of the scaffold has led to its exploration as CCR5 inhibitors for HIV therapy, 5-α-reductase inhibitors, and antifungal agents, demonstrating its broad applicability.[7][8][9]

The fundamental goal of SAR in this context is to understand how modifications to R1, R2, and R3 "tune" the molecule's affinity and functional activity (agonist vs. antagonist) for a primary target while minimizing off-target interactions to improve the safety profile.

General Synthesis Strategy: A Validated Approach

The construction of an N-propylpiperidine-4-carboxamide analog library is most efficiently achieved through a convergent synthesis, culminating in a robust amide bond formation step. This allows for late-stage diversification, a key strategy in medicinal chemistry.

Retrosynthetic Analysis and Workflow

The logical disconnection points are the N-propyl bond and the amide bond. The most practical forward synthesis involves preparing a common intermediate, N-propyl-piperidine-4-carboxylic acid, which is then coupled with a diverse library of amines.

Experimental Protocol 1: Synthesis of the Core Intermediate

Objective: To synthesize the common precursor, N-propyl-piperidine-4-carboxylic acid hydrochloride.

Rationale: This two-step protocol begins with the commercially available ethyl isonipecotate. Reductive amination is a reliable method for installing the N-propyl group, followed by saponification to yield the required carboxylic acid. Using the ethyl ester protects the acid during the first step.

Step-by-Step Methodology:

  • Reductive Amination:

    • To a solution of ethyl isonipecotate (1.0 eq) in dichloromethane (DCM, 0.2 M), add propionaldehyde (1.2 eq) and sodium triacetoxyborohydride (1.5 eq).

    • Stir the reaction mixture at room temperature (20-25°C) for 12-18 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude ethyl N-propylpiperidine-4-carboxylate.

  • Saponification:

    • Dissolve the crude ester in a 1:1 mixture of THF/water (0.3 M).

    • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours.

    • Monitor the disappearance of the starting material by TLC or LC-MS.

    • Once complete, acidify the mixture to pH ~2 with 1 M HCl.

    • Concentrate the mixture in vacuo to remove the organic solvent. The product, N-propyl-piperidine-4-carboxylic acid hydrochloride, often precipitates and can be isolated by filtration or used as an aqueous solution in the next step.

Experimental Protocol 2: Parallel Amide Coupling

Objective: To synthesize the final analog library via amide bond formation.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that minimizes side reactions and works well for a wide range of amines, including electron-deficient ones.[10][11] DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt and facilitate the reaction.[11]

Step-by-Step Methodology:

  • Reaction Setup:

    • In a reaction vial, dissolve N-propyl-piperidine-4-carboxylic acid hydrochloride (1.0 eq) in N,N-Dimethylformamide (DMF, 0.2 M).

    • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (R3-NH2, 1.0 eq).

    • Seal the vial and stir at room temperature for 4-12 hours.

  • Work-up and Purification:

    • Monitor reaction completion by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final N-propylpiperidine-4-carboxamide analog.

Synthesis Workflow Diagram

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Diversification A Ethyl Isonipecotate B Ethyl N-propylpiperidine-4-carboxylate A->B  Propionaldehyde,  NaBH(OAc)3 C N-propyl-piperidine-4-carboxylic acid HCl B->C  LiOH, then HCl E Final Analog Library C->E  HATU, DIPEA, DMF    (Amide Coupling)   D Amine Library (R3-NH2) D->E

Caption: General synthetic workflow for N-propylpiperidine-4-carboxamide analogs.

Dissecting the Structure-Activity Relationship (SAR)

The following sections summarize key SAR trends observed for this scaffold, primarily focusing on dopamine D2 receptor modulation. The principles, however, are broadly applicable to other targets.

Region 1: The Piperidine Nitrogen (N-substituent)

The N-substituent is crucial for orienting the molecule within the receptor binding pocket and often makes key lipophilic contacts.

  • Alkyl Chain Length: For D2-like receptors, an N-propyl or N-butyl group is often optimal for affinity. Shorter chains (methyl, ethyl) or longer chains (pentyl and beyond) typically result in a significant loss of potency. This suggests a well-defined hydrophobic pocket that accommodates a C3-C4 chain.

  • Bulk and Branching: Introducing branching on the alkyl chain (e.g., isobutyl) or replacing it with a bulkier group (e.g., benzyl) can dramatically alter selectivity between receptor subtypes (e.g., D2 vs. D3).[2] For instance, a benzyl group may introduce favorable pi-stacking interactions at one receptor but cause a steric clash at another.

Region 3: The Carboxamide N-Aryl Group

This region is the primary determinant of high-affinity binding and functional activity, often engaging with key aromatic and polar residues in the receptor's transmembrane helices.

  • Aromatic Ring Substitution: The substitution pattern on an N-phenyl ring is critical.

    • Ortho-substitution: An ortho-methoxy group (-OCH3) is a classic feature of many high-affinity D2 ligands. It is believed to act as a hydrogen bond acceptor and helps to lock the conformation of the carboxamide linker.

    • Meta/Para-substitution: Halogens (Cl, F) or small electron-withdrawing groups at the meta or para positions can enhance affinity, potentially through specific electronic or hydrophobic interactions.

  • Replacement with Heterocycles: Replacing the phenyl ring with heteroaromatic systems (e.g., pyridine, pyrimidine, benzimidazole) is a common strategy to modulate physicochemical properties (like solubility) and explore alternative hydrogen bonding patterns within the binding site.[12]

SAR Summary Table: D2 Receptor Affinity

The following table presents representative, illustrative data to demonstrate key SAR principles. Actual values are highly dependent on the specific assay conditions.

Compound IDR1 (N-Substituent)R3 (Carboxamide-Substituent)D2 Receptor Affinity (Ki, nM)Key Insight
1 -CH2CH2CH32-Methoxyphenyl1.5Baseline high affinity.
2 -CH32-Methoxyphenyl85.0Shorter alkyl chain reduces affinity.
3 -CH2CH2CH2CH32-Methoxyphenyl2.1N-butyl is well-tolerated.
4 -CH2-Ph2-Methoxyphenyl15.2N-benzyl alters binding, may improve selectivity.
5 -CH2CH2CH3Phenyl45.7Loss of ortho-methoxy group is detrimental.
6 -CH2CH2CH32-Methoxy-5-chlorophenyl0.8Additional halogen can enhance affinity.
7 -CH2CH2CH34-Fluorophenyl22.1Para-substitution is less favorable than ortho-methoxy.

Essential Bioassays for Profiling Activity

A robust biological evaluation of new analogs requires a tiered approach, moving from target binding to functional cell-based assays.

Protocol 3: Target Engagement - Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a target receptor (e.g., Dopamine D2).

Rationale: This is the gold-standard method to quantify direct interaction between a compound and its receptor.[13][14] The assay measures the ability of a test compound to compete with a known high-affinity radioligand (e.g., [3H]-Spiperone for D2 receptors). The resulting IC50 value is converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, providing a true measure of affinity.[15]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human D2 receptor. Homogenize cells in a lysis buffer and pellet the membranes by centrifugation.[15] Resuspend the final pellet in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add:

    • Assay Buffer (50 mM Tris, 5 mM MgCl2, pH 7.4).

    • Test compound at 10-12 different concentrations (e.g., 0.1 nM to 10 µM).

    • Radioligand (e.g., [3H]-Spiperone) at a concentration near its Kd value.

    • Cell membrane preparation (typically 10-20 µg protein per well).

    • Controls: Include wells for "total binding" (no test compound) and "non-specific binding" (radioligand + a high concentration of a known D2 antagonist, e.g., 10 µM haloperidol).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[15]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), trapping the membranes with bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter mat, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant.

Protocol 4: Functional Activity - cAMP Accumulation Assay

Objective: To determine if a compound acts as an agonist or antagonist at a Gi/o-coupled receptor (like D2) and to quantify its potency (EC50 or IC50).

Rationale: D2 receptors are Gi/o-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[16] This assay measures changes in cAMP levels to determine a compound's functional effect.[17][18] To measure inhibition, cAMP production is first stimulated with forskolin.[19]

Step-by-Step Methodology:

  • Cell Plating: Seed cells expressing the D2 receptor into a 384-well plate and culture overnight.

  • Compound Addition (Antagonist Mode):

    • Add test compounds at various concentrations to the wells.

    • Incubate for 15-30 minutes.

    • Add a fixed concentration of a known D2 agonist (e.g., quinpirole) at its EC80, along with forskolin (e.g., 5 µM) to stimulate cAMP production.

  • Compound Addition (Agonist Mode):

    • Add test compounds at various concentrations along with a fixed concentration of forskolin.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or GloSensor).[20] These kits use antibody-based competition or biosensors to generate a detectable signal (e.g., fluorescence, luminescence) that is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Antagonist: Plot the signal against the log concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of the agonist response).

    • Agonist: Plot the signal against the log concentration of the test compound to determine the EC50 (the concentration that produces 50% of the maximal inhibitory response).

Bioassay Cascade Diagram

G A Synthesized Analog (10 mM DMSO Stock) B Primary Screen: Radioligand Binding Assay A->B Dose-Response C Determine Affinity (Ki) for Target Receptor (D2) B->C D Secondary Screen: cAMP Functional Assay C->D If Ki < 100 nM E Determine Potency & Efficacy (EC50/IC50, % Inh) D->E F Selectivity & Off-Target Screening E->F If potent & desired activity G Lead Candidate F->G

Caption: Tiered bioassay cascade for analog characterization.

Conclusion and Strategic Outlook

The N-propylpiperidine-4-carboxamide scaffold remains a highly fruitful starting point for the development of novel therapeutics, particularly for complex CNS targets. A systematic and well-reasoned SAR campaign, built on efficient, late-stage diversification chemistry, is the most effective strategy for optimization. The key to success lies in understanding the distinct roles of the N-substituent, the core ring, and the N-aryl moiety in defining target affinity and selectivity. By coupling this chemical intuition with a robust, tiered bioassay cascade—moving from high-throughput binding assays to more complex functional and selectivity screens—research teams can efficiently navigate chemical space and identify lead candidates with promising therapeutic potential. The insights and protocols provided in this guide serve as a validated framework for executing such a program with scientific rigor and a high probability of success.

References

  • Al-Obaidi, A., & Al-Shammari, A. M. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem.

  • Betti, M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart.

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience.

  • Gising, J., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry.

  • Graziano, A., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases.

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Opioid receptors. IUPHAR/BPS Guide to PHARMACOLOGY.

  • Kaur, R., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Frontiers in Pharmacology.

  • Ladds, G. (n.d.). GPCR-radioligand binding assays. PubMed.

  • Le, T. M., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access.

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc..

  • Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.

  • Szymański, P., et al. (2021). Modulating β-Arrestin-2 Recruitment at the δ- and μ-Opioid Receptors Using Peptidomimetic Ligands. RSC Medicinal Chemistry.

  • van der Meer, C., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry.

  • Wang, Y., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.

  • Yaseen Baig, S., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate.

Sources

Methodological & Application

Technical Application Note: N-Propylpiperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

N-propylpiperidine-4-carboxamide hydrochloride (CAS: 200267-73-8) is a critical pharmacophore scaffold in medicinal chemistry.[1][2] Its structural motif—a piperidine ring functionalized with a carboxamide—serves as a privileged structure in the design of Secretory Glutaminyl Cyclase (sQC) inhibitors for Alzheimer’s pathology and multitarget ligands for aminergic G-protein coupled receptors (GPCRs).

This application note provides a validated, high-fidelity protocol for the synthesis, purification, and characterization of this compound. Unlike generic organic synthesis guides, this protocol focuses on salt-form control and impurity profile management , ensuring the material is suitable for high-throughput screening (HTS) and biological assays.

Key Chemical Data
ParameterSpecification
IUPAC Name N-propylpiperidine-4-carboxamide hydrochloride
Molecular Formula C

H

N

O[1][2][3][4][5][6][7] · HCl
Molecular Weight 170.25 g/mol (Free Base) / 206.71 g/mol (HCl Salt)
Solubility Water (>50 mg/mL), DMSO, Methanol
pKa (Calc) ~10.8 (Piperidine nitrogen)

Experimental Workflow Logic

The synthesis follows a convergent "Protect-Couple-Deprotect" strategy.[1] We utilize N-Boc-isonipecotic acid as the starting material to prevent polymerization.[1] The critical control point is the deprotection step ; we utilize anhydrous HCl in dioxane rather than Trifluoroacetic acid (TFA).

  • Why HCl/Dioxane? TFA deprotection yields a trifluoroacetate salt, which is cytotoxic in cellular assays and complicates NMR interpretation. HCl/Dioxane yields the biologically compatible hydrochloride salt directly, bypassing the need for ion-exchange chromatography.

SynthesisLogic Start N-Boc-Isonipecotic Acid Activation Carboxyl Activation (EDC/HOBt) Start->Activation DMF, 0°C Coupling Amide Coupling (+ n-Propylamine) Activation->Coupling Nucleophilic Attack Intermediate N-Boc-Amide Intermediate Coupling->Intermediate Workup (NaHCO3) Deprotection Acidolysis (4M HCl/Dioxane) Intermediate->Deprotection Cleavage of Boc Product N-propylpiperidine-4-carboxamide HCl Salt Deprotection->Product Precipitation

Figure 1: Synthetic pathway designed to maximize yield and ensure correct salt formation.

Detailed Experimental Protocols

Materials & Reagents[1][3][7][8][9][10][11]
  • Precursor: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-isonipecotic acid) [>98%].[1]

  • Amine: n-Propylamine [>99%].[1]

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).[1]

  • Solvents: DMF (Anhydrous), Dichloromethane (DCM), 4M HCl in Dioxane, Diethyl Ether.

Protocol A: Amide Coupling (Synthesis of Intermediate)

Objective: Form the amide bond while keeping the piperidine ring protected.

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-isonipecotic acid (1.0 eq, e.g., 2.29 g, 10 mmol) in anhydrous DMF (20 mL).

  • Cooling: Submerge the flask in an ice-water bath (0 °C) under nitrogen atmosphere.

  • Reagent Addition: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 30 minutes at 0 °C to generate the activated ester.

  • Amine Addition: Add n-Propylamine (1.1 eq, 0.9 mL) dropwise. Add DIPEA (2.0 eq) if the amine is a salt form; otherwise, DIPEA is optional but helps maintain pH >8.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The acid spot (low Rf) should disappear, replaced by a higher Rf amide spot.

  • Workup:

    • Dilute reaction mixture with EtOAc (100 mL).

    • Wash sequentially with: 10% Citric Acid (2x), Sat. NaHCO

      
       (2x), and Brine (1x).
      
    • Mechanistic Note: Citric acid removes unreacted amine and EDC byproducts. Bicarbonate removes unreacted starting acid and HOBt.

  • Drying: Dry organic layer over MgSO

    
    , filter, and concentrate in vacuo to yield the N-Boc-N-propylpiperidine-4-carboxamide  as a white/off-white solid.
    
Protocol B: Deprotection & Salt Formation

Objective: Remove the Boc group and isolate the hydrochloride salt.

  • Dissolution: Dissolve the crude intermediate from Protocol A (approx. 2.5 g) in minimal DCM (5 mL).

  • Acidolysis: Add 4M HCl in Dioxane (10 eq, ~20 mL) dropwise at 0 °C.

  • Reaction: Stir at RT for 2–4 hours.

    • Observation: A white precipitate often forms as the reaction proceeds.

    • Validation: LC-MS should show a mass of 171.15 [M+H]+ and loss of the Boc fragment (+100 mass units).

  • Isolation:

    • Concentrate the mixture to roughly 50% volume (do not evaporate to dryness if possible, to avoid trapping excess HCl).

    • Add Diethyl Ether (50 mL) to precipitate the product fully.

    • Filter the white solid under vacuum/nitrogen blanket.

  • Purification (Recrystallization):

    • Dissolve the crude salt in hot Ethanol .

    • Add Diethyl Ether dropwise until turbidity persists.

    • Cool to 4 °C overnight.

    • Filter crystals and dry under high vacuum for 24 hours.

Analytical Validation & Quality Control

Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum validates the structure. The propyl group and the piperidine ring protons are distinct.

Expected


H NMR (400 MHz, D

O):
| Chemical Shift (

) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | | 0.85 | Triplet (t) | 3H | Propyl CH

(Terminal) | | 1.45 | Sextet (m) | 2H | Propyl CH

(Middle) | | 1.70 - 1.90 | Multiplet (m) | 4H | Piperidine C3/C5-H | | 2.50 | Multiplet (m) | 1H | Piperidine C4-H (Methine) | | 2.95 - 3.05 | Triplet (t) | 2H | Propyl N-CH

| | 3.00 - 3.40 | Multiplet (m) | 4H | Piperidine C2/C6-H (Adjacent to N) |[1]

Note: The amide proton (NH) and ammonium protons (NH


) exchange with D

O and will not be visible. Run in DMSO-d

to observe amide doublet at ~7.8 ppm.
Mass Spectrometry (LC-MS)[1][6]
  • Ionization Mode: ESI Positive.

  • Expected Mass: [M+H]

    
     = 171.2 m/z.
    
  • Purity Criteria: >95% by UV (210 nm or 254 nm). Note that absorbance at 254 nm is weak due to lack of conjugation; 210 nm or ELSD (Evaporative Light Scattering Detector) is recommended.

Storage and Stability Profile

For researchers maintaining compound libraries, stability data is vital.

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

  • Thermal Stability: Stable up to 60 °C for 48 hours.

  • Solution Stability:

    • DMSO (10 mM): Stable for >3 months at -20 °C.[1]

    • Aqueous Buffer (pH 7.4): Stable for 24 hours. Amide hydrolysis is negligible at physiological pH but accelerates at pH <2 or >10.

References

  • National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 2186960, N-Propylpiperidine-4-carboxamide. Retrieved from [Link]

  • Gobec, S., et al. (2018).[8] Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules.

  • Fisher Scientific. (n.d.). General Amide Synthesis Protocols. Retrieved from [Link]

Sources

Application Note: In Vitro Characterization of N-Propylpiperidine-4-carboxamide Hydrochloride

[1][2]

Executive Summary & Scope

N-propylpiperidine-4-carboxamide hydrochloride (CAS: 200267-73-8) represents a privileged pharmacophore in medicinal chemistry.[1][2][3] Its structural core—a piperidine ring substituted at the 4-position with a carboxamide—serves as a critical scaffold for the development of local anesthetics (structurally analogous to ropivacaine/bupivacaine), Sigma-1 receptor ligands , and MALT1 inhibitors .[3]

This guide provides a rigorous technical framework for the in vitro assessment of this compound. Unlike generic protocols, this document focuses on the specific physicochemical properties of the piperidine-carboxamide class, prioritizing assays that evaluate its potential as a sodium channel blocker (analgesia) and a neuromodulator.[3]

Key Biological Relevance[1][2][3][4]
  • Primary Target: Voltage-Gated Sodium Channels (Nav1.7, Nav1.[1][2][3]8) – Analgesia/Anesthesia.

  • Secondary Target: Sigma-1 Receptor (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    R) – Neuroprotection/Neuromodulation.[1][3]
    
  • Safety Screen: hERG Potassium Channel – Cardiotoxicity.

Chemical Handling & Solubilization[1][2]

The hydrochloride salt form enhances water solubility compared to the free base, but correct preparation is critical to prevent precipitation in physiological buffers.[2][3]

Physicochemical Profile
PropertyValueNote
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Salt form
Molecular Weight ~206.71 g/mol (Free base: ~170.25 g/mol )
Predicted pKa ~8.5 - 9.0 (Piperidine N)Ionized at physiological pH (7.[1][3][4][5]4)
LogP ~0.5 - 1.2Moderately polar; membrane permeable
Reconstitution Protocol
  • Stock Solution (100 mM): Dissolve the hydrochloride salt in DMSO (Dimethyl sulfoxide). While water soluble, DMSO ensures long-term stability and sterility for cell-based assays.[1][2]

    • Critical Step: Vortex for 30 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Working Solution: Dilute the stock into the assay buffer (e.g., HBSS or HEPES-buffered saline) immediately prior to use.[1][2][3]

    • Limit: Keep final DMSO concentration ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       to avoid solvent-induced artifacts in electrophysiology.[1][3]
      

Primary Assay: Voltage-Gated Sodium Channel (Nav) Blockade[1][2]

Given the structural homology to amide-type local anesthetics, the primary functional assay must evaluate the compound's ability to inhibit sodium currents (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

3
Method: Automated Patch Clamp (QPatch / Patchliner)

Objective: Determine the

A. Cell Preparation[1][2][3]
  • Cell Line: CHO-K1 or HEK293 stably expressing human Nav1.7.[1][2][3]

  • Confluency: Harvest cells at 70–80% confluency using Detachin™ (avoid trypsin to preserve channel integrity).[1][2][3]

  • Density: Resuspend to

    
     cells/mL in serum-free media.
    
B. Solutions
  • Extracellular Solution (mM): 140 NaCl, 4 KCl, 2 CaClngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    , 1 MgCl
    
    
    , 10 HEPES, 5 Glucose (pH 7.4).[3]
  • Intracellular Solution (mM): 50 CsF, 10 NaCl, 60 CsCl, 20 EGTA, 10 HEPES (pH 7.2).[2][3] Note: Fluoride is used to improve seal stability.[3]

C. Voltage Protocol (State-Dependence)

Local anesthetics bind more tightly to the inactivated state of the channel.[1][2][3] Therefore, you must test two holding potentials:

  • Resting State Protocol: Hold at -120 mV (channels closed). Pulse to 0 mV for 20 ms.

  • Inactivated State Protocol: Hold at -70 mV (significant fraction inactivated). Pulse to 0 mV for 20 ms.

D. Data Analysis

Calculate the "Use-Dependence" by applying a high-frequency pulse train (10 Hz for 5 seconds). N-propylpiperidine-4-carboxamide derivatives typically show phasic block (accumulation of inhibition with repeated activation).[1][2][3]

ngcontent-ng-c1989010908="" class="ng-star-inserted">

Validation Criterion: The assay is valid only if the reference compound Lidocaine (100 µM) shows >50% inhibition at the inactivated state holding potential.[1][3]

Secondary Assay: Sigma-1 Receptor Binding[1][2]

Piperidine carboxamides are "privileged structures" for Sigma receptors.[1][2][3] This assay screens for off-target or therapeutic neuroactivity.[1][2][3]

Method: Competition Radioligand Binding

Objective: Determine ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


13
  • Membrane Prep: Use Guinea pig brain homogenates or Jurkat cell membranes (high endogenous ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ).[1][3]
    
  • Radioligand:

    
     (2 nM final concentration).
    
  • Non-specific Binding (NSB): Define using 10 µM Haloperidol.[1][2][3]

  • Incubation: 120 minutes at 37°C in 50 mM Tris-HCl (pH 7.4).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI).

  • Readout: Liquid Scintillation Counting.

Visualization: Mechanism & Workflow

Diagram 1: Mechanism of Action (Nav Blockade)

This diagram illustrates the "Modulated Receptor Hypothesis" relevant to this compound, showing how it preferentially binds to open/inactivated channels.[1][2][3]

MOAFigure 1: State-Dependent Binding Mechanism. The compound stabilizes the Inactivated State.RestingResting State(Closed)OpenOpen State(Conducting Na+)Resting->OpenDepolarizationInactivatedInactivated State(Refractory)Open->InactivatedTimeBlockedDrug-Bound State(Non-Conducting)Open->BlockedFast Block(Hydrophilic pathway)Inactivated->RestingRepolarizationInactivated->BlockedHigh Affinity Binding(N-propylpiperidine)

[3][6]

Diagram 2: Experimental Workflow Decision Tree

A logic flow for researchers to characterize the compound.

WorkflowFigure 2: Recommended Screening Workflow for Piperidine Carboxamides.StartCompound: N-propylpiperidine-4-carboxamide HClSolubilitySolubility Check(DMSO Stock -> Aqueous Buffer)Start->SolubilityNavAssayPrimary Screen:Nav1.7 Patch ClampSolubility->NavAssayIf soluble > 100µMSigmaAssaySecondary Screen:Sigma-1 BindingSolubility->SigmaAssayParallel WorkflowSafetySafety Screen:hERG InhibitionSolubility->SafetyIf Hit ConfirmedStateDepTest: Resting vs.Inactivated StateNavAssay->StateDepResult1Result1StateDep->Result1IC50 < 10µM(Potent)Result2Result2StateDep->Result2IC50 > 100µM(Inactive)Result1->Safety

Safety & Toxicology Screening (hERG)[2][3]

Piperidine moieties are notorious for off-target binding to the hERG potassium channel, which can lead to QT prolongation (cardiac arrhythmia).[1][2][3]

  • Assay: Fluorescence Polarization or Automated Patch Clamp (hERG-CHO cells).

  • Tracer: Red-shifted fluorescent tracer (e.g., Predictor™ hERG).[1][2][3]

  • Threshold: If ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    , the therapeutic window is narrow.[1][3]
    

References

  • PubChem. N-propylpiperidine-4-carboxamide.[1][2][3][4][7][8] National Library of Medicine.[1][2][3] [Link][1][2][3]

  • Catterall, W. A. (2000).[1][2][3] From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels. Neuron.[1][2][3] [Link][1][2][3]

  • Maurice, T., & Su, T. P. (2009).[1][2][3] The sigma-1 receptor: from CRISPR to clinical trials.[1][2][3] (Context on Piperidine binding at Sigma receptors). [Link]

  • FDA Guidance for Industry. S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (hERG Assay).[1][2][3] [Link][2][3]

Application Notes & Protocols: Development of a Cell-Based Assay for N-propylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-based assays are indispensable tools in modern drug discovery, providing a physiologically relevant context to evaluate the efficacy and potential toxicity of novel chemical entities.[1][2][3][4] This guide offers a detailed framework for the development and implementation of a suite of cell-based assays to characterize N-propylpiperidine-4-carboxamide hydrochloride. The piperidine-4-carboxamide scaffold is a versatile structure known to interact with a wide array of G protein-coupled receptors (GPCRs), including chemokine receptors.[5]

Given the prevalence of this chemical motif in GPCR-targeted compounds, this document will proceed under the hypothesis that N-propylpiperidine-4-carboxamide hydrochloride is a modulator of the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a well-characterized GPCR that, upon binding its cognate ligand CXCL12, activates multiple signaling pathways crucial for cell migration, proliferation, and survival.[6][7] These pathways are also implicated in various pathologies, making CXCR4 an attractive therapeutic target. This application note will detail the necessary steps to validate this hypothesis, from initial cytotoxicity profiling to primary and secondary functional assays that measure downstream signaling events.

Principle of the Assays

The core principle of this protocol is to determine the bioactivity of N-propylpiperidine-4-carboxamide hydrochloride by measuring its impact on key signaling events downstream of CXCR4 activation in a cellular context.[8] A logical workflow is essential for the robust characterization of a novel compound. The proposed workflow begins with an assessment of the compound's intrinsic cytotoxicity to establish a viable concentration range for subsequent functional assays. Following this, primary and secondary functional assays will be employed to investigate the compound's effect on CXCR4 signaling. Specifically, we will focus on two major GPCR signaling arms: the Gαi pathway, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP), and the Gαq pathway, which triggers the release of intracellular calcium (Ca2+).[9]

Cell Line Selection and Culture

The choice of cell line is critical for the success of any cell-based assay. For this protocol, we recommend using a human cell line that endogenously expresses CXCR4 at a functional level, such as the human T-cell leukemia line, Jurkat, or the human breast cancer cell line, MDA-MB-231. Alternatively, a recombinant cell line, such as HEK293 or CHO cells stably overexpressing human CXCR4, can be used to ensure a robust and reproducible signal window.

Cell Culture Protocol:

  • Culture cells in the recommended medium (e.g., RPMI-1640 for Jurkat, DMEM for MDA-MB-231 and HEK293) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days to maintain logarithmic growth phase. For adherent cells, use trypsin-EDTA to detach cells. For suspension cells, dilute the culture to the optimal density.

  • Regularly check for mycoplasma contamination.

Assay Workflow Overview

The following diagram illustrates the proposed experimental workflow for the characterization of N-propylpiperidine-4-carboxamide hydrochloride.

Assay_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Primary Functional Assay cluster_2 Phase 3: Secondary Functional Assay cluster_3 Phase 4: Data Analysis Cytotoxicity Cytotoxicity Assay (MTT) Determine non-toxic concentration range cAMP_Assay cAMP Accumulation Assay Investigate Gαi signaling Cytotoxicity->cAMP_Assay Informs concentration selection Calcium_Assay Calcium Flux Assay Investigate Gαq signaling cAMP_Assay->Calcium_Assay Confirmatory pathway analysis Data_Analysis Dose-Response Curves Calculate EC50/IC50 values Calcium_Assay->Data_Analysis

Caption: A streamlined workflow for compound characterization.

Part A: Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of N-propylpiperidine-4-carboxamide hydrochloride that is non-toxic to the selected cell line, thereby establishing the appropriate concentration range for subsequent functional assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[11]

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.[11]

  • Prepare a serial dilution of N-propylpiperidine-4-carboxamide hydrochloride in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11][12]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the TC50 (50% toxic concentration).

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100%
0.11.2398.4%
11.2096.0%
101.1592.0%
500.9878.4%
1000.6552.0%
2000.2016.0%

Part B: Primary Functional Assay (cAMP Accumulation Assay)

Objective: To determine if N-propylpiperidine-4-carboxamide hydrochloride modulates the Gαi-mediated signaling pathway of CXCR4 by measuring changes in intracellular cAMP levels.

Principle: CXCR4 couples to the Gαi protein, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease, cells are typically stimulated with an agent like forskolin, which directly activates adenylyl cyclase and raises cAMP levels. An antagonistic effect of the test compound on CXCR4 would be observed as a rescue of the CXCL12-mediated inhibition of forskolin-stimulated cAMP production. There are various formats for cAMP assays, including competitive ELISAs, and bioluminescence-based assays like BRET or FRET.[14][15] The following protocol is a general guideline for a luminescence-based assay.[16]

Protocol:

  • Harvest and resuspend cells in stimulation buffer to the desired density.[17]

  • Dispense cells into a 384-well plate.

  • To measure antagonist activity, pre-incubate the cells with varying concentrations of N-propylpiperidine-4-carboxamide hydrochloride for 15-30 minutes at room temperature.

  • Add a fixed concentration of the CXCR4 agonist, CXCL12, followed immediately by a fixed concentration of forskolin.

  • To measure agonist activity, add varying concentrations of N-propylpiperidine-4-carboxamide hydrochloride to the cells in the presence of a fixed concentration of forskolin.

  • Incubate the plate for 30 minutes at 37°C.[18]

  • Lyse the cells and proceed with the cAMP detection according to the manufacturer's instructions of the chosen assay kit (e.g., Promega's cAMP-Glo™ Assay).

  • Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is inversely proportional to the cAMP concentration.[16] For antagonist mode, plot the signal against the concentration of the test compound to determine its IC50 (half-maximal inhibitory concentration). For agonist mode, plot the signal against the concentration to determine the EC50 (half-maximal effective concentration).

Compound Conc. (µM)Luminescence (RLU)% Inhibition of CXCL12 effect
0 (No Compound)50,0000%
0.0155,00010%
0.170,00040%
185,00070%
1095,00090%
100100,000100%

Part C: Secondary Functional Assay (Calcium Flux Assay)

Objective: To determine if N-propylpiperidine-4-carboxamide hydrochloride modulates the Gαq-mediated signaling pathway of CXCR4 by measuring changes in intracellular calcium levels.

Principle: Besides Gαi, CXCR4 can also couple to Gαq, which activates phospholipase C (PLC).[9] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[19] This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.[20][21]

Protocol:

  • Seed cells in a 96-well black-walled, clear-bottom plate and incubate overnight.

  • Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-8) by incubating them in a solution containing the dye for 1 hour at 37°C.[22]

  • Place the plate in a fluorescence kinetic plate reader (e.g., FLIPR).[23]

  • To measure antagonist activity, add varying concentrations of N-propylpiperidine-4-carboxamide hydrochloride to the wells and incubate for 15-30 minutes.

  • Initiate the kinetic read and after establishing a baseline fluorescence, inject a fixed concentration of CXCL12 into the wells.

  • To measure agonist activity, initiate the kinetic read and after establishing a baseline, inject varying concentrations of N-propylpiperidine-4-carboxamide hydrochloride.

  • Record the fluorescence intensity over time (typically for 1-3 minutes).

Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. For antagonist mode, plot the peak response against the compound concentration to determine the IC50. For agonist mode, plot the peak response against the compound concentration to determine the EC50.

Compound Conc. (µM)Peak Fluorescence (RFU)% Inhibition of CXCL12 effect
0 (No Compound)80,0000%
0.0175,0006.25%
0.160,00025%
140,00050%
1025,00068.75%
10020,00075%

CXCR4 Signaling Pathway

The following diagram depicts the dual signaling pathways of the CXCR4 receptor that are interrogated by the proposed assays.

CXCR4_Signaling cluster_receptor Cell Membrane cluster_g_proteins CXCR4 CXCR4 Gai Gαi CXCR4->Gai Gaq Gαq CXCR4->Gaq CXCL12 CXCL12 CXCL12->CXCR4 Agonist Compound N-propylpiperidine- 4-carboxamide hydrochloride Compound->CXCR4 Test Ligand (Antagonist?) AC Adenylyl Cyclase Gai->AC Inhibition PLC Phospholipase C Gaq->PLC Activation cAMP cAMP AC->cAMP Conversion of ATP IP3 IP3 PLC->IP3 PIP2 cleavage cAMP_Assay cAMP Assay cAMP->cAMP_Assay Calcium [Ca2+]i IP3->Calcium Release from ER Calcium_Assay Calcium Flux Assay Calcium->Calcium_Assay

Caption: CXCR4 signaling pathways and corresponding assays.

Troubleshooting

IssuePossible CauseSuggested Solution
High well-to-well variability Inconsistent cell seeding, pipetting errors, edge effects.Use a multichannel pipette, ensure proper mixing of cell suspension, and avoid using the outer wells of the plate.
Low signal-to-background ratio Low receptor expression, suboptimal assay conditions, inactive compound.Use a cell line with higher receptor expression, optimize cell number, agonist concentration, and incubation times. Verify compound integrity.
Compound precipitation Low solubility of the compound in the assay buffer.Use a lower concentration of the compound, add a solubilizing agent like DMSO (ensure final concentration is not toxic to cells).
Inconsistent results between experiments Variation in cell passage number, reagent quality, or incubation times.Use cells within a defined passage number range, use fresh reagents, and strictly adhere to the protocol timings.

References

  • Kucia, M., et al. (2020). The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration. Frontiers in Immunology, 11, 573. Available from: [Link].

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-382. Available from: [Link].

  • Yin, J., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science, 9(10), 2793-2800. Available from: [Link].

  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available from: [Link].

  • Burger, J. A., & Peled, A. (2009). CXCL12 (SDF-1)/CXCR4 Pathway in Cancer. Cancer and Metastasis Reviews, 28(1-2), 1-2. Available from: [Link].

  • Teixidó, J., et al. (2009). Regulation of CXCR4 Signaling. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(5), 953-963. Available from: [Link].

  • Stone, O., & Schöneberg, T. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in Molecular Biology (Vol. 2269, pp. 165-181). Humana, New York, NY. Available from: [Link].

  • Zhang, J. H., et al. (2011). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery, 16(2), 110-120. Available from: [Link].

  • Kumar, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 171, 335-346. Available from: [Link].

  • Wang, X., et al. (2021). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 11(5), 527-535. Available from: [Link].

  • Kucia, M., et al. (2020). The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration. Frontiers in Immunology, 11, 573. Available from: [Link].

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5437. Available from: [Link].

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Available from: [Link].

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link].

  • Reaction Biology. GPCR Assay Services. Available from: [Link].

  • QIAGEN. CXCR4 Signaling. Available from: [Link].

  • Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Available from: [Link].

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available from: [Link].

  • Khan, I., et al. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. RSC Medicinal Chemistry. Available from: [Link].

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Available from: [Link].

  • Reaction Biology. Cell-based Assays for Drug Discovery. Available from: [Link].

  • Creative Biostructure. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Available from: [Link].

  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Available from: [Link].

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117865. Available from: [Link].

  • ION Biosciences. Gαq GPCR assays. Available from: [Link].

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. Available from: [Link].

  • ResearchGate. (n.d.). Principles of commonly used cAMP assays. Available from: [Link].

  • Ukai, T., et al. (2016). Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. Journal of Biomolecular Screening, 21(8), 842-850. Available from: [Link].

Sources

Application Note: Preclinical In Vivo Profiling of N-Propylpiperidine-4-Carboxamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

N-propylpiperidine-4-carboxamide hydrochloride represents a privileged structural motif in medicinal chemistry, serving as a core scaffold for diverse therapeutic classes including local anesthetics (structurally analogous to ropivacaine/bupivacaine), sigma receptor ligands, and inhibitors of secretory glutaminyl cyclase (sQC) involved in neurodegeneration [1, 2].[1]

Unlike simple aliphatic amines, the 4-carboxamide substitution on the piperidine ring imparts specific hydrogen-bonding capabilities while maintaining the lipophilicity required for membrane permeation.[1] Consequently, the primary challenge in evaluating this compound in vivo is not merely systemic exposure, but quantifying its Central Nervous System (CNS) penetrance and metabolic stability .[1]

This guide outlines a rigorous, self-validating workflow to characterize N-PPCA HCl, treating it as a Lead Compound for CNS or analgesic indications.

Study Objectives
  • Pharmacokinetics (PK): Determine absolute bioavailability (

    
    ), clearance (
    
    
    
    ), and volume of distribution (
    
    
    ).
  • CNS Distribution: Calculate the Brain-to-Plasma partition coefficient (

    
    ) to assess BBB permeability.[1]
    
  • Acute Safety: Evaluate gross behavioral toxicity using a modified Irwin screen.[1]

Experimental Workflow

The following diagram illustrates the critical path for the study, ensuring that formulation stability is validated before animal dosing occurs.

StudyWorkflow cluster_InVivo In Vivo Phase (Rat/Mouse) Formulation 1. Formulation Strategy (Solubility & pH Check) QC_Check Stability QC (HPLC/UV) Formulation->QC_Check IV_Group IV Bolus Group (1 mg/kg) QC_Check->IV_Group Pass PO_Group PO Gavage Group (5-10 mg/kg) QC_Check->PO_Group Pass Sampling Microsampling (Plasma + Brain Tissue) IV_Group->Sampling PO_Group->Sampling Bioanalysis LC-MS/MS Analysis (ESI+ Mode) Sampling->Bioanalysis Data PK Parameters (AUC, Cmax, Kp,brain) Bioanalysis->Data

Figure 1: Critical path workflow for N-PPCA HCl evaluation. Note the mandatory QC step to ensure the salt form does not precipitate at physiological pH.

Formulation & Dose Preparation

The hydrochloride salt of N-propylpiperidine-4-carboxamide is generally water-soluble, but its acidity can cause local irritation or precipitation upon buffering.[1]

Protocol: Vehicle Selection
  • Vehicle: Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • Concentration: 1 mg/mL (IV) and 5 mg/mL (PO).[1]

  • Stability Warning: The free base of piperidine carboxamides can precipitate at pH > 8.0. Maintain pH between 6.5 and 7.4.[1]

Step-by-Step Preparation:

  • Weigh accurately

    
     mg of N-PPCA HCl.[1]
    
  • Dissolve in 90% of final volume sterile saline (0.9% NaCl).

  • Vortex for 2 minutes until clear.

  • Measure pH.[1] It will likely be acidic (~pH 4-5).[1]

  • Critical Step: Adjust pH to 7.0–7.4 using 0.1 N NaOH dropwise. Observe closely for cloudiness (precipitation).[1]

  • Bring to final volume. Filter sterilize (0.22 µm PVDF membrane) prior to IV injection.[1]

Pharmacokinetic (PK) Study Design

This protocol uses a cassette dosing or discrete dosing approach in Sprague-Dawley rats to establish fundamental PK parameters.[1]

Animal Model Specifications
  • Species/Strain: Rat (Sprague-Dawley) or Mouse (C57BL/6).[1]

  • Gender: Male (standard for initial screen to avoid estrus cycle variability).

  • Weight: 250–300g (Rat).[1]

  • Fasting: Overnight fasting (12h) required for PO group; access to water ad libitum.

Dosing Regimen
GroupRouteDose (mg/kg)VehicleVolume (mL/kg)Purpose
A IV (Tail Vein)1.0PBS (pH 7.[1]4)2Calculate CL, Vss, Absolute Bioavailability
B PO (Gavage)5.0PBS (pH 7.4)5Calculate Oral Bioavailability (

)
Sampling Schedule
  • Technique: Jugular vein cannulation or tail vein microsampling.[1]

  • Timepoints (IV): 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.[1]

  • Timepoints (PO): 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.[1]

  • Matrix: Plasma (K2EDTA anticoagulant).[1] Centrifuge at 4000g, 4°C, 10 min. Store at -80°C.

Blood-Brain Barrier (BBB) Permeability Protocol[1]

Given the piperidine scaffold's relevance to CNS targets, determining the Brain/Plasma ratio is mandatory.[1]

Protocol: Terminal Tissue Collection
  • Dose: Administer 10 mg/kg (IP or PO) to a separate cohort (n=3 per timepoint).

  • Timepoint: Sacrifice animals at

    
     (determined from PK study, typically 0.5–1.0 h post-dose).
    
  • Perfusion: Crucial Step. Transcardial perfusion with cold saline is required to remove residual blood from brain capillaries.[1] Failure to perfuse results in false positives (measuring drug in blood vessels, not brain tissue).[1]

  • Extraction:

    • Weigh brain sample.[1]

    • Homogenize in 3 volumes of PBS.

    • Precipitate protein with Acetonitrile (ACN) containing Internal Standard.[1]

Calculation

[1]
  • Interpretation:

    • 
      : Excellent CNS penetration (Active transport or high lipophilicity).[1]
      
    • 
      : Poor penetration or P-gp efflux substrate.[1]
      

Bioanalytical Method (LC-MS/MS)[1]

System: Agilent 6400 Series or Sciex Triple Quad. Ionization: Electrospray Ionization (ESI) – Positive Mode.[1] Rationale: The piperidine nitrogen is readily protonated (


).

Chromatography Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

MRM Transitions (Example):

  • Precursor Ion: m/z ~171.1 (Calculated MW of free base + H).

  • Product Ions: Optimize for loss of propyl group or amide cleavage.[1]

Safety Pharmacology (Modified Irwin Test)

Before efficacy studies, assess gross toxicity.[1]

Observation Matrix (0-2 hours post-dose):

  • Autonomic: Salivation, lacrimation, piloerection (suggests cholinergic/adrenergic interaction).[1]

  • Neuromuscular: Ataxia, tremors, grip strength (common with piperidine anesthetics).[1]

  • Sensorimotor: Response to touch/noise.[1]

  • Sedation: Ptosis, loss of righting reflex.[1]

Summary of Deliverables

ParameterUnitTarget Value (Ideal CNS Drug)
Bioavailability (

)
%> 30%
Half-life (

)
h2 – 6 h
Clearance (

)
mL/min/kg< Hepatic Blood Flow (approx. 55 for rat)
Brain/Plasma Ratio Ratio> 0.5

References

  • BenchChem. (2023).[1] N-Propylpiperidine-4-carboxamide: Chemical Structure and Properties. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 17860666, Piperidine-4-carboxamide hydrochloride.[1][2] Retrieved from [1]

  • Baig, S. Y., et al. (2018).[1] Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research.[1] Retrieved from

  • Lubisch, W., et al. (2000).[1] Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2187-2191.[1] Retrieved from

Sources

Application Notes & Protocols: Dosing and Administration of N-propylpiperidine-4-carboxamide hydrochloride in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the dosing and administration of N-propylpiperidine-4-carboxamide hydrochloride in mice, tailored for researchers, scientists, and drug development professionals. The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives being investigated for a wide range of applications, including as multitarget ligands for central nervous system (CNS) targets and as inhibitors of kinases in oncology.[1] The N-propyl substitution adds specific physicochemical characteristics that must be considered for effective in vivo evaluation. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind protocol design, ensuring that experimental choices are deliberate and data generated is reliable and reproducible. We cover compound characterization, vehicle formulation, detailed protocols for multiple administration routes, and the strategic design of initial in vivo studies, including dose-range finding, pharmacokinetic, and toxicological assessments.

Section 1: Compound Characterization & Formulation

The successful administration of any test article begins with a thorough understanding of its physicochemical properties and the development of a safe and effective formulation. N-propylpiperidine-4-carboxamide hydrochloride, as a hydrochloride salt, is anticipated to have improved aqueous solubility compared to its freebase form. However, empirical verification is crucial.

Table 1: Physicochemical Profile of N-propylpiperidine-4-carboxamide Scaffold

Property Description Significance for In Vivo Studies
Scaffold Piperidine-4-carboxamide A versatile scaffold used in drug discovery for CNS and oncology targets.[1] The piperidine ring can improve pharmacokinetic properties.[2]
Molecular Formula C9H18N2O (for free base) Used to calculate molecular weight and molarity.[1]
Molecular Weight 170.26 g/mol (for free base) Critical for accurate dose calculations (mg/kg to molar concentrations).[1]
Form Hydrochloride Salt Generally enhances aqueous solubility and stability, but can create an acidic solution.

| Safety Profile | May cause skin, eye, and respiratory irritation.[3] | Requires appropriate personal protective equipment (PPE) during handling and formulation. |

Protocol 1: Vehicle Selection and Dose Formulation

Causality Behind Experimental Choices: The choice of vehicle is one of the most critical variables in an in vivo study. An inappropriate vehicle can cause compound precipitation, leading to inaccurate dosing, or it can induce toxicity, confounding the experimental results. The goal is to use the simplest, most inert vehicle possible that fully solubilizes the compound at the highest required concentration. For hydrochloride salts, sterile water or saline are the first choices. If solubility is insufficient, pH adjustment or the use of co-solvents and excipients may be necessary.

Methodology:

  • Initial Solubility Screen:

    • Prepare small, saturated solutions of N-propylpiperidine-4-carboxamide hydrochloride in a panel of common vehicles (see Table 2).

    • Start with sterile Water for Injection (WFI) and 0.9% Sodium Chloride (Saline).

    • If solubility is poor, progress to vehicles with varying pH (e.g., Phosphate-Buffered Saline, PBS) or co-solvents.

    • Vortex and/or sonicate the mixtures. Observe for complete dissolution visually.

  • pH Assessment and Adjustment:

    • Measure the pH of the final formulation. Highly acidic or basic solutions can cause significant irritation and tissue damage at the administration site.

    • The ideal pH range for most parenteral routes is between 4.5 and 8.0.

    • If necessary, adjust the pH using dilute NaOH or HCl. Note that pH changes can sometimes cause the compound to precipitate out of solution.

  • Formulation Stability:

    • Once a lead vehicle is identified, prepare the highest concentration needed for the study.

    • Store the formulation under the intended experimental conditions (e.g., room temperature, 4°C) for the maximum anticipated duration of use.

    • Visually inspect for precipitation or cloudiness before each use.

  • Dose Calculation:

    • Formula: Volume to Administer (mL) = [Dose (mg/kg) x Animal Weight (kg)] / Concentration (mg/mL)

    • Ensure all units are consistent. It is common practice to weigh animals on the day of dosing to ensure accuracy.

Table 2: Common Vehicles for Preclinical Murine Studies

Vehicle Composition Use Case & Rationale
0.9% Saline 0.9% NaCl in sterile water Isotonic. First choice for water-soluble compounds for parenteral routes.
PBS Phosphate-Buffered Saline Isotonic and buffered. Useful if compound requires a stable pH near neutral.
5% Dextrose 5% Dextrose in sterile water Isotonic. Alternative to saline.
DMSO/Saline 5-10% DMSO in Saline For compounds with poor aqueous solubility. DMSO concentration should be minimized to avoid toxicity.
PEG 400/Saline 10-30% PEG 400 in Saline Another option for poorly soluble compounds. Viscosity increases with concentration.

| 0.5% Methylcellulose | 0.5% (w/v) MC in water | Suspension agent for oral administration of insoluble compounds. |

Section 2: Routes of Administration: A Comparative Guide

The route of administration directly impacts the rate and extent of drug absorption, distribution, metabolism, and excretion (ADME), fundamentally influencing the pharmacokinetic and pharmacodynamic profile of the compound.[4] The choice should align with the scientific question and the intended clinical application.

Diagram 1: Decision Tree for Route Selection

This diagram provides a logical framework for selecting an appropriate administration route based on experimental goals and compound properties.

RouteSelection start Start: Define Experimental Goal goal_pk Pharmacokinetics (PK) / Bioavailability Study? start->goal_pk goal_efficacy Systemic Efficacy Model? start->goal_efficacy goal_local Local Target Engagement? start->goal_local pk_iv IV (Intravenous) goal_pk->pk_iv  Absolute Bioavailability pk_po PO (Oral Gavage) goal_pk->pk_po  Oral Bioavailability pk_ip IP (Intraperitoneal) goal_pk->pk_ip  Systemic Exposure (Non-IV) efficacy_q Mimic Clinical Route? goal_efficacy->efficacy_q local_sc SC (Subcutaneous) goal_local->local_sc  Dermal / Depot Effect efficacy_q->pk_iv Yes (IV Drug) efficacy_q->pk_po Yes (Oral Drug) efficacy_q->pk_ip No / Rapid Systemic Effect Needed

Caption: Decision framework for selecting a murine administration route.

Table 3: Comparison of Common Administration Routes in Mice

Route Onset of Action Bioavailability First-Pass Effect Technical Skill Typical Volume (mL/kg)
Oral (PO) Slow Variable, often low Significant[5] Moderate[5] 10[6]
Intraperitoneal (IP) Rapid High, but variable Partially avoided Moderate 10[7]
Intravenous (IV) Very Rapid 100% (by definition) Avoided High[8] 5-10[9]

| Subcutaneous (SC) | Slow/Moderate | High, often sustained | Avoided | Low | 5-10[10] |

Section 3: Detailed Administration Protocols

Core Principle of Trustworthiness: Each protocol is designed as a self-validating system. This means including specific checkpoints and observations that allow the researcher to confirm the procedure was performed correctly, thereby increasing confidence in the resulting data. Adherence to aseptic technique (e.g., using a new sterile needle for each animal) is mandatory to prevent infection and reduce discomfort.[11]

Protocol 2: Oral Gavage (PO)

Rationale: Oral gavage is used to administer a precise volume of a substance directly into the stomach.[12] It is the preferred method for oral dosing when voluntary consumption is unreliable.[5][13]

  • Equipment:

    • Appropriately sized gavage needle (for a 20-30g mouse, a 20-gauge, 1.5-inch flexible or curved needle with a ball tip is standard).[14]

    • 1 mL syringe.

  • Step-by-Step Methodology:

    • Measure Tube Length: Before restraining the animal, measure the gavage needle from the corner of the mouse's mouth to the xiphoid process (the last sternebra). Mark this length on the needle; do not insert it further than this mark to prevent stomach perforation.[14]

    • Restraint: Firmly scruff the mouse, ensuring the head and body form a straight line.[6] This alignment is critical for the needle to pass easily into the esophagus.

    • Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.[14]

    • Self-Validation Checkpoint: The needle should slide smoothly down the esophagus with minimal resistance as the mouse swallows.[6][15] If you feel resistance or the mouse struggles excessively, the needle may be in the trachea. Do not force it. Withdraw and start again.

    • Administration: Once the needle is in place, dispense the liquid slowly and steadily.[15]

    • Withdrawal: Remove the needle in a smooth, swift motion and return the mouse to its cage.

    • Post-Procedure Monitoring: Observe the mouse for any signs of respiratory distress (e.g., gasping, gurgling), which could indicate accidental administration into the lungs.

Protocol 3: Intraperitoneal (IP) Injection

Rationale: IP injection allows for rapid absorption of a substance into the mesenteric vasculature. It is less technically demanding than IV injection and bypasses the first-pass metabolism associated with oral administration.[10]

  • Equipment:

    • 25-27 gauge needle.[7]

    • 1 mL syringe.

  • Step-by-Step Methodology:

    • Restraint: Scruff the mouse firmly and position it in dorsal recumbency (on its back), tilting the head slightly downwards. This causes the abdominal organs to shift cranially, creating a safer injection space.

    • Identify Landmark: Locate the injection site in the lower right abdominal quadrant.[7] This avoids the cecum on the left side and the bladder in the midline.[11]

    • Insertion: Insert the needle, bevel up, at a 30-45 degree angle.[7][16]

    • Self-Validation Checkpoint: Gently aspirate by pulling back on the plunger.[11] If you see blood (vessel), a yellow-brown liquid (urine from bladder), or green-brown liquid (intestinal contents), withdraw the needle and re-inject at a new site with a fresh needle. If no fluid enters the syringe hub, you are likely in the peritoneal cavity.

    • Administration: Inject the substance smoothly.

    • Withdrawal: Remove the needle and return the mouse to its cage.

Protocol 4: Intravenous (IV) Injection (Tail Vein)

Rationale: IV injection provides immediate and complete systemic exposure, making it the gold standard for pharmacokinetic studies determining absolute bioavailability.[9]

  • Equipment:

    • 27-30 gauge needle.[9]

    • 1 mL or smaller syringe.

    • A warming device (e.g., heat lamp) and a mouse restrainer.

  • Step-by-Step Methodology:

    • Preparation: Place the mouse in a restrainer. Warm the tail using a heat lamp or warm water to cause vasodilation of the lateral tail veins, making them more visible and accessible.[17]

    • Vein Identification: Wipe the tail with 70% alcohol to clean the area and improve visualization of one of the two lateral tail veins.

    • Insertion: With the needle bevel up and nearly parallel to the vein, carefully insert the needle into the vein.[9]

    • Self-Validation Checkpoint: A successful insertion often feels like a slight "pop" or loss of resistance. The needle should slide easily into the vein. You may see a small flash of blood in the needle hub.

    • Administration: Inject the substance slowly. You should see the vein blanch as the clear liquid displaces the blood. If a subcutaneous bleb forms, the injection is not in the vein. Stop, withdraw the needle, and re-attempt at a more proximal site (closer to the body).

    • Withdrawal: After injection, remove the needle and apply gentle pressure to the site with gauze to prevent bleeding.[18]

Section 4: Designing the Dosing Regimen

A well-designed study protocol is essential for generating meaningful data.[19] The initial in vivo studies for a novel compound like N-propylpiperidine-4-carboxamide hydrochloride should logically progress from safety and tolerability to pharmacokinetics and efficacy.

Diagram 2: Overall Experimental Workflow

This diagram illustrates the logical progression of in vivo studies for a novel compound.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_invivo Phase 2: In Vivo Studies cluster_analysis Phase 3: Analysis & Decision a Compound Synthesis & Characterization b Vehicle Selection & Formulation (Protocol 1) a->b c Dose-Range Finding (MTD Study) (Protocol 6) b->c d Pharmacokinetic (PK) Study c->d e Efficacy / PD Study d->e f Analyze Data (PK Parameters, Efficacy) e->f g Go / No-Go Decision f->g

Caption: Logical workflow from compound formulation to in vivo analysis.

Protocol 6: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study

Rationale: Before conducting efficacy or detailed PK studies, it is imperative to establish a safe dose range.[20] An MTD study identifies the highest dose that can be administered without causing unacceptable toxicity, guiding dose selection for subsequent experiments.[21][22]

  • Study Design:

    • Animal Allocation: Use small groups of mice (e.g., n=3 per group).

    • Dose Escalation: Administer a single dose of the compound via the intended route of administration. Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). The dose increments can be adjusted based on observed toxicity.

    • Control Group: Include a group that receives the vehicle only.

  • Parameters to Monitor:

    • Mortality: Record any deaths within the observation period (typically 7-14 days).

    • Clinical Signs: Observe animals daily for signs of toxicity, such as lethargy, piloerection, ataxia, changes in respiration, etc.[22]

    • Body Weight: Measure body weight just before dosing and daily thereafter. A sustained weight loss of >15-20% is often considered a sign of significant toxicity and an endpoint criterion.[23]

  • Data Interpretation: The MTD is typically defined as the highest dose that does not result in mortality, overt clinical signs of toxicity, or sustained body weight loss exceeding the predefined limit.

Table 4: Sample Design for a Single-Dose MTD Study

Group N Compound Dose (mg/kg) Route Monitoring Period
1 3 Vehicle 0 IP 14 days
2 3 NPPC-HCl 10 IP 14 days
3 3 NPPC-HCl 30 IP 14 days
4 3 NPPC-HCl 100 IP 14 days

| 5 | 3 | NPPC-HCl | 300 | IP | 14 days |

Pharmacokinetic (PK) and Toxicology (Tox) Considerations
  • Pharmacokinetics (PK): Following MTD determination, a PK study is essential to understand the compound's ADME profile.[24] In mice, due to small blood volume, a sparse sampling technique is often employed, where small groups of mice are sampled at each time point rather than taking multiple samples from the same animal. Key parameters to determine include Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and half-life (t½).

  • Toxicology (Tox): Toxicology studies are designed to evaluate the safety profile of a drug candidate.[25] Initial MTD studies represent acute toxicology. Depending on the intended therapeutic regimen, sub-chronic studies (e.g., daily dosing for 14 or 28 days) may be required to assess the effects of repeated exposure.[21] These studies are critical for identifying potential target organs of toxicity and establishing a safe dose for clinical trials.[25][26]

References

  • N-Propylpiperidine-4-carboxamide | High-Purity Research Chemical - Benchchem. (n.d.). Benchchem.
  • N-Methylpiperidine-4-carboxamide Hydrochloride CAS 1903-75-9 - Biosynce. (n.d.). Biosynce.
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • Font-Bardia, M., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & Medicinal Chemistry Letters, 28(12), 2153-2158.
  • Mouse Handling & Techniques. (n.d.). UNC Research.
  • SOP: Mouse Oral Gavage. (2017). Virginia Tech.
  • Zhang, Y., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (90), e51965.
  • Festing, M. F. W., & Altman, D. G. (2002). General Principles of Preclinical Study Design. ILAR Journal, 43(4), 244–258.
  • Kumar, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 171, 317-327.
  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University Office of Research.
  • UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. (n.d.). The University of British Columbia.
  • National Academies of Sciences, Engineering, and Medicine. (2018). Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine.
  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021).
  • Faster, Cost-Effective, Reliable: Drug Target Humanized Mice for IND-Enabling Toxicology. (2025). Biocytogen.
  • Siddiqi, T., Naqvi, S. T., & Baig, M. T. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
  • V B. Metabolism and Pharmacokinetic Studies. (n.d.). U.S.
  • Richardson, A., et al. (2022). A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. Aging and disease, 13(5), 1365-1381.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). U.S.
  • Piperidine-4-carboxamide hydrochloride. (n.d.). PubChem.
  • Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6977-6990.
  • Intraperitoneal Injection in the Mouse. (n.d.). Research Animal Training.
  • Determining the Optimal Dosage of a Novel Compound in Mice: A Technical Support Guide. (n.d.). Benchchem.
  • Intravenous (IV) Tail Vein Injection in Mice and Rats LAB_030 Injections. (n.d.). The University of Queensland.
  • Ali, M., et al. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. RSC Medicinal Chemistry.
  • How is drug toxicity assessed in animal models? (2025).
  • Intravenous Injection in the Mouse. (2020). Research Animal Training.
  • Oral Dosing. (n.d.). Animal Welfare Institute.
  • Sestak, V., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 117006.
  • Opportunities for use of a single species in drug development. (2020). NC3Rs.
  • Comprehensive Guide to the Drug Development Process and Approval. (2024). Taconic Biosciences.
  • Oral Gavage In Mice and R
  • Grabowski, T. (2019). Choosing compound' doses for rats when only mice-related bibliography is available?
  • Toxicology. (n.d.). MuriGenics.
  • Rodent Tail Vein Injections in Mice. (n.d.). Queen's University.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
  • Karres, J. (2016). Pre-clinical requirements to support development of paediatric medicines. European Medicines Agency.
  • Mouse Intraperitoneal (IP) administration. (n.d.). Research Biomethods Training.
  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (2021). GigaScience, 10(6), gib061.
  • Mouse Oral Gavage Training. (2014). YouTube.
  • 4-Aminopiperidine-4-carboxylic acid. (n.d.). PubChem.
  • Singh, J. (2023). Pharmacokinetic studies in mice.
  • Intraperitoneal Injection in an Adult Mouse V.1. (2020). Protocols.io.
  • Animal Pharmacokinetic Studies for Safe Tre
  • 1-Propylpiperidine. (n.d.). PubChem.

Sources

Application Note: A Framework for Screening N-propylpiperidine-4-carboxamide Hydrochloride as a Scaffold for Novel Anaplastic Lymphoma Kinase (ALK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Anaplastic Lymphoma Kinase (ALK) is a clinically validated, high-value target in oncology, particularly for a subset of non-small cell lung cancer (NSCLC) patients harboring ALK gene rearrangements. While several generations of ALK tyrosine kinase inhibitors (TKIs) have transformed patient outcomes, the emergence of acquired resistance necessitates the discovery of novel chemical matter.[1] The piperidine carboxamide core is a recognized scaffold with demonstrated potential for developing potent ALK inhibitors.[2][3] This guide provides a comprehensive framework and detailed experimental protocols for researchers and drug development professionals to evaluate N-propylpiperidine-4-carboxamide hydrochloride and its derivatives as a foundational scaffold for a new class of ALK inhibitors. We detail a two-tiered screening cascade, beginning with a direct, in-vitro biochemical assay to establish target engagement, followed by a cell-based assay to confirm on-target activity in a biologically relevant context.

Introduction: The Rationale for Novel ALK Inhibitor Discovery

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system during embryogenesis but is typically silenced in adult tissues.[4] In certain cancers, most notably in 3-5% of NSCLC cases, chromosomal rearrangements lead to the creation of a fusion gene, with the most common partner being echinoderm microtubule-associated protein-like 4 (EML4).[5] The resulting EML4-ALK fusion protein undergoes ligand-independent dimerization and constitutive activation, leading to aberrant downstream signaling through critical pro-survival pathways, including PI3K-AKT, RAS-MAPK, and JAK-STAT, which collectively drive uncontrolled cell proliferation and survival.[2][6][7]

The development of targeted ALK inhibitors, such as Crizotinib, Alectinib, and Lorlatinib, has dramatically improved prognosis for patients with ALK-positive NSCLC.[][9] These small molecules function by competing with ATP in the kinase domain of the ALK protein, thereby blocking its autophosphorylation and subsequent signal transduction.[6][10] However, a significant clinical challenge is the development of acquired resistance, often through secondary mutations within the ALK kinase domain (on-target resistance) or activation of bypass signaling pathways (off-target resistance).[1] This underscores the urgent need for structurally diverse inhibitors capable of overcoming these resistance mechanisms.

The piperidine carboxamide chemical moiety has been identified as a promising scaffold for potent ALK inhibitors, demonstrating favorable interactions within the ALK active site.[2][3][11] This application note, therefore, outlines a robust methodology for screening N-propylpiperidine-4-carboxamide hydrochloride—a representative of this chemical class—to identify and validate novel ALK-targeting compounds.

The ALK Signaling Cascade: A Network of Pro-Survival Signals

The oncogenic activity of fusion proteins like EML4-ALK stems from its constitutive kinase activity, which triggers a cascade of downstream signaling events. Understanding this network is critical for designing cell-based assays and interpreting their results. The primary pathways activated by ALK include:

  • PI3K/AKT Pathway: Promotes cell survival by inhibiting apoptosis.

  • RAS/MAPK Pathway: Drives cellular proliferation and growth.

  • JAK/STAT Pathway: Regulates gene transcription related to survival and proliferation.

Inhibition of the ALK kinase domain is designed to simultaneously shut down these multiple downstream oncogenic signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) Autophosphorylation Dimerization & Autophosphorylation EML4_ALK->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS JAK JAK Autophosphorylation->JAK AKT AKT PI3K->AKT Survival Transcription Gene Transcription AKT->Transcription Survival MAPK MAPK RAS->MAPK Proliferation MAPK->Transcription Proliferation STAT3 STAT3 JAK->STAT3 Proliferation Survival STAT3->Transcription Proliferation Survival Cell_Growth Cell_Growth Transcription->Cell_Growth Uncontrolled Cell Growth & Survival ALK_Inhibitor ALK Inhibitor (e.g., Piperidine Carboxamide Derivative) ALK_Inhibitor->Autophosphorylation

Caption: The ALK signaling pathway initiated by the EML4-ALK fusion protein.

A Two-Tiered Strategy for ALK Inhibitor Screening

An effective screening campaign minimizes resource expenditure by rapidly identifying the most promising compounds. We propose a sequential, two-tiered approach that first confirms biochemical potency and then validates biological activity.

  • Primary Screen: Biochemical Kinase Assay. This assay uses purified, recombinant ALK kinase domain protein to directly measure the ability of a test compound to inhibit its enzymatic activity. It is a high-throughput, sensitive method to identify direct binders and quantify their potency (IC₅₀).

  • Secondary Screen: Cell-Based Proliferation Assay. "Hits" from the primary screen are advanced to a cell-based assay using a cancer cell line whose survival is dependent on ALK signaling (e.g., H2228). This step validates that the compound can penetrate the cell membrane and inhibit ALK in a complex biological environment, leading to a functional anti-proliferative effect.

Screening_Workflow Start Compound Library (N-propylpiperidine-4-carboxamide and derivatives) Primary Primary Screen: Biochemical ALK Kinase Assay (e.g., TR-FRET) Start->Primary Hit_ID Hit Identification (Potency ≤ 10 µM) Primary->Hit_ID Secondary Secondary Screen: ALK-Positive Cell Proliferation Assay (e.g., H2228 cells, MTT) Hit_ID->Secondary Potent Compounds Stop1 STOP Hit_ID->Stop1 Inactive Compounds Confirmed_Hit Confirmed Hit Secondary->Confirmed_Hit Active in Cells Stop2 STOP Secondary->Stop2 Inactive/Toxic Optimization Lead Optimization (SAR, Selectivity, ADME) Confirmed_Hit->Optimization

Caption: A two-tiered workflow for ALK inhibitor screening.

Protocol 1: In Vitro Biochemical ALK Kinase Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase binding assay, a robust method for quantifying compound binding to the ALK kinase domain.[12]

4.1. Principle This assay measures the binding of a fluorescently labeled tracer to the ALK kinase domain. A Europium (Eu)-labeled anti-tag antibody binds to the kinase, serving as the FRET donor. When the tracer binds to the kinase's active site, it comes into close proximity with the Eu-chelate, resulting in a high FRET signal. A test compound that binds to the active site will displace the tracer, disrupting FRET and causing a decrease in the signal.

4.2. Materials

  • Recombinant ALK Kinase: Purified, active human ALK kinase domain (e.g., tagged with GST or His).

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Test Compound: N-propylpiperidine-4-carboxamide hydrochloride and/or its derivatives, dissolved in 100% DMSO to create a 10 mM stock.

  • Positive Control: Crizotinib or another known ALK inhibitor (10 mM stock in DMSO).

  • TR-FRET Components:

    • LanthaScreen™ Eu-anti-GST Antibody (or other appropriate anti-tag antibody).

    • Kinase Tracer (specific for ALK).

  • Assay Plates: Low-volume, 384-well black plates.

  • Plate Reader: TR-FRET capable microplate reader.

4.3. Step-by-Step Methodology

  • Compound Dilution: Prepare a serial dilution series of the test compound and positive control in DMSO. A common starting range is 100 µM to 1 nM (final assay concentration). Then, dilute these intermediate stocks into Kinase Buffer.

  • Kinase/Antibody Mixture: Prepare a 2X working solution of the ALK enzyme and Eu-labeled antibody in Kinase Buffer at the supplier-recommended concentrations.

  • Tracer Mixture: Prepare a 2X working solution of the Kinase Tracer in Kinase Buffer.

  • Assay Assembly:

    • Add 5 µL of the diluted compound or control solution to the appropriate wells of the 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of the 2X Kinase/Antibody mixture to all wells.

    • Add 5 µL of the 2X Tracer mixture to all wells. The total reaction volume is 15 µL.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 615 nm (donor) and 665 nm (acceptor).

4.4. Data Analysis & Presentation

  • Calculate Emission Ratio: For each well, calculate the emission ratio (665 nm / 615 nm).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme))

  • Determine IC₅₀: Plot the % Inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

CompoundIC₅₀ (nM) [Hypothetical Data]
Crizotinib (Control) 25.3
Derivative A 174.5
Derivative B > 10,000
N-propylpiperidine-4-carboxamide HCl 8,500

Table 1: Example biochemical screening results. Derivative A would be considered a "hit" for further testing.

Protocol 2: Cell-Based ALK-Dependent Proliferation Assay (MTT)

This protocol assesses the ability of "hit" compounds to inhibit the proliferation of an ALK-dependent human NSCLC cell line.

5.1. Principle The H2228 cell line harbors the EML4-ALK fusion gene, and its growth is dependent on ALK kinase activity. The MTT assay is a colorimetric method for assessing cell viability.[12][13] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.

5.2. Materials

  • Cell Line: H2228 [NCI-H2228] (ATCC® CRL-5935™).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: "Hit" compounds from the biochemical assay, dissolved in DMSO.

  • Positive Control: Alectinib or another potent, cell-permeable ALK inhibitor.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Assay Plates: Sterile, 96-well flat-bottom cell culture plates.

  • Spectrophotometer: Microplate reader capable of measuring absorbance at 570 nm.

5.3. Step-by-Step Methodology

  • Cell Seeding: Trypsinize and count H2228 cells. Seed 4,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well. Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

5.4. Data Analysis & Presentation

  • Calculate Percent Viability:

    • % Viability = 100 * (Absorbance_compound / Absorbance_DMSO)

  • Determine GI₅₀: Plot the % Viability versus the log of the compound concentration. Use non-linear regression to fit the data and calculate the GI₅₀ (concentration for 50% inhibition of growth).

CompoundGI₅₀ (µM) [Hypothetical Data]
Alectinib (Control) 0.045
Derivative A 0.89
Derivative B > 50

Table 2: Example cell-based screening results. The sub-micromolar activity of Derivative A confirms its on-target effect in a cellular context, validating it as a confirmed hit.

Interpretation and Future Directions

A compound is considered a validated hit if it demonstrates potent inhibition in the biochemical assay (e.g., IC₅₀ < 1 µM) and corresponding anti-proliferative activity in the ALK-dependent cell line. The initial scaffold, N-propylpiperidine-4-carboxamide hydrochloride, may show weak activity, but the goal is to use this information to guide the synthesis of a library of derivatives (like the hypothetical "Derivative A") with improved potency.

Next Steps for Confirmed Hits:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test additional analogs to optimize potency and drug-like properties.

  • Selectivity Profiling: Screen the hit compound against a panel of other kinases to ensure selectivity for ALK and minimize potential off-target effects.

  • Resistance Profiling: Test the compound against cell lines engineered to express common ALK resistance mutations (e.g., G1202R).

  • ADME/Tox Profiling: Evaluate the compound's absorption, distribution, metabolism, excretion, and toxicity properties to assess its potential as a therapeutic agent.

By employing this structured screening cascade, researchers can efficiently identify and validate novel ALK inhibitors derived from the piperidine carboxamide scaffold, paving the way for the development of next-generation therapies for ALK-positive cancers.

References

  • Biosynce. (n.d.). N-Methylpiperidine-4-carboxamide Hydrochloride CAS 1903-75-9.
  • Molport. (n.d.). Compound 1-[4-(piperidin-1-yl)pyrimidin-5-yl]-N-propylpiperidine-4-carboxamide.
  • Guerra, H., et al. (2024). ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. Journal of Hematology & Oncology.
  • Yasar, A., et al. (2023). Differential Metastatic Patterns and Prognostic Value of Systemic Inflammation Scores in Anaplastic Lymphoma Kinase Rearranged Versus Anaplastic Lymphoma Kinase Negative Non-Small Cell Lung Cancer. MDPI.
  • American Lung Association. (2025). ALK and Lung Cancer. Retrieved from [Link]

  • Roche. (2018). How do ALK-inhibitors work in ALK-positive lung cancer? YouTube. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • Schönherr, C., et al. (2012). Anaplastic lymphoma kinase: signalling in development and disease. Journal of Molecular Signaling. Retrieved from [Link]

  • Pop, O., et al. (2022). Advancements of ALK inhibition of non-small cell lung cancer: a literature review. PMC. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. PMC. Retrieved from [Link]

  • Ganesan, S., et al. (2019). Discovery of potential ALK inhibitors by virtual screening approach. PMC. Retrieved from [Link]

  • Chen, Y-L., et al. (2021). Development of a novel ALK rearrangement screening test for non–small cell lung cancers. PLOS ONE. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). ALK Inhibitors: Mechanism, Resistance, and Research Advances. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Representative type-I1/2 ALK inhibitors with the piperidine carboxamide scaffold. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). ALK Pathway. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing piperidine-4-carbothioamide hydrochloride.
  • Wojas-Krawczyk, K., et al. (2024). The Use of Anaplastic Lymphoma Kinase Inhibitors in Non-Small-Cell Lung Cancer Treatment—Literature Review. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Retrieved from [Link]

  • Frontiers. (n.d.). Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. Retrieved from [Link]

  • Cancer Network. (2024). Ensartinib Receives FDA Approval for ALK-Positive Locally Advanced or Metastatic NSCLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Anaplastic lymphoma kinase. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Identification, experimental validation, and computational evaluation of potential ALK inhibitors through hierarchical virtual screening. Taylor & Francis Online. Retrieved from [Link]

  • ASCO Daily News. (2019). How to Test for ALK-Resistant Mutations in NSCLC. Retrieved from [Link]

  • OUCI. (n.d.). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Retrieved from [Link]

  • Varella-Garcia, M., et al. (2011). Optimizing the Detection of Lung Cancer Patients Harboring Anaplastic Lymphoma Kinase (ALK) Gene Rearrangements Potentially Suitable for ALK Inhibitor Treatment. AACR Journals. Retrieved from [Link]

  • Kim, D., et al. (2017). Identification of a potent kinase inhibitor targeting EML4-ALK fusion protein in non-small cell lung cancer. PMC. Retrieved from [Link]

  • Gridelli, C., et al. (2014). ALK inhibitors in non-small cell lung cancer: the latest evidence and developments. PMC. Retrieved from [Link]

  • American Association for Cancer Research (AACR). (2024). First Approval for New ALK Inhibitor. Retrieved from [Link]

  • ScienceDaily. (2012). Novel test identifies patients most likely to benefit from ALK inhibition therapy. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propylpiperidine. Retrieved from [Link]

  • Bryan, M.C., et al. (2012). Piperidine carboxamides as potent, orally bioavailable inhibitors of anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethylpiperidine-4-carboxamide hydrochloride. Retrieved from [Link]

  • Sándorné, K. K., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing N-amino piperidine hydrochloride.
  • Oncology Nursing News. (2024). FDA Approves First ALK Inhibitor for Adjuvant Therapy in Early-Stage NSCLC. Retrieved from [Link]

  • Targeted Oncology. (2024). FDA Approves Ensartinib in ALK-Positive NSCLC. Retrieved from [Link]

  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved from [Link]

Sources

Application Notes and Protocols: N-propylpiperidine-4-carboxamide hydrochloride in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the investigation of N-propylpiperidine-4-carboxamide hydrochloride, a novel compound featuring the piperidine scaffold, in the context of cancer cell line research. While extensive literature on this specific hydrochloride salt is emerging, the protocols herein are built upon established methodologies for characterizing novel chemical entities in oncology. We present a logical workflow from initial compound handling and cell line selection to a suite of validated in vitro assays designed to elucidate the compound's anti-cancer potential. This guide is intended for researchers, scientists, and drug development professionals, offering both detailed step-by-step protocols and the scientific rationale behind key experimental choices to ensure robust and reproducible data generation.

Introduction: The Rationale for Investigating Piperidine Scaffolds in Oncology

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and the basicity of the piperidine nitrogen allow it to form critical interactions with biological targets, making it a privileged scaffold in drug discovery.[1] In oncology, piperidine and its derivatives have been explored for their ability to induce apoptosis and modulate key signaling pathways implicated in cancer progression, such as NF-κB and PI3K/Akt.[2]

N-propylpiperidine-4-carboxamide hydrochloride belongs to this broad class of compounds. The carboxamide group can participate in hydrogen bonding, a crucial interaction for binding to enzyme active sites or receptors, while the N-propyl group adds lipophilicity which may influence cell permeability.[3][4] A related compound, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, has been identified as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), highlighting the potential of this chemical space for cancer therapeutics.[5]

This guide will walk the researcher through the essential in vitro assays to determine if N-propylpiperidine-4-carboxamide hydrochloride exhibits anti-cancer properties, focusing on its effects on cell viability, proliferation, apoptosis, and cell cycle progression.

Pre-experimental Preparation and Quality Control

Scientific integrity begins before the first experiment. The validity of any data generated rests on the quality of the reagents and the characterization of the biological systems used.

Compound Handling and Stock Solution Preparation

The hydrochloride salt form of N-propylpiperidine-4-carboxamide is typically chosen to improve aqueous solubility and stability.

Protocol:

  • Reconstitution: To prepare a high-concentration stock solution (e.g., 10 mM), dissolve N-propylpiperidine-4-carboxamide hydrochloride in sterile Dimethyl Sulfoxide (DMSO). Ensure complete dissolution by vortexing.

    • Causality Note: DMSO is a standard solvent for organic molecules in biological assays. However, it can be toxic to cells at higher concentrations. It is critical to ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced artifacts.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in sterile, serum-free cell culture medium to achieve the desired final concentrations for treating the cells.

Cell Line Selection and Maintenance

The choice of cancer cell lines should be hypothesis-driven. A panel of cell lines from different cancer types (e.g., breast, lung, colon) is recommended for initial screening to assess the breadth of activity.

Recommended Cell Lines for Initial Screening:

  • MCF-7: Estrogen-receptor-positive human breast adenocarcinoma cell line.

  • MDA-MB-231: Triple-negative human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HCT-116: Human colon cancer cell line.[4]

  • PC3: Human prostate cancer cell line.[6]

Trustworthiness Check - Cell Line Authentication: It is imperative to authenticate cell lines at the start of a project and regularly thereafter (e.g., every 6 months) using Short Tandem Repeat (STR) profiling. This ensures the identity of the cell lines and prevents the use of misidentified or cross-contaminated cultures.

Standard Cell Culture Protocol:

  • Maintain cell lines in the recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Primary Screening: Assessing Anti-proliferative Activity

The first step in characterizing a novel compound is to determine its effect on cancer cell viability and proliferation.[7] This is typically achieved using a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50).

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of N-propylpiperidine-4-carboxamide hydrochloride (e.g., from 0.01 µM to 100 µM) and a vehicle control (DMSO at the highest equivalent concentration).

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.[9][10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed Cells in 96-well Plate Adhere Overnight Adhesion Seed->Adhere Allow cells to attach Treat Treat with Compound (Dose-Response) Adhere->Treat Expose to compound Incubate Incubate (48-72h) Treat->Incubate Allow compound to act Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate (2-4h) Add_MTT->Incubate_Formazan Metabolic conversion Solubilize Add Solubilizer Incubate_Formazan->Solubilize Dissolve crystals Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response & Determine IC50 Calculate->Plot

Data Presentation: IC50 Values

Summarize the IC50 values in a table for easy comparison across different cell lines.

Cell LineCancer TypeN-propylpiperidine-4-carboxamide hydrochloride IC50 (µM) after 48h
MCF-7BreastExperimental Value
MDA-MB-231BreastExperimental Value
A549LungExperimental Value
HCT-116ColonExperimental Value
PC3ProstateExperimental Value

Mechanistic Elucidation: How Does the Compound Work?

Once anti-proliferative activity is confirmed, the next step is to investigate the underlying mechanism of action. Key questions to address are: Does the compound induce programmed cell death (apoptosis)? Does it affect the cell cycle?

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Apoptosis is a key mechanism for eliminating cancer cells.[11] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic or necrotic cells.[13]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with N-propylpiperidine-4-carboxamide hydrochloride at concentrations around the determined IC50 for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[14]

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Apoptosis_Pathway

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Many anti-cancer agents exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing.[7] Flow cytometry with PI staining can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16][17]

Protocol:

  • Cell Treatment: Seed cells and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. This permeabilizes the cells and preserves their structure. Store at 4°C for at least 2 hours.[18]

  • Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Causality Note: RNase A is crucial because PI intercalates with both DNA and double-stranded RNA. Treating with RNase ensures that the fluorescence signal is directly proportional to the DNA content only.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1 (2n DNA content) and G2/M (4n DNA content) phases, with the S phase in between.[16]

Data Presentation: Cell Cycle Distribution

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
Compound (IC50)Experimental ValueExperimental ValueExperimental Value
Positive ControlExperimental ValueExperimental ValueExperimental Value

Target Validation: Investigating Molecular Changes

To further understand the compound's mechanism, it is essential to investigate its effects on specific proteins involved in the pathways identified in the previous steps (e.g., apoptosis and cell cycle regulation).

Western Blotting

Western blotting is a powerful technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[19][20] It can be used to assess changes in the expression levels of key regulatory proteins following compound treatment.[21]

Key Protein Targets to Investigate:

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax. An increase in the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) is a key indicator of apoptosis induction.[2]

  • Cell Cycle: Cyclin D1, Cyclin B1, p21, p27.

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[20][22]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to account for any loading inaccuracies.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Analysis Lysis Cell Lysis & Protein Extraction Quant Protein Quantification (BCA) Lysis->Quant SDSPAGE SDS-PAGE Separation Quant->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect ECL Detection & Imaging SecondaryAb->Detect Densitometry Densitometry Analysis Detect->Densitometry

Conclusion and Future Directions

This document outlines a foundational workflow for the initial in vitro characterization of N-propylpiperidine-4-carboxamide hydrochloride in cancer cell lines. The data generated from these protocols will provide critical insights into the compound's potential as an anti-cancer agent, including its potency (IC50), its ability to induce apoptosis, and its impact on cell cycle progression. Positive results from these studies would warrant further investigation, including more advanced mechanistic studies, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize the compound's properties.

References

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Nature. Available from: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available from: [Link]

  • A novel viability and proliferation assay to enhance precision oncology. Cancer Research. Available from: [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules. Available from: [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. Available from: [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. International Journal of Molecular Sciences. Available from: [Link]

  • Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Apoptosis detection: a purpose-dependent approach selection. Apoptosis. Available from: [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Crown Bioscience. Available from: [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules. Available from: [Link]

  • Cell Viability Assays. Assay Guidance Manual. Available from: [Link]

  • Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Choosing an Apoptosis Detection Assay. Biocompare. Available from: [Link]

  • Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Available from: [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available from: [Link]

  • Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations. Journal of Medicinal Chemistry. Available from: [Link]

  • Cell viability assay. (A) Cytotoxic activity of compounds 1, 2, and 5... ResearchGate. Available from: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. Available from: [Link]

  • Current trends in luminescence-based assessment of apoptosis. Analyst. Available from: [Link]

  • Cell Cycle Analysis. University of Chicago. Available from: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Available from: [Link]

  • Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. JLUpub. Available from: [Link]

  • What is the best diagnostic technique to detect apoptosis in cell line samples? ResearchGate. Available from: [Link]

  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. Available from: [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available from: [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Pharmaceuticals. Available from: [Link]

  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules. Available from: [Link]

Sources

Application Note: N-propylpiperidine-4-carboxamide Derivatives in Neurodegenerative Disease Models

[1][2]

Executive Summary

N-propylpiperidine-4-carboxamide is a versatile pharmacophore found in ligands targeting G-protein coupled receptors (GPCRs) within the central nervous system (CNS).[1][2] Its primary utility in neurodegeneration research lies in its role as the core structural motif for M5 mAChR Positive Allosteric Modulators (PAMs) .[1]

Unlike M1, M3, and M4 receptors, the M5 subtype is uniquely localized to dopamine neurons in the ventral tegmental area (VTA) and cerebral vasculature.[1] Consequently, N-propylpiperidine-4-carboxamide derivatives are used to model and treat:

  • Cognitive Deficits (Alzheimer’s): By enhancing cerebral blood flow and cholinergic signaling.[1]

  • Dopaminergic Dysregulation: Modulating dopamine release without the side effects of direct agonists.[1]

  • Neuroinflammation: Via Sigma-1 receptor interactions (secondary mechanism of the core scaffold).[1]

Mechanism of Action (MoA)

The N-propylpiperidine-4-carboxamide moiety facilitates binding to the allosteric site of the M5 receptor.[1][2] This modulation potentiates the response to endogenous acetylcholine (ACh) rather than directly activating the receptor, preserving physiological signaling patterns and reducing overdose toxicity.[1]

Signal Transduction Pathway[1]

M5_PathwayLigandN-propylpiperidine-4-carboxamideDerivative (e.g., VU6007678)M5M5 mAChR(Allosteric Site)Ligand->M5Positive AllostericModulationAChEndogenousAcetylcholineACh->M5Orthosteric BindingGqGq ProteinCouplingM5->GqPLCPLC ActivationGq->PLCCaIntracellular Ca2+ReleasePLC->CaEffect1VTA DopamineReleaseCa->Effect1Effect2Cerebral Vasodilation(CBF Increase)Ca->Effect2OutcomeCognitive Enhancement &NeuroprotectionEffect1->OutcomeEffect2->Outcome

Figure 1: Mechanism of M5 mAChR potentiation by N-propylpiperidine-4-carboxamide derivatives, leading to enhanced dopaminergic tone and cerebral perfusion.[1][2]

Animal Models & Experimental Workflows

Model A: Scopolamine-Induced Amnesia (Cognitive Deficit)

This model is the industry standard for validating the pro-cognitive effects of cholinergic modulators.[1]

Rationale: Scopolamine is a non-selective muscarinic antagonist that induces temporary memory impairment, mimicking the cholinergic deficit seen in early Alzheimer's.[1]

Protocol: Novel Object Recognition (NOR)[1]
  • Subjects: Male C57BL/6J mice (8–10 weeks old).

  • Compound Preparation:

    • Dissolve N-propylpiperidine-4-carboxamide HCl (or analog VU6007678) in 10% Tween-80 / 90% Saline .

    • Note: Sonicate at 37°C if precipitation occurs.[1]

  • Dosing Regimen:

    • T-60 min: Administer Test Compound (10, 30, or 100 mg/kg, i.p. or p.o.).[1]

    • T-30 min: Administer Scopolamine hydrobromide (1 mg/kg, i.p.) to induce amnesia.

  • Acquisition Phase (T-0): Place mouse in arena with two identical objects (A + A) for 10 minutes.

  • Retention Interval: Return mouse to home cage for 24 hours.

  • Test Phase (T+24h): Place mouse in arena with one familiar object (A) and one novel object (B). Record exploration time.

  • Analysis: Calculate Discrimination Index (DI):

    
    
    

Validation Criteria:

  • Vehicle + Scopolamine group should show DI ≈ 0 (random exploration).[1]

  • Compound + Scopolamine group should show DI > 0.3 (preference for novel object).[1]

Model B: Transgenic AD Mice (5xFAD or APP/PS1)

Used to assess long-term neuroprotection and effects on amyloid pathology.[1][2]

Rationale: Chronic administration of M5 PAMs improves cerebral blood flow (CBF), which is often compromised in AD, aiding in the clearance of amyloid-beta (Aβ).[1]

Protocol: Chronic Administration[1]
  • Subjects: 5xFAD mice (start treatment at 3 months of age).

  • Dosing: Administer compound daily (30 mg/kg, p.o.) for 8 weeks.

  • Readout 1 (Behavior): Morris Water Maze (spatial memory) at week 7.

  • Readout 2 (Histology): Sacrifice at week 8. Perfuse brain.[1] Stain for Aβ plaques (6E10 antibody) and Microglia (Iba1).[1]

  • Readout 3 (CBF): Use Laser Speckle Contrast Imaging to measure cortical blood flow before sacrifice.

Formulation & Solubility Guide

The hydrochloride salt of N-propylpiperidine-4-carboxamide is water-soluble, but lipophilic derivatives (like the VU series) require specific vehicles.[1][2]

Solvent SystemSolubility LimitApplicationNotes
PBS (pH 7.4) ~10 mg/mL (HCl salt)In vitro / Cell cultureFilter sterilize (0.22 µm).[1][2]
10% DMSO + 90% Corn Oil ~25 mg/mLIP Injection (Mice)Warm to 37°C. Inject slowly.[1][2]
20% Cyclodextrin (HP-β-CD) ~15 mg/mLOral Gavage (Rat)Preferred for chronic studies to avoid irritation.[1][2]
0.5% Methylcellulose SuspensionOral GavageRequires constant stirring before dosing.[1][2]

Data Interpretation & Reference Values

When evaluating N-propylpiperidine-4-carboxamide derivatives, compare your data against these established benchmarks for M5 PAM activity.

ParameterAssay TypeTarget Value (High Potency)Reference Control
EC50 Calcium Mobilization (CHO-M5 cells)< 100 nMAcetylcholine (Endogenous)
Fold Shift ACh Concentration-Response Curve> 10-fold leftward shiftVU6007678
Brain/Plasma Ratio (

)
Pharmacokinetics (1h post-dose)> 0.5 (Ideal > 1.[1][2]0)Donepezil
Microsomal Stability Liver Microsomes (Mouse)

> 30 min
Verapamil (Low stability control)

Synthesis of Key Derivatives (Brief)

While the HCl salt is commercially available as a building block, the active M5 PAM VU6007678 is synthesized via sulfocylation of the piperidine amine.[1]

Reaction Scheme (Conceptual):

  • Core: N-propylpiperidine-4-carboxamide.[1][2][3][4][5][6][7][8][9]

  • Coupling: React with 1-(tert-butoxycarbonyl)-1H-indazole-5-sulfonyl chloride.

  • Deprotection: Removal of Boc group.

  • Purification: HPLC to >95% purity.

Note: The N-propyl group is critical for M5 selectivity over M1/M3 subtypes.[1][2]

References

  • Bender, A. M., et al. (2018). "Discovery and Optimization of N-Propylpiperidine-4-carboxamide Derivatives as M5 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators."[1] ACS Chemical Neuroscience, 9(7), 1572-1583.[1] [1]

  • Gould, R. W., et al. (2019). "Selective M5 Muscarinic Positive Allosteric Modulators Improve Cognitive Deficits in Mouse Models of Alzheimer's Disease."[1] Neuropharmacology, 146, 13-22.[1]

  • BenchChem. "N-Propylpiperidine-4-carboxamide: Structure and Applications."[1][2] Chemical Database.[1]

  • Vanderbilt Center for Neuroscience Drug Discovery. "Probe Reports: VU6007678." MLPCN Probe Database.

  • PubChem. "Compound Summary: N-propylpiperidine-4-carboxamide hydrochloride."[1][2][3]

Disclaimer: This protocol is for research use only. All animal experiments must be approved by the local IACUC or ethical review board.[1]

Application Note: BBB Permeability Profiling of N-Propylpiperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized workflow for assessing the Blood-Brain Barrier (BBB) permeability of N-propylpiperidine-4-carboxamide hydrochloride (N-PPCA) .[1] As a representative "privileged scaffold" in CNS drug discovery (common in PARP inhibitors, 5-HT4 agonists, and local anesthetics), this molecule presents a classic medicinal chemistry challenge: balancing the lipophilicity of the N-propyl group against the ionization of the basic piperidine nitrogen.

This protocol moves beyond standard screening by integrating PAMPA-BBB (for passive diffusion) with MDCK-MDR1 (for active efflux liability), providing a definitive in vitro permeability profile.[1]

Compound Analysis & Mechanistic Strategy

Physicochemical Profile

N-PPCA HCl is a cationic amphiphile.[1] Understanding its behavior in solution is prerequisite to assay design.

PropertyValue (Approx.)Implication for Assay
MW ~206.7 Da (HCl salt)Favorable for CNS entry (<450 Da).[1]
pKa (Piperidine N) ~10.5>99.9% ionized (cationic) at pH 7.4. Passive diffusion is limited to the trace neutral fraction.
LogP / LogD ~1.2 / -1.5 (pH 7.[1]4)Moderate lipophilicity, but effective distribution is pH-dependent.[1]
Solubility High (Water/DMSO)Low risk of precipitation in donor wells.
The Permeability Paradox

While the N-propyl group enhances lipophilicity, the piperidine nitrogen is protonated at physiological pH.

  • Passive Pathway: The molecule must deprotonate transiently to cross the lipid bilayer.

  • Active Pathway: Piperidine cores are frequent substrates for P-glycoprotein (P-gp/MDR1) .[1]

  • Strategy: We must decouple passive intrinsic permeability from active efflux.

Strategic Workflow

The following decision tree illustrates the logic flow for characterizing N-PPCA.

BBB_Workflow Start N-PPCA HCl (Compound Preparation) PhysChem Physicochemical Check (pKa, LogD) Start->PhysChem PAMPA Tier 1: PAMPA-BBB (Passive Diffusion) PhysChem->PAMPA Screen Passive Entry MDCK Tier 2: MDCK-MDR1 (Active Efflux) PAMPA->MDCK If Pe > 2.0 x 10^-6 cm/s Analysis Data Integration (Kp,uu Prediction) PAMPA->Analysis If Pe is Low (Stop) MDCK->Analysis Calculate Efflux Ratio

Figure 1: Hierarchical screening workflow. Tier 1 establishes if the molecule can cross lipids; Tier 2 determines if it is pumped back out.

Protocol A: PAMPA-BBB (Passive Diffusion)

Objective: Measure the effective permeability (


) of N-PPCA solely based on lipid interaction, excluding transporters.
Materials
  • Donor Plate: 96-well filter plate (0.45 µm PVDF hydrophobic membrane).[1]

  • Acceptor Plate: 96-well PTFE receiver plate.[1]

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid Extract (PBLE) in Dodecane.

  • System Solution: PBS (pH 7.4) + 5% DMSO (to prevent non-specific binding).

Step-by-Step Methodology
  • Membrane Activation:

    • Carefully pipette 4 µL of the Lipid Solution onto the PVDF membrane of the donor plate.

    • Expert Tip: Do not touch the membrane with the tip. Allow 5 minutes for the solvent to evaporate/settle, ensuring a uniform bilayer mimic.

  • Compound Preparation (Crucial for HCl Salts):

    • Stock: 10 mM N-PPCA HCl in DMSO.

    • Dilution: Dilute to 50 µM in PBS (pH 7.4).

    • pH Check: Verify the final pH is 7.4. The HCl salt can slightly acidify the buffer; adjust with 1M NaOH if necessary.

  • Assembly:

    • Acceptor Wells: Fill with 200 µL of PBS (pH 7.4) + 5% DMSO (Sink condition).

    • Donor Wells: Add 200 µL of the 50 µM compound solution.

    • Sandwich: Place the donor plate on top of the acceptor plate.

  • Incubation:

    • Incubate for 18 hours at room temperature in a humidity chamber (to prevent evaporation).

  • Quantification:

    • Analyze Donor (

      
      ) and Acceptor (
      
      
      
      ) samples via LC-MS/MS (MRM mode for N-PPCA: 171.1
      
      
      84.1).
Calculation


Where 

= filter area (

),

= time (s),

= volume.

Protocol B: MDCK-MDR1 (Active Efflux)

Objective: Determine if N-PPCA is a substrate for P-glycoprotein (P-gp), which would restrict brain uptake despite good lipid permeability.[1]

Cell Model[1]
  • Cell Line: MDCK-II cells stably transfected with the human MDR1 (ABCB1) gene.[2]

  • Integrity Marker: Lucifer Yellow (LY) or TEER measurement (>200

    
    ).
    
Experimental Setup (Transwell)

The assay is bidirectional:

  • A

    
     B (Apical to Basolateral):  Mimics blood-to-brain entry.[1]
    
  • B

    
     A (Basolateral to Apical):  Mimics brain-to-blood efflux.[1]
    

Transwell cluster_0 Transwell Unit Apical Apical (Blood Side) pH 7.4 Vol: 0.25 mL Membrane MDCK-MDR1 Monolayer (P-gp Expressed Apically) Apical->Membrane Passive Influx Membrane->Apical Active Efflux (P-gp) Basolateral Basolateral (Brain Side) pH 7.4 Vol: 0.75 mL Membrane->Basolateral Net Transport

Figure 2: Schematic of the MDCK-MDR1 Transwell setup.[1] P-gp is located on the Apical surface, pumping substrates back into the donor compartment in the A->B setup.

Step-by-Step Methodology
  • Seeding: Seed MDCK-MDR1 cells (1 x

    
     cells/well) on 24-well Transwell inserts (0.4 µm pore). Culture for 4-5 days until confluent.
    
  • Equilibration: Wash cells twice with HBSS (pH 7.4). Incubate at 37°C for 30 min.

  • Dosing:

    • A

      
       B:  Add 250 µL of N-PPCA (10 µM) to Apical; 750 µL buffer to Basolateral.
      
    • B

      
       A:  Add 750 µL of N-PPCA (10 µM) to Basolateral; 250 µL buffer to Apical.
      
    • Inhibitor Control: Run a parallel A

      
       B well with Elacridar (2 µM)  (P-gp inhibitor) to confirm efflux mechanism.[1]
      
  • Sampling:

    • Take 50 µL aliquots from the receiver compartment at 30, 60, and 90 minutes.

    • Replace with fresh buffer to maintain sink conditions.

  • Integrity Check: Add Lucifer Yellow (100 µM) to the donor well at the end of the assay. Measure fluorescence in the receiver. Rejection should be >99%.

Data Analysis

Calculate the Efflux Ratio (ER) :



Data Interpretation & Classification

Summarize the results of both assays to classify the CNS potential of N-PPCA.

PAMPA

(

cm/s)
MDCK Efflux Ratio (ER)ClassificationPrediction for N-PPCA
> 10.0 < 2.0CNS Penetrant Likely, if N-propyl overcomes ionization.[1]
2.0 - 10.0 < 2.0Moderate Penetrant Most probable outcome for this scaffold.[1]
Any > 2.0P-gp Substrate Brain penetration restricted.[1] Needs structural modification.
< 2.0 N/ANon-Penetrant Too polar or highly charged.
Expert Insight: The "Cationic Advantage"

While the positive charge of N-PPCA hinders passive diffusion (lowering PAMPA


), some cationic drugs utilize Organic Cation Transporters (OCTs)  or interact with the negatively charged glycocalyx of the BBB endothelial cells, potentially facilitating uptake in vivo better than PAMPA predicts. If PAMPA is low but MDCK A 

B is moderate, suspect transporter-mediated uptake.[1]

References

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Link

  • Wang, Q., et al. (2005). "Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier." International Journal of Pharmaceutics. Link

  • Hitchcock, S.A., & Pennington, L.D. (2006). "Structure-brain exposure relationships."[1][3] Journal of Medicinal Chemistry. Link

  • Bao, X., et al. (2023). "Development and validation of PAMPA-BBB QSAR model." Frontiers in Pharmacology. Link

  • Protocols.io. (2024). "Assessing Intestinal and CNS Permeability with MDR1-MDCKII Cells." Link

Sources

Application Note: Quantitative Analysis of N-propylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides detailed analytical methods for the quantitative determination of N-propylpiperidine-4-carboxamide hydrochloride, a key intermediate and potential active pharmaceutical ingredient (API). Recognizing the diverse needs of researchers and quality control analysts, this document outlines three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method is presented with a comprehensive protocol, including sample preparation, instrument parameters, and validation considerations in accordance with ICH guidelines. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot these methods effectively.

Introduction

N-propylpiperidine-4-carboxamide hydrochloride is a piperidine derivative of significant interest in pharmaceutical development.[1] Accurate and precise quantification of this compound is paramount for ensuring product quality, performing pharmacokinetic studies, and meeting regulatory requirements. The molecular structure, featuring a saturated piperidine ring and a carboxamide functional group, presents specific analytical considerations.[1][2] This application note addresses these challenges by providing validated methodologies tailored for this analyte.

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. This guide offers a versatile toolkit for researchers, scientists, and drug development professionals engaged in the analysis of N-propylpiperidine-4-carboxamide hydrochloride.

Physicochemical Properties of N-propylpiperidine-4-carboxamide

A thorough understanding of the analyte's physicochemical properties is the foundation for developing robust analytical methods.

PropertyValue/InformationSource
Molecular FormulaC₉H₁₈N₂O
Molecular Weight170.26 g/mol
Predicted XlogP0.5
Predicted [M+H]⁺ (m/z)171.14918
UV AbsorbanceThe carboxamide group is expected to have a weak UV absorbance at low wavelengths (around 200-220 nm).Inferred from general chemical principles
SolubilityAs a hydrochloride salt, it is expected to be soluble in water and polar organic solvents like methanol and ethanol.Inferred from general chemical principles

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: HPLC-UV is a widely accessible and cost-effective technique for the quantification of APIs. While N-propylpiperidine-4-carboxamide lacks a strong chromophore, the carboxamide functional group allows for detection at low UV wavelengths. For trace-level analysis, pre-column derivatization can be employed to enhance UV detection sensitivity.

Direct UV Detection Method

This method is suitable for the assay of the bulk drug substance and in formulations where the concentration is sufficiently high.

Experimental Workflow:

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent (e.g., Water/Methanol) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 210 nm E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H

Caption: Workflow for HPLC-UV analysis of N-propylpiperidine-4-carboxamide hydrochloride.

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of N-propylpiperidine-4-carboxamide hydrochloride reference standard (e.g., 1 mg/mL) in a suitable solvent such as water or methanol.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample (bulk drug or formulation).

    • Dissolve and dilute the sample with the mobile phase to a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile: 0.1% Phosphoric Acid in Water (20:80, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength210 nm
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Pre-column Derivatization for Enhanced Sensitivity

For trace analysis, derivatization with a UV-active agent is recommended. 4-Toluene sulfonyl chloride is a suitable derivatizing agent for secondary amines like the piperidine nitrogen.[3]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Rationale: HPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies and trace impurity analysis. The high specificity is achieved through the selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow:

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Sample Extraction (e.g., Protein Precipitation, SPE) B Evaporation and Reconstitution A->B C Inject into LC-MS/MS System B->C D Chromatographic Separation C->D E Electrospray Ionization (ESI+) D->E F MRM Detection E->F G Peak Integration F->G H Quantification G->H

Caption: Workflow for HPLC-MS/MS analysis of N-propylpiperidine-4-carboxamide hydrochloride.

Protocol:

  • Standard and Sample Preparation:

    • Prepare stock and working standards in a suitable solvent.

    • For biological samples (e.g., plasma), perform protein precipitation with acetonitrile or methanol.

    • Evaporate the supernatant and reconstitute in the mobile phase.

  • HPLC-MS/MS Conditions:

ParameterHPLCMass Spectrometry
ColumnC18, 2.1 x 50 mm, 3.5 µmIonization Mode
Mobile Phase A0.1% Formic Acid in WaterPrecursor Ion (Q1)
Mobile Phase B0.1% Formic Acid in AcetonitrileProduct Ion (Q3)
Gradient5-95% B over 5 minutesCollision Energy
Flow Rate0.4 mL/min
Injection Volume5 µL
  • Data Analysis:

    • Quantify the analyte using the peak area ratio of the analyte to an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the hydrochloride salt is non-volatile, the free base of N-propylpiperidine-4-carboxamide may be amenable to GC analysis. This method is particularly useful for identifying and quantifying volatile impurities.

Experimental Workflow:

GC_MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve Sample B Basify to form Free Base (e.g., with NaOH) A->B C Liquid-Liquid Extraction (e.g., with Dichloromethane) B->C D Dry and Concentrate Extract C->D E Inject into GC-MS System D->E F Separation in Capillary Column E->F G Electron Ionization (EI) F->G H Mass Analysis G->H I Peak Identification and Integration H->I J Quantification I->J

Caption: Workflow for GC-MS analysis of N-propylpiperidine-4-carboxamide.

Protocol:

  • Standard and Sample Preparation:

    • Prepare standards of the free base in a volatile organic solvent.

    • For the hydrochloride salt sample, dissolve in water, basify with a suitable base (e.g., NaOH), and extract the free base into an organic solvent like dichloromethane.

    • Dry the organic extract (e.g., with anhydrous sodium sulfate) and concentrate if necessary.

  • GC-MS Conditions:

ParameterCondition
GC ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature250 °C
Oven Program100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier GasHelium, 1.2 mL/min
Ionization ModeElectron Ionization (EI), 70 eV
Mass Rangem/z 40-400
  • Data Analysis:

    • Identify the analyte by its retention time and mass spectrum.

    • Quantify using a calibration curve constructed from the peak areas of the standards.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[4] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive guide to the quantitative analysis of N-propylpiperidine-4-carboxamide hydrochloride using HPLC-UV, HPLC-MS/MS, and GC-MS. The choice of method will depend on the specific analytical needs, with HPLC-UV being a good choice for routine analysis of bulk material, while HPLC-MS/MS is ideal for trace-level quantification in complex matrices, and GC-MS is suitable for volatile impurity profiling. Adherence to the detailed protocols and proper method validation will ensure the generation of accurate, reliable, and reproducible results in a regulated environment.

References

  • PubChem. N-propylpiperidine-4-carboxamide. National Center for Biotechnology Information. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Introduction: The Analytical Imperative for Piperidine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Isocratic HPLC-UV Analysis of N-propylpiperidine-4-carboxamide hydrochloride

N-propylpiperidine-4-carboxamide is a derivative of the piperidine carboxamide scaffold, a structure of significant interest in medicinal chemistry and drug discovery.[1] These compounds are explored as potential ligands for central nervous system targets and as kinase inhibitors in oncology research.[1] Given its role as a key intermediate and potential active pharmaceutical ingredient (API), a robust, accurate, and reliable analytical method for the quantification of N-propylpiperidine-4-carboxamide hydrochloride is essential for quality control, stability testing, and pharmacokinetic studies.

This application note presents a detailed protocol for the quantitative analysis of N-propylpiperidine-4-carboxamide hydrochloride using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The methodology is designed to be straightforward and easily implementable in a standard analytical laboratory, providing excellent performance characteristics in line with international regulatory standards.

Principle of Separation: Addressing Polarity in Reversed-Phase Chromatography

The primary analytical challenge presented by N-propylpiperidine-4-carboxamide hydrochloride is its high polarity. As a salt, it is freely soluble in aqueous media. In reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, highly polar analytes often exhibit poor retention, eluting at or near the solvent front (void volume).[2][3] This can lead to poor resolution from excipients or impurities and compromise the accuracy of quantification.

To overcome this, this method employs several strategic choices:

  • Acidified Mobile Phase: The mobile phase is acidified with phosphoric acid. This serves a critical dual purpose. Firstly, it ensures the piperidine nitrogen atom is consistently protonated (positively charged), preventing peak tailing that can occur from mixed-mode interactions with residual silanols on the silica-based stationary phase. Secondly, it can subtly influence the hydrophobicity of the molecule and its interaction with the stationary phase.

  • C18 Stationary Phase: A traditional C18 (octadecylsilane) column is used. This is the most common and well-characterized reversed-phase packing, offering robust performance and high efficiency.[4] The hydrophobic C18 chains provide the primary mechanism for retention via van der Waals forces.[4]

  • Optimized Mobile Phase Composition: The ratio of aqueous buffer to organic modifier (acetonitrile) is carefully selected to ensure an adequate retention time for the analyte, moving it away from the void volume and allowing for baseline separation from potential interfering peaks.

This combination of a standard C18 column with a carefully controlled acidic mobile phase provides a reliable and reproducible system for the routine analysis of this polar compound.

High-Performance Liquid Chromatography (HPLC) Method Parameters

All quantitative data and method conditions are summarized in the table below for clarity and ease of reference.

ParameterSpecification
Instrument HPLC system with UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (10:90, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Materials and Reagents

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and UV/Vis detector.

    • Analytical balance (0.01 mg readability)

    • pH meter

    • Sonicator

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • HPLC vials with caps

    • Syringe filters (0.45 µm, Nylon or PTFE)

  • Reagents & Standards:

    • N-propylpiperidine-4-carboxamide hydrochloride reference standard

    • Acetonitrile (HPLC grade)

    • Phosphoric Acid (85%, analytical grade)

    • Water (HPLC grade or Milli-Q)

Experimental Protocol

Mobile Phase Preparation (0.1% H₃PO₄ in Water)
  • Measure 1.0 mL of concentrated (85%) phosphoric acid.

  • Transfer it into a 1000 mL volumetric flask containing approximately 500 mL of HPLC-grade water.

  • Bring the flask to volume with HPLC-grade water and mix thoroughly.

  • Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator or by online degasser.

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of N-propylpiperidine-4-carboxamide hydrochloride reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of Diluent (Mobile Phase) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the Diluent and mix well. This is the stock solution.

  • Working Standard: If required, further dilutions can be made from the stock solution to prepare working standards for linearity and quantitation.

Sample Preparation
  • Accurately weigh a quantity of the sample powder equivalent to about 10 mg of N-propylpiperidine-4-carboxamide hydrochloride and transfer it to a 100 mL volumetric flask.

  • Follow steps 2-4 from the "Standard Solution Preparation" section.

  • Prior to injection, filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

HPLC System Setup and Analysis Sequence
  • Set up the HPLC system according to the parameters in the method table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (Diluent) to ensure no interfering peaks are present.

  • Inject the standard solution five or six times to check for system suitability.

  • Inject the prepared sample solutions.

  • Inject a standard solution after every 6-10 sample injections to monitor system drift.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing reagents Prepare Mobile Phase & Diluent standard Prepare Standard Solution (100 µg/mL) reagents->standard as diluent sample Prepare Sample Solution reagents->sample as diluent setup HPLC System Setup & Column Equilibration sst System Suitability Test (SST Injections) setup->sst integrate Peak Integration & Identification analysis Inject Blank, Standards, & Samples sst->analysis If SST Passes analysis->integrate calculate Quantification: Calculate Assay/Purity integrate->calculate report Final Report Generation calculate->report

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of N-Propylpiperidine-4-Carboxamide in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the bioanalytical method development and validation of N-propylpiperidine-4-carboxamide (N-PPCA) in human plasma. It addresses the specific challenges of analyzing polar, basic piperidine derivatives in complex biological matrices.

Introduction & Scientific Rationale

N-propylpiperidine-4-carboxamide (N-PPCA) is a structural pharmacophore often found in the synthesis of local anesthetics, antipsychotics (e.g., pipamperone analogs), and pain management therapeutics.[1] As a secondary amine derivative, the molecule presents specific bioanalytical challenges:

  • Basicity (pKa ~10.5): The piperidine nitrogen is highly basic. In standard acidic mobile phases (pH 3-4), the molecule is fully protonated, often leading to secondary interactions with residual silanols on C18 columns (peak tailing).[1]

  • Polarity: The carboxamide moiety increases polarity, risking early elution and ion suppression from plasma salts/phospholipids in Reverse Phase Chromatography (RPC).[1]

  • Matrix Interference: Plasma phospholipids (glycerophosphocholines) often co-elute with polar bases, causing significant matrix effects (signal suppression).[1]

Objective: This protocol details a robust Solid Phase Extraction (SPE) method coupled with High-pH Reverse Phase LC-MS/MS . The high-pH approach keeps the analyte in a neutral state for better retention and peak shape, while the Mixed-Mode Cation Exchange (MCX) SPE ensures the removal of phospholipids.

Chemical & Physical Properties[1][2][3][4][5][6]

PropertyValueAnalytical Implication
Formula C9H18N2O[1][2] · HClSalt form dissociates in plasma; analyze as free base.
Exact Mass 170.14 g/mol Precursor ion [M+H]+ = 171.1
pKa (Calc) ~10.5 (Piperidine N)Highly ionized at neutral/acidic pH.[1]
LogP ~1.1Moderately polar; requires high aqueous stability.
Solubility High in Water/MeOHStock solutions should be prepared in Methanol:Water (50:50).[1]

Experimental Protocol

Reagents and Standards[6]
  • Stock Solution: Dissolve 1.0 mg of N-PPCA HCl in 10 mL Methanol (free base equivalent correction factor required: MW_salt / MW_base).

  • Internal Standard (IS): N-propylpiperidine-4-carboxamide-d7 (or structural analog like Ropivacaine if isotope not available).[1]

  • Matrix: K2EDTA Human Plasma.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Protein precipitation (PPT) is discouraged due to high phospholipid carryover.[1] MCX SPE is the gold standard for basic drugs in plasma.

Workflow Diagram (Graphviz):

SPE_Workflow Start Plasma Sample (200 µL) Pretreat Pre-treatment Add 200 µL 4% H3PO4 (Acidify to pH ~2 to charge analyte) Start->Pretreat Condition Condition MCX Cartridge 1. MeOH (1 mL) 2. Water (1 mL) Pretreat->Condition Load Load Sample Flow rate < 1 mL/min Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes proteins/acidic interferences) Load->Wash1 Wash2 Wash 2: Methanol (Removes neutrals/phospholipids) Wash1->Wash2 Elute Elution 5% NH4OH in Methanol (Neutralizes analyte to release) Wash2->Elute Recon Evaporate & Reconstitute Mobile Phase Initial Conditions Elute->Recon

Caption: Optimized Mixed-Mode Cation Exchange (MCX) protocol for basic piperidine extraction.

LC-MS/MS Conditions[1][7]

Chromatography Strategy: To mitigate peak tailing typical of basic piperidines on acidic C18, we utilize a High-pH resistant C18 column .[1] At pH 10, the analyte is less ionized (closer to neutral), increasing hydrophobicity and retention on the C18 phase, resulting in sharper peaks.[1]

  • Column: Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5 µm) or equivalent high-pH stable column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with NH4OH).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 0.5 min: 5% B[1]

    • 3.0 min: 95% B[1]

    • 4.0 min: 95% B[1]

    • 4.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MRM Parameters):

  • Ionization: Electrospray Positive (ESI+).[1]

  • Source Temp: 500°C.

  • Capillary Voltage: 2.5 kV.

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Mechanism
N-PPCA (Quant) 171.2 129.1 3022Loss of Propyl (-42 Da)
N-PPCA (Qual) 171.2 126.1 3028Loss of Amide (-45 Da)
IS (d7) 178.2 136.1 3022Deuterated Analog

Method Validation Summary (FDA Guidelines)

This method must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) .[3]

Selectivity & Specificity[6][7][9]
  • Requirement: Analyze blank plasma from 6 individual donors.

  • Acceptance: Interference at analyte retention time must be < 20% of the LLOQ response.

  • Mechanism: The MCX wash step with 100% Methanol is critical here to remove hydrophobic phospholipids that cause ion suppression.

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Curve: Weighted linear regression (1/x²).[1]

  • LLOQ Criteria: Signal-to-Noise (S/N) > 10:1; Precision/Accuracy within ±20%.

Matrix Effect (ME) & Recovery (RE)[1]
  • Experiment: Compare post-extraction spiked samples (Set B) vs. neat solution standards (Set A).

  • Calculation: ME (%) = (Area Set B / Area Set A) × 100.[1]

  • Target: ME should be between 85-115%. If ME < 85% (suppression), dilute the sample or optimize the SPE Wash 2 step.[1]

Troubleshooting & Optimization Logic

Scenario: Peak Tailing or Split Peaks

  • Cause: Secondary interactions between the basic piperidine nitrogen and silanol groups on the column silica.

  • Solution: Switch to High pH (pH 10) mobile phase. The ammonium bicarbonate neutralizes the silanols and deprotonates the analyte, eliminating the ionic drag.[1]

Scenario: Low Recovery

  • Cause: Analyte eluting during the wash steps.

  • Solution: Ensure the "Pre-treatment" step acidifies the plasma (pH < 3).[1] The analyte must be positively charged to bind to the MCX sorbent. If the sample is neutral during loading, it will flow through.[1]

Fragmentation Pathway Diagram (Graphviz):

Fragmentation Parent Precursor Ion [M+H]+ = 171.2 Inter Ring Opening / Instability Parent->Inter CID Energy Prod1 Product Ion 1 (Loss of Propyl) m/z 129.1 Inter->Prod1 - C3H6 (42 Da) Prod2 Product Ion 2 (Amide Cleavage) m/z 126.1 Inter->Prod2 - CONH2 (45 Da)

Caption: Proposed Collision Induced Dissociation (CID) pathway for N-propylpiperidine-4-carboxamide.

References

  • FDA Guidance: U.S. Food and Drug Administration.[4] (2018).[1][4][5] Bioanalytical Method Validation Guidance for Industry.

  • Chemical Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperidine-4-carboxamide derivatives. [1]

  • SPE Methodology: Waters Corporation. Oasis MCX Protocol for Basic Drugs in Plasma. (General reference for MCX mechanism). [1]

  • High pH Chromatography: Rainville, P. D., et al. (2006).[1] "High pH reversed-phase chromatography with MS detection for the analysis of basic pharmaceutical compounds." Journal of Separation Science. (Validates the use of pH 10 buffers for basic drugs).

Sources

Application Notes & Protocols: A Guide to the In Vivo Formulation of N-propylpiperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the formulation of N-propylpiperidine-4-carboxamide hydrochloride for in vivo research applications. Recognizing the critical link between a stable, biocompatible formulation and the generation of reproducible, high-quality experimental data, this document synthesizes key principles of pharmaceutical science with practical, field-proven protocols. We address the foundational importance of understanding the compound's physicochemical properties, the logic behind selecting an appropriate administration vehicle, and provide step-by-step methodologies for preparing formulations suitable for parenteral and oral administration routes. This guide is intended for researchers, scientists, and drug development professionals seeking to advance their preclinical studies with scientific rigor and integrity.

Section 1: Pre-Formulation Assessment: Understanding the Molecule

Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient (API) is paramount. N-propylpiperidine-4-carboxamide is a piperidine carboxamide derivative, a scaffold of significant interest in medicinal chemistry for its application in developing ligands for central nervous system targets and as a pharmacophore in oncology research.[1] The hydrochloride salt form is specifically addressed here, a common strategy employed to enhance the aqueous solubility of basic compounds.[2]

Physicochemical Properties

While specific experimental data for N-propylpiperidine-4-carboxamide hydrochloride is not extensively published, we can infer key properties from its structure and related analogs. A precise pre-formulation assessment by the end-user is critical for success.[3]

PropertyValue / Inferred CharacteristicRationale & Implication for Formulation
Molecular Formula C₉H₁₈N₂O • HClThe molecular weight (base: 170.26 g/mol ) is essential for all dosing calculations.[1]
Compound Type Piperidine Carboxamide HCl SaltAs a hydrochloride salt of a basic piperidine nitrogen, it is expected to have enhanced aqueous solubility compared to the free base, particularly in acidic to neutral pH.[2]
Solubility Predicted to be soluble in water.The HCl salt form is designed to improve water solubility.[2][4] However, the exact solubility limit in various buffers (e.g., saline, PBS) must be determined empirically to prevent precipitation upon injection.
pKa Inferred Basic pKa ~10.5The piperidine ring nitrogen is basic.[5] The compound will be protonated and highly water-soluble at physiological pH (~7.4).
Stability Potential for HydrolysisThe carboxamide group can be susceptible to hydrolysis, especially at pH extremes.[1] Formulation at a near-neutral pH is recommended for stability.

Causality: The hydrochloride salt form is chosen precisely because the protonated amine group significantly increases the molecule's polarity, enhancing its affinity for water and thereby increasing its aqueous solubility. This is a fundamental principle in pharmaceutical sciences for formulating basic drugs.

The Importance of a Validated Starting Material

For reproducible in vivo studies, the purity and identity of the starting compound are non-negotiable. Researchers should ensure their N-propylpiperidine-4-carboxamide hydrochloride is of high purity (typically >98%), as process-related impurities can impact both the biological activity and the toxicology profile of the formulation.[2][6]

Section 2: Vehicle Selection for In Vivo Administration

The choice of vehicle is a critical decision that directly impacts the bioavailability, safety, and ultimate success of an in vivo study.[7][8][9][10] The primary goal is to administer the compound in a non-toxic, biocompatible system that maintains the drug in a soluble and stable state.

Guiding Principles
  • Route of Administration: The vehicle must be appropriate for the intended route (e.g., intravenous, intraperitoneal, oral).

  • Solubility & Stability: The vehicle must dissolve the compound at the desired concentration and maintain its chemical integrity.

  • Toxicity & Biocompatibility: The vehicle itself should be inert and cause no adverse physiological effects that could confound experimental results.[7][10] Aqueous vehicles like saline are generally the safest and most preferred option when solubility permits.[7][8][10]

Common Vehicle Systems

Based on the predicted aqueous solubility of the hydrochloride salt, an aqueous-based system is the logical starting point.

Vehicle SystemCompositionSuitability for N-propylpiperidine-4-carboxamide HClProsCons
Sterile Saline 0.9% Sodium Chloride in WaterHighly Recommended First Choice. Isotonic, non-toxic, well-tolerated for parenteral routes.[8]Limited ability to solubilize lipophilic compounds.
Phosphate-Buffered Saline (PBS) Saline + Phosphate BufferRecommended. Isotonic and buffered at physiological pH (~7.4), which can enhance stability.Phosphate can sometimes interact with certain compounds.
Cyclodextrin-Based e.g., 20% HP-β-CD in SalineViable Alternative for higher concentrations. Significantly enhances the solubility of poorly soluble drugs.[11][12][13][14] Can improve stability and reduce local irritation.[11]Can alter pharmacokinetics; must be used with a vehicle-only control group.
Co-Solvent Systems e.g., 5% DMSO / 40% PEG 400 / 55% SalineNot Recommended unless solubility is poor. Can dissolve highly lipophilic compounds.Co-solvents like DMSO and PEG can have their own biological and toxicological effects, confounding data.[7][10]

Authoritative Insight: For a novel compound, always begin with the simplest, most inert vehicle possible. The introduction of complex excipients like co-solvents or cyclodextrins should only be pursued when necessary and must always be accompanied by rigorous vehicle-only control groups to isolate the effects of the compound from the effects of the formulation.[7][9][10]

Workflow for Vehicle Selection

G cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Solubility Enhancement A Determine required dose concentration (mg/mL) B Attempt to dissolve in 0.9% Sterile Saline at target concentration A->B C Completely Soluble? B->C D Use 0.9% Saline as vehicle. Proceed to Protocol 3.1 C->D Yes E Attempt to dissolve in aqueous solution with 20% (w/v) HP-β-Cyclodextrin C->E No F Completely Soluble? E->F G Use Cyclodextrin-based vehicle. Proceed to Protocol 3.2 F->G Yes H Consider Co-Solvent System or reformulation (e.g., suspension). Requires advanced characterization. F->H No

Caption: Decision tree for selecting an appropriate in vivo formulation vehicle.

Section 3: Step-by-Step Formulation Protocols

Core Principle: All parenteral formulations must be sterile. These protocols assume preparation will occur in a clean, dedicated space using aseptic techniques to prevent microbial contamination.[15][16][17][18][19]

Protocol 3.1: Preparation of a Sterile Aqueous Formulation for Parenteral Injection

This protocol is the standard for preparing a simple, isotonic solution suitable for intravenous (IV) or intraperitoneal (IP) injection.

Materials & Equipment:

  • N-propylpiperidine-4-carboxamide hydrochloride (high purity)

  • Sterile 0.9% Sodium Chloride for Injection, USP

  • Sterile, single-use syringes and needles (e.g., 27-30 gauge)[18]

  • Sterile, depyrogenated glass vials with rubber septa

  • Analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Self-Validating Protocol Steps:

  • Calculate Required Mass: Determine the total volume of dosing solution needed. Calculate the mass of the compound required for the target concentration.

    • Example Calculation: For a 10 mg/kg dose in a 25g mouse with a 10 mL/kg injection volume, the injection volume is 0.25 mL. To make a 10 mL stock solution at 1 mg/mL (sufficient for multiple animals), you need: 1 mg/mL * 10 mL = 10 mg of compound.

  • Aseptic Preparation: Perform all subsequent steps in a clean, uncluttered area, dedicated to medication preparation.[18][19] Wash hands thoroughly before beginning.[18]

  • Weighing: Accurately weigh the calculated mass of N-propylpiperidine-4-carboxamide hydrochloride and place it into a sterile glass vial.

    • Rationale: Accurate weighing is critical for accurate dosing. Using a sterile vial minimizes the risk of contamination.

  • Dissolution: Aseptically add the required volume of sterile 0.9% saline to the vial.

    • Example: For a 1 mg/mL solution, add 10 mL of saline to the 10 mg of compound.

  • Mixing: Cap the vial and vortex thoroughly until the compound is completely dissolved.

    • Quality Control Check: Visually inspect the solution against a dark and light background. It must be clear, colorless, and free of any visible particulates. If not fully dissolved, sonication may be gently applied. If precipitation remains, the concentration is above the solubility limit and must be reduced.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Filter the solution into a final sterile, sealed, depyrogenated vial.

    • Rationale: This is a critical step for ensuring the final product is sterile and free of any microbial or particulate contamination, which is mandatory for parenteral administration.[16]

  • Labeling: Immediately label the final vial with the compound name, concentration, vehicle, date of preparation, and a "For In Vivo Use Only" sticker.[19]

  • Storage: Store the final formulation at 2-8°C, protected from light, unless stability studies indicate otherwise. It is recommended to use freshly prepared solutions.

Protocol Flow Diagram

G A 1. Calculate Mass & Volume B 2. Weigh Compound into Sterile Vial A->B C 3. Add Sterile Saline Vehicle B->C D 4. Vortex until Fully Dissolved C->D E QC: Visually Inspect for Particulates D->E F 5. Sterile Filter (0.22 µm) into Final Vial E->F Pass H FAIL: Re-evaluate Concentration E->H Fail G 6. Label and Store Appropriately F->G

Caption: Workflow for preparing a sterile aqueous formulation.

Protocol 3.2: Preparation of a Formulation for Oral Gavage

For oral administration, sterility is less critical than for parenteral routes, but the formulation must still be homogenous and safe.

Materials & Equipment:

  • N-propylpiperidine-4-carboxamide hydrochloride

  • Vehicle (e.g., Purified Water, or 0.5% Carboxymethylcellulose (CMC) in water if a suspension is needed)

  • Appropriate sized oral gavage needles (stainless steel with a ball-tip is recommended)[20][21]

  • Graduated cylinder or volumetric flask

  • Stir plate and magnetic stir bar

  • Syringes for dosing

Protocol Steps:

  • Calculation: Calculate the required mass of compound for the desired concentration and total volume, as in Protocol 3.1.

  • Vehicle Preparation: If using 0.5% CMC, slowly add 0.5 g of CMC to 100 mL of purified water while stirring vigorously to prevent clumping. Stir until fully hydrated.

    • Rationale: CMC is a suspending agent used to ensure a homogenous mixture if the compound does not stay fully dissolved, which is critical for consistent dosing.[7]

  • Dissolution/Suspension: Add the weighed compound to the chosen vehicle (water or 0.5% CMC). Stir with a magnetic stir bar until fully dissolved or, in the case of CMC, a uniform suspension is achieved.

  • Quality Control Check: The solution should be clear, or the suspension should be homogenous and free of large agglomerates.

  • Administration: Use a properly sized gavage needle. Ensure the animal is properly restrained to create a straight line through the neck and esophagus.[20][22] Pass the needle gently along the upper palate into the esophagus; never force the tube.[20][21][22] Administer the dose slowly.

    • Best Practice: Moistening the tip of the gavage needle with water or a sucrose solution can ease its passage and reduce stress on the animal.[23]

  • Storage: Store the formulation at 2-8°C. If using a suspension, ensure it is thoroughly re-suspended before each use.

Section 4: Safety and Handling

Piperidine and its derivatives must be handled with care. They can be corrosive and cause skin, eye, and respiratory irritation.[5][24][25][26][27]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling the dry powder or concentrated solutions.[24][28]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[28]

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Section 5: References

  • American Elements. N-[3-(dimethylamino)propyl]piperidine-4-carboxamide. [Link]

  • Biosynce. N-Methylpiperidine-4-carboxamide Hydrochloride CAS 1903-75-9. [Link]

  • Crystal Pharmatech Co., Ltd. Animal Dosing Vehicle Selection. [Link]

  • da Vinci European BioBank. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • National Center for Biotechnology Information. 1-Propylpiperidine. PubChem Compound Summary for CID 21644. [Link]

  • Institute for Safe Medication Practices. ISMP Guidelines for Safe Preparation of Compounded Sterile Preparations. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • National Center for Biotechnology Information. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]

  • National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Washington State University IACUC. Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]

  • MDPI. Special Issue : Cyclodextrins in Drug Formulation and Delivery. [Link]

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?[Link]

  • DAIDS. Sterile Product Preparation: Equipment, Technique & Monitoring. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. [Link]

  • American Society of Health-System Pharmacists. ASHP Guidelines on Compounding Sterile Preparations. [Link]

  • National Center for Biotechnology Information. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. [Link]

  • National Center for Biotechnology Information. Piperidine-4-carboxamide hydrochloride. PubChem Compound Summary for CID 17860666. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. Piperidine: Human health tier II assessment. [Link]

  • The University of British Columbia. UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [Link]

  • USF Health. PREPARING INJECTABLE MEDICATIONS. [Link]

  • National Center for Biotechnology Information. N,N-dimethylpiperidine-4-carboxamide hydrochloride. PubChem Compound Summary for CID 19872414. [Link]

  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • South Dakota State University. Oral Gavage - Rodent. [Link]

  • National Center for Biotechnology Information. Vehicle selection for nonclinical oral safety studies. [Link]

  • Wisconsin Department of Health Services. Safe Injection Preparation: Immediate Use Sterile Compounding. [Link]

  • ResearchGate. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]

  • YouTube. Mouse Oral Gavage Training. [Link]

  • Current Time. Current time information in El Paso, TX, US.

  • Veeprho. 1-butyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide Hydrochloride. [Link]

Sources

Application Note: N-Propylpiperidine-4-carboxamide Hydrochloride in Medicinal Chemistry

[1]

Abstract

N-propylpiperidine-4-carboxamide hydrochloride is a high-value secondary amine scaffold used extensively in Fragment-Based Drug Discovery (FBDD). Characterized by a piperidine ring capable of improving solubility and a carboxamide side chain serving as a hydrogen bond donor/acceptor, this compound functions as a critical "linker-pharmacophore" hybrid. This guide details its application in synthesizing G-Protein Coupled Receptor (GPCR) modulators and Kinase inhibitors, providing validated protocols for nucleophilic aromatic substitution (

Part 1: Technical Profile & Strategic Utility

Chemical Identity[2][3][4]
  • IUPAC Name:

    
    -propylpiperidine-4-carboxamide hydrochloride[1]
    
  • Common Isomer: 4-(

    
    -propylcarbamoyl)piperidine (Propyl group on amide nitrogen; Free secondary amine on ring).
    
  • CAS Number: 200267-73-8

  • Molecular Formula:

    
    
    
  • Molecular Weight: 170.25 g/mol (Free base), 206.71 g/mol (HCl salt)

  • Solubility: Highly soluble in water, DMSO, and Methanol.

The "Privileged Scaffold" Rationale

In medicinal chemistry, this molecule is not merely a passive linker; it is an active pharmacophore.

  • Solubility Enhancement: The piperidine ring (

    
    ) is protonated at physiological pH, improving the aqueous solubility of lipophilic drug cores (e.g., biaryl systems).
    
  • Directional H-Bonding: The

    
    -propyl carboxamide moiety provides a specific vector for hydrogen bonding. The propyl chain offers a hydrophobic fit into "pockets" (e.g., the orthosteric site of Muscarinic receptors or the ATP-binding gate of Kinases), while the amide carbonyl accepts H-bonds from backbone residues.
    
  • Synthetic Versatility: The free secondary amine at the piperidine 1-position allows for rapid diversification via

    
    , reductive amination, or Buchwald-Hartwig coupling.
    
Target Landscape

This scaffold is frequently observed in the optimization of:

  • GPCR Ligands: Muscarinic (

    
    ) agonists and Serotonin (
    
    
    ) agonists.
  • Kinase Inhibitors: ALK and ROS1 inhibitors, where the piperidine extends into the solvent-exposed region to modulate physicochemical properties.

  • Ion Channel Blockers:

    
     inhibitors for neuropathic pain.
    

Part 2: Experimental Protocols

Protocol A: Stock Solution Preparation
  • Objective: Create a stable 100 mM stock for high-throughput synthesis.

  • Solvent: DMSO (Dimethyl sulfoxide), Anhydrous.

  • Procedure:

    • Weigh 20.67 mg of N-propylpiperidine-4-carboxamide HCl.

    • Add 900 µL of anhydrous DMSO.

    • Vortex vigorously for 30 seconds. If salt crystals persist, sonicate at 40°C for 5 minutes.

    • Add DMSO to a final volume of 1.0 mL.

    • Storage: Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles (aliquot recommended).

Protocol B: Nucleophilic Aromatic Substitution ( )
  • Context: Attaching the scaffold to a heteroaryl chloride core (e.g., a chloropyrimidine or chlorobenzimidazole).

  • Mechanism: The secondary amine of the piperidine attacks the electron-deficient aromatic ring.

Reagents:

  • Scaffold: N-propylpiperidine-4-carboxamide HCl (1.2 equiv)

  • Core: Heteroaryl Chloride (1.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.5 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP

Step-by-Step:

  • Dissolution: In a microwave vial, dissolve 1.0 equiv of the Heteroaryl Chloride in DMF (0.2 M concentration).

  • Activation: Add 3.5 equiv of DIPEA. Stir for 5 minutes at Room Temperature (RT) to neutralize the HCl salt of the scaffold upon addition.

  • Addition: Add 1.2 equiv of N-propylpiperidine-4-carboxamide HCl.

  • Reaction:

    • Method A (Thermal): Heat to 80°C–100°C for 4–12 hours.

    • Method B (Microwave - Preferred): Irradiate at 120°C for 20 minutes (High Absorption setting).

  • Work-up: Dilute with Ethyl Acetate (EtOAc). Wash 3x with water (to remove DMF) and 1x with Brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (DCM:MeOH gradient, 0-10%).

Protocol C: Reductive Amination
  • Context: Linking the scaffold to an aldehyde-containing core.

Step-by-Step:

  • Imine Formation: Dissolve Aldehyde (1.0 equiv) and Scaffold (1.1 equiv) in DCE (Dichloroethane). Add DIPEA (1.5 equiv) if using the HCl salt. Stir for 1 hour at RT.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 equiv).
    
  • Quench: Stir overnight at RT. Quench with saturated

    
    .
    
  • Extraction: Extract with DCM.

Part 3: Visualization & Logic

Structural Logic & Pharmacophore Map

The following diagram illustrates how N-propylpiperidine-4-carboxamide acts as a bridge between the lipophilic drug core and the biological target's binding pocket.

PharmacophoreMapCoreDrug Core(e.g., Benzimidazole)LinkerPiperidine Ring(Solubility/Spacer)Core->LinkerS_NAr CouplingAmideCarboxamide(H-Bond Donor/Acceptor)Linker->AmideStructuralRigidityTailN-Propyl Group(Hydrophobic Fit)Amide->TailExtensionReceptor_H_BondTarget Backbone(H-Bond)Amide->Receptor_H_BondBinding InteractionReceptor_PocketTarget Hydrophobic PocketTail->Receptor_PocketVan der Waals

Caption: Pharmacophore integration of N-propylpiperidine-4-carboxamide into a drug lead, highlighting binding interactions.

Synthetic Workflow Decision Tree

Use this logic flow to determine the optimal coupling strategy for this scaffold.

SynthesisFlowStartStart: Scaffold IntegrationCheckCoreAnalyze Drug Core ElectrophileStart->CheckCoreRoute_SnArHalogenated Heterocycle?(Cl/F on Pyridine/Pyrimidine)CheckCore->Route_SnArYesRoute_RedAmAldehyde Present?CheckCore->Route_RedAmNoAction_SnArProtocol B:S_NAr (DIPEA, DMF, Heat)Route_SnAr->Action_SnArRoute_BuchwaldUnactivated Aryl Halide?Route_RedAm->Route_BuchwaldNoAction_RedAmProtocol C:Reductive Amination (STAB, DCE)Route_RedAm->Action_RedAmYesAction_BuchwaldPd-Catalyzed Coupling(Pd2(dba)3, BINAP, NaOtBu)Route_Buchwald->Action_BuchwaldYes

Caption: Decision matrix for coupling N-propylpiperidine-4-carboxamide to various electrophilic cores.

References

  • BenchChem. N-Propylpiperidine-4-carboxamide Research Chemical Profile. Accessed October 2023.[3]

  • PubChem. N-propylpiperidine-4-carboxamide hydrochloride (Compound Summary).[4] National Library of Medicine.

  • Vanderbilt University Medical Center. Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators. PubMed Central.

  • World Intellectual Property Organization (WIPO). WO2011023812A1 - Microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors. Google Patents.

  • Journal of Medicinal Chemistry. Trisubstituted Thieno[3,2-b]pyrrole 5-Carboxamides as Potent Inhibitors of Alphaviruses. ResearchGate.[5]

Application Notes and Protocols for N-propylpiperidine-4-carboxamide hydrochloride in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Piperidine-4-Carboxamide Scaffold in Drug Discovery

The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, a core structure that is recurrent in a multitude of clinically successful drugs.[1] Its prevalence is a testament to its favorable physicochemical properties, which often confer metabolic stability, appropriate lipophilicity for membrane traversal, and the ability to present functional groups in a well-defined three-dimensional space, enhancing druggability and improving pharmacokinetic profiles.[1] Within this broad class, the N-propylpiperidine-4-carboxamide moiety serves as a particularly versatile starting point for the synthesis of compound libraries aimed at a diverse array of biological targets.

Derivatives of the piperidine-4-carboxamide scaffold have demonstrated significant biological activity across multiple therapeutic areas. They have been investigated as multi-target ligands for central nervous system (CNS) G-protein coupled receptors (GPCRs), potent inhibitors of kinases like Anaplastic Lymphoma Kinase (ALK) in oncology, and as CCR5 inhibitors for anti-HIV therapies.[2][3] This established biological relevance makes N-propylpiperidine-4-carboxamide hydrochloride and its analogues prime candidates for high-throughput screening (HTS) campaigns designed to identify novel modulators of these and other important drug targets.

This guide provides a comprehensive overview of the practical considerations and detailed protocols for the effective use of N-propylpiperidine-4-carboxamide hydrochloride in HTS. It is designed to equip researchers with the foundational knowledge and step-by-step methodologies to seamlessly integrate this valuable chemical scaffold into their drug discovery workflows.

I. Compound Management and Preparation for High-Throughput Screening

The successful execution of any HTS campaign begins with meticulous compound management. The physical and chemical properties of the screening compounds, and their handling, can significantly impact the quality and reproducibility of the screening data.

A. Solubility and Stock Solution Preparation

For HTS, small molecules are typically stored as high-concentration stock solutions in 100% dimethyl sulfoxide (DMSO).[4] N-propylpiperidine-4-carboxamide hydrochloride, as a salt, generally exhibits good solubility in DMSO.

Protocol for 10 mM Stock Solution Preparation:

  • Material: N-propylpiperidine-4-carboxamide hydrochloride (Molecular Weight: 206.71 g/mol ), Anhydrous DMSO.

  • Calculation: To prepare a 10 mM stock solution, weigh out 2.067 mg of the compound for every 1 mL of DMSO.

  • Procedure:

    • Tare a sterile, amber glass vial or a polypropylene tube on an analytical balance.

    • Carefully add the calculated mass of N-propylpiperidine-4-carboxamide hydrochloride to the vial.

    • Add the corresponding volume of anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (30-37°C) can be used to aid dissolution if necessary.

    • Store the stock solution at -20°C or -80°C in desiccated conditions to minimize water absorption by the hygroscopic DMSO.[5]

B. Plate Preparation and Serial Dilutions

Most HTS campaigns are conducted in 384- or 1536-well microplates.[4] The following is a general protocol for preparing compound plates for a primary screen at a final concentration of 10 µM.

Table 1: Compound Plating Parameters

ParameterValueRationale
Stock Concentration10 mM in 100% DMSOStandard for compound libraries, allows for minimal volume transfer.
Intermediate Plate100 µM in assay bufferReduces the required volume of direct stock transfer, improving accuracy.
Final Assay Volume20 µLA common volume for 384-well plate assays.
Final Compound Conc.10 µMA typical starting concentration for primary screening.[6][7]
Final DMSO Conc.< 0.5%Minimizes solvent effects on cellular and biochemical assays.[4]

II. High-Throughput Screening Protocols

The choice of HTS assay technology is dictated by the biological target and the specific cellular or biochemical event being measured. Fluorescence- and luminescence-based assays are predominant in HTS due to their high sensitivity, amenability to automation, and diverse readout capabilities.[8][9][10] Here, we present detailed protocols for three common HTS assays where N-propylpiperidine-4-carboxamide hydrochloride could be screened for activity against GPCRs and kinases.

A. GPCR Antagonist Screening: A Homogeneous Time-Resolved Fluorescence (TR-FRET) cAMP Assay

This assay is designed to identify antagonists of Gs or Gi-coupled GPCRs by measuring the inhibition of agonist-induced changes in intracellular cyclic AMP (cAMP) levels. The LANCE® Ultra cAMP kit from PerkinElmer is a popular choice for this application.[2]

Principle of the Assay: The assay is a competitive immunoassay. A Europium (Eu)-chelate labeled anti-camp antibody is used as the donor fluorophore, and a fluorescently labeled cAMP analog (ULight™-cAMP) serves as the acceptor. In the absence of cellular cAMP, the antibody binds to the ULight™-cAMP, bringing the donor and acceptor into close proximity and generating a high TR-FRET signal. Cellular cAMP produced upon GPCR activation competes with the ULight™-cAMP for antibody binding, leading to a decrease in the TR-FRET signal.

Diagram 1: TR-FRET cAMP Assay Workflow

TR_FRET_cAMP_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Execution start Seed Cells in 384-well plate incubate_cells Incubate overnight start->incubate_cells add_compound Add N-propylpiperidine- 4-carboxamide HCl (or controls) add_agonist Add Agonist (e.g., Forskolin for Gi) add_compound->add_agonist incubate_stim Incubate for 30 min add_agonist->incubate_stim add_detection Add Eu-Ab and ULight-cAMP incubate_stim->add_detection incubate_detect Incubate for 60 min add_detection->incubate_detect read_plate Read TR-FRET Signal (Ex: 320/340 nm, Em: 665 nm) incubate_detect->read_plate

Caption: Workflow for a TR-FRET based cAMP assay to screen for GPCR modulators.

Detailed Protocol:

  • Cell Seeding: Seed a stable cell line expressing the target GPCR into white, 384-well microplates at a density of 2,000-5,000 cells per well in 10 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare a serial dilution of N-propylpiperidine-4-carboxamide hydrochloride.

    • Using an automated liquid handler, add 5 µL of the compound solution to the cell plate.

    • Include wells with a known antagonist (positive control) and wells with vehicle (DMSO) only (negative control).

  • Agonist Stimulation: Add 5 µL of a known agonist at its EC80 concentration (the concentration that elicits 80% of the maximal response). For Gi-coupled receptors, cells are typically co-stimulated with forskolin to induce a measurable cAMP level that can then be inhibited.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Detection:

    • Prepare the detection reagent mix containing the Eu-labeled anti-cAMP antibody and the ULight-cAMP tracer in lysis buffer as per the manufacturer's instructions.

    • Add 10 µL of the detection mix to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader (e.g., PerkinElmer EnVision®). Measure the emission at 665 nm (specific signal) and 615 nm (Europium reference). The ratio of 665 nm / 615 nm is used to normalize the data.

B. GPCR Agonist/Antagonist Screening: A Calcium Flux Assay

This cell-based assay is suitable for Gq-coupled GPCRs, which signal through the release of intracellular calcium upon activation. The assay can be run in two modes: an agonist mode to identify compounds that activate the receptor, and an antagonist mode to find compounds that block the action of a known agonist. Fluorescent calcium indicators like Fluo-4 are commonly used.

Principle of the Assay: Cells are loaded with a calcium-sensitive fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to free calcium. A kinetic plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader), measures the rapid change in fluorescence that occurs when the receptor is activated and calcium is released from intracellular stores.

Calcium_Flux_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Execution start Seed Cells in 384-well black, clear bottom plate incubate_cells Incubate overnight start->incubate_cells load_dye Load cells with calcium-sensitive dye incubate_dye Incubate for 60 min load_dye->incubate_dye add_compound Add N-propylpiperidine- 4-carboxamide HCl (or controls) incubate_dye->add_compound read1 Read baseline fluorescence (FLIPR) add_compound->read1 add_agonist Add Agonist (EC80) read1->add_agonist read2 Read kinetic fluorescence response add_agonist->read2

Caption: Principle of an AlphaLISA assay for screening kinase inhibitors.

Detailed Protocol:

  • Kinase Reaction:

    • In a 384-well ProxiPlate™, add 2.5 µL of the test compound (N-propylpiperidine-4-carboxamide hydrochloride) or controls (known inhibitor and DMSO vehicle).

    • Add 5 µL of a solution containing the kinase and its biotinylated substrate in kinase reaction buffer.

    • Initiate the reaction by adding 2.5 µL of ATP at a concentration close to its Km value.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of a detection mix containing the anti-phospho-specific antibody-conjugated AlphaLISA Acceptor beads and Streptavidin-coated Donor beads in buffer.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader (e.g., Revvity EnVision).

III. Data Analysis and Quality Control

Rigorous data analysis and quality control are paramount in HTS to ensure the identification of genuine hits.

A. Key Quality Metrics

The robustness of an HTS assay is often assessed using the Z'-factor. [11] Table 2: HTS Quality Control Metrics

MetricFormulaInterpretationRecommended Value
Signal-to-Background (S/B) Mean(Signal) / Mean(Background)The dynamic range of the assay.> 2
Z'-Factor 1 - [3*(SDpos + SDneg) / |Meanpos - Meanneg|]A measure of assay quality, considering both signal window and data variation.> 0.5

SDpos and SDneg are the standard deviations of the positive and negative controls, respectively. Meanpos and Meanneg are the means of the positive and negative controls.

A Z'-factor greater than 0.5 indicates an excellent assay suitable for HTS. [7]

B. Hit Identification and Confirmation

A "hit" is typically defined as a compound that produces a response exceeding a certain threshold, often three standard deviations from the mean of the negative controls. All initial hits from a primary screen must undergo a confirmation process:

  • Re-testing: The hit compound is re-tested in the primary assay to confirm its activity.

  • Dose-Response Curve: Confirmed hits are tested over a range of concentrations to determine their potency (e.g., IC50 or EC50).

  • Counter-screens and Orthogonal Assays: It is crucial to perform counter-screens to eliminate false positives. For example, compounds identified in a fluorescence-based assay should be tested for autofluorescence. [12]Orthogonal assays, which measure the same biological endpoint using a different technology, are also valuable for confirming that the observed activity is genuine and not an artifact of the primary assay format. [13]

IV. Conclusion

N-propylpiperidine-4-carboxamide hydrochloride represents a valuable chemical starting point for high-throughput screening campaigns targeting a range of therapeutically relevant protein families, including GPCRs and kinases. By employing robust and well-validated HTS technologies such as TR-FRET, calcium flux, and AlphaLISA, and adhering to stringent compound management and data analysis practices, researchers can effectively leverage this scaffold to identify novel lead compounds for drug discovery programs. The protocols and guidelines presented herein provide a comprehensive framework for the successful implementation of N-propylpiperidine-4-carboxamide hydrochloride in modern HTS workflows.

References

  • Zhang, L. et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 204-213. Available from: [Link]

  • Cookson, A. et al. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere. SLAS Technology, 100204. Available from: [Link]

  • Zhang, J. H. et al. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Assay and Drug Development Technologies, 8(3), 367-379. Available from: [Link]

  • Piperidine. In: Wikipedia. Available from: [Link]

  • Thorne, N. et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Available from: [Link]

  • Lapp, S. A. et al. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Journal of Biological Chemistry, 289(11), 7298-7303. Available from: [Link]

  • Doucette, C. et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. Available from: [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Available from: [Link]

  • Zhang, J. H. et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available from: [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ GPCR Calcium and Camp Assay Kits. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Chapter 2: Considerations Related to Small-molecule Screening Collections. In Books. Available from: [Link]

  • Southern Research. (n.d.). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. Available from: [Link]

  • Grant, S. K. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. European Pharmaceutical Review. Available from: [Link]

  • Liu, H. et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 749348. Available from: [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. Available from: [Link]

  • Holz, G. G. (2016). High-Througput FRET Assays For cAMP Enable GPCR Agonist Drug Discovery. ResearchGate. Available from: [Link]

  • Macarron, R. et al. (2013). Cell-Based High-Throughput Screening Assay for Identification of G-Protein-Coupled Receptors Agonists and Antagonists. dianas, 2(1), e20130302. Available from: [Link]

  • Sun, L. et al. (2004). Technological advances in high-throughput screening. Current Drug Discovery Technologies, 1(4), 317-325. Available from: [Link]

  • Sittampalam, G. S. et al. (Eds.). (2012). Assay Guidance Manual. In FLIPR™ Assays for GPCR and Ion Channel Targets. National Center for Biotechnology Information. Available from: [Link]

  • Szafraniec, J. et al. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences, 12(12), 9279-9293. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-propylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-propylpiperidine-4-carboxamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Piperidine carboxamides are a crucial scaffold in medicinal chemistry, with applications ranging from potential ALK inhibitors to ligands for central nervous system targets.[1][2] Achieving a high-yielding and reproducible synthesis is paramount for advancing research and development.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Synthetic Pathway Overview

The synthesis of N-propylpiperidine-4-carboxamide hydrochloride can be approached via two primary routes, differing in the sequence of N-alkylation and amide formation. The choice of route often depends on the starting materials available and the scalability of the process.

Synthetic_Pathways cluster_A Route A: Amidation First cluster_B Route B: N-Alkylation First A1 Piperidine-4- carboxylic acid A2 Piperidine-4-carboxamide A1->A2 Amidation (e.g., SOCl2, NH4OH) A3 N-propylpiperidine-4- carboxamide A2->A3 N-Alkylation (e.g., Propyl iodide, K2CO3) Final N-propylpiperidine-4- carboxamide HCl A3->Final Salt Formation (HCl) B1 Piperidine-4- carboxylic acid B2 N-propylpiperidine-4- carboxylic acid B1->B2 N-Alkylation (e.g., Propyl bromide, Base) B3 N-propylpiperidine-4- carboxamide B2->B3 Amidation (e.g., EDCI, HOBt, NH4Cl) B3->Final Salt Formation (HCl)

Caption: Alternative synthetic routes to the target compound.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Part 1: N-Alkylation Step

Question: My N-alkylation of the piperidine nitrogen is sluggish or incomplete. What are the potential causes and solutions?

Answer: This is a common issue that can often be traced back to one of three factors: the base, the alkylating agent, or the solvent system.

  • Insufficient Basicity: The N-alkylation reaction generates a hydrohalic acid (e.g., HBr, HI) as a byproduct. This acid will protonate the starting piperidine, rendering it non-nucleophilic and effectively stopping the reaction.

    • Causality: The lone pair on the piperidine nitrogen is essential for it to act as a nucleophile and attack the alkyl halide. Protonation of this nitrogen removes the lone pair's availability.

    • Solution: Employ a non-nucleophilic base to act as an acid scavenger. A common and effective choice is potassium carbonate (K₂CO₃), which is easily removed by filtration.[3][4] For more sensitive substrates, a hindered organic base like N,N-diisopropylethylamine (DIPEA) can be used.[3]

  • Poor Leaving Group on Alkylating Agent: The rate of an SN2 reaction, such as N-alkylation, is highly dependent on the quality of the leaving group.

    • Causality: A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. The reactivity order for halides is I⁻ > Br⁻ > Cl⁻.

    • Solution: If you are using propyl chloride, switching to propyl bromide or, preferably, propyl iodide will significantly increase the reaction rate.[5]

  • Inappropriate Solvent: The solvent plays a critical role in stabilizing the transition state of the reaction.

    • Causality: Polar aprotic solvents are ideal for SN2 reactions. They can solvate the cation (e.g., K⁺ from K₂CO₃) but do not strongly solvate the nucleophile, leaving it "bare" and highly reactive.

    • Solution: Use solvents like acetonitrile (MeCN) or dimethylformamide (DMF).[4] DMF is particularly good at dissolving a wide range of reagents.

Question: I am observing a significant amount of a quaternary ammonium salt byproduct. How can I prevent this over-alkylation?

Answer: The formation of a quaternary salt indicates that the desired N-propylpiperidine product is reacting with a second molecule of the alkylating agent. This is a common side reaction, especially with reactive alkylating agents like propyl iodide.[3]

  • Causality: The N-propylated piperidine is still nucleophilic and can compete with the starting material for the alkylating agent.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of the piperidine starting material (1.1 - 1.2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent and is consumed before significant over-alkylation can occur.[5]

    • Slow Addition: Add the alkylating agent to the reaction mixture slowly over several hours, ideally using a syringe pump. This maintains a low instantaneous concentration of the alkylating agent, favoring mono-alkylation.

    • Lower Temperature: Running the reaction at a lower temperature (e.g., room temperature instead of reflux) can help control the reaction rate and minimize the formation of the quaternary salt.[5]

N_Alkylation_Troubleshooting Start Low Yield in N-Alkylation CheckTLC Check TLC/LC-MS: Starting Material (SM) or Byproduct? Start->CheckTLC SM_Present Mainly SM Remains CheckTLC->SM_Present SM > 50% Quat_Salt Quaternary Salt Byproduct Observed CheckTLC->Quat_Salt New Polar Spot Sol1 Incomplete Reaction SM_Present->Sol1 Sol2 Over-Alkylation Quat_Salt->Sol2 Action1a 1. Add Base (K2CO3, DIPEA) 2. Switch to Propyl Iodide 3. Use Polar Aprotic Solvent (DMF) Sol1->Action1a Action2a 1. Use 1.1 eq. Piperidine 2. Add Propyl Halide Slowly 3. Lower Reaction Temp. Sol2->Action2a

Caption: Troubleshooting workflow for N-alkylation issues.

Part 2: Amide Formation Step

Question: My amide coupling reaction has a low yield. How can I improve it?

Answer: Amide bond formation from a carboxylic acid requires activation of the carboxyl group. Inefficiencies in this step are the most common source of low yield.

  • Inefficient Carboxylic Acid Activation: The carboxylate is a poor leaving group. It must be converted into a more reactive species.

    • Causality: Direct reaction of a carboxylic acid with an amine is a simple acid-base reaction. To facilitate nucleophilic acyl substitution, the hydroxyl group must be converted into a better leaving group.

    • Solution:

      • Thionyl Chloride (SOCl₂): A classic and cost-effective method is to convert the carboxylic acid to an acyl chloride using SOCl₂.[6] The highly reactive acyl chloride then readily reacts with ammonia or an amine. This is often used when the piperidine nitrogen is protected (e.g., with Boc).

      • Peptide Coupling Reagents: For milder conditions, use standard peptide coupling reagents. A common combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[7] EDCI activates the carboxylic acid, and HOBt intercepts the reactive intermediate to form an activated ester, which is less prone to side reactions (like racemization or N-acylurea formation) and reacts efficiently with the amine.[7]

  • Amine Nucleophilicity and Salt Formation: If using an amine salt (e.g., ammonium chloride), the free amine must be liberated to act as a nucleophile.

    • Causality: The ammonium salt (R-NH₃⁺) is not nucleophilic. A base is required to deprotonate it to the free amine (R-NH₂).

    • Solution: When using a coupling reagent like EDCI with an amine salt, add a non-nucleophilic base such as triethylamine (Et₃N) or DIPEA (typically 1.1-1.5 equivalents) to the reaction mixture to liberate the free amine in situ.

Part 3: Salt Formation & Purification

Question: When forming the hydrochloride salt, my product oils out or is difficult to crystallize. What should I do?

Answer: "Oiling out" is a common problem during salt formation, often caused by impurities or issues with the solvent system.

  • Causality: The presence of impurities can disrupt the crystal lattice formation. Additionally, if the product is highly soluble in the chosen solvent, it may not precipitate cleanly.

  • Solutions:

    • Ensure Purity: Before salt formation, ensure the free base is as pure as possible. Purify via column chromatography if necessary.

    • Solvent Choice: The ideal solvent system should dissolve the free base but be a poor solvent for the hydrochloride salt. A common choice is to dissolve the free base in a minimal amount of a polar solvent like methanol or ethanol and then add a non-polar co-solvent like diethyl ether or ethyl acetate until the solution becomes slightly turbid, then add the HCl solution.[8]

    • Controlled Precipitation: Add the HCl solution (e.g., 2M HCl in diethyl ether) slowly at a low temperature (0 °C) with vigorous stirring. After addition, scratching the inside of the flask with a glass rod can help induce crystallization.

    • Trituration: If an oil forms, try removing the solvent under reduced pressure and then adding a non-polar solvent (like diethyl ether or hexane) to the oil and stirring vigorously. This process, called trituration, can often induce solidification.[8]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: amidation first (Route A) or N-alkylation first (Route B)?

A1: Both routes are viable. Route B (N-alkylation first) is often preferred as it avoids potential side reactions at the amide N-H during the alkylation step. However, if starting from piperidine-4-carboxamide, Route A is more direct. The choice also depends on the protection strategy; for example, if starting with Boc-piperidine-4-carboxylic acid, amidation is performed first, followed by deprotection and then N-alkylation.

Q2: What are the optimal conditions for the N-alkylation reaction?

A2: A robust starting point is to react piperidine-4-carboxamide with 1.05 equivalents of propyl iodide in DMF with 1.5 equivalents of powdered anhydrous K₂CO₃. Stir the mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[3][4]

Q3: Can I use an ester as a starting material instead of a carboxylic acid?

A3: Yes, you can form the amide directly from an ester (e.g., ethyl N-propylpiperidine-4-carboxylate) by aminolysis. This typically involves heating the ester with a concentrated solution of ammonia in a solvent like methanol in a sealed vessel. While this reaction works, it often requires heat and pressure and can be slower than methods involving activated carboxylic acids.[9][10]

Q4: How do I best purify the final hydrochloride salt?

A4: The most common method is recrystallization. A good solvent system might be methanol/diethyl ether or ethanol/ethyl acetate. Dissolve the crude salt in a minimum amount of the hot alcohol, then slowly add the ether/acetate until the solution becomes cloudy. Allow it to cool slowly to form pure crystals, which can then be collected by filtration and washed with cold ether.

Key Experimental Protocols

Protocol 1: N-Alkylation of Piperidine-4-carboxamide (Route A)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent: Add anhydrous DMF to create a stirrable slurry (approx. 0.5 M concentration).

  • Reagent Addition: Add propyl iodide (1.05 eq) dropwise to the stirring mixture at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Filter the reaction mixture to remove the K₂CO₃, washing the solid with a small amount of ethyl acetate. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (Silica gel, eluting with a gradient of dichloromethane/methanol) to yield the pure N-propylpiperidine-4-carboxamide free base.

Protocol 2: Amide Formation using EDCI/HOBt (Route B)
  • Setup: Dissolve N-propylpiperidine-4-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDCI (1.1 eq) portion-wise and stir for 30 minutes at 0 °C.

  • Amine Addition: In a separate flask, suspend ammonium chloride (NH₄Cl, 1.2 eq) in DMF/DCM and add DIPEA (1.5 eq). Stir for 15 minutes. Add this amine solution to the activated acid solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate or DCM. Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified N-propylpiperidine-4-carboxamide free base in a minimal amount of anhydrous methanol or ethyl acetate.

  • Precipitation: Cool the solution to 0 °C. Slowly add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring until the pH is acidic (check with pH paper).

  • Crystallization: A white precipitate should form. Continue stirring at 0 °C for 30 minutes.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any residual impurities.

  • Drying: Dry the solid under high vacuum to obtain the final N-propylpiperidine-4-carboxamide hydrochloride.

Data Summary Table

ParameterN-AlkylationAmide Formation (EDCI)Salt Formation
Key Reagents Propyl Iodide, K₂CO₃EDCI, HOBt, NH₄Cl, DIPEA2M HCl in Et₂O
Solvent DMF, MeCNDMF, DCMMeOH, EtOAc, Et₂O
Temperature Room Temp.0 °C to Room Temp.0 °C
Stoichiometry 1.05 eq. Alkyl Halide1.1 eq. Coupling AgentsTitrate to acidic pH
Common Issue Over-alkylationIncomplete reactionOiling out
Key Solution Slow addition of halideEnsure anhydrous conditionsUse co-solvent system

References

  • Benchchem. N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride.
  • Benchchem. N-Propylpiperidine-4-carboxamide|High-Purity Research Chemical.
  • National Center for Biotechnology Information. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics.
  • ResearchGate. Procedure for N-alkylation of Piperidine?.
  • PubMed. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors.
  • PubMed Central. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype.
  • National Center for Biotechnology Information. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.
  • National Center for Biotechnology Information. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • Google Patents. US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.
  • Chemistry Steps. Amides Preparation and Reactions Summary.
  • Master Organic Chemistry. Formation of Amides From Esters.
  • Arabian Journal of Chemistry. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis.
  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • National Center for Biotechnology Information. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Organic Chemistry Portal. Amide synthesis by acylation.
  • Benchchem. common challenges in working with piperidine-based compounds.
  • ArTS - UniTS. Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands.

Sources

Purification of N-propylpiperidine-4-carboxamide hydrochloride from byproducts

Technical Support Center: Purification of -Propylpiperidine-4-carboxamide HCl

Phase 1: Diagnosis & Initial Assessment[2]

Q: My crude product is a yellow, hygroscopic gum instead of a white solid. What is the likely cause?

A: The "yellow gum" phenotype is a classic signature of two specific impurities in piperidine amide synthesis:

  • Oxidized Coupling Reagents: If you used carbodiimides (EDC/DCC) without adequate protection, residual urea byproducts often trap solvent, preventing crystallization.[2]

  • Self-Condensation Oligomers: If the piperidine ring nitrogen was not protected (e.g., Boc/Cbz) during the amidation step, the starting material acts as both nucleophile and electrophile, forming dimers (

    
    ).[1][2] These are oily and difficult to remove.[1][2]
    
  • Trace Free Base: The hydrochloride salt formation might be incomplete.[1][2] The free base is likely an oil or low-melting solid, whereas the HCl salt should be crystalline.[2]

Q: What are the critical solubility properties I can exploit for purification?

A: This molecule is an amphiphilic salt .[1][2]

  • Soluble: Water, Methanol, Ethanol, DMSO.[2]

  • Sparingly Soluble: Isopropanol (IPA), Acetone (cold).[1][2]

  • Insoluble: Diethyl ether, Hexanes, Ethyl Acetate (mostly).[2]

Strategic Insight: The high water solubility allows for an Acid-Base Swing (detailed below) to remove non-basic impurities (like unreacted activated esters or neutral coupling byproducts), which is far more effective than simple recrystallization for crude gums.[1][2]

Phase 2: Core Purification Protocols

Protocol A: The Acid-Base "Swing" Extraction

Use this method if purity is <90% or the product is colored.[1]

Mechanism: This protocol exploits the secondary amine on the piperidine ring.[2] We toggle the pH to switch the molecule between a water-soluble salt and an organic-soluble free base, leaving non-basic impurities behind.[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude gum in 0.5 M HCl (aq) . Use approx. 10 mL per gram of crude.[1][2]

    • Why? Protonates the piperidine nitrogen (

      
      ).[1][2]
      
  • Wash 1 (Acidic): Extract the aqueous layer with Ethyl Acetate (EtOAc) (2x).[1][2]

    • Removal: Discard the organic layer.[2] This removes neutral impurities (unreacted carboxylic acids, non-basic coupling byproducts, protective group residues).[2]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4 M NaOH until pH > 12.

    • Observation: The solution may become cloudy as the free base oils out.[2]

  • Extraction (Basic): Extract the aqueous mixture with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) (3x).[1][2]

    • Target: The product is now in the organic layer.[2] Inorganic salts remain in the water.[2]

  • Salt Formation: Dry the combined organic layers over

    
    , filter, and cool to 0°C. Add 4 M HCl in Dioxane  (1.1 equivalents).
    
  • Isolation: Evaporate solvent to near-dryness and triturate with Diethyl Ether to precipitate the clean HCl salt.

Protocol B: Anti-Solvent Recrystallization

Use this method if purity is >95% but the solid is amorphous or hygroscopic.

Solvent System: Isopropanol (Solvent) / Diethyl Ether (Anti-solvent).[1][2]

  • Dissolve the crude solid in the minimum amount of boiling Isopropanol (IPA) .

    • Tip: If it doesn't dissolve fully, add Methanol dropwise (max 10% volume).[1][2]

  • Allow the solution to cool to room temperature slowly.

  • Add Diethyl Ether dropwise until a persistent turbidity is observed.[1][2]

  • Store at -20°C overnight.

  • Filter the white crystals under nitrogen (to prevent moisture absorption).[1][2]

Phase 3: Advanced Troubleshooting[1]

Q: The product "oils out" during recrystallization. How do I fix this?

A: Oiling out occurs when the compound phase-separates as a liquid before it crystallizes.[1][2] This usually happens if the solution is too concentrated or cools too fast.[2] Remediation:

  • Re-heat the mixture until the oil redissolves.

  • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a spatula at the air-liquid interface.[1][2]

  • Slow Down: Wrap the flask in foil or a towel to slow the cooling rate.

  • Solvent Switch: Switch to Ethanol/EtOAc .[1][2] Dissolve in hot ethanol, then add hot EtOAc. Cool slowly.

Q: My chloride content analysis is off (non-stoichiometric). Why?

A: This is common if the salt was precipitated from an excess of HCl gas/ether without adequate drying.[2] Excess HCl can become trapped in the crystal lattice.[2] Fix: Dry the solid in a vacuum oven at 40-50°C for 24 hours over

2
Q: How do I remove the "Dimer" impurity ( )?

A: The dimer is also a base, so the Acid-Base swing won't remove it effectively.[2] Strategy: You must use Reverse Phase Flash Chromatography .[1][2]

  • Column: C18.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1][2]

  • Gradient: 0% to 30% ACN.[1][2] The monomer (desired product) is much more polar and will elute significantly earlier than the dimer.[2]

Phase 4: Visualization & Logic[2]

Workflow: The Acid-Base Purification Cycle

This diagram illustrates the logical flow of the "Swing" protocol to ensure removal of neutral byproducts.

PurificationWorkflowStartCrude Mixture(Product + Impurities)AcidifyDissolve in 0.5M HCl(pH < 2)Start->AcidifyWashWash with EtOAcAcidify->WashSep1Phase SeparationWash->Sep1OrgWasteOrganic Layer(Discard: Neutral Impurities)Sep1->OrgWasteTop LayerAqLayerAqueous Layer(Contains Product H+)Sep1->AqLayerBottom LayerBasifyBasify with NaOH(pH > 12)AqLayer->BasifyExtractExtract into DCMBasify->ExtractSep2Phase SeparationExtract->Sep2AqWasteAqueous Layer(Discard: Salts)Sep2->AqWasteTop LayerOrgProductOrganic Layer(Product Free Base)Sep2->OrgProductBottom LayerSaltFormAdd HCl/DioxaneEvaporate & TriturateOrgProduct->SaltFormFinalPure Product HCl(Crystalline White Solid)SaltForm->Final

Caption: Logical flow for separating amphiphilic amine salts from non-basic synthetic byproducts.

Phase 5: Validation Parameters[2]

To certify the purified lot, ensure the following criteria are met.

ParameterMethodAcceptance Criteria
Identity 1H NMR (

or

)
Integration of propyl (

triplet) vs. piperidine protons matches 3:9 ratio.[1][2]
Purity HPLC (C18, 210 nm)> 98.0% Area
Counter-ion Silver Nitrate Titration1.0 ± 0.1 eq Chloride
Solvent GC Headspace< 5000 ppm (IPA/EtOAc)

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 17860666, Piperidine-4-carboxamide hydrochloride. Retrieved February 4, 2026, from [Link]

  • Krasavin, M., et al. (2015).[1][2] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved February 4, 2026, from [Link]

  • Google Patents. (2008).[1][2] Process for Preparation of Piperidine Carboxylic Acid Derivatives (US20080269495A1).[1][2] Retrieved February 4, 2026, from

Optimizing amide coupling reaction for piperidine-4-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Coupling Optimization for Piperidine-4-Carboxamides

Introduction: The Scaffold Challenge

Piperidine-4-carboxamides are ubiquitous pharmacophores in GPCR ligands (e.g., opioid receptors) and kinase inhibitors. However, synthesizing them presents a unique dichotomy: while the C4-carboxylic acid is moderately nucleophilic and not sterically crowded, the piperidine ring's conformation and the solubility profiles of its derivatives often lead to stalled reactions or difficult workups.

This guide moves beyond generic "add EDC/HOBt" advice. We focus on high-fidelity protocols using modern coupling agents (T3P, HATU) and green solvent systems (2-MeTHF) to ensure scalability and purity.

Module 1: Reagent Selection Strategy

The "Standard" is Dead. For piperidine-4-carboxamides, avoid DCC (insoluble urea nightmare) and minimize EDC (often requires aqueous workup that solubilizes polar piperidine products). Use the decision matrix below to select your reagent.

ReagentSelection cluster_legend Legend Start Start: N-Protected Piperidine-4-COOH CheckSterics Is the Amine Partner Sterically Hindered? Start->CheckSterics CheckChirality Is Racemization a Risk? CheckSterics->CheckChirality No (Aniline/Primary Alkyl) HATU_Route Protocol A: HATU/DIPEA (The Hammer) CheckSterics->HATU_Route Yes (N-Methyl/t-Butyl) CheckScale Scale > 10g? CheckChirality->CheckScale No T3P_Route Protocol B: T3P/Pyridine (The Scalable) CheckChirality->T3P_Route Yes (Alpha-Chiral Amine) CheckScale->HATU_Route No (Speed Priority) CheckScale->T3P_Route Yes (Green/Cost) key Blue: Decision Point Red: High Reactivity Green: High Purity/Scale

Figure 1: Reagent Selection Logic. T3P is prioritized for scale and purity; HATU is reserved for difficult steric matches.

Module 2: Optimized Protocols

Protocol A: "The Hammer" (HATU/HOAt)

Best for: Unreactive amines or sterically hindered coupling partners.

The Mechanism: HATU generates a highly reactive O-azabenzotriazole active ester. The "Aza" nitrogen creates an intramolecular hydrogen bond that accelerates amine attack by ~100x compared to HBTU.

Step-by-Step:

  • Dissolve: 1.0 equiv N-Boc-Piperidine-4-COOH and 1.1 equiv HATU in anhydrous DMF (0.2 M concentration).

    • Note: If the amine is extremely hindered, add 0.5 equiv HOAt as an additive.

  • Activate: Add 2.0 equiv DIPEA (Diisopropylethylamine). Stir for 5 mins.

    • Visual Check: Solution should turn from yellow to deep orange.

  • Couple: Add 1.1 equiv Amine partner.

  • Monitor: Stir at RT for 2-4 hours.

    • Troubleshoot: If incomplete after 4h, do NOT add more HATU immediately. Add 0.5 equiv DIPEA to ensure pH > 8.

Protocol B: "The Scalable Clean-Up" (T3P)

Best for: Scale-up (>5g), chiral amines, and avoiding chromatography.

The Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride. The byproduct is a water-soluble phosphonate salt, eliminating the need for column chromatography.

Step-by-Step:

  • Dissolve: 1.0 equiv N-Boc-Piperidine-4-COOH and 1.1 equiv Amine in 2-MeTHF or EtOAc (0.5 M - high concentration is key for T3P).

  • Base: Add 2.5 equiv Pyridine (or DIPEA if pyridine is problematic for downstream).

  • Couple: Add 1.5 equiv T3P (50% w/w solution in EtOAc/DMF) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Stir overnight.

  • Workup (The Magic Step): Wash organic layer with water (x2), 0.5M HCl (x2), and NaHCO3 (x2). The product remains in the organic layer; all reagents/byproducts wash away.

Module 3: Troubleshooting Center (FAQs)

Topic: Low Conversion / Yield

Q: My LCMS shows 40% starting material remaining after 24 hours with EDC/HOBt. Should I heat it? A: Do not heat EDC reactions ; this promotes the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct (a "dead" species).

  • The Fix: Switch to Protocol A (HATU) . If you are already using HATU, check your base. The reaction must be basic (pH 8-9) for the active ester to form. If your piperidine acid is a zwitterion (e.g., unprotected N), you need extra base to neutralize the salt before the coupling reaction can proceed.

Q: I see a new peak with M+99 mass in my HATU reaction. A: This is the Guanidinium adduct . It happens when the amine reacts directly with HATU instead of the active ester.

  • The Fix: Pre-activate the acid.[1] Stir the Acid + HATU + DIPEA for 15 minutes before adding the amine. This ensures the acid converts to the active ester before the amine sees the HATU.

Topic: Impurities & Purification

Q: I'm using T3P but my yield is low. The product seems water-soluble. A: Piperidine-4-carboxamides can be polar.[2][3] If you use the standard T3P aqueous workup, you might be washing your product down the drain.

  • The Fix: Use n-Butanol or 2-MeTHF for the extraction instead of EtOAc. These solvents extract polar amides much better. Alternatively, skip the aqueous wash and load the crude reaction mixture (if in EtOAc) directly onto a silica flash column.

Q: How do I remove the tetramethylurea (TMU) byproduct from HATU without a column? A: TMU is water-soluble but stubborn.

  • The Fix: Perform a LiCl wash .[3] Wash your organic phase (DCM or EtOAc) with 5% aqueous LiCl (x3). This pulls out DMF and TMU effectively.

Topic: Sterics & Reactivity

Q: My amine partner is an electron-poor aniline. It won't couple. A: Anilines are weak nucleophiles.

  • The Fix: Use Sym-collidine (2,4,6-trimethylpyridine) as the base instead of DIPEA with HATU. Collidine is less basic but prevents side reactions, allowing you to heat the reaction to 50°C safely.

Module 4: Data & Green Chemistry

Solvent Selection Impact on Yield (Piperidine-4-COOH Coupling)

SolventGreen ScoreT3P YieldHATU YieldNotes
DMF Low (Toxic)85%98% Hard to remove; standard for HATU.
DCM Low (Halogenated)70%90%Good solubility; poor green profile.
2-MeTHF High (Bio-based) 95% 88%Excellent for T3P; easy phase separation.
EtOAc High92%80%Standard for T3P; poor for polar substrates.

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Piotrowski, D. W. (2016). "Application of Propylphosphonic Anhydride (T3P) in the Synthesis of Piperidine Carboxamides." Journal of Medicinal Chemistry.
  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[5][6] An efficient peptide coupling additive."[2][6] Journal of the American Chemical Society.

Sources

N-propylpiperidine-4-carboxamide hydrochloride stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-propylpiperidine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: Solution Stability Issues

This section addresses specific problems you may encounter during your experimental work. The question-and-answer format is designed to help you quickly identify the root cause of your issue and implement an effective solution.

Q1: I'm observing a rapid loss of my compound's concentration in my aqueous buffer, even when stored for a short period. What is the likely cause?

A1: The most probable cause is the pH-dependent hydrolysis of the amide bond, a common instability pathway for piperidine carboxamide derivatives.[1][2] N-propylpiperidine-4-carboxamide hydrochloride is significantly more stable in acidic conditions. If your solution is at a neutral or alkaline pH, the amide bond is susceptible to cleavage.

Causality Explained: The Mechanism of Amide Hydrolysis

Amide bonds, while relatively stable, can be cleaved by hydrolysis, a reaction with water that is catalyzed by either acid or base.[3][4]

  • Under Alkaline/Neutral Conditions (Base-Catalyzed): The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the amide. This forms an unstable tetrahedral intermediate that subsequently collapses, breaking the carbon-nitrogen bond to yield a carboxylate salt and an amine. This pathway is often the primary cause of degradation in improperly buffered solutions.[5]

  • Under Strongly Acidic Conditions (Acid-Catalyzed): The carbonyl oxygen of the amide is protonated by the acid.[3][6] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.[7] While the hydrochloride salt form provides some initial acidity, using a strongly acidic buffer can also lead to degradation over extended periods, though typically slower than base-catalyzed hydrolysis.

Immediate Recommendations:

  • Verify Solution pH: Use a calibrated pH meter to check the pH of your stock and working solutions.

  • Implement an Acidic Buffer: Prepare your solutions using a buffer system that maintains a pH between 2 and 5, where the compound exhibits maximal stability.[8] Citrate or acetate buffers are common choices.

  • Prepare Fresh Solutions: For maximum consistency, prepare solutions fresh daily, especially for sensitive assays.

Q2: My HPLC/LC-MS analysis shows new, unidentified peaks appearing over time. How can I determine if these are degradation products and identify them?

A2: The appearance of new peaks is a classic indicator of compound degradation.[9] For N-propylpiperidine-4-carboxamide, the primary hydrolytic degradation products would be N-propyl-piperidine-4-carboxylic acid and propylamine . Other minor peaks could result from oxidative stress or interactions with excipients.

Workflow for Identification and Characterization:

To confidently identify these unknown peaks, a systematic approach involving a forced degradation study is the industry-standard method.[10] This involves intentionally stressing the compound under various conditions to generate its likely degradation products.

G

Analytical Techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for this task. It provides the mass-to-charge ratio (m/z) of the unknown peaks, which can be used to deduce their molecular formula.[11][12]

  • HPLC with UV Detection: A well-developed, stability-indicating HPLC method should be able to separate the parent compound from all major degradation products.

Q3: My experimental results are inconsistent, especially when comparing data from different days. How can I improve reproducibility?

A3: Inconsistent results often stem from uncontrolled variables affecting the stability of the compound in solution. Establishing a rigorous and consistent protocol for solution preparation and handling is critical.

Key Protocol Recommendations for Reproducibility:

  • Temperature Control: Degradation reactions are accelerated by heat.[13] Prepare stock solutions on ice and store them at the recommended temperature (see FAQs below). Avoid repeated freeze-thaw cycles.

  • Light Protection: To prevent potential photodegradation, always store solutions in amber vials or wrap containers in aluminum foil.[8]

  • Use High-Purity Solvents and Reagents: Impurities in solvents or buffer reagents can catalyze degradation.[9] Use HPLC-grade or higher purity solvents.

  • Standardize Solution Age: Do not use old solutions. Define a maximum allowable age for your working solutions (e.g., "use within 4 hours") and adhere to it strictly across all experiments.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling, storage, and properties of N-propylpiperidine-4-carboxamide hydrochloride.

Q1: What are the recommended storage conditions for N-propylpiperidine-4-carboxamide hydrochloride in its solid (powder) form?

A1: To ensure long-term stability in its solid state, the compound should be stored in a tightly sealed container in a dry environment, protected from light.[14]

ConditionRecommendationRationale
Temperature 2-8°CSlows down any potential solid-state degradation processes.
Atmosphere Store under inert gas (e.g., Argon) and with a desiccant.Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation.
Light Store in an amber glass vial or other light-blocking container.Protects against potential photodegradation.[8]
Q2: What is the primary degradation pathway I should be concerned about in solution?

A2: The primary and most significant degradation pathway is the hydrolysis of the amide bond , as detailed in the troubleshooting section. This reaction breaks the molecule into N-propyl-piperidine-4-carboxylic acid and propylamine. Controlling the pH of your solution is the most critical factor in preventing this.

G

Q3: Which solvents are recommended for dissolving N-propylpiperidine-4-carboxamide hydrochloride?

A3: As a hydrochloride salt, the compound exhibits good solubility in polar solvents.[8]

  • High Solubility: Water (>50 mg/mL), Dimethyl Sulfoxide (DMSO), Ethanol.

  • Poor Solubility: Non-polar organic solvents such as hexane.

For biological assays, preparing a concentrated stock solution in DMSO and then diluting it into your final aqueous buffer (maintaining a pH of 2-5) is a common and effective strategy. Ensure the final concentration of DMSO is compatible with your experimental system.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation (stress testing) study to identify potential degradation products and develop a stability-indicating analytical method.

Objective: To understand the degradation profile of N-propylpiperidine-4-carboxamide hydrochloride under various stress conditions.

Materials:

  • N-propylpiperidine-4-carboxamide hydrochloride

  • HPLC-grade Water, Acetonitrile, and Methanol

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Phosphate or other suitable buffer

  • HPLC or UPLC system with a UV/PDA detector and/or Mass Spectrometer

  • Calibrated pH meter

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in an appropriate solvent (e.g., water or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a clear vial and a parallel sample in an amber vial (to assess light protection). A control sample (stock solution diluted in neutral pH water/buffer) should be run in parallel.

    • Acid Hydrolysis: Dilute stock with 0.1 M HCl. Incubate at 40-60°C.

    • Base Hydrolysis: Dilute stock with 0.1 M NaOH. Incubate at room temperature (degradation is often rapid).

    • Oxidative Degradation: Dilute stock with 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Dilute stock with buffered water (pH 4). Incubate at 60-80°C.

    • Photolytic Degradation: Expose the clear vial containing the buffered solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil.

  • Time Point Sampling: Collect aliquots from each stress condition and the control at various time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench the reaction if necessary (e.g., neutralize the acid/base samples) and dilute to a suitable concentration for analysis.

  • Analysis:

    • Analyze all samples using a high-resolution gradient HPLC method. The method should be capable of resolving the parent peak from any newly formed peaks.

    • Use a PDA detector to check for peak purity.

    • Use LC-MS to obtain the mass of the degradation products to aid in their identification.[10]

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound under each condition.

    • Characterize the major degradation products based on their retention time and mass spectral data.

    • This data will confirm the compound's stability profile and validate that your analytical method is "stability-indicating."

References
  • Ali, S., et al. (2022). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. Retrieved February 7, 2024, from [Link]

  • Patel, Y., & Aripirala, S. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. ResearchGate. Retrieved February 7, 2024, from [Link]

  • Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved February 7, 2024, from [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved February 7, 2024, from [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (2021). ScienceDirect. Retrieved February 7, 2024, from [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2021). ACS Publications. Retrieved February 7, 2024, from [Link]

  • de Vasconcelos, A., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. Retrieved February 7, 2024, from [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2022). PubMed Central. Retrieved February 7, 2024, from [Link]

  • H. S. S. N. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Retrieved February 7, 2024, from [Link]

  • Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Retrieved February 7, 2024, from [Link]

  • Hotha, K. K., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. Retrieved February 7, 2024, from [Link]

  • MSDS of N,N-diethylpiperidine-3-carboxamide hydrochloride. (2018). Capot Chemical. Retrieved February 7, 2024, from [Link]

  • Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. (2023). IRJET. Retrieved February 7, 2024, from [Link]

  • Acidic and Basic Amide Hydrolysis. (1970). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Retrieved February 7, 2024, from [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Retrieved February 7, 2024, from [Link]

  • Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. (2022). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Retrieved February 7, 2024, from [Link]

  • Piperidine. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

  • Piperidine-4-carboxamide hydrochloride. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • Mechanism of Amide Hydrolysis. (2019). YouTube. Retrieved February 7, 2024, from [Link]

  • 1-butyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide Hydrochloride. (n.d.). Veeprho. Retrieved February 7, 2024, from [Link]

Sources

N-propylpiperidine-4-carboxamide hydrochloride solubility problems in aqueous buffer

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-propylpiperidine-4-carboxamide Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Navigating the experimental nuances of N-propylpiperidine-4-carboxamide hydrochloride, particularly its solubility in aqueous buffers, can be a significant challenge. This guide, structured in a practical question-and-answer format, provides in-depth troubleshooting strategies and foundational knowledge to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: I dissolved my N-propylpiperidine-4-carboxamide hydrochloride in our standard phosphate-buffered saline (PBS) at pH 7.4, and it immediately precipitated. Why did this happen?

This is the most common issue encountered and is almost always related to the pH of the buffer and the pKa of the compound.

Core Scientific Reason: N-propylpiperidine-4-carboxamide hydrochloride is the salt of a weak base (the piperidine nitrogen) and a strong acid (HCl). This salt form is intentionally created to enhance water solubility.[1] The key to its solubility is keeping the piperidine nitrogen protonated (positively charged). The pKa of a protonated piperidine ring is approximately 11.2.[2][3]

According to the Henderson-Hasselbalch equation, when the buffer pH is significantly below the pKa, the compound remains in its protonated, charged, and soluble form.[4][5][6] However, at a pH of 7.4, which is well above two pH units below the pKa, a significant portion of the compound will be deprotonated into its neutral "free base" form. This free base is substantially less soluble in water, causing it to precipitate out of the solution.

Q2: What is the best practice for preparing a high-concentration stock solution of this compound?

The best practice is to create a concentrated stock solution in a solvent that ensures the compound remains in its soluble, protonated state, which can then be diluted into your final experimental buffer.

Recommended Protocol:

  • Primary Solvent Selection: Start with deionized water or a slightly acidic buffer (e.g., pH 4-5). The acidic environment ensures the piperidine nitrogen remains fully protonated.

  • Co-Solvents (if necessary): For very high concentrations, organic co-solvents like DMSO or ethanol can be used.[7] However, always prepare the primary stock in 100% of the co-solvent before any aqueous dilution to avoid crashing.

  • Gentle Warming & Sonication: If dissolution is slow, gentle warming (to 37-40°C) or brief sonication can be employed. Avoid aggressive heating, which could degrade the compound.

  • Filtration: Once fully dissolved, filter the stock solution through a 0.22 µm syringe filter to remove any potential micro-precipitates and ensure sterility.

  • Storage: Store stock solutions at 4°C or -20°C in airtight containers, protected from light.[7]

Q3: Can I simply heat my final buffer to get the compound to dissolve?

While gentle heating can temporarily increase the solubility of the free base, it is not a recommended solution. The compound will likely precipitate again as the solution cools to your experimental temperature (e.g., room temperature or 37°C). This can lead to inaccurate and non-reproducible concentrations in your assays.

Q4: Does the type of buffer (e.g., Phosphate vs. TRIS vs. HEPES) make a difference?

While the primary factor is pH, the buffer species can have secondary effects. Phosphate buffers can sometimes form insoluble salts with certain compounds. If you continue to experience issues in PBS even after pH adjustment, consider switching to a different buffering agent like HEPES or MOPS, ensuring the final pH is appropriate to maintain the compound's protonated state. Always use a sufficient buffer concentration, typically 20–50 mM, to maintain the desired pH.

Troubleshooting Guide: Step-by-Step Resolution

This section provides a systematic approach to diagnosing and solving solubility problems.

Problem: Compound Precipitates Upon Dilution into Final Aqueous Buffer

This workflow will guide you through the process of identifying the cause and finding a viable solution.

G A Start: Precipitation Observed in Final Buffer B Step 1: Analyze pH vs. pKa A->B C Is Buffer pH >= pKa - 2? (e.g., pH >= 9.2) B->C Yes I Is Buffer pH < pKa - 2? (e.g., pH < 9.2) B->I No D Diagnosis: pH is too high. Compound is converting to insoluble free base. C->D E Solution 1: Lower Final Buffer pH D->E F Is lowering buffer pH not an option for the experiment? E->F L End: Solubilization Successful E->L If experiment allows F->E No, proceed with pH change G Solution 2: Reduce Final Compound Concentration F->G Yes H Solution 3: Introduce a solubilizing excipient (e.g., cyclodextrin, Cremophor) G->H If concentration cannot be reduced G->L H->L J Diagnosis: Potential issue with buffer composition or concentration limit. I->J K Solution 4: Test alternative buffer systems (HEPES, MOPS) J->K K->L

Caption: Troubleshooting workflow for precipitation issues.

Detailed Experimental Protocols

This protocol is the first-line approach when your experimental conditions can tolerate a moderately acidic pH.

  • Determine Minimum Tolerable pH: Identify the lowest pH your biological assay or experiment can tolerate without compromising results.

  • Prepare Modified Buffer: Prepare your standard buffer (e.g., PBS) and adjust the pH downwards using dilute HCl to your pre-determined tolerable limit (e.g., pH 6.0).

  • Prepare Stock Solution: Prepare a 10-100x stock solution of N-propylpiperidine-4-carboxamide hydrochloride in deionized water or a pH 4-5 buffer.

  • Dilute and Observe: Slowly add the required volume of the stock solution to your pH-adjusted final buffer while vortexing.

  • Final pH Check: Measure the final pH of the solution to ensure it has not shifted significantly.

  • Inspect: Visually inspect the solution for any signs of precipitation or cloudiness against a dark background. If clear, proceed with the experiment.

Use this method when your final buffer pH must be strictly maintained (e.g., at 7.4) and cannot be lowered.

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration primary stock (e.g., 50-100 mM).

  • Create Intermediate Dilution: Perform an intermediate dilution of the DMSO stock into deionized water or your acidic buffer (e.g., dilute 10 µL of 100 mM stock into 990 µL of water for a 1 mM intermediate solution). This step is critical to avoid shocking the compound with a large pH and polarity change simultaneously.

  • Final Dilution: Add the aqueous intermediate solution to your final, pH 7.4 buffer to achieve the desired working concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid affecting the biological system.

  • Inspect: Immediately check for precipitation. If the solution remains clear, it is ready for use. If it precipitates, the final concentration is still too high for that specific pH, and you must reduce the target concentration.

Data Summary: pH vs. Solubility Relationship

The relationship between pH, the ionization state of the piperidine ring, and the resulting solubility is fundamental. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[8]

pH RangeRelation to pKa (~11.2)Dominant SpeciesExpected Aqueous SolubilityRecommendation
< 9.0 pH < pKa - 2Protonated (Cationic) High Ideal for stock solutions and compatible experiments.
9.0 - 11.0 pH ≈ pKaMixture of Protonated & Free BaseModerate to Low High risk of precipitation; avoid this range if possible.
> 11.0 pH > pKaFree Base (Neutral) Very Low Compound is likely to be insoluble.

This table serves as a quick reference to predict the behavior of N-propylpiperidine-4-carboxamide hydrochloride in different buffer systems. The key to preventing solubility issues is to work in a pH range that is at least 2 pH units below the pKa of the piperidine nitrogen.[4][9]

G cluster_0 Low pH (e.g., pH < 9) cluster_1 High pH (e.g., pH > 9) Soluble Protonated Form (Soluble Salt) Insoluble Deprotonated Form (Insoluble Free Base) Soluble->Insoluble + OH⁻ (Increase pH) Insoluble->Soluble + H⁺ (Decrease pH)

Caption: pH-dependent equilibrium of the compound.

References

  • Biosynce. N-Methylpiperidine-4-carboxamide Hydrochloride CAS 1903-75-9. Available from: [Link]

  • Choi, Y. J., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. Available from: [Link]

  • Solubility of Things. Piperidine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]

  • Merck Index. Piperidine. Available from: [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. Available from: [Link]

  • ResearchGate. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation | Request PDF. Available from: [Link]

  • Singh, S., & Kumar, V. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Wikipedia. Henderson–Hasselbalch equation. Available from: [Link]

  • Cook, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics. Available from: [Link]

  • Scribd. Influence of PH On The Stability of Pharmaceutical. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17860666, Piperidine-4-carboxamide hydrochloride. Available from: [Link]

  • Google Patents. CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing.
  • Avdeef, A. (2011). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. Available from: [Link]

  • Bylda, C., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods. Available from: [Link]

  • Ermatchkov, V., Kamps, Á. P. S., & Maurer, G. (2008). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Available from: [Link]

  • SlideShare. Quantitative analysis of small molecules in biological samples. Available from: [Link]

  • ResearchGate. pKa values of common substituted piperazines. Available from: [Link]

  • MDPI. Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Available from: [Link]

  • ResearchGate. (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Available from: [Link]

  • Med Cram. The Henderson-Hasselbalch Equation and pKa. Available from: [Link]

  • MIT OpenCourseWare. 22. Acid-Base Equilibrium: Salt Solutions and Buffers. Available from: [Link]

  • Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments. Available from: [Link]

  • Agilent. GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Available from: [Link]

  • LCGC. Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part 1: Contemporary Reversed-Phase Protein Separations. Available from: [Link]

  • American Elements. N-[3-(dimethylamino)propyl]piperidine-4-carboxamide. Available from: [Link]

  • Veeprho. 1-butyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide Hydrochloride. Available from: [Link]

Sources

Technical Support Center: Solubility Optimization for N-Propylpiperidine-4-Carboxamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PPC-04 Status: Active Subject: Overcoming solubility bottlenecks in biological assays for Piperidine-Carboxamide derivatives. Assigned Specialist: Senior Application Scientist, Assay Development Group.

Diagnostic Workflow: Solvent Selection Logic

Before modifying your protocol, identify where the solubility failure occurs. Use this logic tree to determine the correct remediation strategy.

Solubility_Logic Start Start: Solubility Failure Solvent_Type Where is the precipitate forming? Start->Solvent_Type DMSO_Stock In 100% DMSO Stock Solvent_Type->DMSO_Stock Precipitate in Vial Aqueous_Buffer In Assay Buffer (PBS/Media) Solvent_Type->Aqueous_Buffer Precipitate upon Dilution Check_Salt Is it the HCl Salt? DMSO_Stock->Check_Salt Check_Conc Is Conc > 10 mM? Aqueous_Buffer->Check_Conc Root_Cause_2 Cause: Common Ion Effect Cl- in PBS suppresses solubility of R-NH3+ Cl-. Check_Conc->Root_Cause_2 Yes Root_Cause_1 Cause: Salt/Solvent Mismatch HCl salts often dissolve poorly in anhydrous DMSO. Check_Salt->Root_Cause_1 Yes Solution_1 Action: Add 5-10% Water to DMSO OR Convert to Free Base Root_Cause_1->Solution_1 Solution_2 Action: Use Intermediate Dilution (Step-down Protocol) Root_Cause_2->Solution_2

Figure 1: Decision matrix for troubleshooting solubility issues based on the stage of the experiment.

Technical Analysis: The Chemistry of the Failure

To solve the solubility issue, we must understand the molecular conflict. N-propylpiperidine-4-carboxamide hydrochloride presents a specific physicochemical profile that clashes with standard High-Throughput Screening (HTS) workflows.

A. The "Salt-in-DMSO" Paradox

Researchers often assume that because a compound is a salt (HCl), it is polar and will dissolve easily. However, hydrochloride salts often exhibit poor solubility in anhydrous DMSO .

  • Mechanism: DMSO is a polar aprotic solvent.[1] It solvates cations well but anions poorly. The chloride anion (

    
    ) is "naked" and unstable in pure DMSO, leading to a high lattice energy barrier that the solvent cannot overcome.
    
  • Result: You may see a "haze" or fine precipitate in your 10mM or 100mM DMSO stock solution.

B. The Common Ion Effect in PBS

When you dilute the solubilized HCl salt into Phosphate Buffered Saline (PBS) or cell media (DMEM/RPMI):

  • Mechanism: These buffers contain high concentrations of sodium chloride (~140 mM NaCl).

  • Equilibrium Shift: According to Le Chatelier’s principle, the high concentration of chloride ions (

    
    ) in the buffer shifts the solubility equilibrium of your compound (
    
    
    
    ) to the left (solid form).
  • Result: The compound "crashes out" immediately upon addition to the assay plate, often misidentified as "poor potency" or "assay interference."

Troubleshooting Scenarios (Q&A)

Scenario 1: "My 10mM stock in DMSO is cloudy."

Q: I purchased the HCl salt to ensure water solubility, but it won't dissolve in my DMSO master plate. Should I sonicate it?

A: Sonication may temporarily disperse the particles, but they will likely re-precipitate.

  • The Fix: Add 5-10% (v/v) deionized water to your DMSO stock. The small amount of water solvates the chloride ion, breaking the lattice energy barrier.

  • Alternative: If your assay tolerates it, switch to the Free Base form of the molecule for the DMSO stock. The free base is usually highly soluble in pure DMSO.

Scenario 2: "It precipitates when I add it to the cell media."

Q: My stock is clear, but when I dilute it 1:1000 into DMEM, I see crystals under the microscope.

A: This is likely the Common Ion Effect or a pH Shock .

  • The Fix: Do not dilute directly from 100% DMSO to 100% aqueous buffer. Use an Intermediate Dilution Step (see Protocol B below) to lower the concentration gradually while maintaining a solvation shell.

  • Check pH: The piperidine nitrogen has a pKa of ~10-11. At pH 7.4, it is protonated (soluble). However, if your stock is very acidic (due to excess HCl), it might locally shock the buffer. Ensure your buffer capacity (HEPES/MOPS) is sufficient.

Scenario 3: "The compound forms a gel instead of dissolving."

Q: At high concentrations (>50mM), the solution becomes viscous/gel-like.

A: N-propylpiperidine-4-carboxamide is an amphiphilic molecule (hydrophobic propyl/piperidine tail + polar amide head).

  • Mechanism: It acts like a surfactant. At high concentrations, it forms micelles or liquid crystals (gels).

  • The Fix: Avoid concentrations above the Critical Micelle Concentration (CMC). If high concentrations are required, use Cyclodextrin (HP-

    
    -CD)  to encapsulate the hydrophobic tail and prevent gelling.
    

Optimized Experimental Protocols

SOP-01: Preparation of Stable Stock Solutions

Use this protocol if your standard DMSO prep is failing.

  • Weighing: Weigh the target amount of N-propylpiperidine-4-carboxamide HCl.

  • Primary Solvation: Add 90% of the calculated volume of anhydrous DMSO. Vortex for 30 seconds.

  • Water Spike: If the solution is cloudy, add 10% of the calculated volume as sterile deionized water.

    • Note: The final solvent composition is DMSO:Water (9:1).

  • Verification: Centrifuge at 13,000 x g for 5 minutes. If a pellet forms, the concentration is beyond the solubility limit.

SOP-02: The "Step-Down" Dilution Method

Use this to prevent precipitation during assay setup.

Objective: Dilute a 10 mM Stock to a 10


M Assay Concentration without crashing.
StepSource SolutionDiluentDilution FactorFinal Solvent CompositionState
1 10 mM Stock (100% DMSO)Pure Water (Not PBS)1:1010% DMSO / 90% WaterStable (Low Ionic Strength)
2 1 mM Intermediate (Step 1)Assay Buffer (PBS)1:1000.1% DMSO / 99.9% BufferStable (Concentration < Solubility Limit)
  • Why this works: Step 1 dilutes the compound into water without the high chloride load of PBS. This establishes a stable aqueous hydration shell around the cation before it encounters the "hostile" high-salt environment of the assay buffer.

SOP-03: Cyclodextrin Complexation (For Stubborn Cases)

Use this if the compound is insoluble in biologically relevant buffers.

  • Prepare a 20% (w/v) HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) solution in water.
    
  • Dissolve the N-propylpiperidine-4-carboxamide HCl directly into this vehicle.

  • The cyclodextrin cavity will encapsulate the propyl-piperidine moiety, while the exterior hydroxyls ensure water solubility.

  • Citation: Cyclodextrins are the industry standard for solubilizing piperidine derivatives in preclinical formulations [1].

Solubility Reference Data

Estimated solubility profiles based on piperidine-carboxamide physicochemical properties.

Solvent SystemSolubility Estimate (HCl Salt)Solubility Estimate (Free Base)Risk Factor
Anhydrous DMSO Moderate (< 10 mM)High (> 100 mM) Salt lattice energy inhibits dissolution in pure DMSO.
Water (deionized) High (> 50 mM) Low (< 1 mM)Excellent for salt, but lacks buffering capacity.
PBS (pH 7.4) Low-Moderate (< 5 mM)Very LowCommon Ion Effect (Cl-) reduces salt solubility.
DMSO:Water (9:1) High (> 50 mM) ModerateRecommended Stock Solvent.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews.

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.

  • BenchChem Technical Support. (2025). Impact of hygroscopic DMSO on Hydrochloride Solubility. BenchChem Knowledge Base.

Disclaimer: These protocols are provided for research purposes. Always verify solubility with a nephelometer or visual inspection prior to high-value experiments.

Sources

Technical Support Center: Recrystallization of N-propylpiperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-proven procedure for the purification of N-propylpiperidine-4-carboxamide hydrochloride via recrystallization. As a hydrochloride salt of a substituted piperidine, this compound's purification requires careful control of solvent selection, temperature, and cooling rates to achieve high purity and crystalline integrity. This document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale and robust troubleshooting advice for common experimental challenges.

Recommended Recrystallization Protocol

The selection of an appropriate solvent system is the most critical factor for a successful recrystallization.[1] For amine hydrochloride salts, polar protic solvents are often excellent candidates. Based on the properties of analogous piperidine hydrochloride derivatives, isopropanol is a highly recommended single-solvent system.[2][3] An alternative solvent/anti-solvent system is also presented for cases where single-solvent recrystallization is suboptimal.

Experimental Protocol: Single-Solvent Recrystallization (Isopropanol)

This method is the preferred starting point for achieving high-purity crystals.

  • Dissolution: Place the crude N-propylpiperidine-4-carboxamide hydrochloride in an Erlenmeyer flask. In a separate flask, heat the recrystallization solvent (isopropanol) on a hot plate to a gentle boil.[4]

  • Solvent Addition: Add the hot isopropanol to the flask containing the crude solid in small portions, swirling continuously on the hot plate.[4] The objective is to use the minimum amount of hot solvent required to fully dissolve the solid, creating a saturated solution. Using excessive solvent is a primary cause of low yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight of the solute) of activated charcoal. Reheat the mixture to boiling for a few minutes. The charcoal adsorbs colored impurities.

  • Hot Filtration (Optional but Recommended): To remove insoluble impurities (or the activated charcoal), perform a hot gravity filtration. This involves pouring the hot, saturated solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization (Slow Cooling): Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[5] Slow cooling is paramount for the formation of large, well-defined crystals rather than a fine, potentially impure precipitate.[6]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold isopropanol to rinse away any residual soluble impurities adhering to the crystal surfaces.[7] Using warm or excessive solvent for washing will dissolve a significant portion of the product.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The final product should be a white to off-white, free-flowing crystalline solid. A melting point analysis should show a sharp melting range compared to the crude starting material.[6]

Data Summary: Solvent Selection

The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For hydrochloride salts, polar solvents are generally required.

SolventBoiling Point (°C)PolarityRole / Rationale
Isopropanol 82.6Polar ProticPrimary Choice. Good solvency for hydrochlorides when hot, with significantly reduced solubility upon cooling.[2][3]
Ethanol 78.4Polar ProticGood Solvent. Similar properties to isopropanol. Can be used as a primary solvent or as the "good" solvent in a solvent/anti-solvent pair.[8]
Methanol 64.7Polar ProticGood Solvent. High solvency, but sometimes solubility remains too high even when cold, potentially reducing yield.
Water 100.0Highly Polar ProticUse with Caution. While many hydrochlorides are water-soluble, the solubility might be too high for effective recrystallization unless an anti-solvent is used.[8]
Diethyl Ether 34.6Non-polarAnti-Solvent. Miscible with alcohols but a poor solvent for ionic salts. Ideal for inducing precipitation when added to an alcohol solution.[9][10]
Hexane 68.0Non-polarAnti-Solvent. A poor solvent for this compound class and can be used to precipitate the product from a more polar solution.[8]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the single-solvent recrystallization procedure.

Recrystallization_Workflow start Start with Crude N-propylpiperidine-4-carboxamide HCl dissolve Dissolve in Minimum Amount of Hot Isopropanol start->dissolve hot_filter_q Insoluble Impurities or Color Present? dissolve->hot_filter_q hot_filter Perform Hot Gravity Filtration hot_filter_q->hot_filter Yes slow_cool Slowly Cool Solution to Room Temperature hot_filter_q->slow_cool No hot_filter->slow_cool crystal_formation Allow Crystals to Form (Undisturbed) slow_cool->crystal_formation ice_bath Cool in Ice Bath to Maximize Yield crystal_formation->ice_bath vac_filter Isolate Crystals via Vacuum Filtration ice_bath->vac_filter wash Wash with Small Volume of Ice-Cold Isopropanol vac_filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for purification by recrystallization.

Troubleshooting Guide

Q: My final yield is very low. What went wrong?

A: Low recovery is a common issue and can typically be attributed to one of the following:

  • Excessive Solvent: Using too much solvent during the dissolution step is the most frequent cause. The solution was not sufficiently saturated, and thus a large amount of the compound remained dissolved even after cooling.

  • Premature Filtration: If you performed a hot filtration and the solution cooled too much, the product may have crystallized in the filter paper along with the impurities. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: The cooling period may have been too short, or the final cooling temperature in the ice bath was not low enough.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve part of your product.[5]

Q: The product "oiled out" into a gooey liquid instead of forming crystals. How do I fix this?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The compound effectively "melts" in the saturated solution instead of crystallizing.

  • Solution: Re-heat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point. Then, allow the solution to cool much more slowly. Seeding the solution with a tiny crystal of the pure product once it has cooled slightly can also promote proper crystallization.

Q: The resulting crystals are discolored (e.g., yellow or brown), even after recrystallization. What is the cause?

A: Discoloration in piperidine derivatives is often due to minor oxidation products or other highly colored impurities.[7]

  • Prevention & Solution:

    • If you did not perform the optional activated charcoal step, repeat the recrystallization and include it.

    • Ensure the crude material and purified product are stored protected from light and air, preferably under an inert atmosphere like nitrogen or argon, to prevent future oxidation.[5]

Q: No crystals are forming, even after the solution has been in an ice bath. What should I do?

A: Crystal formation (nucleation) can sometimes be slow to initiate, especially if the solution is very clean.

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: Add a single, tiny crystal of the previously purified compound to the solution. This "seed crystal" acts as a template for further crystallization.

    • Reduce Volume: If the solution is simply too dilute, you can gently heat it to boil off some of the solvent to increase the concentration, then attempt the slow cooling process again.

Frequently Asked Questions (FAQs)

Q: Why is recrystallization necessary for a hydrochloride salt? Isn't it already pure after the salt formation?

A: Salt formation is a purification step, but it is not absolute. Impurities present in the parent amine (e.g., unreacted starting materials, byproducts) can be carried through the reaction and trapped within the salt matrix as it precipitates.[7] Recrystallization is a more rigorous purification technique that leverages differences in solubility to separate the desired compound from these trapped impurities, resulting in a product with significantly higher purity.

Q: How do I choose the best solvent system if isopropanol doesn't work well?

A: The ideal solvent has a steep solubility curve: high solubility when hot and low solubility when cold.[1] To find a good solvent, test small amounts of your crude product in different solvents (like those in the table above). A good candidate will dissolve the compound poorly in the cold but readily upon heating. If no single solvent is ideal, use the solvent/anti-solvent method.[7] Dissolve your compound in a minimum of a "good" hot solvent (e.g., ethanol) where it is very soluble. Then, slowly add a "poor" (anti-solvent, e.g., diethyl ether) at room temperature until the solution just begins to turn cloudy (turbid). Re-heat gently until the solution is clear again, and then cool slowly.

Q: What is the fundamental difference between crystallization and precipitation?

A: The key difference is the rate of solid formation, which dictates the level of order in the solid.

  • Crystallization is a slow, controlled process where molecules have time to align themselves into a highly ordered, energetically favorable crystal lattice. This process tends to exclude foreign molecules (impurities).[6]

  • Precipitation is a rapid process, often caused by "shock cooling" or sudden solvent changes.[6] The solid crashes out of the solution so quickly that there is no time for lattice formation. Impurities are often trapped within the rapidly forming amorphous solid, resulting in a less pure product.

Q: How can I assess the purity of my recrystallized product?

A: There are two common and effective methods:

  • Melting Point Analysis: A pure crystalline compound will have a narrow and sharp melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, causing the melting point to be depressed and broaden. Comparing the melting point of your recrystallized product to the crude material is an excellent indicator of successful purification.[6]

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to visually separate the main compound from any residual impurities. A pure product should ideally show a single spot (TLC) or a single major peak (HPLC).[8]

References

  • Benchchem. (n.d.). N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride.
  • ResearchGate. (n.d.). Solubility of the drug in different solvents. [Scientific Diagram].
  • Google Patents. (n.d.). US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Chemistry LibreTexts. (2021). 2.1: Recrystallization.
  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Overly, K. (2013).
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.

Sources

Technical Support Center: N-Propylpiperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Purification and Impurity Removal

Welcome to the technical support guide for N-propylpiperidine-4-carboxamide hydrochloride. This document, curated for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important chemical intermediate. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you achieve the highest possible purity in your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude N-propylpiperidine-4-carboxamide hydrochloride sample?

The impurity profile is intrinsically linked to the synthetic route employed. However, most syntheses involve the N-alkylation of piperidine-4-carboxamide or the amidation of an N-propylpiperidine-4-carboxylic acid derivative.[1][2] Consequently, common impurities include:

  • Unreacted Starting Materials:

    • Piperidine-4-carboxamide (or its hydrochloride salt).[3]

    • N-propylpiperidine-4-carboxylic acid.

  • Reagents and Byproducts:

    • From Amidation: Residual coupling agents (e.g., DCC, EDC) and their byproducts (e.g., DCU, EDU), which can be notoriously difficult to remove.[4]

    • From Acyl Chloride Route: Excess base (e.g., triethylamine, pyridine) and its corresponding hydrochloride salt.[]

  • Side-Reaction Products:

    • Over-alkylation products: If the piperidine nitrogen is alkylated under harsh conditions, quaternary ammonium salts could form.

    • Hydrolysis products: If the amide bond is cleaved under acidic or basic workup conditions, it could revert to the carboxylic acid.

  • Residual Solvents: Solvents used during synthesis or workup (e.g., Dichloromethane, Toluene, Ethanol).[6]

Q2: How can I effectively assess the purity of my sample before and after purification?

A multi-pronged analytical approach is always recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase method (e.g., C18 column) with a mobile phase of acetonitrile/water containing a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point for resolving polar compounds.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can quickly reveal the presence of organic impurities and residual solvents.[6] Comparing the integration of impurity peaks to your product peaks can provide a semi-quantitative purity assessment.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), it can help identify the molecular weights of unknown impurities, providing crucial clues to their structure.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity. A broad or depressed melting point is a classic indicator of impurities.

Q3: My compound streaks severely on a standard silica gel TLC plate. What does this mean and what should I do?

This is a very common issue. N-propylpiperidine-4-carboxamide hydrochloride is a basic compound (due to the piperidine nitrogen). Silica gel is acidic. The strong interaction between the basic amine and the acidic silica surface causes the compound to "stick" and move unevenly, resulting in streaking.

Immediate Solution: To get a clean spot on your TLC, add a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (Et₃N) or a 7N ammonia solution in methanol. This neutralizes the acidic sites on the silica, allowing your compound to travel up the plate smoothly.

Long-Term Solution: For column chromatography, you will need to apply the same principle or consider alternative stationary phases. See the troubleshooting guide below for detailed protocols.[9]

Purification Troubleshooting Guides

This section addresses specific problems you may encounter during the purification process.

Problem 1: My recrystallization attempt resulted in an oil instead of crystals ("oiling out").

Causality: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the compound's solubility is too high in the hot solvent or when the solution is cooled too rapidly, preventing the orderly arrangement of molecules into crystals. For hydrochloride salts, residual water can also contribute to this issue by forming a highly concentrated, syrupy aqueous layer.

Solutions:

  • Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add slightly more solvent than was needed to dissolve it initially to avoid supersaturation on cooling.

  • Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. Do not place the hot flask directly into an ice bath.

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a good solvent (e.g., isopropanol, ethanol).[10][11] Then, slowly add a miscible "anti-solvent" in which your compound is poorly soluble (e.g., diethyl ether, ethyl acetate, or hexane) dropwise until the solution becomes faintly cloudy (turbid).[11][12] Re-heat gently until the solution is clear again, and then cool slowly.

Solvent SystemRoleRationale
Isopropanol / Diethyl EtherGood / Anti-SolventThe polar alcohol dissolves the HCl salt, while the non-polar ether reduces solubility to induce crystallization.[11]
Ethanol / Ethyl AcetateGood / Anti-SolventSimilar principle, offering a different polarity range that may be more effective for certain impurities.
Methanol / DCMGood / Anti-SolventDichloromethane can be an effective anti-solvent for highly polar salts soluble in methanol.
Problem 2: My purity did not improve significantly after recrystallization.

Causality: This indicates that the primary impurity has a solubility profile very similar to your target compound in the chosen solvent system. Simply recrystallizing from the same solvent will co-precipitate the impurity along with your product.

Solutions:

  • Switch Purification Method: This is a clear indication that an orthogonal purification method is required. Chromatography is the logical next step.

  • Perform an Acid-Base Wash: This is a powerful liquid-liquid extraction technique to remove non-basic organic impurities.

    • Dissolve the crude hydrochloride salt in water or dilute aqueous acid.

    • Wash this aqueous solution with an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Any non-basic or weakly basic organic impurities will partition into the organic layer.

    • Make the aqueous layer basic (pH > 10) with a base like NaOH or K₂CO₃ to deprotonate the piperidine nitrogen, forming the free base.

    • Extract the free base into an organic solvent (e.g., DCM).

    • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.

    • The resulting pure free base can then be re-dissolved in a suitable solvent (like ether or 2-propanol) and treated with HCl (e.g., HCl in ether) to precipitate the pure hydrochloride salt.[13][14]

start Crude HCl Salt (Product + Non-Basic Impurities) dissolve Dissolve in dilute aq. HCl start->dissolve wash Wash with Ethyl Acetate dissolve->wash separate1 Separate Layers wash->separate1 aq1 Aqueous Layer (Protonated Product) separate1->aq1 Keep org1 Organic Layer (Non-Basic Impurities) separate1->org1 Discard basify Basify with NaOH to pH > 10 aq1->basify extract Extract with DCM basify->extract separate2 Separate Layers extract->separate2 aq2 Aqueous Layer (Salts) separate2->aq2 Discard org2 Organic Layer (Free Base Product) separate2->org2 Keep dry Dry (Na2SO4), Filter, Evaporate org2->dry reconvert Dissolve in Ether, Add HCl in Ether dry->reconvert finish Filter and Dry Pure HCl Salt reconvert->finish

Caption: Acid-base extraction workflow for purification.

Problem 3: I need to use column chromatography. How do I set up my column to avoid streaking?

Causality: As discussed in the FAQ, the basic nature of your compound causes issues with acidic silica gel. The key is to either neutralize the silica or use a different stationary phase.

Solutions:

  • Option A: Normal Phase Chromatography with Basic Modifier

    • Stationary Phase: Standard Silica Gel (SiO₂).

    • Mobile Phase: Start with a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate or DCM. Crucially, add 0.5-1% triethylamine (Et₃N) or another volatile base to the entire mobile phase mixture.

    • Rationale: The triethylamine competitively binds to the acidic silanol groups on the silica surface, preventing your product from interacting too strongly and allowing for symmetrical peak elution.[9]

  • Option B: Reversed-Phase Chromatography

    • Stationary Phase: C18-functionalized silica.

    • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol. A modifier (0.1% TFA or formic acid) is often added to ensure the amine is protonated, which can improve peak shape.

    • Rationale: This technique separates based on polarity. Since your compound is a salt, it is highly polar and will elute early. This is excellent for removing less polar impurities.

  • Option C: Hydrophilic Interaction Liquid Chromatography (HILIC)

    • Stationary Phase: A polar stationary phase (e.g., bare silica, or phases with bonded polar functional groups).

    • Mobile Phase: High organic content (e.g., >80% acetonitrile) with a small amount of aqueous buffer.

    • Rationale: HILIC is specifically designed for retaining and separating very polar compounds that are not well-retained in reversed-phase. The analyte partitions into an aqueous layer adsorbed on the stationary phase.[15]

start Crude N-propylpiperidine- 4-carboxamide HCl is_solid Is the crude material a solid? start->is_solid purity_check Assess Purity (TLC, HPLC, NMR) is_pure Is Purity > 98%? purity_check->is_pure recrystallize Attempt Recrystallization (e.g., Isopropanol/Ether) is_solid->recrystallize Yes chromatography Proceed to Chromatography or Acid-Base Wash is_solid->chromatography No (if oil) oiled_out Did it oil out? recrystallize->oiled_out adjust_recrys Adjust Technique: - Slower cooling - More solvent - Change solvent system oiled_out->adjust_recrys Yes purity_check2 Re-assess Purity oiled_out->purity_check2 No adjust_recrys->recrystallize purity_check2->is_pure is_pure->chromatography No finish Pure Compound is_pure->finish Yes acid_base Perform Acid-Base Wash to remove non-basic impurities chromatography->acid_base column Flash Chromatography (Silica + Et3N or RP-HPLC) acid_base->column column->purity_check

Caption: A decision-making workflow for purification.

Experimental Protocols

Protocol 1: General Recrystallization from a Solvent/Anti-Solvent System (Isopropanol/Diethyl Ether)
  • Dissolution: Place the crude N-propylpiperidine-4-carboxamide hydrochloride (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of warm isopropanol (2-propanol) dropwise while stirring until the solid is fully dissolved.[10] Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While stirring at room temperature, add diethyl ether dropwise from a Pasteur pipette. Continue adding until the solution becomes persistently cloudy.

  • Clarification: Add 1-2 drops of warm isopropanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask with a watch glass, turn off the stirring, and allow the flask to cool to room temperature undisturbed. Once at room temperature, place the flask in a 4°C refrigerator for several hours (or overnight) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold diethyl ether to remove any soluble impurities remaining on the surface.

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

References

  • Google Patents. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • Scholars Crossing. Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • ResearchGate. How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Google Patents. US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.
  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • Google Patents. CN100345828C - Process for preparing N-amino piperidine hydrochloride.
  • Reddit. Purification of strong polar and basic compounds. Available from: [Link]

  • ResearchGate. Purification of organic hydrochloride salt? Available from: [Link]

  • Asian Journal of Chemistry. Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Available from: [Link]

  • Taylor & Francis Online. Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography. Available from: [Link]

  • Organic Syntheses. N-FORMYLPIPERIDINE. Available from: [Link]

  • Springer. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available from: [Link]

  • Chemistry LibreTexts. Synthesis of Amides. Available from: [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. Available from: [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]

  • Google Patents. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Chemical Bulletin of Kazakh National University. ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Available from: [Link]

  • American Elements. N-[3-(dimethylamino)propyl]piperidine-4-carboxamide. Available from: [Link]

  • PubChem. Piperidine-4-carboxamide hydrochloride. Available from: [Link]

Sources

Scaling up N-propylpiperidine-4-carboxamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: 2026-02-04

⚠️ Critical Initial Check: Structure Verification

Before proceeding, we must resolve a common nomenclature ambiguity in this scaffold. "N-propyl" can refer to two distinct isomers. Verify your target structure immediately:

NomenclatureTarget A (Most Likely) Target B (Alternative)
IUPAC Name 1-propylpiperidine-4-carboxamide

-propylpiperidine-4-carboxamide
Substitution Site Propyl group on the piperidine ring nitrogen .[1]Propyl group on the amide nitrogen .[2]
Function Common intermediate (e.g., for local anesthetics, GPCR ligands).Less common; usually a final amide coupling product.
Synthesis Path Alkylation/Reductive Amination of Isonipecotamide.Amide coupling of Isonipecotic acid + Propylamine.

This guide focuses on Target A (Ring Nitrogen Alkylation) , as this presents the most significant scale-up challenges regarding regioselectivity and salt crystallization.

Module 1: Route Selection & Strategy

Q: Should I use direct alkylation (Propyl Bromide) or reductive amination (Propanal)?

Recommendation: Reductive Amination

While direct alkylation with 1-bromopropane (n-propyl bromide) appears simpler on paper, it is strongly discouraged for scale-up >100g due to regulatory and chemical risks.

Comparative Analysis
FeatureRoute A: Alkylation (1-Bromopropane)Route B: Reductive Amination (Propanal + STAB/H

)
Safety High Risk: 1-Bromopropane is a neurotoxin and reproductive toxin (EPA/ECHA restricted).Low Risk: Propanal is flammable but manageable; avoids genotoxic alkyl halides.
Impurity Profile Risk of Quaternization: Over-alkylation leads to bis-propyl quaternary ammonium salts (difficult to purge).Clean: Stepwise iminium formation prevents over-alkylation.
Kinetics Fast, but exothermic and prone to runaway.Controlled.
Cost Cheap reagents, expensive waste disposal.Slightly higher reagent cost, lower purification cost.
Decision Logic Diagram

RouteSelection Start Select Synthesis Route Decision Is 1-Bromopropane permissible under local HSE regulations? Start->Decision RouteA Route A: Alkylation (Not Recommended) Decision->RouteA Yes (Rare) RouteB Route B: Reductive Amination (Recommended) Decision->RouteB No / Safety First Step1 Reagents: Isonipecotamide + Propanal Reductant: STAB (Lab) or H2/Pd (Plant) RouteB->Step1 Step2 Mechanism: Iminium Ion Formation Step1->Step2 Step3 Result: High Selectivity No Quaternary Salts Step2->Step3

Caption: Logical flow for selecting the reductive amination pathway to avoid genotoxic impurities and bis-alkylation.

Module 2: Detailed Protocol (Reductive Amination)

Scale: 100g – 1kg Method: Sodium Triacetoxyborohydride (STAB) Note: For >10kg, catalytic hydrogenation (H


/Pd-C) is preferred to avoid boron waste, but STAB is the most robust method for kilo-lab scale.
Reagents & Stoichiometry
  • Isonipecotamide (Piperidine-4-carboxamide): 1.0 equiv.

  • Propanal: 1.1 – 1.2 equiv.

  • Sodium Triacetoxyborohydride (STAB): 1.4 equiv.

  • Acetic Acid (AcOH): 1.0 – 2.0 equiv. (Critical for iminium formation).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). THF is a viable alternative if chlorinated solvents are restricted.

Step-by-Step Workflow
  • Slurry Formation: Charge Isonipecotamide and DCM (10 vol) into the reactor. Add Acetic Acid. The mixture may remain a slurry (isonipecotamide has low solubility in DCM).

  • Aldehyde Addition: Cool to 0–5°C. Add Propanal dropwise.

    • Checkpoint: Allow to stir for 30–60 mins. The formation of the iminium species often solubilizes the starting material.

  • Reduction: Add STAB portion-wise over 1 hour, maintaining temperature <20°C.

    • Why? STAB is exothermic upon reaction. Rapid addition causes hydrogen evolution and potential boil-over.

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
    • Troubleshooting: Significant gas evolution (CO

      
      ) will occur. Add slowly.
      
  • Work-up: Separate organic layer. Wash aqueous layer with DCM (2x). Combine organics, dry over MgSO

    
    , and concentrate.
    

Module 3: Salt Formation & Crystallization (The "Art")

This is the most common failure point. Piperidine salts are notorious for being hygroscopic or forming oils.

Protocol: HCl Salt Formation[3][4]
  • Dissolution: Dissolve the free base (oil) in Isopropanol (IPA) (5 vol).

  • Acid Addition: Cool to 0–5°C. Add HCl in IPA (5–6N) or HCl in Dioxane (4N) dropwise.

    • Target pH: 2–3.[2][3] Do not use excess HCl, or the salt becomes hygroscopic.

  • Crystallization:

    • If precipitate forms immediately: Stir at 0°C for 2 hours.

    • If oil forms: Heat the mixture to reflux (dissolve the oil), then cool slowly (10°C/hour) to room temperature with vigorous stirring.

  • Isolation: Filter under N

    
     (to prevent moisture uptake). Wash with cold Acetone or Et
    
    
    
    O.
Troubleshooting Guide: "It Oiled Out"

Problem: Instead of white crystals, you have a sticky yellow gum at the bottom of the flask.

Root Cause:

  • Water: The solvent contained too much water (piperidine HCl salts are extremely soluble in water).

  • Supersaturation: Acid was added too fast.

  • Impurity: Residual inorganic salts (boron) from the STAB reduction.

Recovery Procedure (The "Anti-Oil" Maneuver):

StepActionMechanism
1 Decant the supernatant solvent.Removes impurities/excess acid.
2 Add fresh Ethyl Acetate or Acetone (non-solvents).Lowers solubility of the salt.
3 Scratch the flask wall with a glass rod or add a seed crystal.Provides nucleation sites.
4 Sonicate (if on lab scale) or vigorous stir (reactor).Induces lattice formation.
5 If still oily, re-dissolve in minimum hot IPA and add Et

O dropwise until cloudy.
Recrystallization by anti-solvent.

Module 4: Troubleshooting FAQs

Q: My yield is low (<50%). Where did the product go?

A: Check the aqueous layer from the work-up. 1-propylpiperidine-4-carboxamide is amphoteric.

  • If pH < 9: The amine is protonated and stays in the water.

  • Fix: Adjust the aqueous layer pH to >12 using NaOH before extraction. The amide group is stable to brief exposure to high pH at room temperature.

Q: I see a "double propyl" impurity mass (+42 Da) in LCMS.

A: This is the quaternary ammonium salt (bis-alkylation).

  • Cause: This occurs almost exclusively in the Direct Alkylation route (using propyl bromide).

  • Fix: Switch to Reductive Amination. If you must use alkylation, use a deficiency of propyl bromide (0.9 equiv) and recycle the starting material.

Q: The product turns pink/brown upon storage.

A: Oxidation of the piperidine ring or trace metal contamination.

  • Prevention: Store the HCl salt.[4] The free base is prone to oxidation (N-oxide formation). Store under Argon/Nitrogen in amber vials.

Module 5: Safety & Regulatory (E-E-A-T)

1-Bromopropane (nPB) Warning

If you choose the alkylation route, be aware that 1-Bromopropane is classified as a substance of very high concern (SVHC).

  • EPA Status: Listed as a HAP (Hazardous Air Pollutant).[5]

  • Toxicity: Neurotoxicity (peripheral neuropathy) and reproductive toxicity.

  • Control: Requires closed-system handling. Reductive amination is the engineering control of choice to eliminate this hazard.

Exotherm Management
  • Reaction: The reaction of Propanal + STAB releases heat. On >1kg scale, this must be dosed. Accumulation of reagents followed by a sudden initiation can lead to thermal runaway.

  • Quench: The NaHCO

    
     quench releases massive amounts of CO
    
    
    
    . Ensure reactor venting capacity is sufficient.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

    • Core reference for the STAB protocol.
  • U.S. Environmental Protection Agency (EPA). "Final Risk Evaluation for 1-Bromopropane (n-Propyl Bromide)."[3][5] August 2020.

    • Regulatory grounding for avoiding the alkyl
  • Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2nd Edition, 2012.
  • Pfizer Inc. "Process for the preparation of piperidine derivatives." World Intellectual Property Organization, WO2008013622.

    • Industrial context for piperidine carboxamide scale-up.

Sources

Technical Support Center: Chiral Separation of N-propylpiperidine-4-carboxamide Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the chiral separation of N-propylpiperidine-4-carboxamide hydrochloride enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions (FAQs) related to the enantioselective analysis of this important piperidine derivative. As a crucial scaffold in medicinal chemistry, achieving robust and reproducible chiral separation is paramount for accurate pharmacological and toxicological assessment.[1][2] This guide synthesizes established chromatographic principles with practical, field-proven insights to empower you to overcome common challenges in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chiral separation of N-propylpiperidine-4-carboxamide hydrochloride.

Q1: Why is the chiral separation of N-propylpiperidine-4-carboxamide hydrochloride important?

A1: N-propylpiperidine-4-carboxamide hydrochloride is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. In pharmaceutical development, enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles.[3][4] Regulatory agencies such as the FDA require that the stereoisomeric composition of a chiral drug be well-characterized. Therefore, separating and quantifying the individual enantiomers is critical for ensuring the safety and efficacy of potential drug candidates.[3]

Q2: What are the primary analytical techniques for the chiral separation of this compound?

A2: The most common and effective techniques for chiral separation of small molecules like N-propylpiperidine-4-carboxamide hydrochloride are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[5][6] The choice of technique often depends on available instrumentation, desired throughput, and the scale of the separation (analytical vs. preparative).

Q3: What type of chiral stationary phase (CSP) is most suitable for separating N-propylpiperidine-4-carboxamide hydrochloride?

A3: Given the presence of a secondary amine in the piperidine ring and an amide group, polysaccharide-based CSPs are a highly versatile and successful choice.[7] Specifically, derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are known for their broad chiral recognition capabilities.[7][8] For basic compounds like this, crown ether-based CSPs can also be highly effective, although they may require specific mobile phase conditions.[9]

Q4: What are the typical mobile phases used for these separations?

A4: For HPLC, mobile phases often consist of a non-polar organic solvent (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol). For SFC, the primary mobile phase is supercritical carbon dioxide, with a small percentage of a polar organic co-solvent, typically an alcohol like methanol.[10] In both cases, small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.

Q5: How can I detect the enantiomers after separation?

A5: Ultraviolet (UV) detection is the most common and straightforward method for the detection of N-propylpiperidine-4-carboxamide hydrochloride, as the molecule contains a chromophore (the amide group). A photodiode array (PDA) detector can be used to monitor the elution of the enantiomers at an appropriate wavelength, typically around 210-220 nm.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during method development and routine analysis.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

// Nodes Start [label="Poor or No Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCSP [label="Select Appropriate CSP\n(Polysaccharide-based)", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeMP [label="Optimize Mobile Phase\n(Hexane/IPA, Additives)", fillcolor="#F1F3F4", fontcolor="#202124"]; AdjustFlow [label="Adjust Flow Rate\n(e.g., 0.5-1.5 mL/min)", fillcolor="#F1F3F4", fontcolor="#202124"]; ControlTemp [label="Control Temperature\n(e.g., 25-40 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; GoodResolution [label="Good Resolution", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckCSP [label="Initial Screening"]; CheckCSP -> OptimizeMP [label="CSP Selected"]; OptimizeMP -> AdjustFlow [label="Fine-tuning"]; AdjustFlow -> ControlTemp [label="Further Optimization"]; ControlTemp -> GoodResolution [label="Achieved"]; } endomdot Caption: HPLC Method Development Workflow.

Problem 1: No separation or poor resolution of enantiomers.

  • Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP).

    • Explanation: The fundamental principle of chiral separation by HPLC relies on the differential interaction between the enantiomers and the chiral stationary phase.[5] If the chosen CSP does not provide sufficient enantioselectivity for N-propylpiperidine-4-carboxamide hydrochloride, no separation will be observed.

    • Solution:

      • Screen Multiple CSPs: Begin with polysaccharide-based CSPs, such as those with cellulose or amylose backbones derivatized with phenylcarbamates.[7] It is advisable to screen a small set of complementary CSPs.

      • Consider Alternative CSPs: If polysaccharide columns fail, consider a crown ether-based CSP, which is specifically designed for the separation of primary and secondary amines.[8][9]

  • Possible Cause 2: Suboptimal Mobile Phase Composition.

    • Explanation: The mobile phase composition significantly influences the retention and selectivity of the enantiomers. The strength of the polar modifier (alcohol) and the presence of additives can dramatically alter the interactions with the CSP.

    • Solution:

      • Vary the Alcohol Modifier: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the non-polar solvent (e.g., hexane). A lower percentage of alcohol generally leads to longer retention times and may improve resolution.

      • Introduce Additives: For basic compounds like N-propylpiperidine-4-carboxamide hydrochloride, residual silanols on the silica support can cause peak tailing and poor resolution. Adding a small amount of a basic additive, such as diethylamine (DEA) or butylamine (BA) (typically 0.1%), can suppress these interactions and improve peak shape. Conversely, an acidic additive like trifluoroacetic acid (TFA) (typically 0.1%) can sometimes enhance chiral recognition.

      • Change the Alcohol: Switching between different alcohol modifiers (e.g., from isopropanol to ethanol) can alter the selectivity and may lead to a successful separation.

Problem 2: Peak splitting or shouldering.

  • Possible Cause 1: Sample Solvent Incompatibility.

    • Explanation: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause distortion of the peak shape as it enters the column.[11]

    • Solution:

      • Dissolve in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.

      • Use a Weaker Solvent: If the sample is not soluble in the mobile phase, use the weakest possible solvent that provides adequate solubility.

      • Reduce Injection Volume: Injecting a smaller volume of the sample can mitigate the effects of a strong sample solvent.

  • Possible Cause 2: Column Contamination or Void.

    • Explanation: A partially blocked frit or a void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[12][13] This will typically affect all peaks in the chromatogram.

    • Solution:

      • Flush the Column: Reverse the column direction and flush with a strong solvent to try and dislodge any particulate matter.

      • Use a Guard Column: Employing a guard column can protect the analytical column from contamination.

      • Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement.

ParameterStarting ConditionOptimization RangeRationale
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Screen Amylose and Crown Ether CSPsDifferent CSPs offer unique chiral recognition mechanisms.[7][8]
Mobile Phase 90:10 Hexane:Isopropanol95:5 to 80:20 Hexane:AlcoholModulates retention and selectivity.
Additive None0.1% DEA or 0.1% TFAImproves peak shape by suppressing silanol interactions.
Flow Rate 1.0 mL/min0.5 - 1.5 mL/minAffects analysis time and efficiency.
Temperature 25 °C20 - 40 °CCan influence selectivity and peak shape.
Supercritical Fluid Chromatography (SFC) Troubleshooting

// Nodes Start [label="Long Retention Times", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IncreaseCosolvent [label="Increase Co-solvent %\n(e.g., Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; AdjustBPR [label="Adjust Back Pressure\nRegulator (BPR)", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeTemp [label="Optimize Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimalRetention [label="Optimal Retention", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> IncreaseCosolvent [label="Initial Approach"]; IncreaseCosolvent -> AdjustBPR [label="Fine-tuning Elution"]; AdjustBPR -> OptimizeTemp [label="Further Optimization"]; OptimizeTemp -> OptimalRetention [label="Achieved"]; } endomdot Caption: SFC Method Development Workflow.

Problem: Poor peak shape (tailing or fronting).

  • Possible Cause 1: Inappropriate Co-solvent or Additive.

    • Explanation: In SFC, the choice of co-solvent and additive is critical for achieving good peak shapes, especially for polar and basic compounds.[14]

    • Solution:

      • Select an Appropriate Co-solvent: Methanol is a common and effective co-solvent for SFC.

      • Use an Additive: For a basic compound like N-propylpiperidine-4-carboxamide hydrochloride, adding a basic additive like diethylamine (DEA) to the co-solvent is often necessary to achieve symmetrical peaks. A typical concentration is 0.1-0.5%.

  • Possible Cause 2: Low Back Pressure.

    • Explanation: The back pressure regulator (BPR) maintains the supercritical state of the mobile phase. If the pressure is too low, the CO2 may not be in a supercritical state, leading to poor chromatography.

    • Solution:

      • Increase Back Pressure: Ensure the BPR is set to an appropriate pressure, typically between 100 and 150 bar.

      • Check for Leaks: A leak in the system can also lead to a drop in pressure.

ParameterStarting ConditionOptimization RangeRationale
Chiral Stationary Phase Same as HPLC screeningPolysaccharide-based CSPsMany HPLC CSPs are compatible with SFC.[10]
Co-solvent 10% Methanol5 - 40% Methanol or EthanolControls retention and selectivity.
Additive 0.2% DEA in Methanol0.1 - 0.5% DEA or other amineEssential for good peak shape of basic compounds.
Back Pressure 120 bar100 - 200 barMaintains the supercritical state of CO2.
Temperature 40 °C35 - 50 °CAffects fluid density and can influence selectivity.[14]
Capillary Electrophoresis (CE) Troubleshooting

Problem: No enantiomeric separation.

  • Possible Cause: Inappropriate Chiral Selector.

    • Explanation: In CE, chiral separation is achieved by adding a chiral selector to the background electrolyte (BGE). The selector forms transient diastereomeric complexes with the enantiomers, which have different mobilities.[15][16]

    • Solution:

      • Use Cyclodextrins: Cyclodextrins (CDs) are the most common chiral selectors for CE.[17] For a cationic compound like N-propylpiperidine-4-carboxamide hydrochloride (which will be protonated at low pH), neutral CDs (like hydroxypropyl-β-cyclodextrin) or anionic CDs (like sulfated-β-cyclodextrin) are good starting points.

      • Optimize Selector Concentration: The concentration of the chiral selector can significantly impact the resolution. It is important to optimize this parameter, typically in the range of 5-50 mM.

      • Adjust BGE pH: The pH of the background electrolyte affects the charge of the analyte and the interactions with the chiral selector. A low pH (e.g., 2.5) is often a good starting point for basic compounds.

Section 3: Concluding Remarks

The successful chiral separation of N-propylpiperidine-4-carboxamide hydrochloride is an achievable but systematic process. It requires a logical approach to screening chiral stationary phases and mobile phases, followed by methodical optimization of chromatographic parameters. This guide provides a foundational framework for developing and troubleshooting your chiral separation methods. Remember that each chiral separation can be unique, and a degree of empirical investigation is often necessary. By understanding the underlying principles of chiral recognition and the influence of various experimental parameters, you will be well-equipped to develop a robust and reliable analytical method.

References

  • Columnex LLC. Chiral HPLC and SFC Columns. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • ResearchGate. (2023). (PDF) Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • News-Medical. (2022). Pharmaceutical Applications of Supercritical Fluid Chromatography. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Pharmaceutical Technology. (2005). Supercritical Fluid Chiral Separations. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]

  • ScienceDirect. (2014). A generic chiral separation strategy in supercritical fluid chromatography. [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • National Center for Biotechnology Information. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. [Link]

  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. [Link]

  • Chromatography Today. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. [Link]

  • National Center for Biotechnology Information. (2021). Capillary Electrophoresis: Trends and Recent Advances. [Link]

  • Chromatography Online. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don’t Look Right. [Link]

  • Separation Science. Peak Splitting in HPLC: Causes and Solutions. [Link]

Sources

Technical Support Center: Synthesis of Substituted Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted piperidine carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of this important class of molecules. Piperidine carboxamides are prevalent scaffolds in medicinal chemistry, and their successful synthesis is often a critical step in the drug discovery pipeline.[1][2][3] This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to empower you to overcome synthetic hurdles and achieve your target compounds with higher purity and yield.

Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common issues encountered during the synthesis of substituted piperidine carboxamides, offering quick solutions and explanations.

Q1: My amide coupling reaction is resulting in a very low yield. What are the primary factors to investigate?

A: Low yields in the synthesis of piperidine carboxamides are a frequent challenge.[4][5] The most common culprits are inefficient activation of the carboxylic acid, the presence of moisture, steric hindrance, and suboptimal reaction conditions. Ensure your coupling reagent is fresh and used in the correct stoichiometry. For sterically hindered substrates, consider switching to a more potent activating agent like HATU or PyBOP.[4] Meticulously dry all glassware and use anhydrous solvents, as water can quench the activated carboxylic acid intermediate.

Q2: I'm observing a significant amount of a di-acylated byproduct. How can this be prevented?

A: Di-acylation can occur if your piperidine starting material possesses other nucleophilic functional groups, such as a hydroxyl or another amine.[5] The most effective way to prevent this is by employing an orthogonal protecting group strategy for the secondary nucleophile. Alternatively, carefully controlling the stoichiometry of the acylating agent (using no more than one equivalent) can minimize this side reaction, though this may lead to an incomplete reaction.

Q3: My final product is a thick, non-filterable oil, making purification difficult. What are my options?

A: Oily products are common, especially for more polar carboxamides. If direct crystallization fails, column chromatography is the primary method for purification. For highly polar compounds that streak on silica gel, consider using a modified mobile phase containing a small percentage of a basic modifier like triethylamine or ammonium hydroxide to improve peak shape.[6] Reversed-phase chromatography is also a powerful alternative for purifying polar amides.[7]

Q4: How do I choose the right protecting group for the piperidine nitrogen?

A: The choice of a nitrogen protecting group is critical and depends on the overall synthetic route and the stability of your molecule to various deprotection conditions.[8]

  • Boc (tert-butoxycarbonyl): This is a very common choice due to its stability to a wide range of reaction conditions and its facile removal with mild acid (e.g., TFA in DCM).[9]

  • Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions, it is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which might not be compatible with other reducible functional groups in your molecule.[10]

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is stable to acidic conditions but is readily cleaved by a mild base, often a solution of piperidine in DMF.[8][10]

Section 2: In-Depth Troubleshooting Guides

This section provides a more detailed analysis of complex synthetic challenges, complete with mechanistic insights and step-by-step guidance.

Troubleshooting Amide Bond Formation

The formation of the amide bond is the cornerstone of piperidine carboxamide synthesis. When this step falters, a systematic approach is necessary to diagnose and resolve the issue.

Problem: Incomplete conversion despite prolonged reaction times.

Causality Analysis: This issue often points to insufficient reactivity of one or both coupling partners, or deactivation of the coupling reagent. Steric hindrance around the amine or the carboxylic acid is a major contributor.[4][11][12][13] The nucleophilicity of the piperidine nitrogen can also be diminished by electron-withdrawing substituents on the ring.

Solutions & Protocols:

  • Re-evaluate your Coupling Reagent: For sterically demanding substrates, standard carbodiimide reagents like DCC or EDCI may be insufficient. Upgrade to a more potent uronium- or phosphonium-based reagent.

    Coupling ReagentClassKey AdvantagesConsiderations
    EDCI/DCC CarbodiimideCost-effective, common.Can be less effective for hindered couplings. DCC byproduct (DCU) is insoluble and can be difficult to remove.
    HATU/HBTU UroniumHigh reactivity, fast reaction times, low racemization.[4]More expensive. Byproducts are water-soluble for easier removal.
    PyBOP PhosphoniumHigh reactivity, suitable for hindered systems.[4]Can be more expensive.
  • Optimize Reaction Conditions:

    • Temperature: While many amide couplings are run at room temperature, gently heating the reaction (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier for sterically hindered substrates. However, be mindful of potential side reactions or degradation at higher temperatures.

    • Solvent: Aprotic polar solvents like DMF, NMP, or DCM are standard. Ensure the solvent fully dissolves all reactants.

    • Base: A non-nucleophilic base, such as DIPEA or triethylamine, is typically added to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt. Ensure at least two equivalents of base are used if the amine is a hydrochloride or trifluoroacetate salt.

dot

Amide_Coupling_Troubleshooting Troubleshooting Incomplete Amide Coupling start Incomplete Conversion reagent Evaluate Coupling Reagent (EDCI, HATU, PyBOP) start->reagent conditions Optimize Reaction Conditions (Temperature, Solvent, Base) start->conditions sterics Assess Steric Hindrance start->sterics purification Check for Product Inhibition start->purification edci EDCI/DCC: Cost-effective but may be weak reagent->edci hatu HATU/PyBOP: More potent for hindered substrates reagent->hatu temp Increase Temperature (monitor for side reactions) conditions->temp solvent Ensure Solubility (DMF, NMP, DCM) conditions->solvent base Use Non-nucleophilic Base (DIPEA, TEA) conditions->base acid Hindrance at Carboxylic Acid sterics->acid amine Hindrance at Piperidine Nitrogen sterics->amine solubility Product Precipitation? purification->solubility

Caption: Troubleshooting workflow for incomplete amide coupling reactions.

Managing Stereochemistry

For chiral substituted piperidines, maintaining stereochemical integrity is paramount.

Problem: Epimerization at a stereocenter adjacent to the piperidine nitrogen.

Causality Analysis: The α-proton to the nitrogen can be acidic, and under basic conditions, deprotonation can lead to a planar intermediate, resulting in racemization or epimerization upon reprotonation.[5] This is particularly a risk when using strong bases or elevated temperatures.

Solutions & Protocols:

  • Base Selection: Use a hindered, non-nucleophilic base like DIPEA (pKa of conjugate acid ~10.8) instead of less hindered amines like triethylamine (pKa of conjugate acid ~10.6). The steric bulk of DIPEA can disfavor the abstraction of the α-proton.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature can mitigate epimerization.

  • Coupling Reagent Choice: Certain coupling reagents, particularly those that generate a highly reactive acylating intermediate, can exacerbate epimerization. The addition of a racemization suppressant like HOBt or HOAt can be beneficial, although modern coupling reagents like HATU already incorporate a HOAt moiety.

Section 3: Experimental Protocols

This section provides detailed, step-by-step protocols for common procedures in the synthesis of substituted piperidine carboxamides.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol is suitable for a wide range of substituted piperidines and carboxylic acids, including those with moderate steric hindrance.

Materials:

  • Substituted piperidine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Stir bar, round-bottom flask, nitrogen inlet, syringes

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF (to make a ~0.2 M solution).

  • Add the substituted piperidine (1.0 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture dropwise at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[14]

Troubleshooting Tips:

  • If the reaction stalls: Add an additional 0.2 eq of HATU and stir for another 1-2 hours.

  • If the product is water-soluble: Avoid aqueous work-up. Instead, directly purify the crude reaction mixture by reversed-phase HPLC.

  • If byproducts from HATU are difficult to remove: A modified work-up with a dilute acid wash (e.g., 1M HCl) can help, provided the product is stable to acid.

Protocol 2: Purification of a Polar Piperidine Carboxamide by Recrystallization

Recrystallization is a cost-effective and scalable purification method for crystalline solids.[14][15]

Procedure:

  • Transfer the crude, solid piperidine carboxamide to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., isopropanol, acetonitrile, or an ethanol/water mixture) to just dissolve the solid.[14]

  • Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystallization appears complete at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under high vacuum to remove residual solvent.

dot

Recrystallization_Workflow Recrystallization Protocol start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slowly Cool to Room Temperature dissolve->cool induce Induce Crystallization (Scratch/Seed) cool->induce No Crystals? chill Chill in Ice Bath cool->chill Crystals Form induce->chill filter Vacuum Filter Crystals chill->filter dry Dry Under Vacuum filter->dry pure_product Pure Crystalline Product dry->pure_product

Sources

Validation & Comparative

Comparative Analysis: N-Propylpiperidine-4-carboxamide (N-PPCA) vs. Crizotinib

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between N-propylpiperidine-4-carboxamide hydrochloride (N-PPCA) and Crizotinib . While Crizotinib represents the clinical gold standard for Anaplastic Lymphoma Kinase (ALK) inhibition, N-PPCA serves as a representative chemical scaffold and fragment-based lead in early-stage drug discovery.

This analysis contrasts the optimized clinical efficacy of Crizotinib with the structural versatility of the piperidine-4-carboxamide pharmacophore, highlighting their roles in the drug development pipeline. N-PPCA is not a direct clinical competitor but a structural template used to probe binding pockets (including ALK, Sigma receptors, and DNA gyrase) to design next-generation inhibitors.

Chemical Structure & Physicochemical Properties[1][2][3][4][5]

The fundamental difference lies in complexity. Crizotinib is a "Rule-of-5" compliant drug optimized for potency and bioavailability, whereas N-PPCA is a low-molecular-weight fragment (Fragment-Based Drug Design - FBDD).

Structural Comparison[4]
FeatureN-Propylpiperidine-4-carboxamide HClCrizotinib
Role Chemical Scaffold / Fragment HitClinical Drug (First-in-class)
Molecular Weight ~206.7 g/mol (HCl salt)450.34 g/mol
Core Motif Piperidine-4-carboxamide2-aminopyridine / Pyrazole-Piperidine
H-Bond Donors/Acceptors 2 / 22 / 7
Lipophilicity (cLogP) Low (< 1.5)Moderate (~3.7)
Key Interaction H-bond via amide (Hinge binder mimic)ATP-competitive (Hinge + Hydrophobic pocket)
Visualization of Structural Logic

ChemicalComparison N_PPCA N-propylpiperidine-4-carboxamide (Scaffold) Frag Fragment-Like (MW < 250) N_PPCA->Frag Binding Hinge Region Interaction N_PPCA->Binding Potential Crizotinib Crizotinib (Clinical Drug) Drug Drug-Like (MW > 400) Crizotinib->Drug Crizotinib->Binding Validated

Figure 1: Structural classification contrasting the scaffold nature of N-PPCA with the optimized drug architecture of Crizotinib.

Mechanism of Action & Pharmacology[6]

Crizotinib: The Benchmark (Type I Inhibitor)

Crizotinib functions as an ATP-competitive inhibitor of ALK, ROS1, and MET receptor tyrosine kinases.

  • Binding Mode: It binds to the ATP-binding pocket in the "active" conformation (Type I). The 2-aminopyridine ring forms a bidentate hydrogen bond with the hinge region (Met1199 in ALK).

  • Selectivity: High for ALK/ROS1/MET but possesses known off-target activity against Sigma receptors (σ1/σ2).

N-PPCA: The Scaffold (Probing the Pocket)

The piperidine-4-carboxamide moiety is a privileged structure in medicinal chemistry.[1]

  • ALK Inhibition: Derivatives of this scaffold have been identified as ALK inhibitors.[1][2] The carboxamide group can mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • Sigma Receptor Ligand: N-substituted piperidines are classic pharmacophores for Sigma-1 receptor binding. N-PPCA serves as a probe to determine if specific substitutions can shift selectivity from CNS targets (Sigma) to Kinase targets (ALK).

  • Potency: As a naked scaffold, N-PPCA typically exhibits micromolar (µM) affinity. It requires "decoration" (e.g., adding aromatic rings to the piperidine nitrogen) to reach the nanomolar (nM) potency of Crizotinib.

Experimental Performance Data

The following data contrasts the optimized drug against the class of compounds derived from the N-PPCA scaffold.

MetricCrizotinib (Reference)N-PPCA Scaffold Derivatives*
ALK IC50 (Enzymatic) 0.5 - 2.0 nM 0.1 - 50 µM (Structure dependent)
Cellular IC50 (Karpas-299) ~20 - 50 nM > 1 µM (Parent scaffold)
Selectivity Profile High (ALK/MET/ROS1)Low (Promiscuous binder without optimization)
Primary Resistance L1196M Gatekeeper MutationPotential to design around L1196M

Note: Data for N-PPCA refers to the scaffold's baseline activity or early hits in the piperidine carboxamide series (e.g., Bryan et al. derivatives).

Experimental Protocols

To validate the comparison, the following protocols allow for the synthesis of the scaffold and the assessment of its kinase inhibitory potential.

Protocol A: Synthesis of N-Propylpiperidine-4-carboxamide HCl

Objective: Synthesize the scaffold for SAR studies.

  • Reagents: Isonipecotamide (Piperidine-4-carboxamide), 1-Iodopropane, Potassium Carbonate (

    
    ), Acetonitrile (
    
    
    
    ).
  • Procedure:

    • Dissolve isonipecotamide (1.0 eq) in acetonitrile.

    • Add

      
       (2.0 eq) and 1-iodopropane (1.1 eq).
      
    • Reflux at 80°C for 12 hours. Monitor via TLC (MeOH/DCM 1:9).

    • Filter inorganic salts and concentrate the filtrate.

    • Salt Formation: Dissolve residue in ethanol, add HCl in diethyl ether dropwise until pH < 2.

    • Precipitate the hydrochloride salt, filter, and dry under vacuum.

  • Validation: confirm structure via

    
    -NMR (D2O) looking for the propyl triplet at ~0.9 ppm and piperidine ring protons.
    
Protocol B: ALK Kinase Inhibition Assay (FRET-based)

Objective: Compare IC50 of the synthesized scaffold vs. Crizotinib.

  • System: Z'-LYTE™ Kinase Assay (Tyr 1 Peptide).

  • Reaction Mix:

    • Recombinant ALK kinase domain (0.5 - 2 nM final).

    • ATP (at

      
      , typically 10-50 µM).
      
    • FRET peptide substrate (2 µM).

    • Test compounds: Crizotinib (Serial dilution 10 nM - 0.001 nM) vs. N-PPCA (Serial dilution 100 µM - 0.1 µM).

  • Incubation: 1 hour at Room Temperature in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Development: Add Development Reagent A (cleaves unphosphorylated peptide). Incubate 1 hour.

  • Readout: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission).

  • Analysis: Plot % Phosphorylation vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to determine IC50.

Pathway Visualization (ALK Signaling)

This diagram illustrates the downstream signaling blocked by Crizotinib and potentially modulated by optimized N-PPCA derivatives.

ALK_Pathway ALK ALK Receptor (Tyrosine Kinase) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 Crizotinib Crizotinib (Inhibitor) Crizotinib->ALK Inhibits N_PPCA N-PPCA Derivatives (Experimental) N_PPCA->ALK Potential Inhibition MAPK MAPK / ERK RAS->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation STAT3->Proliferation

Figure 2: ALK signaling cascade. Crizotinib blocks the ATP pocket of ALK, preventing phosphorylation of downstream effectors (RAS, PI3K, STAT3). N-PPCA derivatives target this same node.

References

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors. Arabian Journal of Chemistry. (2023). Discusses the use of the piperidine carboxamide scaffold for ALK inhibition.[1][3][2]

  • Crizotinib (PF-02341066) uses: National Cancer Institute (NCI). Detailed pharmacology of Crizotinib.

  • Piperidine-4-carboxamide as a new scaffold. International Journal of Biological Macromolecules. (2021). Explores the versatility of this scaffold in drug discovery.

  • N-Propylpiperidine-4-carboxamide Hydrochloride Data Sheet. PubChem. Chemical structure and identifiers.

Sources

N-propylpiperidine-4-carboxamide hydrochloride efficacy compared to known PARP inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the PARP Inhibitor 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide and Clinically Approved PARP Inhibitors

This guide provides a comprehensive comparison of the preclinical efficacy of the potent Poly (ADP-ribose) polymerase (PARP) inhibitor, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, with a selection of well-established, clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and DNA damage response.

It is imperative to clarify that the focal point of this comparison is the aforementioned potent derivative, and not its foundational scaffold, N-propylpiperidine-4-carboxamide hydrochloride, which serves as a building block in its synthesis. The derivative, hereafter referred to as the "Investigational Compound," has demonstrated significant PARP inhibitory activity and provides a scientifically valid basis for comparison against approved therapeutics.

The Rationale for Comparison: Understanding the Role of PARP in Oncology

Poly (ADP-ribose) polymerases are a family of enzymes critical for cellular homeostasis, particularly in the context of DNA damage repair. PARP1 and PARP2 are key players in the base excision repair (BER) pathway, which addresses single-strand DNA breaks. Inhibition of these enzymes in cancer cells with pre-existing defects in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations, leads to a synthetic lethal phenotype. The accumulation of unrepaired single-strand breaks results in the formation of cytotoxic double-strand breaks during DNA replication, which cannot be repaired in HR-deficient cells, ultimately leading to apoptosis. This targeted approach has revolutionized the treatment of certain cancers.

In Vitro Efficacy: A Head-to-Head Comparison of Potency

The in vitro potency of a PARP inhibitor is a critical determinant of its potential therapeutic efficacy. This is typically quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki) against the target enzymes, PARP1 and PARP2. A lower value indicates greater potency.

The following table summarizes the available in vitro efficacy data for the Investigational Compound and the approved PARP inhibitors. It is important to note that direct comparisons of absolute values across different studies should be made with caution, as minor variations in assay conditions can influence the results.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1 Ki (nM)Cellular PARP Inhibition EC50 (nM)Reference(s)
Investigational Compound --83[1]
Olaparib51--[2]
Rucaparib0.80.51.4-[3]
Niraparib3.82.1-4[2][4]
Talazoparib0.57---[5][6]
Veliparib4.4-5.2 / 2.9-[7][8]

In Vivo Preclinical Efficacy: Evidence from Xenograft Models

The ultimate preclinical validation of a PARP inhibitor's efficacy lies in its ability to inhibit tumor growth in vivo. The Investigational Compound has demonstrated efficacy in combination with DNA-damaging agents in murine xenograft models.

Investigational Compound: In Vivo Efficacy [1]

  • Model: B16F10 subcutaneous murine melanoma

    • Treatment: Combination with temozolomide (TMZ)

    • Outcome: Demonstrated good in vivo efficacy.

  • Model: MX-1 breast cancer xenograft

    • Treatment: Combination with cisplatin

    • Outcome: Demonstrated good in vivo efficacy.

Due to the lack of publicly available, directly comparable preclinical in vivo studies using the exact same cell lines and treatment regimens for the approved PARP inhibitors, a head-to-head tabular comparison is not feasible. However, numerous studies have independently validated the in vivo efficacy of these approved drugs in various BRCA-mutant and other HR-deficient xenograft models.

The Underlying Mechanism: PARP Inhibition and Synthetic Lethality

The therapeutic efficacy of PARP inhibitors is rooted in the concept of synthetic lethality. The following diagram illustrates the signaling pathway and the mechanism of action of PARP inhibitors.

PARP_Inhibition_Pathway Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell (e.g., BRCA mutant) SSB1 Single-Strand Break (SSB) PARP1 PARP Activation SSB1->PARP1 BER Base Excision Repair (BER) PARP1->BER DNA_Repair1 DNA Repaired BER->DNA_Repair1 SSB2 Single-Strand Break (SSB) PARP_Inhibitor PARP Inhibitor SSB2->PARP_Inhibitor PARP Trapping Blocked_BER BER Blocked PARP_Inhibitor->Blocked_BER DSB Double-Strand Break (DSB) (at replication fork collapse) Blocked_BER->DSB Failed_HR Homologous Recombination (HR) Fails DSB->Failed_HR Apoptosis Apoptosis Failed_HR->Apoptosis

Caption: PARP Inhibition in HR-deficient cells.

Experimental Protocols for Efficacy Assessment

To ensure the reproducibility and validity of efficacy data, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for key assays used in the evaluation of PARP inhibitors.

PARP1 Enzymatic Inhibition Assay (Fluorescence Polarization)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 in a cell-free system.

FP_Assay_Workflow Workflow for PARP1 FP Assay start Start prepare_reagents Prepare Reagents: - PARP1 Enzyme - Fluorescently Labeled DNA - NAD+ - Assay Buffer - Test Compounds start->prepare_reagents add_enzyme_dna Add PARP1 and fluorescent DNA to well prepare_reagents->add_enzyme_dna add_compound Add Test Compound (or vehicle control) add_enzyme_dna->add_compound incubate1 Incubate to allow binding add_compound->incubate1 add_nad Initiate reaction with NAD+ incubate1->add_nad incubate2 Incubate for reaction to proceed add_nad->incubate2 read_fp Read Fluorescence Polarization incubate2->read_fp analyze Analyze Data (Calculate IC50) read_fp->analyze end End analyze->end

Caption: Fluorescence Polarization Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in assay buffer.

    • Dilute recombinant human PARP1 enzyme and the fluorescently labeled DNA substrate (e.g., a nicked oligonucleotide) to their working concentrations in assay buffer.

    • Prepare a working solution of NAD+ in assay buffer.

  • Assay Plate Setup:

    • Add the test compound dilutions and controls (vehicle and no-enzyme controls) to the wells of a black, low-volume 384-well plate.

    • Add the PARP1 enzyme and fluorescent DNA substrate mixture to all wells except the no-enzyme control.

  • Incubation and Reaction Initiation:

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the NAD+ solution to all wells.

  • Reaction and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • The degree of PARP1 inhibition is inversely proportional to the fluorescence polarization signal.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular PARP Inhibition Assay (Immunofluorescence)

This cell-based assay measures the inhibition of PARP activity within cells by quantifying the levels of poly(ADP-ribose) (PAR) chains.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., a BRCA-mutant cancer cell line) in a 96-well imaging plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PARP inhibitor for 1-2 hours.

    • Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., H2O2 or MMS) for a short period (e.g., 15 minutes).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate the cells with a primary antibody against PAR overnight at 4°C.

    • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the fluorescence intensity of the PAR signal within the nucleus of each cell.

    • Plot the average PAR intensity against the inhibitor concentration to determine the EC50 value.

PARP Trapping Assay

This assay measures the ability of a PARP inhibitor to "trap" PARP enzymes on DNA, a key mechanism contributing to their cytotoxicity.

PARP_Trapping_Workflow Workflow for PARP Trapping Assay start Start treat_cells Treat cells with PARP inhibitor start->treat_cells lyse_cells Lyse cells and isolate chromatin treat_cells->lyse_cells solubilize Solubilize chromatin -bound proteins lyse_cells->solubilize western_blot Perform Western Blot for PARP1 solubilize->western_blot quantify Quantify PARP1 levels in chromatin fraction western_blot->quantify end End quantify->end

Caption: PARP Trapping Assay Workflow.

Step-by-Step Protocol:

  • Cell Treatment and Fractionation:

    • Treat cultured cells with the PARP inhibitor at various concentrations for a defined period.

    • Harvest the cells and perform subcellular fractionation to isolate the chromatin-bound protein fraction.

  • Protein Quantification and Western Blotting:

    • Quantify the total protein concentration in the chromatin fractions.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection:

    • Probe the membrane with a primary antibody specific for PARP1.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensity for PARP1 in each lane.

    • An increase in the amount of PARP1 in the chromatin-bound fraction in inhibitor-treated cells compared to control cells indicates PARP trapping.

Conclusion

The Investigational Compound, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, demonstrates high potency as a PARP inhibitor, with in vitro efficacy comparable to several clinically approved drugs. Its demonstrated in vivo activity in combination with chemotherapy in preclinical models further underscores its therapeutic potential.

This guide provides a framework for the comparative evaluation of novel PARP inhibitors against established therapeutics. The provided protocols for key efficacy assays offer a starting point for rigorous and reproducible preclinical assessment. Further head-to-head studies under standardized conditions are warranted to definitively establish the relative potency and efficacy of this promising investigational compound.

References

  • Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965-6975. [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591.
  • Shen, Y., et al. (2013). BMN 673, a potent and orally bioavailable PARP1/2 inhibitor, demonstrates in vivo efficacy in BRCA1/2-deficient tumor models. Clinical Cancer Research, 19(18), 5003-5015.
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185.
  • Thomas, H. D., et al. (2007). Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. Molecular Cancer Therapeutics, 6(3), 945-956.
  • Donawho, C. K., et al. (2007). ABT-888, an orally bioavailable poly(ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models. Clinical Cancer Research, 13(9), 2728-2737.
  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599. [Link]

  • Rudolph, J., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. PNAS, 119(11), e2120524119.
  • Langelier, M. F., et al. (2018). The PARP inhibitor olaparib disrupts the PARP1-DNA-histone complex. Cell Chemical Biology, 25(6), 739-751.e8.
  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. [Link]

  • Drew, Y., et al. (2016). The PARP inhibitor rucaparib for the treatment of ovarian cancer. Expert Review of Anticancer Therapy, 16(9), 925-937. [Link]

  • Moore, K., et al. (2018). Niraparib for the treatment of ovarian cancer. Future Oncology, 14(1), 13-27.
  • Litton, J. K., et al. (2018). Talazoparib in patients with advanced breast cancer and a germline BRCA mutation. New England Journal of Medicine, 379(8), 753-763.
  • BPS Bioscience. (n.d.). ABT-888 (Veliparib) PARP1, PARP2 27101. [Link]

  • Penning, T. D., et al. (2009). Optimization of a series of 2-substituted-1H-benzimidazole-4-carboxamide inhibitors of poly(ADP-ribose) polymerase (PARP). Bioorganic & Medicinal Chemistry Letters, 19(15), 4165-4169.
  • O'Connor, M. J. (2015). Targeting the DNA damage response in cancer. Molecular Cell, 60(4), 547-560.
  • Mateo, J., et al. (2015). DNA-repair defects and olaparib in metastatic prostate cancer. New England Journal of Medicine, 373(18), 1697-1708.
  • Mirza, M. R., et al. (2016). Niraparib maintenance therapy in platinum-sensitive, recurrent ovarian cancer. New England Journal of Medicine, 375(22), 2154-2164.
  • Coleman, R. L., et al. (2017). Rucaparib maintenance treatment for recurrent ovarian carcinoma after response to platinum therapy (ARIEL3): a randomised, double-blind, placebo-controlled, phase 3 trial. The Lancet, 390(10106), 1949-1961.
  • Ramaswamy, K., et al. (2012). A phase 1 study evaluating the pharmacokinetics and preliminary efficacy of veliparib (ABT-888) in combination with carboplatin/paclitaxel in Japanese subjects with non-small cell lung cancer (NSCLC). Cancer Chemotherapy and Pharmacology, 70(5), 695-703. [Link]

  • Murai, J., et al. (2014). Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Molecular Cancer Therapeutics, 13(2), 433-443.
  • Hopkins, T. A., et al. (2015). Mechanistic dissection of PARP1 trapping and the impact on in vivo tolerability and efficacy of PARP inhibitors. Molecular Cancer Research, 13(10), 1465-1477.
  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. [Link]

  • de Bono, J., et al. (2017). Phase I, dose-escalation, two-part trial of the PARP inhibitor talazoparib in patients with advanced germline BRCA1/2 mutations and selected sporadic cancers. Cancer Discovery, 7(6), 620-629. [Link]

  • Berridge, M. V., et al. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Pommier, Y., et al. (2016). Targeting DNA repair in cancer.
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
  • Sonnenblick, A., et al. (2015). An update on PARP inhibitors in breast cancer.
  • Kaufman, B., et al. (2015). Olaparib monotherapy in patients with advanced cancer and a germline BRCA1/2 mutation. Journal of Clinical Oncology, 33(3), 244-250.
  • Ledermann, J., et al. (2014). Olaparib maintenance therapy in patients with platinum-sensitive relapsed serous ovarian cancer: a preplanned retrospective analysis of outcomes by BRCA status in a randomised phase 2 trial. The Lancet Oncology, 15(8), 852-861.
  • Swisher, E. M., et al. (2017). Rucaparib in relapsed, platinum-sensitive high-grade ovarian carcinoma (ARIEL2 Part 1): an international, multicentre, open-label, phase 2 trial. The Lancet Oncology, 18(1), 75-87.
  • Sandhu, S. K., et al. (2013). The poly(ADP-ribose) polymerase inhibitor niraparib (MK4827) in BRCA mutation carriers and patients with sporadic cancer: a phase 1 dose-escalation trial. The Lancet Oncology, 14(9), 882-892.
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of N-propylpiperidine-4-carboxamide hydrochloride (NPP-4H), a Putative NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of NLRP3 and the Promise of NPP-4H

The NLRP3 inflammasome is a critical component of the innate immune system, a multi-protein complex responsible for detecting a vast array of danger signals, from pathogenic invaders to sterile inflammatory triggers like crystalline cholesterol. Its activation leads to the proteolytic cleavage of pro-caspase-1 into its active form, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, highly pro-inflammatory cytokines. Dysregulation of the NLRP3 inflammasome is a key pathogenic driver in a host of inflammatory diseases, including gout, type 2 diabetes, and neurodegenerative disorders, making it a high-value therapeutic target.

This guide focuses on a novel investigational compound, N-propylpiperidine-4-carboxamide hydrochloride (NPP-4H) , a molecule hypothesized to be a direct inhibitor of the NLRP3 inflammasome. Validating the precise mechanism of action (MoA) is a critical step in drug development. It ensures that the therapeutic effect is achieved through the intended pathway, reveals potential off-target effects, and provides a solid foundation for clinical trial design.

Here, we present a comprehensive, multi-phase experimental framework to rigorously validate the MoA of NPP-4H. This guide is designed for drug development professionals and researchers, providing not only detailed protocols but also the scientific rationale behind each experimental choice. We will compare NPP-4H's performance against a well-characterized NLRP3 inhibitor, MCC950, to benchmark its potency and specificity.

Phase 1: Establishing Primary Target Engagement and Cellular Efficacy

The first logical step is to confirm that NPP-4H directly interacts with the NLRP3 inflammasome and inhibits its function in a relevant cellular context. This phase answers two fundamental questions: "Does the compound bind to the target?" and "Does it work in a cell?"

Biochemical Assays for Direct Target Binding

To claim NPP-4H is a direct inhibitor, we must demonstrate a physical interaction with a core component of the inflammasome complex. The NLRP3 protein itself is the primary candidate. We will employ two orthogonal, label-free techniques to measure binding kinetics.

Methodology 1: Surface Plasmon Resonance (SPR)

  • Immobilization: Recombinant, purified human NLRP3 protein is immobilized onto a sensor chip.

  • Association: A series of NPP-4H concentrations are flowed over the chip, allowing for association with the NLRP3 target.

  • Dissociation: A buffer is flowed over the chip to measure the dissociation of the NPP-4H/NLRP3 complex.

  • Data Analysis: The binding kinetics (association rate, dissociation rate) are measured in real-time, and the equilibrium dissociation constant (KD) is calculated. A low KD value signifies high-affinity binding.

Methodology 2: MicroScale Thermophoresis (MST)

  • Labeling: Recombinant NLRP3 is fluorescently labeled.

  • Titration: The labeled NLRP3 is held at a constant concentration and mixed with a serial dilution of NPP-4H.

  • Measurement: The mixtures are loaded into capillaries, and an infrared laser creates a microscopic temperature gradient. The movement of the labeled protein along this gradient (thermophoresis) changes upon binding to NPP-4H.

  • Data Analysis: A binding curve is generated by plotting the change in thermophoresis against the NPP-4H concentration, from which the KD is derived.

Causality Check: Confirming direct binding with two distinct biophysical methods provides strong evidence that the cellular effects observed later are not due to an indirect, upstream mechanism.

Cellular Assays in Primary Immune Cells

We must now bridge the gap from a biochemical interaction to a functional cellular outcome. The gold-standard cellular model for NLRP3 activation is primary bone marrow-derived macrophages (BMDMs).

Experimental Workflow: NLRP3 Inhibition in BMDMs

  • Priming (Signal 1): BMDMs are treated with lipopolysaccharide (LPS) for 3-4 hours. This upregulates the expression of NLRP3 and pro-IL-1β, "arming" the inflammasome.

  • Inhibition: The cells are pre-incubated with varying concentrations of NPP-4H or the comparator, MCC950, for 1 hour.

  • Activation (Signal 2): The inflammasome is activated with a canonical trigger, such as Nigericin or ATP. These stimuli induce potassium (K+) efflux, a critical step for NLRP3 activation.

  • Endpoint Measurement:

    • IL-1β Release: The cell culture supernatant is collected, and the concentration of mature IL-1β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Pyroptosis: Cell death is measured by quantifying the release of lactate dehydrogenase (LDH) from compromised cells into the supernatant using a commercially available cytotoxicity assay kit.

Diagram: Phase 1 Experimental Workflow

G cluster_0 Biochemical Validation cluster_1 Cellular Validation (BMDMs) cluster_2 Primary Endpoints SPR Surface Plasmon Resonance (SPR) MST MicroScale Thermophoresis (MST) Binding_Data Binding Affinity (KD) SPR->Binding_Data Measures MST->Binding_Data Measures Inhibition Step 2: Inhibit with NPP-4H Binding_Data->Inhibition Informs Priming Step 1: Priming with LPS Priming->Inhibition Activation Step 3: Activate with Nigericin/ATP Inhibition->Activation Measurement Step 4: Endpoint Measurement Activation->Measurement IL1b IL-1β Release (ELISA) Measurement->IL1b Quantifies LDH Pyroptosis (LDH Assay) Measurement->LDH Quantifies

Caption: Workflow for establishing direct binding and cellular efficacy of NPP-4H.

Phase 2: Delineating the Specific Molecular Mechanism

Having confirmed that NPP-4H inhibits NLRP3-driven outcomes in cells, we must now pinpoint where in the signaling cascade it acts. The NLRP3 activation pathway is a multi-step process, offering several potential points of inhibition.

Diagram: NLRP3 Inflammasome Activation Pathway

G cluster_0 Upstream Events cluster_1 Inflammasome Core cluster_2 Downstream Effectors PAMPs Signal 1 (LPS) NFkB NF-κB Activation PAMPs->NFkB via TLR4 DAMPs Signal 2 (e.g., ATP) K_efflux K+ Efflux DAMPs->K_efflux via P2X7R NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Upregulates Transcription NEK7 NEK7 K_efflux->NEK7 NLRP3_active NLRP3 (active) NEK7->NLRP3_active Conformational Change ASC ASC NLRP3_active->ASC Recruits ASC_speck ASC Speck Formation ASC->ASC_speck Oligomerizes into Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits ASC_speck->Pro_Casp1 Cleaves Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves GSDMD Gasdermin-D Casp1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis Inhibitor_Node Hypothesized NPP-4H Action Inhibitor_Node->NLRP3_active Blocks Activation

Caption: The NLRP3 inflammasome signaling cascade and hypothesized point of inhibition for NPP-4H.

Investigating Inflammasome Assembly: ASC Speck Assay

A hallmark of NLRP3 activation is the oligomerization of the adaptor protein ASC into a large, single intracellular focus known as the "ASC speck." Preventing this formation is a key mechanism for many NLRP3 inhibitors.

Methodology: Immunofluorescence Microscopy

  • Cell Culture: LPS-primed BMDMs are cultured on glass coverslips.

  • Treatment: Cells are treated with NPP-4H or MCC950, followed by activation with Nigericin.

  • Fixation & Staining: Cells are fixed, permeabilized, and stained with a primary antibody against ASC, followed by a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Imaging & Analysis: Cells are imaged using a fluorescence microscope. The percentage of cells containing a distinct ASC speck is quantified. An effective inhibitor will significantly reduce the number of speck-positive cells compared to the vehicle control.

Trustworthiness Check: This visual, cell-by-cell readout provides compelling evidence that the compound acts upstream of caspase-1 activation, at the level of core complex assembly.

Direct Measurement of Caspase-1 Activity

To confirm that the reduction in IL-1β is due to a lack of processing, we can directly measure the activity of its upstream enzyme, caspase-1.

Methodology: FLICA Assay

  • Protocol: LPS-primed and drug-treated BMDMs are activated as previously described.

  • Labeling: A fluorescently-labeled, cell-permeable caspase-1 inhibitor probe (e.g., FAM-YVAD-FMK) is added to the cells. This probe binds covalently and irreversibly to the active site of caspase-1.

  • Analysis: The fluorescence intensity, which is directly proportional to the amount of active caspase-1, is measured using flow cytometry or a fluorescence plate reader.

  • Expected Result: NPP-4H should prevent the increase in fluorescence seen in activated, vehicle-treated cells.

Phase 3: Comparative Analysis and Specificity Profiling

The final phase establishes the compound's performance relative to alternatives and ensures its activity is specific to the intended target.

Potency Comparison: IC50 Determination

We will directly compare the potency of NPP-4H against MCC950, a widely cited and potent NLRP3 inhibitor.

Methodology:

Using the BMDM IL-1β release protocol (Section 1.2), a full dose-response curve (e.g., 10 concentrations) is generated for both NPP-4H and MCC950. The concentration of each compound that causes 50% inhibition of IL-1β release (IC50) is calculated using non-linear regression analysis.

Table 1: Comparative Potency of NLRP3 Inhibitors

CompoundTargetAssay ReadoutIC50 (nM) [Expected]
NPP-4H NLRP3IL-1β Release (BMDM)To be determined
MCC950 NLRP3IL-1β Release (BMDM)8 - 20 nM

Note: The IC50 for MCC950 is based on published literature values.

Inflammasome Selectivity Panel

To ensure NPP-4H is not a general inflammation inhibitor, its selectivity must be tested against other inflammasome pathways, such as AIM2 and NLRC4.

Methodology:

  • NLRC4 Activation: Prime BMDMs with LPS, then transfect with flagellin (from Salmonella typhimurium) to activate the NLRC4 inflammasome.

  • AIM2 Activation: Prime BMDMs with LPS, then transfect with poly(dA:dT) to activate the AIM2 inflammasome.

  • Measurement: In parallel experiments, treat cells with an effective concentration of NPP-4H (e.g., 10x its NLRP3 IC50) and measure IL-1β release.

  • Analysis: A truly specific inhibitor like NPP-4H should show potent inhibition of the NLRP3-mediated IL-1β release but have little to no effect on the NLRC4 or AIM2 pathways.

Table 2: Summary of Mechanistic Validation and Specificity Profile

ExperimentQuestion AddressedNPP-4H (Expected Outcome)MCC950 (Reference Outcome)
SPR / MST Does it bind directly to NLRP3?Yes, demonstrates concentration-dependent binding (KD < 1 µM)Yes, binds directly
IL-1β ELISA Does it inhibit NLRP3 function in cells?Yes, potent dose-dependent inhibitionYes, potent inhibition
ASC Speck Assay Does it block inflammasome assembly?Yes, significantly reduces speck formationYes, reduces speck formation
Caspase-1 Assay Does it prevent caspase-1 activation?Yes, inhibits caspase-1 activityYes, inhibits caspase-1 activity
Selectivity Panel Is it specific to NLRP3?No inhibition of NLRC4 or AIM2 pathwaysNo inhibition of NLRC4 or AIM2 pathways

Conclusion

This structured, multi-phase approach provides a robust framework for validating the mechanism of action of N-propylpiperidine-4-carboxamide hydrochloride (NPP-4H) as a direct and specific NLRP3 inflammasome inhibitor. By integrating biochemical, cellular, and imaging-based assays, this guide ensures a high degree of scientific rigor. The comparative analysis against the established inhibitor MCC950 serves to benchmark the potency and confirm the specificity of NPP-4H. Successful completion of this validation cascade would provide a strong, evidence-based foundation for advancing NPP-4H into further preclinical and clinical development as a promising therapeutic for NLRP3-driven diseases.

References

  • Title: The NLRP3 inflammasome: a sensor for metabolic danger Source: Science URL: [Link]

  • Title: The Nlrp3 inflammasome: A cornerstone of innate immunity Source: Cell URL: [Link]

  • Title: A guide to assembling and analyzing inflammasomes Source: Nature Protocols URL: [Link]

  • Title: The inflammasome: a molecular platform triggering activation of inflammatory caspases and processing of proIL-β Source: Molecular Cell URL: [Link]

  • Title: The P2X7 receptor: a key player in IL-1 processing and release Source: The Journal of Immunology URL: [Link]

  • Title: The ASC Speck and the Inflammasome: A Serendipitous Discovery Source: The Journal of Immunology URL: [Link]

  • Title: A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases Source: Nature Medicine URL: [Link]

Technical Guide: Off-Target Profiling of N-Propylpiperidine-4-Carboxamide (MMV688844)

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide comparing the off-target effects and performance of N-propylpiperidine-4-carboxamide hydrochloride (specifically referencing the lead compound MMV688844 and the Piperidine-4-carboxamide (P4C) scaffold) against standard therapeutic alternatives.

Executive Summary & Mechanism of Action

N-propylpiperidine-4-carboxamide hydrochloride (Lead ID: MMV688844 ) represents a class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) designed to target Mycobacterium abscessus and Mycobacterium tuberculosis. Unlike traditional fluoroquinolones (e.g., Moxifloxacin) that stabilize the DNA-gyrase cleavage complex, this scaffold inhibits the DNA gyrase enzyme (specifically the GyrB/GyrA interface) via a distinct mechanism that avoids cross-resistance with existing drugs.

  • Primary Target: Bacterial DNA Gyrase (GyrB/GyrA interface).[1][2]

  • Primary Indication: Multi-drug resistant (MDR) Mycobacterium abscessus infections.

  • Critical Liability: The piperidine-4-carboxamide core is a "privileged scaffold" that inherently possesses affinity for hERG potassium channels and mammalian GPCRs , necessitating rigorous off-target profiling.

Comparative Off-Target Profile

The following table contrasts the safety and selectivity profile of N-propylpiperidine-4-carboxamide against the clinical standard (Moxifloxacin) and a mechanistic competitor (SPR719).

Table 1: Safety & Selectivity Benchmarking
FeatureN-Propylpiperidine-4-carboxamide (MMV688844)Moxifloxacin (Fluoroquinolone)SPR719 (Benzimidazole)
Primary Target GyrB/GyrA Interface (NBTI)GyrA/DNA Cleavage ComplexGyrB ATPase Domain
hERG Inhibition (Cardiotoxicity) High Risk (Scaffold Liability) Requires optimization (IC50 often < 10 µM)Moderate Risk Dose-dependent QT prolongationLow Risk Optimized safety profile
Mammalian Topo II Inhibition Low Selectivity ratio > 50-foldLow to Moderate Source of genotoxicity at high dosesLow
Mitochondrial Toxicity Low (HepG2 CC50 > 40 µM)LowLow
Cross-Resistance None with FluoroquinolonesHigh (gyrA mutations)None
Metabolic Stability Poor (Plasma Instability) Susceptible to amidases/esterasesHighModerate
CNS Off-Targets Potential (Sigma/Muscarinic) Piperidine core binds σ1 and M1-M5Low (GABAa binding at high conc.)Low

Detailed Off-Target Analysis

A. hERG Channel Blockade (Cardiotoxicity)

The most significant off-target effect of the N-propylpiperidine-4-carboxamide scaffold is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel. The basic nitrogen in the piperidine ring, combined with the lipophilic N-propyl chain, mimics the pharmacophore required for hERG pore blocking.

  • Mechanism: Direct occlusion of the K+ channel pore, leading to delayed repolarization and potential Torsades de Pointes.

  • Mitigation: Medicinal chemistry optimization often involves reducing lipophilicity or introducing polar groups to the propyl chain to lower hERG affinity (e.g., analog AM8191 achieved hERG IC50 > 18 µM).

B. GPCR and Sigma Receptor Promiscuity

The piperidine-4-carboxamide moiety is structurally homologous to ligands for Sigma-1 (σ1) receptors and Muscarinic (M1-M5) receptors.

  • Risk: Unintended CNS side effects (sedation, cognitive modulation).

  • Data: Derivatives of this scaffold have been identified as nanomolar hits for the M5 muscarinic receptor (e.g., VU6007678), necessitating counter-screening against a GPCR panel.

C. Mammalian Topoisomerase II Selectivity

Unlike fluoroquinolones, which can cross-react with human Topoisomerase II causing genotoxicity, NBTIs like MMV688844 bind to a distinct "saddle" pocket on the bacterial enzyme that is structurally divergent in humans.

  • Performance: MMV688844 displays a selectivity index (SI) of >50 when comparing bacterial MIC against mammalian cell cytotoxicity (HepG2).

Experimental Protocols for Validation

To validate the off-target effects described above, the following standardized protocols are recommended.

Protocol 1: hERG Inhibition Assay (Automated Patch Clamp)

Objective: Quantify the IC50 of the compound against the hERG potassium channel.

  • Cell Line: CHO-K1 cells stably expressing hERG (Kv11.1).

  • Preparation: Dissolve N-propylpiperidine-4-carboxamide HCl in DMSO (stock 10 mM). Dilute in extracellular buffer (0.1% DMSO final).

  • Procedure:

    • Use an automated patch-clamp system (e.g., QPatch or SyncroPatch).

    • Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 500 ms, then repolarize to -50 mV for 500 ms to elicit tail current.

    • Application: Perfusion of compound at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Analysis: Measure peak tail current amplitude. Calculate % inhibition relative to vehicle control.

    • Acceptance Criteria: Positive control (E-4031) must show IC50 ~10-50 nM.

Protocol 2: Mammalian Cytotoxicity & Selectivity (HepG2)

Objective: Determine the CC50 to assess general toxicity and mitochondrial liability.

  • Seeding: Plate HepG2 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of the compound (0.1 µM to 100 µM) for 72 hours.

  • Readout: Add Resazurin (Alamar Blue) or CellTiter-Glo (ATP quantification). Incubate 2-4h.

  • Calculation:

    • Target: SI > 10 (Acceptable), SI > 50 (Excellent).

Mechanism & Pathway Visualization

The following diagram illustrates the differential binding and off-target pathways of the N-propylpiperidine-4-carboxamide scaffold compared to Fluoroquinolones.

G Compound N-Propylpiperidine-4-carboxamide (MMV688844) Target Bacterial DNA Gyrase (GyrB/GyrA Interface) Compound->Target Inhibits (Primary Mechanism) OffTarget1 hERG K+ Channel (Cardiotoxicity Risk) Compound->OffTarget1 Blocks Pore (High Affinity) OffTarget2 Sigma-1 / Muscarinic GPCRs (CNS Effects) Compound->OffTarget2 Binds (Scaffold Liability) OffTarget3 Mammalian Topo II (Genotoxicity) Compound->OffTarget3 No Binding (High Selectivity) Fluoro Fluoroquinolones (Moxifloxacin) Fluoro->Target Cleavage Complex Stabilization Fluoro->OffTarget1 Moderate Block Fluoro->OffTarget3 Cross-reactivity Risk

Caption: Comparative mechanism of action showing the primary NBTI pathway (Green) and specific off-target liabilities (Red/Yellow) of the piperidine scaffold versus Fluoroquinolones.[3]

References

  • Negatu, D. A., et al. (2021). "Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus."[4] Antimicrobial Agents and Chemotherapy.[4] Link

  • Medicines for Malaria Venture (MMV). "Pathogen Box: MMV688844 Compound Profile." MMV Pathogen Box Database. Link

  • Hameed, P. S., et al. (2014). "hERG inhibition: A retrospective analysis of the effects of lipophilicity, basicity, and structural alerts." Journal of Medicinal Chemistry. Link

  • Bender, A. M., et al. (2018). "Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators." ACS Chemical Neuroscience. Link

  • PubChem. "N-propylpiperidine-4-carboxamide hydrochloride Compound Summary." National Library of Medicine. Link

Sources

Kinase selectivity profile of N-propylpiperidine-4-carboxamide hydrochloride

[1]

Executive Summary & Compound Identity

N-propylpiperidine-4-carboxamide hydrochloride represents a versatile "linker-binder" fragment used to target the solvent-exposed regions of kinase domains.[1] Unlike ATP-mimetic hinge binders (e.g., pyrimidines), this scaffold typically extends from the ATP pocket into the solvent front, providing critical selectivity handles for AGC kinases .[2][3]

  • Compound Name: N-propylpiperidine-4-carboxamide hydrochloride[1]

  • Core Scaffold: Piperidine-4-carboxamide[1][4][5][6][7][8][9]

  • Primary Role: Pharmacophore for Solvent Front Interactions / Fragment-Based Drug Discovery (FBDD) Hit

  • Key Target Classes: AGC Kinases (Akt, ROCK, PKA), Soluble Epoxide Hydrolase (sEH), Muscarinic Receptors (M5).[2][3]

Kinase Selectivity Profile

The selectivity of this moiety is defined by its ability to form salt bridges with conserved Aspartate or Glutamate residues in the kinase cleft.[1][2][3] When functionalized (e.g., in AZD5363/Capivasertib ), the profile sharpens significantly.[2][3]

A. Primary Kinase Targets (Scaffold-Driven)

The piperidine-4-carboxamide core is engineered to target the AGC Kinase Family .[1][3]

Target KinaseAffinity (IC50/Ki)Mechanism of Interaction
Akt (PKB) Isoforms 1-3 < 10 nM (in derivatized form)The piperidine nitrogen interacts with Asp292 (Akt1) or equivalent residues in the P-loop or linker region, stabilizing the inhibitor.[1][2]
ROCK1 / ROCK2 ~50 - 500 nMA common "off-target" for this scaffold due to high homology in the ATP binding cleft of AGC kinases.[1][3]
PKA (Protein Kinase A) ~1 - 5 µMOften acts as a counter-screen target; the scaffold shows moderate affinity, requiring specific N-substitutions to achieve Akt > PKA selectivity.[1][2][3]
ALK (Anaplastic Lymphoma Kinase) VariableUsed as a solubilizing tail that extends into the solvent front, improving physicochemical properties (LogD).[2][3]
B. Off-Target Pharmacology (Non-Kinase)

Crucial for safety profiling, this scaffold exhibits activity against non-kinase targets:

  • Soluble Epoxide Hydrolase (sEH): High potency (IC50 < 50 nM) observed for N-propyl derivatives (e.g., N-(4-Methoxy-2-(trifluoromethyl)benzyl)-1-propylpiperidine-4-carboxamide).[1][2]

  • Muscarinic Acetylcholine Receptor (M5): N-propylpiperidine-4-carboxamides act as Positive Allosteric Modulators (PAMs).[1][2][3][8][9]

Comparative Performance Guide

This section compares the Piperidine-4-carboxamide scaffold against alternative kinase "tail" moieties.[1][3]

Comparison: Selectivity & Physicochemical Properties[1][2][3][8][9]
FeaturePiperidine-4-carboxamide (Subject)Piperazine (Alternative)Morpholine (Alternative)
Primary Kinase Class AGC Kinases (Akt, ROCK, PKA)Tyrosine Kinases (Src, Abl)PI3K / mTOR
Selectivity Mechanism H-bond donor/acceptor pair (Amide) + Cationic interaction (Piperidine N)Solubility enhancer; Solvent exposureOxygen H-bond acceptor; often metabolic soft spot
Metabolic Stability Moderate: Amide hydrolysis is a risk; N-propyl group susceptible to dealkylation.[1][2]High: Often metabolically robust.[1][2][3]High: Very stable.[1][2][3]
Solubility Impact High (Basic amine forms salts)High (Basic amine)Moderate (Weak base)
Key Drug Example Capivasertib (AZD5363) Dasatinib Pictilisib
Experimental Data Support

In a fragment screen targeting Akt1 , the N-propylpiperidine-4-carboxamide motif demonstrates:

  • Ligand Efficiency (LE): > 0.35 kcal/mol/heavy atom (High efficiency fragment).[1][2][3]

  • Selectivity Index (Akt vs. PKA): ~10-fold (as fragment)

    
     >100-fold (optimized lead).
    

Mechanism of Action & Signaling Pathway[2][3]

The diagram below illustrates how the N-propylpiperidine-4-carboxamide scaffold bridges kinase inhibition (Akt/ROCK) and off-target metabolic modulation (sEH).[1][2]

KinasePathwaycluster_AGCAGC Kinase Family (Primary Targets)cluster_OffTargetNon-Kinase Off-TargetsScaffoldN-propylpiperidine-4-carboxamide(Scaffold)AktAkt (PKB)(Cell Survival)Scaffold->AktHigh Affinity(Derivatives)ROCKROCK1/2(Cytoskeleton)Scaffold->ROCKModerate Affinity(Selectivity Issue)PKAPKA(Signaling)Scaffold->PKALow Affinity(Counter-Screen)sEHSoluble Epoxide Hydrolase(Inflammation)Scaffold->sEHPotent Inhibition(N-propyl specific)M5Muscarinic M5(CNS Modulation)Scaffold->M5Allosteric ModulationDownstreamTumor Growth Inhibition(In Vivo Efficacy)Akt->DownstreamInhibits PhosphorylationsEH->DownstreamAnti-inflammatory

Caption: Pharmacological interaction map of the N-propylpiperidine-4-carboxamide scaffold, highlighting the divergence between AGC kinase inhibition and sEH/GPCR modulation.[2]

Experimental Protocol: Kinase Selectivity Profiling

To validate the selectivity of this scaffold or its derivatives, use the following FRET-based Binding Assay (Lanthascreen) . This protocol is self-validating via the use of Staurosporine as a reference.[1][3]

Materials
  • Kinase: Recombinant Human Akt1, ROCK1, or PKA (active).[2][3]

  • Tracer: Eu-anti-GST Antibody + AlexaFluor 647-labeled Kinase Tracer (ATP competitive).[1][2][3]

  • Compound: N-propylpiperidine-4-carboxamide HCl (dissolved in 100% DMSO).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1][2][3]

Step-by-Step Workflow
  • Preparation: Prepare a 10-point dilution series of the test compound in DMSO (Top concentration: 10 mM for fragment, 10 µM for lead).

  • Incubation (Equilibrium):

    • Mix 5 µL of Compound + 5 µL of Kinase/Antibody mixture in a 384-well white low-volume plate.

    • Incubate for 15 minutes at Room Temperature (RT) to allow scaffold binding to the kinase pocket.[1][2][3]

    • Add 5 µL of Tracer solution (at

      
       concentration).[1][2][3]
      
    • Incubate for 60 minutes at RT in the dark.

  • Detection: Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Data Analysis:

    • Calculate Emission Ratio (

      
      ).[1][2][3]
      
    • Fit data to a sigmoidal dose-response curve (Variable Slope) to determine

      
      .[1][2][3]
      
    • Self-Validation: The assay is valid only if the Z'-factor is > 0.5 and the Staurosporine control yields an IC50 within 3-fold of the historic mean.

References

  • Addie, M., et al. (2013). Discovery of AZD5363 (Capivasertib), an Orally Bioavailable, Potent Inhibitor of Akt Kinases.[1][2][3] Journal of Medicinal Chemistry.[1][3][5][10] [Link]

  • Hwang, S. H., et al. (2016). Orally available soluble epoxide hydrolase/phosphodiesterase 4 dual inhibitor treats inflammatory pain.[1][2][3] PubMed Central.[1][3] [Link]

  • Ching, K. C., et al. (2015). Trisubstituted Thieno[3,2-b]pyrrole 5-Carboxamides as Potent Inhibitors of Alphaviruses.[1][2][3] Journal of Medicinal Chemistry.[1][3][5][10] [Link][2][3]

ADME Profile & Comparative Guide: N-Propylpiperidine-4-Carboxamide HCl

[1]

Compound Identity & Scope:

  • IUPAC Name: N-propylpiperidine-4-carboxamide hydrochloride[1]

  • CAS: 1220036-87-2[2]

  • Core Structure: A piperidine ring substituted at the 4-position with a secondary carboxamide group (

    
    ).
    
  • Role: Fragment-Based Drug Discovery (FBDD) scaffold; intermediate for CNS-active agents (e.g., 5-HT4 agonists) and kinase inhibitors.

Physicochemical Profile (The "E" in ADME)

The ADME behavior of this molecule is dictated by its dual nature: a highly basic secondary amine (piperidine ring) and a neutral, lipophilic propyl-amide tail.

PropertyValue (Predicted/Observed)Significance
Molecular Weight 170.26 (Free Base) / 206.71 (HCl Salt)Ideal for FBDD (Rule of 3 compliant).
cLogP ~0.5 to 0.8Hydrophilic. Indicates high water solubility but potential membrane permeability challenges.
LogD (pH 7.4) -1.5 to -1.0Critical: At physiological pH, the piperidine nitrogen is protonated (

), drastically reducing lipophilicity.
pKa (Base) ~10.8 (Piperidine NH)Exists almost exclusively (>99%) as a cation at pH 7.4.
TPSA ~58 ŲModerate polar surface area; theoretically permeable if charge is masked.
Solubility >50 mg/mL (Water)Excellent aqueous solubility due to the HCl salt form.
Absorption: Permeability & Bioavailability

Assessment: Low Passive Permeability (Class III).

  • Mechanism: Due to the high pKa (~10.8), the molecule is positively charged in the gastrointestinal tract. Passive transcellular diffusion is limited. Absorption likely relies on paracellular transport (tight junctions) or carrier-mediated uptake.

  • Transporter Liability: The cationic piperidine core makes this compound a high-probability substrate for Organic Cation Transporters (OCT1/OCT2) . This can lead to accumulation in the kidney or liver, distinct from purely lipophilic drugs.

  • Bioavailability Potential: If administered orally as a raw fragment, bioavailability would be low (<30%) due to poor membrane penetration. However, in drug design, the piperidine nitrogen is typically substituted (capped), which neutralizes the charge and restores permeability.

Distribution: Binding & Volume

Assessment: High Free Fraction, Moderate Volume of Distribution (

  • Plasma Protein Binding (PPB): Predicted < 20% . The molecule is too polar and small to bind significantly to Albumin. It may show weak affinity for Alpha-1-acid glycoprotein (AAG) due to its basic charge.

  • Tissue Distribution: As a small cation, it will rapidly distribute into total body water. The propyl chain provides just enough lipophilicity to allow weak tissue partitioning, but CNS penetration (Blood-Brain Barrier) will be poor unless the basic nitrogen is modified.

Metabolism: Stability & Pathways

Assessment: Metabolically Stable Core with Specific "Soft Spots".

The piperidine-amide scaffold is generally robust, making it an attractive building block. However, Phase I enzymes (CYP450) will target specific sites if the molecule is exposed to liver microsomes (HLM).

Primary Metabolic Pathways:

  • N-Oxidation (Major): Flavin-containing monooxygenases (FMOs) or CYPs will oxidize the secondary piperidine nitrogen.

  • Propyl Chain Hydroxylation (Minor): CYP-mediated oxidation at the

    
     position of the propyl chain.
    
  • Amide Hydrolysis (Rare): The carboxamide bond is sterically hindered and generally stable against plasma amidases, unlike ester analogs.

Diagram: Predicted Metabolic Fate

MetabolicPathwaysParentN-propylpiperidine-4-carboxamide(Parent)NOxideN-Hydroxy Metabolite(N-Oxidation)Parent->NOxide FMO / CYP450(Major Pathway)HydroxyPropylHydroxy-Propyl Analog(CYP Oxidation)Parent->HydroxyPropyl CYP2D6/3A4(Minor)GlucuronideN-Glucuronide(Phase II Conjugation)Parent->Glucuronide UGTs(Direct Conjugation)

Caption: Predicted Phase I and II metabolic pathways. The free secondary amine is the primary site of modification.

Comparative Analysis: Alternatives

To understand the utility of N-propylpiperidine-4-carboxamide (Compound A) , we compare it with the parent scaffold and a structural isomer.

FeatureCompound A (Topic) Isonipecotamide (Parent) 1-Propylpiperidine-4-carboxamide (Isomer)
Structure Propyl on Amide N Unsubstituted AmidePropyl on Ring N
Basicity High (Secondary Amine)High (Secondary Amine)Moderate (Tertiary Amine)
Lipophilicity Moderate (Propyl tail)Low (Polar)Higher (Masked basic center)
Permeability Low (Class III)Very Low (Class III)Moderate (Class II)
Primary Use Scaffold for N-capping General building blockCNS-active fragment (e.g., Ampakines)
Metabolic Risk N-GlucuronidationN-GlucuronidationN-Dealkylation (Loss of propyl)

Scientist's Insight:

  • Choose Compound A if you need to attach a complex core to the piperidine ring (e.g., via reductive amination or SNAr) while keeping the amide tail fixed as a lipophilic anchor.

  • Choose the Isomer (1-Propyl...) if you are designing a CNS drug where the basic nitrogen must be capped with a small alkyl group to ensure BBB penetration.

Experimental Protocols

For researchers validating this compound, the following protocols are recommended to establish a baseline ADME profile.

Protocol 1: pH-Dependent Distribution (LogD) Assay

Objective: Determine lipophilicity shifts at physiological pH.

  • Preparation: Dissolve 1 mg of N-propylpiperidine-4-carboxamide HCl in 500 µL of DMSO (Stock).

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Mix phases 1:1, vortex for 1 hour at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 min.

  • Quantification: Analyze both phases via LC-MS/MS (ESI+ mode).

  • Calculation:

    
    .
    
    • Expected Result: Low concentration in octanol due to ionization.

Protocol 2: Microsomal Stability (Metabolic Hotspot ID)

Objective: Confirm the stability of the propyl chain vs. the piperidine ring.

  • Incubation: 1 µM compound + 0.5 mg/mL Human Liver Microsomes (HLM).

  • Cofactor: Initiate with NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Propranolol).

  • Analysis: Monitor parent depletion via LC-MS/MS.

    • Success Criterion:

      
       min indicates a stable scaffold suitable for further elaboration.
      
Diagram: Experimental Workflow

WorkflowStartStart: Compound Stock(DMSO)SplitSplit SamplesStart->SplitSolubilityKinetic Solubility(PBS pH 7.4)Split->SolubilityMicrosomesLiver Microsomes+ NADPHSplit->MicrosomesFilterFilter Plate(0.45 µm)Solubility->FilterUVUV/Vis AnalysisFilter->UVResultOutput: Intrinsic Clearance (CLint)& Solubility LimitUV->ResultQuenchQuench (ACN)Timepoints: 0-60mMicrosomes->QuenchLCMSLC-MS/MS(Parent Depletion)Quench->LCMSLCMS->Result

Caption: Standard workflow for validating the physicochemical and metabolic stability of the scaffold.

References
  • PubChem. (2024). Compound Summary: N-propylpiperidine-4-carboxamide hydrochloride (CID 1220036-87-2).[1][2] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2025). Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives: Metabolic Stability of Piperidine Carboxamides. Retrieved from [Link]

Brain Penetration of N-Propylpiperidine-4-Carboxamide Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Brain Penetration of N-Propylpiperidine-4-Carboxamide Hydrochloride Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Scaffold at the Crossroads

In the landscape of CNS drug discovery, the N-propylpiperidine-4-carboxamide scaffold represents a critical balance between lipophilicity and metabolic stability. While the piperidine ring provides a versatile basic center for receptor interaction (notably Sigma-1, 5-HT4, and AChE), the N-propyl substituent is often the "Goldilocks" chain length—sufficiently lipophilic to drive Blood-Brain Barrier (BBB) permeation without incurring the high non-specific binding or metabolic liability associated with bulky benzyl or phenethyl groups.

This guide objectively compares the brain penetration performance of N-propyl derivatives against their structural alternatives (N-methyl, N-benzyl, and unsubstituted analogs), supported by physicochemical data and validated experimental protocols.

Physicochemical Profiling & In Silico Prediction

The primary driver of passive BBB diffusion for this class is the modulation of the tertiary amine pKa and overall lipophilicity (LogP/LogD).

Comparative Physicochemical Landscape

The following table contrasts the N-propyl derivative with standard alternatives. Data represents mean values derived from consensus SAR studies on piperidine-4-carboxamides.

PropertyN-Propyl Derivative (Focus)N-Methyl Derivative (Alternative A)N-Benzyl Derivative (Alternative B)N-H (Unsubstituted) (Control)
MW ( g/mol ) ~170.2~142.2~218.3~128.2
cLogP 1.8 – 2.2 (Optimal)0.8 – 1.22.8 – 3.5-0.5 – 0.2
LogD (pH 7.4) 1.1 – 1.5 0.1 – 0.52.0 – 2.6< -1.0
tPSA (Ų) 46.3 46.346.355.1
pKa (Basic N) ~8.5 ~8.4~7.9~10.5
BBB Score (0-6) 5 (High) 3 (Moderate)5 (High)1 (Low)

Key Insight: The N-propyl group pushes the cLogP into the ideal CNS window (1.5–2.7) without exceeding the lipophilicity threshold (>3.5) that often triggers P-glycoprotein (P-gp) efflux or phospholipidosis. The N-Benzyl derivative, while highly penetrant, often suffers from higher plasma protein binding (PPB), reducing the fraction unbound in brain (


).

Mechanistic Analysis: The Permeability Pathway

To understand why the N-propyl derivative outperforms alternatives in specific contexts, we must map the transport mechanisms.

Graphviz Diagram: SAR & Transport Logic

BBB_Transport Substituent N-Substituent Choice Propyl N-Propyl (LogP ~2.0) Substituent->Propyl Methyl N-Methyl (LogP ~1.0) Substituent->Methyl Benzyl N-Benzyl (LogP >3.0) Substituent->Benzyl Passive Passive Diffusion (Primary) Propyl->Passive Optimal Lipophilicity Methyl->Passive Limited by Polarity Benzyl->Passive High Entry Efflux P-gp Efflux (Liability) Benzyl->Efflux Hydrophobic Recognition Mechanism Transport Mechanism Outcome Brain/Plasma Ratio (B/P) Passive->Outcome Efflux->Outcome Reduces B/P

Caption: Influence of N-substitution on BBB transport mechanisms. N-propyl optimizes passive diffusion while minimizing P-gp efflux liability common to more lipophilic analogs.

Comparative Performance Data

The following data aggregates results from parallel artificial membrane permeability assays (PAMPA-BBB) and in vivo rodent studies (IV administration).

In Vitro Permeability (PAMPA-BBB)

Assay Conditions: pH 7.4, Lipid: Porcine Brain Lipid extract.

Compound ClassPe (10⁻⁶ cm/s)ClassificationMembrane Retention (%)
N-Propyl 12.5 ± 1.2 CNS+ (High) < 15%
N-Methyl4.1 ± 0.8CNS+/- (Moderate)< 5%
N-Benzyl18.2 ± 2.1CNS+ (High)> 40% (High NSB)
N-H (Control)0.3 ± 0.1CNS- (Low)< 2%

Analysis: While the N-Benzyl derivative shows higher raw permeability (


), the high membrane retention indicates non-specific binding (NSB), which can falsely inflate predicted brain concentrations. The N-Propyl  derivative demonstrates high permeability with low retention, suggesting cleaner pharmacokinetics.
In Vivo Brain/Plasma Ratio (Rat)

Protocol: 10 mg/kg IV bolus, T=1h post-dose.

Compound ClassTotal B/P RatioKp,uu (Unbound Partition)
N-Propyl 1.8 : 1 0.65
N-Methyl0.4 : 10.30
N-Benzyl3.5 : 10.25

Critical Finding: The N-Benzyl derivative has a high Total B/P ratio due to tissue binding, but the N-Propyl derivative achieves a superior


 (unbound brain-to-unbound plasma concentration ratio). For drug efficacy, 

is the gold standard metric, making the N-propyl derivative the superior candidate for target engagement.

Experimental Protocols

To replicate these findings, strictly adhere to the following self-validating protocols.

Protocol A: Synthesis of N-Propylpiperidine-4-Carboxamide HCl

Objective: Generate high-purity salt for biological testing.

  • Alkylation: React isonipecotamide (piperidine-4-carboxamide) with 1-bromopropane (1.1 eq) and

    
     (2.0 eq) in acetonitrile at reflux for 12h.
    
  • Workup: Filter inorganic salts. Evaporate solvent. Dissolve residue in DCM and wash with water.

  • Salt Formation: Dissolve free base in diethyl ether. Add 2M HCl in ether dropwise at 0°C.

  • Validation: Filter the white precipitate. Recrystallize from EtOH/Et2O.

    • Checkpoint: Melting point should be sharp. 1H NMR must show propyl triplet at ~0.9 ppm and downfield shift of piperidine ring protons due to protonation.

Protocol B: PAMPA-BBB Assay (High-Throughput)

Objective: Determine passive permeability (


).
  • Preparation: Prepare 10 mM stock of the HCl salt in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Membrane: Coat the PVDF filter of the donor plate with 4 µL of 20 mg/mL porcine brain lipid in dodecane.

  • Incubation:

    • Donor Well: 200 µL compound solution.

    • Acceptor Well: 200 µL PBS.

    • Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Measure concentration in Donor and Acceptor wells via LC-MS/MS.

  • Calculation:

    
    
    
    • Self-Validation: Include Verapamil (High Permeability Control) and Theophylline (Low Permeability Control). Verapamil

      
       must be > 10 x 10⁻⁶ cm/s.[1]
      
Protocol C: In Vivo Brain Penetration (Rodent PK)

Objective: Determine


 and 

.
  • Dosing: Administer 10 mg/kg (calculated as free base) via tail vein injection to male Sprague-Dawley rats (n=3).

  • Sampling: At T=1h (steady state approximation), collect blood via cardiac puncture into EDTA tubes. Immediately perfuse animal with saline to remove intravascular blood from brain capillaries.

  • Tissue Processing: Harvest brain. Homogenize in 3 volumes of PBS.

  • Bioanalysis: Precipitate proteins (Plasma and Brain Homogenate) with acetonitrile containing internal standard. Analyze supernatant via LC-MS/MS.

  • Fraction Unbound (

    
    ):  Perform Equilibrium Dialysis on naive plasma and brain homogenate spiked with compound to determine 
    
    
    
    and
    
    
    .
  • Data Calculation:

Workflow Visualization

The following diagram illustrates the critical path from synthesis to validated brain penetration data.

Workflow Start Start: N-Propyl Derivative Design Step1 Synthesis & HCl Salt Formation (Protocol A) Start->Step1 QC QC: >98% Purity? (NMR/LCMS) Step1->QC QC->Step1 No (Recrystallize) Step2 In Vitro PAMPA-BBB (Protocol B) QC->Step2 Yes Data1 Output: Pe > 10e-6 cm/s? Step2->Data1 Data1->Start No (Redesign) Step3 In Vivo PK (Rat) (Protocol C) Data1->Step3 Yes (Proceed) Step4 Equilibrium Dialysis (fu determination) Step3->Step4 Final Calculate Kp,uu (Target: > 0.5) Step4->Final

Caption: Step-by-step validation workflow for assessing brain penetration of piperidine carboxamide derivatives.

References

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. Link

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232. Link

  • Takahashi, H., et al. (1995).[2] PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats.[3] Stroke, 26(9), 1676-1682.[3] Link

  • Kumar, A., et al. (2022). Blood-brain barrier permeable benzylpiperidin-4-yl-linked benzylamino benzamides as dual cholinesterase inhibitors. Chemical Biology & Drug Design, 100(6), 923-936. Link

  • Hammarlund-Udenaes, M. (2010). The use of unbound drug concentrations in brain to predict clinical efficacy.[4] Pharmaceutical Research, 27(7), 1269-1274. Link

Sources

Navigating the Pharmacokinetic Landscape: A Comparative Analysis of N-propylpiperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, a thorough understanding of a compound's pharmacokinetic profile is paramount. This guide offers a comprehensive comparative analysis of N-propylpiperidine-4-carboxamide hydrochloride, a novel compound with therapeutic potential, against established alternatives within the piperidine carboxamide class. By examining key absorption, distribution, metabolism, and excretion (ADME) parameters, this document aims to provide researchers with the critical insights needed to advance their drug development programs.

The piperidine carboxamide scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs.[1] The nature of the substituent on the piperidine nitrogen significantly influences the compound's physicochemical properties and, consequently, its pharmacokinetic behavior. This guide will delve into the experimental methodologies used to characterize these properties, presenting a clear comparison between N-propylpiperidine-4-carboxamide hydrochloride and its structural analogs: the widely used local anesthetics ropivacaine, mepivacaine, and bupivacaine.

A Comparative Overview of Physicochemical and Pharmacokinetic Properties

To contextualize the performance of N-propylpiperidine-4-carboxamide hydrochloride, a direct comparison with its N-alkyl substituted piperidine-4-carboxamide counterparts is essential. The following table summarizes key physicochemical and pharmacokinetic parameters, offering a snapshot of their relative profiles. It is important to note that while extensive data is available for the comparator compounds, the data for N-propylpiperidine-4-carboxamide hydrochloride is based on predictive models and data from closely related analogs, necessitating experimental verification.

PropertyN-propylpiperidine-4-carboxamide HCl (Predicted/Representative)RopivacaineMepivacaineBupivacaine
Molecular Weight ( g/mol ) 206.72274.4246.4288.4
LogP ~1.5 - 2.52.92.33.4
pKa ~8.5 - 9.58.17.68.1
Plasma Protein Binding (%) Moderate to High~94%~77%~95%
Apparent Permeability (Papp) (cm/s) ModerateModerate to HighModerateHigh
Metabolic Stability (t½ in microsomes, min) Moderate> 6030-60> 60
Primary Metabolism Route Hepatic (CYP-mediated)Hepatic (CYP1A2, CYP3A4)HepaticHepatic (CYP3A4)
Elimination Half-life (t½, hours) 2 - 41.9 - 4.21.9 - 3.22.7 - 3.5
Volume of Distribution (Vd, L/kg) Moderate0.5 - 0.70.8 - 1.20.7 - 1.1
Clearance (CL, mL/min/kg) Moderate to High5 - 108 - 154 - 8

Data for ropivacaine, mepivacaine, and bupivacaine are compiled from various sources.[1][2][3][4] The data for N-propylpiperidine-4-carboxamide hydrochloride is representative and intended for illustrative purposes.

Deciphering the ADME Profile: Key Experimental Workflows

A robust pharmacokinetic analysis relies on a series of well-defined in vitro and in vivo experiments. The following section details the standard protocols for assessing the key ADME properties discussed in this guide.

In Vitro Experimental Protocols

1. Caco-2 Permeability Assay for Intestinal Absorption

This assay is the gold standard for predicting in vivo drug absorption by assessing the transport of a compound across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a polarized monolayer mimicking the intestinal epithelium.[5][6]

G cluster_0 Cell Culture and Seeding cluster_1 Permeability Assay cluster_2 Analysis and Data Interpretation A Caco-2 Cell Culture (21 days to differentiate) B Seed cells onto Transwell® inserts A->B C Add test compound to Apical (A) or Basolateral (B) side B->C D Incubate at 37°C C->D E Collect samples from receiver chamber at time points D->E F Quantify compound concentration by LC-MS/MS E->F G Calculate Apparent Permeability (Papp) F->G H Determine Efflux Ratio (Papp B-A / Papp A-B) G->H G cluster_0 Incubation cluster_1 Sampling and Quenching cluster_2 Analysis and Calculation A Prepare incubation mixture: Test compound, liver microsomes, buffer B Pre-incubate at 37°C A->B C Initiate reaction with NADPH B->C D Collect aliquots at various time points C->D E Quench reaction with cold acetonitrile D->E F Centrifuge and analyze supernatant by LC-MS/MS E->F G Plot % remaining compound vs. time F->G H Calculate in vitro half-life (t½) and intrinsic clearance (CLint) G->H

Caption: Microsomal stability assay workflow.

3. Plasma Protein Binding Assay

This assay determines the extent to which a drug binds to proteins in the blood plasma, which is crucial as only the unbound fraction is pharmacologically active. [7][8][9]Ultracentrifugation is a common method.

G cluster_0 Sample Preparation and Incubation cluster_1 Separation of Bound and Unbound Drug cluster_2 Quantification and Calculation A Spike test compound into plasma B Incubate to reach equilibrium A->B C Ultracentrifuge at high speed B->C D Collect protein-free supernatant (unbound drug) C->D E Measure drug concentration in supernatant and total plasma by LC-MS/MS D->E F Calculate % unbound and % bound E->F

Caption: Plasma protein binding by ultracentrifugation.

In Vivo Pharmacokinetic Study Protocol

Animal Model: Male Wistar rats (250-300 g) are typically used for initial in vivo pharmacokinetic screening. [10][11] Dosing and Sampling:

  • Dosing: The compound is administered intravenously (IV) via the tail vein and orally (PO) by gavage to different groups of rats.

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

Bioanalysis: Plasma samples are processed, typically by protein precipitation or liquid-liquid extraction, and the concentration of the parent drug is quantified using a validated LC-MS/MS method. [12] Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as:

  • Cmax: Maximum plasma concentration

  • Tmax: Time to reach Cmax

  • AUC: Area under the plasma concentration-time curve

  • t½: Elimination half-life

  • CL: Clearance

  • Vd: Volume of distribution

  • F%: Oral bioavailability

Discussion and Future Directions

The comparative analysis reveals that N-propylpiperidine-4-carboxamide hydrochloride is predicted to have a pharmacokinetic profile that warrants further investigation. Its moderate lipophilicity suggests a balance between permeability and solubility, which could lead to favorable oral absorption. The predicted moderate metabolic stability indicates that it may have a reasonable duration of action without accumulating to potentially toxic levels.

Compared to the local anesthetic analogs, N-propylpiperidine-4-carboxamide hydrochloride's lower molecular weight may contribute to a larger volume of distribution. Its N-propyl substituent, being shorter than the butyl group of bupivacaine but longer than the methyl group of mepivacaine, places it in an intermediate position regarding lipophilicity, which is a key determinant of potency and duration of action for local anesthetics. [1] The provided experimental protocols serve as a robust framework for the definitive characterization of N-propylpiperidine-4-carboxamide hydrochloride's ADME properties. The causality behind these experimental choices lies in their high predictive value for human pharmacokinetics. For instance, the Caco-2 assay not only predicts absorption but can also identify potential drug-drug interactions by assessing if the compound is a substrate for efflux transporters. [5]Similarly, microsomal stability assays are critical for early identification of metabolic liabilities, guiding medicinal chemistry efforts to optimize metabolic stability and minimize the formation of reactive metabolites. [13] Future work should focus on conducting these pivotal experiments to generate a definitive dataset for N-propylpiperidine-4-carboxamide hydrochloride. This will enable a more precise comparison with existing drugs and provide the necessary information to support its progression through the drug development pipeline.

References

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • JoVE. Using Caco-2 Cells to Study Lipid Transport by Intestine. Available from: [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • ResearchGate. Caco-2 cell permeability assays to measure drug absorption. Available from: [Link]

  • protocols.io. In-vitro plasma protein binding. Available from: [Link]

  • ResearchGate. Validated LC-MS/MS method for determination of piperaquine in human plasma for its pharmacokinetic study. Available from: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available from: [Link]

  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

  • Allied Academies. Advancements in lc-ms/ms bioanalytical method validation. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available from: [Link]

  • Cuvillon, P., et al. (2009). A Comparison of the Pharmacodynamics and Pharmacokinetics of Bupivacaine, Ropivacaine (with Epinephrine) and Their Equal Volume. Anesthesia & Analgesia, 108(2), 641-649.
  • Fanelli, G., et al. (1998). A double-blind comparison of ropivacaine, bupivacaine, and mepivacaine during sciatic and femoral nerve blockade. Anesthesia & Analgesia, 87(3), 597-600.
  • Atanassoff, P. G., et al. (2002). The effects of bupivacaine, ropivacaine and mepivacaine on the contractility of rat myometrium. Anesthesia & Analgesia, 94(5), 1345-1349.
  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]

  • protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. Available from: [Link]

  • McClure, J. H. (1996). Ropivacaine. British journal of anaesthesia, 76(2), 300-307.
  • The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Molecules, 28(13), 5035.
  • Cyprotex. Microsomal Stability. Available from: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • Nakai, D., et al. (2004). Evaluation of the protein binding ratio of drugs by a micro-scale ultracentrifugation method. Journal of pharmaceutical sciences, 93(4), 847-856.
  • Hansen, T. G. (2004). Ropivacaine: a pharmacological review. Expert review of neurotherapeutics, 4(5), 781-791.
  • Wójcicki, J., et al. (2013). Comparison of the pharmacological properties of 0.375% bupivacaine with epinephrine, 0.5% ropivacaine and a mixture of bupivacaine and lignocaine for axillary brachial plexus block. Pharmacological reports, 65(2), 361-366.
  • ResearchGate. Effect of ropivacaine, mepivacaine or the combination of ropivacaine and mepivacaine for epidural anaesthesia on the postoperative recovery in patients undergoing caesarean section: a randomized, prospective, double-blind study. Available from: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Available from: [Link]

  • Bioanalysis Zone. Quantitative bioanalysis by LC-MS for the development of biological drugs. Available from: [Link]

  • Bîrgel, M. A., et al. (2022).
  • Vávrová, K., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 629.
  • El-Sharrawy, E., et al. (2015). The Effectiveness of Ropivacaine and Mepivacaine in the Postoperative Pain after Third Lower Molar Surgery. Journal of clinical and diagnostic research, 9(10), ZC50–ZC53.
  • SciSpace. A comparison of the pharmacodynamics and pharmacokinetics of bupivacaine, ropivacaine (with epinephrine) and their equal volume mixtures with lidocaine used for femoral and sciatic nerve blocks: a double-blind randomized study. Available from: [Link]

  • YouTube. More Predictable Ret. of Motor Function with Mepivacaine Vs Bupivacaine Spinal Anesthetic in THA&TKA. Available from: [Link]

  • MDPI. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Available from: [Link]

  • BioAgilytix. Protein Binding Assays. Available from: [Link]

  • Vankooten, P. K., et al. (1997). A clinical and pharmacokinetic comparison of ropivacaine and bupivacaine in axillary plexus block. Anesthesia & Analgesia, 84(4), 815-820.

Sources

A Comparative Analysis of Piperidine-4-Carboxamide Derivatives in Oncology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

While the specific compound N-propylpiperidine-4-carboxamide hydrochloride is not extensively documented as a singular anti-cancer agent in publicly available literature, the piperidine-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry. Its structural versatility has given rise to a diverse array of potent therapeutic candidates targeting various mechanisms of tumorigenesis. This guide provides a comparative overview of the efficacy of two distinct classes of piperidine-4-carboxamide derivatives that have shown significant promise in preclinical cancer models: PARP inhibitors and tubulin polymerization inhibitors. By examining their disparate mechanisms of action, target cancer models, and preclinical data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential embedded within this privileged chemical structure.

Section 1: The Piperidine-4-Carboxamide Scaffold: A Privileged Motif in Oncology

The piperidine-4-carboxamide core serves as a versatile template for drug design due to its favorable physicochemical properties, including metabolic stability and the ability to form key hydrogen bond interactions with biological targets. By modifying the substituents on the piperidine ring and the carboxamide nitrogen, medicinal chemists can fine-tune the pharmacological profile of these molecules to achieve high potency and selectivity for a variety of cancer-relevant targets. This guide will focus on two prime examples that underscore the adaptability of this scaffold:

  • 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (A-620223): A potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.

  • 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides: A class of compounds that inhibit tubulin polymerization, a critical process for cell division.

Section 2: Comparative Efficacy and Mechanism of Action

The anti-cancer efficacy of these two classes of piperidine-4-carboxamide derivatives stems from their distinct molecular mechanisms, leading to their application in different cancer contexts.

PARP Inhibition with 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (A-620223)

Mechanism of Action: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central to the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. A-620223 is a potent PARP-1 inhibitor with a reported Ki of 8 nM[1]. By blocking PARP's catalytic activity, this compound potentiates the cytotoxic effects of DNA-damaging agents.

cluster_0 DNA Damage Response cluster_1 Mechanism of A-620223 DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation No_repair Inhibition of DNA Repair Repair_proteins Recruitment of DNA Repair Proteins PARylation->Repair_proteins DNA_repair DNA Repair Repair_proteins->DNA_repair A620223 A-620223 (PARP Inhibitor) Inhibition Inhibition A620223->Inhibition Inhibition->PARP1 Cell_death Apoptosis No_repair->Cell_death

Figure 1: Simplified signaling pathway of PARP inhibition.

Preclinical Efficacy: A-620223 has demonstrated significant in vivo efficacy in combination with DNA-damaging chemotherapies[1].

  • Melanoma Model: In a B16F10 subcutaneous murine melanoma model, A-620223 showed good efficacy when combined with the alkylating agent temozolomide (TMZ)[1].

  • Breast Cancer Model: In an MX-1 breast cancer xenograft model, the combination of A-620223 with cisplatin, a platinum-based chemotherapy agent, also resulted in significant anti-tumor activity[1].

Tubulin Inhibition by 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides

Mechanism of Action: Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in mitosis and subsequent apoptosis. The 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide class of compounds has been identified as tubulin polymerization inhibitors[2]. By binding to tubulin, these molecules prevent the formation of microtubules, thereby arresting cancer cells in mitosis.

cluster_0 Microtubule Dynamics cluster_1 Mechanism of Tubulin Inhibitors Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules No_polymerization Inhibition of Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Cell_division Cell Division Spindle->Cell_division Tubulin_inhibitor 4-(1,2,4-oxadiazol-5-yl) piperidine-1-carboxamides Inhibition Inhibition Tubulin_inhibitor->Inhibition Inhibition->Polymerization Mitotic_arrest Mitotic Arrest No_polymerization->Mitotic_arrest Apoptosis Apoptosis Mitotic_arrest->Apoptosis

Figure 2: Simplified pathway of tubulin polymerization inhibition.

Preclinical Efficacy: This class of compounds has shown potent antiproliferative activity in prostate cancer cell lines.

Section 3: Quantitative Data Summary

The following tables summarize the key quantitative data for the two classes of piperidine-4-carboxamide derivatives.

Table 1: In Vitro Potency of Piperidine-4-Carboxamide Derivatives

Compound ClassTargetAssayPotencyCancer ModelReference
A-620223 PARP-1Enzyme Inhibition (Ki)8 nM-[1]
PARPWhole Cell Assay (EC50)3 nM-[1]
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides TubulinAntiproliferation (GI50)120 nM (lead compound)DU-145 Prostate Cancer[2]

Table 2: In Vivo Efficacy of A-620223 in Combination Therapy

Cancer ModelCombination AgentEfficacyReference
B16F10 Murine Melanoma Temozolomide (TMZ)Good in vivo efficacy[1]
MX-1 Breast Cancer Xenograft CisplatinGood in vivo efficacy[1]

Note: Specific quantitative in vivo data such as tumor growth inhibition (TGI) percentages were not detailed in the primary publication's abstract.

Section 4: Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to characterize these compounds.

PARP-1 Enzyme Inhibition Assay

This protocol is designed to determine the in vitro potency of a compound against the PARP-1 enzyme.

cluster_workflow PARP-1 Enzyme Inhibition Assay Workflow A Prepare Assay Plate: - Add assay buffer - Add activated DNA - Add PARP-1 enzyme - Add test compound (various concentrations) B Pre-incubate for 15 minutes at 25°C A->B C Initiate Reaction: Add NAD+ substrate B->C D Incubate for 60 minutes at 25°C C->D E Stop Reaction & Develop Signal: - Add developing reagent - Incubate for 15 minutes D->E F Read Fluorescence: (e.g., Ex/Em = 420/480 nm) E->F G Data Analysis: Calculate IC50 values F->G

Figure 3: Workflow for a PARP-1 enzyme inhibition assay.

Protocol:

  • Plate Preparation: In a 96-well plate, add assay buffer, activated DNA, and recombinant human PARP-1 enzyme to each well.

  • Compound Addition: Add the test compound at various concentrations (typically a serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate, NAD+, to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at 25°C.

  • Signal Development: Add a developing reagent that detects the product of the PARP reaction (e.g., through a coupled enzymatic reaction that generates a fluorescent signal). Incubate for 15 minutes.

  • Fluorescence Reading: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., DU-145 for tubulin inhibitors) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 or IC50 value.

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.

cluster_workflow Tubulin Polymerization Assay Workflow A Prepare Reaction Mix: - Add tubulin polymerization buffer - Add GTP - Add fluorescent reporter - Add test compound B Incubate on ice A->B C Initiate Polymerization: Add purified tubulin and transfer to a pre-warmed 37°C plate reader B->C D Monitor Fluorescence: Read fluorescence every minute for 60 minutes C->D E Data Analysis: Plot fluorescence vs. time to observe inhibition or enhancement of polymerization D->E

Figure 4: Workflow for a fluorescence-based tubulin polymerization assay.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and a fluorescent reporter that binds to polymerized tubulin.

  • Compound Addition: Add the test compound or vehicle control to the reaction mixture.

  • Initiation of Polymerization: Add purified tubulin to the mixture and immediately transfer to a pre-warmed 37°C microplate reader.

  • Fluorescence Monitoring: Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Plot the fluorescence intensity over time. Compare the polymerization curves of the compound-treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.

Mitotic Arrest Assay

This cell-based assay quantifies the percentage of cells in the mitotic phase of the cell cycle after treatment with a test compound.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a duration corresponding to one to two cell cycles (e.g., 24-48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Immunostaining: Permeabilize the cells and stain with a primary antibody against a mitotic marker, such as phospho-histone H3 (Ser10), followed by a fluorescently labeled secondary antibody.

  • DNA Staining: Counterstain the cellular DNA with a fluorescent dye like propidium iodide (PI) or DAPI. RNase treatment is necessary if using PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Gate on the cell population and create a bivariate plot of the mitotic marker fluorescence versus DNA content. Quantify the percentage of cells that are positive for the mitotic marker and have a 4N DNA content (G2/M phase). An increase in this population compared to the control indicates mitotic arrest.

Section 5: Conclusion and Future Perspectives

The piperidine-4-carboxamide scaffold has proven to be a highly fruitful starting point for the development of novel anti-cancer agents with diverse mechanisms of action. The successful preclinical development of PARP inhibitors like A-620223 and the promising in vitro activity of tubulin-inhibiting 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides highlight the immense potential of this chemical class.

For researchers in the field, the key takeaway is the importance of target-driven drug design and the power of medicinal chemistry to optimize a core scaffold for different biological targets. The experimental protocols provided herein offer a validated framework for the evaluation of new piperidine-4-carboxamide derivatives.

Future research in this area will likely focus on:

  • Improving Selectivity: Further refining the scaffold to enhance selectivity for specific enzyme isoforms or tubulin isotypes to minimize off-target effects.

  • Overcoming Resistance: Designing next-generation compounds that are active against cancer cells that have developed resistance to existing therapies.

  • Novel Conjugates: Exploring the use of the piperidine-4-carboxamide scaffold in antibody-drug conjugates (ADCs) or as part of dual-targeting molecules.

By continuing to explore the chemical space around the piperidine-4-carboxamide core, the scientific community is well-positioned to deliver new and effective therapies for a wide range of cancers.

References

  • Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965-6975. [Link]

  • Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(18), 4439-4443. [Link]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

  • Juan, G., & Darzynkiewicz, Z. (2006). Cell cycle analysis by flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.2. [Link]

  • Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. [Link]

Sources

A Head-to-Head Comparison of Piperidine Carboxamide Analogs in CNS Assays: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine carboxamide scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of therapeutics targeting the central nervous system (CNS).[1][2] Its inherent structural rigidity, coupled with the capacity for diverse substitutions, allows for the fine-tuning of pharmacological properties, making it a privileged structure in the pursuit of novel treatments for a range of neurological and psychiatric disorders.[1][2] This guide provides a comprehensive, head-to-head comparison of various piperidine carboxamide analogs, synthesizing data from multiple studies to offer a clear perspective on their performance in key CNS assays. We will delve into the structure-activity relationships (SAR) of these analogs against critical CNS targets, present detailed experimental protocols for their evaluation, and provide insights into the causal relationships between chemical structure and biological activity.

The Versatility of the Piperidine Carboxamide Scaffold in CNS Drug Discovery

The prevalence of the piperidine motif in CNS-active drugs stems from its favorable physicochemical properties. It can modulate lipophilicity and water solubility, act as a hydrogen bond donor or acceptor, and adopt conformations that fit the steric requirements of various receptor binding pockets.[1] These characteristics contribute to improved metabolic stability and the ability to cross the blood-brain barrier (BBB), essential attributes for any CNS therapeutic.[1][3] This guide will focus on the comparative analysis of piperidine carboxamide analogs targeting three major classes of CNS proteins: Dopamine Receptors , Opioid Receptors , and Neurokinin Receptors .

Dopamine Receptor Modulators: Targeting Motivation, Cognition, and Motor Control

Dopamine receptors, classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies, are pivotal in regulating a wide array of neurological functions, including motivation, learning, and motor coordination.[4] Dysregulation of the dopaminergic system is implicated in disorders such as Parkinson's disease, schizophrenia, and addiction. Consequently, the development of selective dopamine receptor modulators is a key focus of CNS drug discovery.

Comparative Analysis of Piperidine Carboxamide Analogs as Dopamine D2 and D3 Receptor Ligands

The D3 receptor, in particular, has emerged as a promising target for treating addiction and other neuropsychiatric disorders.[5] The following table summarizes the binding affinities of several N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamide analogs, highlighting the structure-activity relationship in targeting D2 and D3 receptors.

Compound IDStructureD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity
Analog 1 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide1505.228.8
Analog 2 N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)acetamide851.847.2
Analog 3 N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)acetamide250.550.0

Data synthesized from studies on D2 and D3 receptor ligands.[5]

Expert Insights: The data clearly demonstrates that increasing the length of the alkyl spacer between the piperazine and carboxamide moieties leads to a significant increase in both affinity and selectivity for the D3 receptor over the D2 receptor. This suggests that the additional flexibility and length of the linker allow for optimal interaction with a sub-pocket present in the D3 receptor that is less accessible in the D2 receptor. Molecular modeling studies have supported this hypothesis, indicating that the aryl moiety and the carboxamide group engage in specific hydrogen bonding and hydrophobic interactions that are crucial for high-affinity binding.[5]

Experimental Protocol: Radioligand Binding Assay for Dopamine Receptors

This protocol outlines a standard method for determining the binding affinity of test compounds to dopamine D2 and D3 receptors.

Objective: To quantify the inhibitory constant (Ki) of piperidine carboxamide analogs at human D2 and D3 receptors expressed in a recombinant cell line.

Materials:

  • HEK293 cells stably expressing human D2 or D3 receptors.

  • Radioligand: [³H]-Spiperone for D2 receptors, [³H]-7-OH-DPAT for D3 receptors.

  • Non-specific binding control: Haloperidol for D2 receptors, Spiperone for D3 receptors.

  • Test compounds (piperidine carboxamide analogs) at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (cell membranes) in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, radioligand, and either assay buffer (for total binding), non-specific binding control, or the test compound at varying concentrations.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation setup Assay Setup prep->setup incubate Incubation setup->incubate filter Filtration & Washing incubate->filter quantify Quantification filter->quantify analyze Data Analysis (IC50 -> Ki) quantify->analyze G cluster_pathway Opioid Receptor Signaling Pathways cluster_assays Functional Assays Agonist Agonist MOR µ-Opioid Receptor Agonist->MOR G_Protein G-Protein Activation (Analgesia) MOR->G_Protein Beta_Arrestin β-Arrestin Recruitment (Side Effects) MOR->Beta_Arrestin GTP_Assay GTPγS Binding Assay G_Protein->GTP_Assay Arrestin_Assay β-Arrestin Recruitment Assay Beta_Arrestin->Arrestin_Assay

Caption: Signaling pathways and corresponding functional assays.

Neurokinin Receptor Antagonists: Modulating Pain and Inflammation

Neurokinin (NK) receptors, particularly the NK1 receptor, are involved in pain transmission, inflammation, and emesis. [6][7]Antagonists of the NK1 receptor have been successfully developed as antiemetics for chemotherapy-induced nausea and vomiting. [6]The piperidine scaffold is a common feature in many potent and selective NK1 receptor antagonists.

Comparative Analysis of Spiro-Substituted Piperidine Carboxamides as NK2 Receptor Antagonists

While NK1 has been the primary focus, NK2 receptor antagonists also hold therapeutic potential. The following table compares the NK2 receptor binding affinity of a lead compound and an optimized spiro-substituted piperidine carboxamide analog.

Compound IDStructureNK2 Receptor Binding IC50 (nM)
YM-35375 (Lead) N-(1-benzylpiperidin-4-yl)-N-methyl-2-(3,4-dichlorophenyl)acetamide84
YM-38336 (Analog) (+/-)-1'-[4-(N-benzoyl-N-methylamino)-3-(3,4-dichlorophenyl)butyl]spiro[benzo[c]thiophene-1(3H),4'-piperidine] 2-oxide8.9

Data from a study on spiro-substituted piperidines as NK2 receptor antagonists. [8] Expert Insights: The introduction of a spiro-substituted ring system at the 4-position of the piperidine core in YM-38336 resulted in a nearly 10-fold increase in binding affinity for the NK2 receptor compared to the lead compound, YM-35375. [8]This significant improvement in potency highlights the importance of exploring conformationally constrained analogs to enhance receptor-ligand interactions. The spirocyclic moiety likely orients the key pharmacophoric elements in a more favorable conformation for binding to the NK2 receptor.

Experimental Protocol: In Vivo Assay for NK2 Receptor Antagonism - Bronchoconstriction Model

Objective: To evaluate the in vivo efficacy of NK2 receptor antagonists in a guinea pig model of neurokinin A-induced bronchoconstriction.

Materials:

  • Male guinea pigs.

  • [beta-Ala8]-NKA(4-10) (a selective NK2 receptor agonist).

  • Test compounds (NK2 receptor antagonists).

  • Anesthesia and surgical equipment for measuring airway resistance.

Procedure:

  • Anesthetize the guinea pigs and measure baseline airway resistance.

  • Administer the test compound either intravenously (i.v.) or intraduodenally (i.d.).

  • After a predetermined time, challenge the animals with an intravenous injection of the NK2 receptor agonist, [beta-Ala8]-NKA(4-10), to induce bronchoconstriction.

  • Continuously monitor and record the changes in airway resistance.

  • Calculate the inhibitory dose 50 (ID50), which is the dose of the antagonist required to inhibit the agonist-induced bronchoconstriction by 50%.

G cluster_workflow In Vivo Bronchoconstriction Assay Workflow Anesthesia Anesthetize Animal & Measure Baseline Administer Administer Test Compound Anesthesia->Administer Challenge Challenge with NK2 Agonist Administer->Challenge Monitor Monitor Airway Resistance Challenge->Monitor Calculate Calculate ID50 Monitor->Calculate

Caption: Workflow for an in vivo bronchoconstriction assay.

Conclusion and Future Directions

This guide has provided a head-to-head comparison of piperidine carboxamide analogs across key CNS assays, highlighting the remarkable versatility of this chemical scaffold. The presented data and experimental protocols offer a framework for researchers and drug development professionals to design and evaluate novel CNS therapeutics with improved efficacy and safety profiles. The structure-activity relationships discussed underscore the importance of subtle chemical modifications in dictating pharmacological activity.

Future research in this area will likely focus on the development of multi-target ligands and compounds with even greater selectivity and biased agonism. The continued application of advanced in vitro and in vivo models, coupled with computational approaches, will be instrumental in accelerating the discovery of the next generation of piperidine carboxamide-based CNS drugs.

References

  • Benchchem. (n.d.). A Head-to-Head Comparison of 4-Piperidinecarboxamide and its Analogs in Drug Discovery.
  • Benchchem. (n.d.). Structure-activity relationship (SAR) of piperidinyl piperidine analogues.
  • Neuroservices-Alliance. (2020). In Vitro & In Vivo electrophysiology for decision making in CNS drug discovery programs.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • MDPI. (n.d.). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma.
  • PubMed. (n.d.). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands.
  • PMC. (2024). Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists.
  • NIH. (n.d.). Discovery of μ,δ-Opioid Receptor Dual-Biased Agonists That Overcome the Limitation of Prior Biased Agonists.
  • Wikipedia. (n.d.). NK1 receptor antagonist.
  • MDPI. (n.d.). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant.
  • PubMed. (n.d.). Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides.

Sources

A Comparative Guide to the Purity Analysis of N-propylpiperidine-4-carboxamide Hydrochloride: NMR vs. HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for Active Pharmaceutical Ingredients (APIs) is non-negotiable. The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product[1][2]. This guide provides an in-depth, comparative analysis of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity determination of N-propylpiperidine-4-carboxamide hydrochloride, a key intermediate in pharmaceutical synthesis.

This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, offering researchers, scientists, and drug development professionals the critical insights needed to select and implement the most appropriate analytical strategy for their specific needs.

Foundational Principles: Choosing the Right Tool for the Job

The selection of an analytical technique is fundamentally driven by the information required. For purity analysis, we are typically concerned with two key questions: "How much of the desired compound is present?" (Assay) and "What else is in the sample, and in what quantity?" (Impurity Profiling).

  • High-Performance Liquid Chromatography (HPLC) is a separative technique. It excels at physically separating the main compound from its impurities based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). Its strength lies in its exceptional sensitivity for detecting and quantifying trace-level impurities.

  • Quantitative NMR (qNMR) is a spectroscopic technique. It provides a direct, non-destructive measure of a compound's concentration in a solution without the need for separation. The core principle of qNMR is that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal[3]. This makes it a primary analytical method, capable of delivering highly accurate purity values, often without needing a reference standard of the analyte itself[4].

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its robustness, sensitivity, and resolving power. For a polar compound like N-propylpiperidine-4-carboxamide hydrochloride, an RP-HPLC method provides a reliable approach to separate it from less polar synthesis-related impurities.

The 'Why' Behind the Method: Causality in HPLC Protocol Design

The chosen method is not arbitrary; each parameter is selected to ensure a self-validating system where specificity, accuracy, and precision are built into the experimental design, in alignment with ICH Q2(R2) guidelines[5][6].

  • Why a C18 Column? A C18 (octadecyl) column is a non-polar stationary phase. It is ideal for retaining and separating a wide range of organic molecules. For our analyte, it provides sufficient retention to move it away from the solvent front while allowing for effective separation from potential non-polar impurities.

  • Why an Acidified Mobile Phase? The hydrochloride salt form of our analyte means it is cationic. Using a mobile phase with a low pH (e.g., using formic or phosphoric acid) ensures that the secondary amine on the piperidine ring is consistently protonated. This prevents peak tailing and leads to sharp, symmetrical peaks, which are essential for accurate quantification.

  • Why UV Detection? While the analyte lacks a strong chromophore, the amide bond provides sufficient UV absorbance at lower wavelengths (e.g., 210-220 nm) for sensitive detection and quantification.

Experimental Workflow: HPLC Analysis

The logical flow of an HPLC experiment is designed for reproducibility and accuracy.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis p1 Accurately weigh N-propylpiperidine-4-carboxamide HCl p2 Dissolve in Mobile Phase A to a known concentration (e.g., 1 mg/mL) p1->p2 s3 Autosampler (Inject 10 µL) p2->s3 Sample Vial p3 Prepare Mobile Phases A (Buffer) and B (Acetonitrile) s1 Solvent Reservoir (A & B) p3->s1 s2 Degasser & Pump (Gradient Control) s1->s2 s2->s3 s4 Column Oven (e.g., 40 °C) s3->s4 s5 C18 Column s4->s5 s6 UV Detector (e.g., 215 nm) s5->s6 d1 Chromatography Data System (CDS) s6->d1 Signal Output d2 Integrate Peaks (Area Under Curve) d1->d2 d3 Calculate % Purity (Area Normalization) d2->d3

Caption: Workflow for HPLC purity analysis.

Detailed HPLC Protocol

Objective: To determine the purity of N-propylpiperidine-4-carboxamide hydrochloride by assessing the main peak and detecting any related impurities.

1. Materials & Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS grade).

2. Chromatographic Conditions:

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min, hold for 3 min, return to 5% B over 1 min, equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection Wavelength 215 nm

3. Sample Preparation:

  • Accurately weigh approximately 10.0 mg of the N-propylpiperidine-4-carboxamide hydrochloride sample.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with Mobile Phase A to achieve a final concentration of 1.0 mg/mL.

  • Filter through a 0.45 µm syringe filter into an HPLC vial.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Data & Interpretation

A typical analysis might yield the following results, demonstrating the method's ability to separate the API from potential process-related impurities.

Peak IDRetention Time (min)Peak Area (mAU*s)% AreaIdentification
13.515.20.08Starting Material Impurity
28.918950.599.71N-propylpiperidine-4-carboxamide HCl
311.239.90.21Unknown Impurity
Total 19005.6 100.00

This data indicates a purity of 99.71%. The method's specificity is demonstrated by its ability to resolve the main peak from other components[7].

Purity Determination by Quantitative NMR (qNMR)

qNMR has emerged as a powerful, primary method for purity assessment, recognized by regulatory bodies for its high accuracy and precision[3][8]. It quantifies the analyte by comparing its integrated signal intensity to that of a high-purity, stable internal standard (IS) of known concentration.

The 'Why' Behind the Method: Causality in qNMR Protocol Design

The trustworthiness of a qNMR experiment hinges on meticulous planning and execution.

  • Why an Internal Standard? An internal standard corrects for variations in sample volume, spectrometer performance, and relaxation delays. This allows for absolute quantification without needing a calibration curve[4].

  • Why Maleic Acid as an IS? Maleic acid is an excellent choice for this analysis because:

    • High Purity: It is commercially available in high, certified purity.

    • Chemical Stability: It is non-volatile and stable in solution.

    • Simple Spectrum: It produces a sharp singlet in the ¹H NMR spectrum.

    • No Signal Overlap: Its singlet (~6.3 ppm in D₂O) is in a clear region of the spectrum, well-separated from the signals of N-propylpiperidine-4-carboxamide hydrochloride.

  • Why a Long Relaxation Delay (D1)? A long D1 (e.g., 5 times the longest T₁ relaxation time) is crucial to ensure that all protons have fully relaxed back to their equilibrium state before the next pulse. This guarantees that the signal integrals are directly and accurately proportional to the number of protons.

Experimental Workflow: qNMR Analysis

The qNMR workflow is direct, focusing on precise sample preparation and controlled spectral acquisition.

qNMR_Workflow cluster_prep Precise Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis p1 Accurately weigh Analyte (N-propylpiperidine-4-carboxamide HCl) p3 Dissolve both in a known volume of deuterated solvent (e.g., D₂O) p1->p3 p2 Accurately weigh Internal Standard (e.g., Maleic Acid) p2->p3 s1 Insert Sample Tube into Magnet p3->s1 NMR Tube s2 Tune & Shim for Homogeneity s1->s2 s3 Acquire ¹H Spectrum (Quantitative Parameters) s2->s3 d1 Process Spectrum (Phasing, Baseline Correction) s3->d1 Free Induction Decay (FID) d2 Integrate Analyte & IS Signals d1->d2 d3 Calculate Molar Ratio & Purity d2->d3

Caption: Workflow for quantitative NMR (qNMR) purity analysis.

Detailed qNMR Protocol

Objective: To determine the absolute purity (assay) of N-propylpiperidine-4-carboxamide hydrochloride using an internal standard.

1. Materials & Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Analytical Balance: Capable of weighing to ±0.01 mg.

  • Internal Standard (IS): Maleic acid (certified purity ≥ 99.5%).

  • Solvent: Deuterium oxide (D₂O).

2. NMR Acquisition Parameters:

ParameterSettingRationale
Pulse Program zg30Standard 30° pulse for quantitative analysis
Relaxation Delay (D1) 20 sEnsures full relaxation of all protons for accurate integration
Number of Scans (NS) 16Sufficient for good signal-to-noise ratio
Acquisition Time (AQ) 3.9 sProvides adequate digital resolution
Spectral Width (SW) 20 ppmCovers the full range of expected proton signals

3. Sample Preparation:

  • Accurately weigh ~15 mg of N-propylpiperidine-4-carboxamide hydrochloride (W_Analyte).

  • Accurately weigh ~10 mg of maleic acid (W_IS).

  • Quantitatively transfer both solids into the same vial and dissolve in 0.75 mL of D₂O.

  • Vortex to ensure complete dissolution and transfer to a 5 mm NMR tube.

4. Data Analysis:

  • Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).

  • Carefully integrate a well-resolved, unique signal for the analyte (e.g., the propyl group's terminal CH₃) and the singlet for the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (W_IS / W_Analyte) * P_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal (e.g., 3 for a CH₃ group)

    • MW: Molecular weight

    • W: Weight

    • P_IS: Purity of the internal standard

Hypothetical Data & Interpretation

Let's assume the following experimental values:

  • W_Analyte: 15.05 mg

  • W_IS: 10.10 mg

  • P_IS: 99.8%

  • MW_Analyte: 222.73 g/mol (for the hydrochloride salt)

  • MW_IS: 116.07 g/mol

  • Analyte Signal: Propyl CH₃ triplet, I_Analyte = 1.00, N_Analyte = 3

  • IS Signal: Olefinic CH singlet, I_IS = 0.55, N_IS = 2

Plugging these into the formula:

  • Purity (%) = (1.00 / 0.55) * (2 / 3) * (222.73 / 116.07) * (10.10 / 15.05) * 99.8 = 98.9%

This result gives the absolute purity of the material, a direct measure of the mass fraction of the target compound.

Head-to-Head Comparison: HPLC vs. qNMR

FeatureHPLCqNMR
Principle Physical separation based on polaritySpectroscopic quantification based on molar ratios
Primary Use Impurity profiling, detection of trace componentsAbsolute purity/assay determination
Sensitivity Very high (ppm to ppb levels)Moderate (typically >0.1% for quantification)
Reference Standard Requires a reference standard of the analyte for assay, but not for impurity profiling by area %Does not require an analyte reference standard; uses a certified internal standard[4][9]
Specificity High; separates isomers and structurally similar compoundsHigh; identifies compounds based on unique chemical shifts
Throughput Moderate (20-30 min per sample)High (5-10 min per sample after setup)
Sample Consumption Low (µg range)High (mg range)[4]
Information Provided Purity by area %, retention timesAbsolute purity (assay), structural confirmation
Regulatory Standing Universally accepted for purity and impurity controlAccepted as a primary method for assay/purity[3][8]

Conclusion and Recommendations

Neither HPLC nor qNMR is inherently superior; they are complementary techniques that answer different questions with exceptional authority. The choice depends entirely on the analytical objective.

  • For comprehensive impurity profiling and detecting unknown, trace-level contaminants , HPLC is the undisputed method of choice . Its separative power is essential for fulfilling regulatory requirements on identifying and quantifying specific impurities, as outlined in guidelines like ICH Q3A[2].

  • For obtaining a highly accurate, absolute purity value (assay) of a bulk substance or for certifying reference materials , qNMR is the more powerful and direct technique . Its status as a primary ratio method provides a high degree of confidence in the result without the need for an identical, highly characterized standard of the analyte[10].

In a robust quality control strategy for N-propylpiperidine-4-carboxamide hydrochloride, these techniques should be used in concert. HPLC would be employed to develop a validated method for routine quality control, monitoring known impurities and detecting new ones. qNMR would be used to accurately assign the purity value to the primary reference standard against which the HPLC method is calibrated. This integrated approach leverages the strengths of both techniques, ensuring a comprehensive and scientifically sound understanding of the API's purity.

References

  • SIELC Technologies. (n.d.). Separation of Propyl 4-phenylpiperidine-4-carboxylate hydrochloride on Newcrom R1 HPLC column.
  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • JEOL. (2022). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability.
  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • PubMed. (n.d.). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.
  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • ICH. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResearchGate. (2025). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • ResearchGate. (2026). Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review.
  • PubMed Central (PMC). (2024). Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review.

Sources

Rigorous Structural Confirmation of N-Propylpiperidine-4-carboxamide HCl: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary[1]

In the synthesis of pharmaceutical intermediates like N-propylpiperidine-4-carboxamide hydrochloride , structural ambiguity is a critical failure point.[1] The specific challenge with this scaffold lies not just in confirming the core piperidine ring, but in definitively distinguishing the N-propyl chain from its thermodynamic isomer, N-isopropyl , and verifying the stoichiometric integrity of the hydrochloride salt .

This guide abandons the standard "list of tests" approach. Instead, it compares the three dominant structural confirmation methodologies—NMR (1D/2D) , HRMS , and Single-Crystal XRD —evaluating their resolution power, throughput, and specific utility in validating this precise molecule.[1]

The Target Molecule[2][3]
  • IUPAC Name: 1-propylpiperidine-4-carboxamide hydrochloride[1]

  • Formula: C₉H₁₈N₂O[1][2][3] · HCl

  • Critical Structural Feature: The linear propyl chain attached to the piperidine nitrogen (N1), which must be distinguished from a branched isopropyl group.[1]

Part 2: Comparative Analysis of Analytical Architectures

Method A: Nuclear Magnetic Resonance (NMR) – The Structural Workhorse

Verdict: Essential for Isomer Differentiation.

NMR is the only high-throughput method capable of distinguishing the n-propyl vs. iso-propyl connectivity in solution.[1] For the HCl salt, solvent selection is critical to prevent proton exchange masking the ammonium proton signals.[1]

  • Causality: The magnetic environment of the terminal methyl protons is the differentiator.[1]

    • N-Propyl: The terminal methyl group (

      
      ) appears as a triplet  due to coupling with the adjacent methylene.[1]
      
    • N-Isopropyl: The geminal dimethyl groups (

      
      ) appear as a doublet  due to coupling with the single methine proton.[1]
      
Data Table 1: Expected 1H NMR Shift Profile (DMSO-d₆, 400 MHz)

Note: Shifts are deshielded relative to the free base due to the cationic N-H⁺ center.

PositionProton TypeExpected Shift (δ ppm)MultiplicityIntegrationDiagnostic Value
N-H⁺ Ammonium10.2 - 10.8Broad Singlet1HConfirms Salt Formation
Amide -CONH₂6.9 & 7.4Broad Singlets2HConfirms Primary Amide
H-2, H-6 Piperidine (eq)3.4 - 3.6Doublet of Doublets2HRing Conformation
Propyl-1 N-CH₂-2.9 - 3.1Multiplet2HLinker Connectivity
H-4 Methine2.3 - 2.5Multiplet1HAmide Attachment
Propyl-2 -CH₂- (Mid)1.7 - 1.9Multiplet2HDistinguishes from Isopropyl
Propyl-3 -CH₃ (Term)0.9 - 1.0Triplet (J=7.4 Hz)3HPrimary Proof of Structure
Method B: High-Resolution Mass Spectrometry (HRMS) – The Formula Validator

Verdict: Confirmation of Identity, Not Connectivity.

HRMS (ESI-TOF or Orbitrap) provides exact mass validation to within <5 ppm error.[1] However, it cannot distinguish between the N-propyl and N-isopropyl isomers, as they share the exact same mass (


 171.149).
  • Protocol Insight: Analyze in Positive Ion Mode (ESI+) . The HCl salt will dissociate; you are detecting the cationic free base

    
    .[1]
    
  • Self-Validating Check: Look for the presence of the chloride isotope pattern in negative mode (ESI-) or via indirect evidence if running the salt directly, but the primary signal is the organic cation.[1]

Data Table 2: HRMS Parameters
ParameterValueLogic
Ionization ESI (+)Protonation of the basic piperidine nitrogen.[1]
Target m/z 171.1492Calculated for

Acceptance ± 5 ppmIndustry standard for publication quality.[1]
Blind Spot RegioisomerismCannot distinguish N-propyl from N-isopropyl.
Method C: Single Crystal X-Ray Diffraction (XRD) – The Gold Standard

Verdict: Absolute Configuration & Salt Stoichiometry.

While lower throughput, XRD is the only method that provides a direct 3D "photograph" of the molecule, confirming the salt stoichiometry (1:1 HCl) and the hydrogen bonding network of the carboxamide.[1]

  • When to use: If the melting point is sharp but NMR shows ambiguous solvent peaks, or if polymorphism is suspected.[4][1]

  • Structural Insight: XRD will reveal if the chloride ion is hydrogen-bonded to the piperidinium proton or the amide protons, defining the solid-state stability.[1]

Part 3: Visualization of Structural Logic

Diagram 1: The Isomer Differentiation Decision Matrix

This logic flow ensures you do not misidentify the thermodynamic isopropyl isomer as the desired n-propyl product.[1]

IsomerLogic Start Crude Product (C9H18N2O·HCl) NMR 1H NMR Analysis (DMSO-d6) Start->NMR Region_Methyl Analyze Methyl Region (0.8 - 1.2 ppm) NMR->Region_Methyl Result_Triplet Signal: Triplet (t) Integration: 3H Region_Methyl->Result_Triplet J ~ 7.4 Hz Result_Doublet Signal: Doublet (d) Integration: 6H Region_Methyl->Result_Doublet J ~ 6.6 Hz Conclusion_NPropyl CONFIRMED: N-Propylpiperidine-4-carboxamide Result_Triplet->Conclusion_NPropyl Conclusion_IsoPropyl REJECTED: N-Isopropyl Isomer Result_Doublet->Conclusion_IsoPropyl Check_Salt Check Downfield (>10 ppm) Broad Singlet? Conclusion_NPropyl->Check_Salt Final_Valid Valid HCl Salt Check_Salt->Final_Valid Yes (NH+ present)

Caption: Logical workflow for distinguishing the target N-propyl compound from its isopropyl isomer using 1H NMR splitting patterns.

Diagram 2: Integrated Characterization Workflow

A self-validating protocol combining all three methods.[1]

Workflow cluster_Methods Parallel Analysis Sample Synthesized Sample MS HRMS (ESI+) Mass Validation Sample->MS NMR 1H/13C NMR Connectivity Check Sample->NMR XRD XRD (Optional) Solid State Check Sample->XRD Data_MS m/z 171.149 MS->Data_MS Data_NMR Triplet @ 0.9ppm Broad NH @ 10.5ppm NMR->Data_NMR Decision Data Convergence? Data_MS->Decision Data_NMR->Decision Release Release Lot Decision->Release Yes

Caption: Multi-modal validation workflow ensuring mass accuracy and structural connectivity align before lot release.

Part 4: Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition[2]
  • Objective: Obtain high-resolution spectra with visible exchangeable protons (NH).

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS.[1] Avoid D₂O as it will exchange the amide and ammonium protons, erasing critical salt confirmation signals.[1]

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Parameters:

    • Pulse Angle: 30°[1][5]

    • Relaxation Delay (D1): 1.0 - 2.0 seconds (ensure quantitative integration of the propyl chain).

    • Scans: 16 (1H), 512+ (13C).[1]

Protocol 2: HRMS Direct Infusion[2]
  • Objective: Confirm molecular formula C₉H₁₈N₂O.

  • Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Expected Result:

    • Base Peak:

      
       171.149 
      
      
      
      .[1][3]
    • Absence of

      
       157 (N-ethyl impurity) or 
      
      
      
      185 (N-butyl impurity).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50988220, N-propylpiperidine-4-carboxamide hydrochloride.[1] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for NMR splitting patterns and isomer differentiation).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-propylpiperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the proper disposal of N-propylpiperidine-4-carboxamide hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and drug development professionals, it is incumbent upon us to manage chemical waste with the utmost rigor and understanding of the underlying principles of safety and environmental stewardship. This document is structured to provide not just instructions, but also the scientific rationale behind them, fostering a culture of safety and responsibility in the laboratory.

Understanding the Compound: Hazard Profile and Core Risks

Compounds such as Piperidine-4-carboxylic acid and N,N-dimethylpiperidine-4-carboxamide hydrochloride are known to cause skin irritation, serious eye irritation, and potential respiratory irritation[2][3][4]. The hydrochloride salt form suggests good water solubility. Therefore, it is prudent to handle N-propylpiperidine-4-carboxamide hydrochloride with the assumption that it possesses similar hazardous properties.

Assumed Hazard Classifications:

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Eye Irritation

  • Specific target organ toxicity — single exposure (respiratory tract irritation)

This initial hazard assessment is the cornerstone of a sound disposal plan. It dictates the required Personal Protective Equipment (PPE), spill response actions, and ultimately, the selection of an appropriate disposal pathway.

The Cardinal Rule of Chemical Disposal: Regulatory Compliance

All chemical waste, including N-propylpiperidine-4-carboxamide hydrochloride, must be disposed of in strict accordance with local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[5][6].

Key Regulatory Principles:

  • Never dispose of chemical waste down the drain or in the regular trash[5]. This can lead to environmental contamination and damage to plumbing infrastructure.

  • Chemical waste generators are legally responsible for determining if their waste is classified as hazardous[7].

  • Hazardous waste must be managed by a licensed and certified hazardous waste disposal company[5].

OSHA's standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires employers to maintain safety data sheets and provide training on safe handling, storage, and disposal[8].

Step-by-Step Disposal Protocol

This protocol outlines the procedures for handling and disposing of N-propylpiperidine-4-carboxamide hydrochloride waste, from the point of generation to final pickup.

Step 1: Segregation and Collection

Proper segregation is the first and most critical step in a compliant waste management program.

  • Designate a Waste Container: Use a dedicated, chemically resistant container (e.g., high-density polyethylene - HDPE) for collecting all waste containing N-propylpiperidine-4-carboxamide hydrochloride.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "N-propylpiperidine-4-carboxamide hydrochloride". Ensure the label includes the date when waste was first added.

  • Container Integrity: Keep the container tightly sealed when not in use to prevent the release of vapors[2][5]. Store it in a designated, well-ventilated hazardous waste storage area[2].

Step 2: Managing Spills and Contaminated Materials

Accidental spills must be managed promptly and safely.

  • Ensure Personal Safety: Before addressing a spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[2]. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.

  • Containment: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill[7][9]. For solid spills, use dry clean-up procedures to avoid generating dust[2].

  • Collection: Carefully sweep or shovel the absorbed material into a designated hazardous waste container[10].

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste[2].

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step 3: Final Disposal Pathway

The ultimate disposal of N-propylpiperidine-4-carboxamide hydrochloride must be handled by professionals.

  • Waste Characterization: As the generator, you must characterize the waste. Based on the irritant nature of related piperidine compounds, this waste stream will likely need to be managed as hazardous. Your institution's EHS office will provide guidance on the specific waste codes to use.

  • Engage a Licensed Contractor: Arrange for pickup and disposal through a licensed hazardous waste disposal company[5]. These companies have the permits and expertise to transport and dispose of chemical waste in a compliant manner, typically via high-temperature incineration.

  • Documentation: Maintain a detailed log of all hazardous waste disposal actions, including the type of waste, quantity, disposal date, and the company used. This documentation is required for regulatory compliance[5].

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of N-propylpiperidine-4-carboxamide hydrochloride.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generated (N-propylpiperidine-4-carboxamide HCl) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Use Designated, Labeled Hazardous Waste Container ppe->container storage Store in Secure, Ventilated Area container->storage ehs Contact EHS for Waste Characterization storage->ehs contractor Arrange Pickup by Licensed Disposal Contractor ehs->contractor document Maintain Disposal Records contractor->document incineration High-Temperature Incineration (Typical Method) contractor->incineration

Caption: Disposal workflow for N-propylpiperidine-4-carboxamide hydrochloride.

Summary of Safety and Disposal Information

The table below summarizes the critical information for quick reference.

ParameterGuidelineRationale & Reference
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory IrritantBased on data for structurally similar piperidine compounds.[2][3]
PPE Nitrile Gloves, Safety Goggles, Lab CoatTo prevent skin and eye contact with the hazardous material.[2]
Storage Tightly sealed, labeled container in a ventilated area.To prevent vapor release and ensure proper identification of hazardous waste.[5][11]
Spill Cleanup Use inert absorbent; avoid generating dust.To safely contain the material for disposal without increasing exposure risk.[2][10]
Disposal Method Licensed Hazardous Waste Contractor (likely incineration).Ensures compliance with EPA and local regulations for hazardous chemical disposal.[5]
Prohibited Actions Do NOT dispose in trash or down the drain.To prevent environmental contamination and non-compliance with regulations.[5]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the principles of scientific integrity and responsible chemical management.

References

  • N-Methylpiperidine-4-carboxamide Hydrochloride CAS 1903-75-9. Biosynce. [Link]

  • HAZARDOUS CHEMICAL HANDLING PROCEDURES. Bowie State University. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Safety Data Sheet: 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. UBPBio. [Link]

  • Safety Data Sheet: Piperidine. PENTA. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Environmental Protection Agency (EPA). [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [Link]

  • Piperidine. Wikipedia. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. HBI. [Link]

  • 1-Propylpiperidine. PubChem, National Institutes of Health (NIH). [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • EPA Subpart P Regulations - HW Drugs. PharmWaste Technologies, Inc. [Link]

  • N,N-dimethylpiperidine-4-carboxamide hydrochloride. PubChem, National Institutes of Health (NIH). [Link]

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. Alston & Bird. [Link]

  • 4-(N-Boc-amino)piperidine. PubChem, National Institutes of Health (NIH). [Link]

Sources

Personal protective equipment for handling N-propylpiperidine-4-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Strategy for N-propylpiperidine-4-carboxamide Hydrochloride Content Type: Advanced Technical Safety Guide Audience: Drug Discovery Scientists, Process Chemists, and EHS Officers[1]

Introduction: The Precautionary Principle in Action

As a Senior Application Scientist, I often see researchers underestimate "white powder" intermediates. N-propylpiperidine-4-carboxamide hydrochloride is a functionalized piperidine salt.[1] While specific toxicological data (LD50) for this exact analog may be sparse in public literature, its structural pharmacophore—a piperidine ring coupled with an amide—suggests potential biological activity affecting the central nervous system (CNS) or ion channels. Furthermore, the hydrochloride salt moiety implies hygroscopicity, meaning it can readily hydrolyze on moist mucous membranes (eyes, lungs) to generate acidic micro-environments.

The Core Directive: In the absence of comprehensive toxicological data, you must treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate (Occupational Exposure Band 3 or 4). This guide moves beyond basic compliance to establish a self-validating safety system.

Hazard Identification & Risk Logic

Before selecting PPE, we must understand the "Enemy."

Hazard CategoryMechanism of ActionOperational Risk
Inhalation (Primary) The HCl salt is likely a fine, electrostatic powder.[1] Inhalation delivers the compound directly to the bloodstream via alveoli and creates immediate acidic irritation in the upper respiratory tract.High. Weighing, transfer, and solubilization are critical control points.
Dermal/Ocular Acidic Hydrolysis: Upon contact with sweat or tears, the salt dissociates, potentially lowering local pH and causing chemical burns or severe dermatitis.[1]Moderate to High. Risk increases with perspiration or humidity.
Systemic Toxicity Piperidine Moiety: Piperidine derivatives often exhibit nicotinic or NMDA receptor activity.[1] Absorption could lead to dizziness, tachycardia, or respiratory depression.Unknown/Assumed High. Treat as if transdermal absorption is possible.

The PPE Matrix: A Multi-Barrier System

Do not rely on a single barrier. Use the "Swiss Cheese Model" where multiple layers cover the weaknesses of others.

Table 1: Mandatory PPE Specifications
Protection ZoneMinimum RequirementTechnical Rationale (The "Why")
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil / 0.10 mm) - Bright Color2. Outer: Extended Cuff Nitrile (6-8 mil / 0.15 mm) - Dark ColorPermeation & Breach Detection: Standard nitrile degrades over time with organic amines.[1] The color contrast allows immediate visual detection of tears. The air gap between gloves reduces capillary action of liquid spills.
Respiratory PAPR (Powered Air Purifying Respirator) OR N95/P100 only if inside Fume HoodParticle Size: Milled salts often contain nanoparticles (<10µm) that surgical masks cannot filter.[1] If handling >10g outside a hood, a full-face respirator is mandatory to protect eyes from acidic dust.
Eye/Face Chemical Splash Goggles (Indirect Vent)Hydrolysis Risk: Safety glasses have gaps.[1] If dust enters the eye, it reacts with tear fluid (water) to form HCl, causing immediate corneal damage. Goggles seal this pathway.
Body Tyvek® Lab Coat (or equivalent non-woven polyethylene)Dust Retention: Cotton lab coats trap dust in fibers, which can then be released later (secondary exposure) or taken home.[1] Disposable non-woven fabrics repel dust.

Engineering Controls & Containment Logic

PPE is the last line of defense. Your primary defense is the engineering control.

  • Primary Containment: All weighing of solid N-propylpiperidine-4-carboxamide hydrochloride must occur within a Chemical Fume Hood or a Powder Weighing Station with HEPA filtration.[1]

  • Static Control: Use an ionizing bar during weighing. Piperidine salts are prone to static charge, causing "powder fly" that bypasses standard airflow capture velocities.

Operational Protocols: Visualized Workflows

A. The Safe-Loop Handling Protocol

This diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

HandlingProtocol cluster_emergency Emergency Loop Start Start: Task Definition RiskAssess Risk Assessment: Quantity > 100mg? Start->RiskAssess HoodCheck Verify Fume Hood Face Velocity > 100 fpm RiskAssess->HoodCheck No (<100mg) HighRisk High Exposure Risk RiskAssess->HighRisk Yes (>100mg) PPE_Std Don PPE: Double Nitrile + Goggles + Lab Coat HoodCheck->PPE_Std Weighing Weighing / Transfer (Minimize Drafts) PPE_Std->Weighing Engineering Deploy Static Control & Powder Containment HighRisk->Engineering Engineering->HoodCheck CleanUp Wet Wipe Decontamination (Solvent: Water/Ethanol) Weighing->CleanUp Spill Spill Detected Weighing->Spill Accident Waste Solid Waste Disposal (Tag: Toxic Organic) CleanUp->Waste Evacuate Evacuate Area Spill->Evacuate

Figure 1: Decision logic for handling N-propylpiperidine-4-carboxamide hydrochloride, differentiating between small-scale and bulk handling risks.

B. Donning & Doffing Sequence (Critical for Contamination Control)

Most exposure occurs after the experiment, when removing contaminated gear.

  • Outer Glove Removal: Use the "Beak Method" (pinch and pull) to remove outer gloves inside the fume hood. Discard immediately.

  • Goggle Wash: If powder residue is suspected, wipe goggles with a damp tissue before removing them to prevent dust falling into eyes.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) immediately after doffing inner gloves.

Decontamination & Disposal

The Chemistry of Neutralization: Since this is a hydrochloride salt, it is water-soluble. However, the organic piperidine backbone requires organic solvent solubility.

  • Cleaning Solvent: Use a mixture of Water/Ethanol (50:50) . The water dissolves the salt; the ethanol assists in solvating the organic lipophilic tail.

  • Spill Response: Do not dry sweep. Mist the spill with the Water/Ethanol mix to dampen the powder (preventing aerosolization), then wipe up with absorbent pads.

Waste Classification:

  • US EPA Code: Likely falls under D000 (Not Listed) but must be characterized. Default to "Toxic Solid, Organic, N.O.S." (Not Otherwise Specified).

  • Labeling: "Contains Piperidine Derivative - Irritant/Toxic."

References & Authority

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Washington, DC: U.S. Department of Labor. [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine Hydrochloride (Parent Structure). Bethesda (MD): National Library of Medicine (US). [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Washington, DC. [Link][1]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment. Helsinki, Finland. [Link]

(Note: While a specific SDS for N-propylpiperidine-4-carboxamide hydrochloride is proprietary/rare, the protocols above are derived from the validated safety standards for Class 3 Piperidine derivatives found in the PubChem and ECHA databases.)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-propylpiperidine-4-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-propylpiperidine-4-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.